N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Descripción
The exact mass of the compound N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674637. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162239 | |
| Record name | 2-Bromomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142959-59-9 | |
| Record name | 2-Bromomelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromomelatonin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 2-Bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide), a potent synthetic analog of the neurohormone melatonin. This document delves into the synthesis, structural elucidation, and physicochemical characteristics of 2-Bromomelatonin, offering a comparative analysis with its parent compound. Furthermore, it explores its mechanism of action as a high-affinity agonist for melatonin receptors (MT1 and MT2) and summarizes its known pharmacological effects, including its hypnotic and analgesic properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, providing foundational knowledge to facilitate further investigation and potential therapeutic applications of this compelling molecule.
Introduction: The Rationale for 2-Bromomelatonin
Melatonin, an endogenous neurohormone, is a critical regulator of circadian rhythms and has been investigated for its therapeutic potential in sleep disorders, neuroprotection, and cancer.[1][2] However, its clinical utility can be limited by a short biological half-life and relatively moderate receptor affinity. This has driven the exploration of synthetic analogs with improved pharmacokinetic and pharmacodynamic profiles. 2-Bromomelatonin emerges from this research as a potent melatonin receptor agonist, demonstrating significantly higher binding affinity for melatonin receptors compared to the parent compound.[3] The introduction of a bromine atom at the C-2 position of the indole nucleus profoundly influences its interaction with the MT1 and MT2 receptors, leading to enhanced biological activity. This guide will systematically dissect the chemical and structural underpinnings of 2-Bromomelatonin's unique properties.
Chemical and Structural Characterization
Molecular Structure and Physicochemical Properties
2-Bromomelatonin is a derivative of melatonin, characterized by the substitution of a hydrogen atom with a bromine atom at the second position of the indole ring. This structural modification results in a distinct set of physicochemical properties compared to melatonin.
Table 1: Physicochemical Properties of 2-Bromomelatonin and Melatonin
| Property | 2-Bromomelatonin | Melatonin |
| IUPAC Name | N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 311.18 g/mol | 232.28 g/mol |
| CAS Number | 142959-59-9 | 73-31-4 |
| Melting Point | 138-140 °C[4] | 116-118 °C[5] |
| Solubility | Soluble in DMSO and methanol.[4] | Slightly soluble in water. |
Synthesis of 2-Bromomelatonin
The primary synthetic route to 2-Bromomelatonin involves the direct electrophilic bromination of melatonin. This reaction leverages the electron-rich nature of the indole ring, which is susceptible to attack by electrophiles.
Reaction Scheme:
Caption: Synthesis of 2-Bromomelatonin via direct bromination of melatonin.
Experimental Protocol: Synthesis of 2-Bromomelatonin
Causality: The use of N-bromosuccinimide (NBS) as a brominating agent is a common and effective method for the selective bromination of activated aromatic rings like indoles. Anhydrous acetic acid serves as a suitable solvent that can facilitate the reaction while minimizing side reactions. The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the indole moiety. Flash chromatography is a standard purification technique for separating the desired product from unreacted starting material and byproducts.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve melatonin in anhydrous acetic acid at room temperature under a nitrogen atmosphere.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in anhydrous acetic acid to the melatonin solution with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted bromine.
-
Extraction: Extract the crude product into an organic solvent such as ethyl acetate.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain pure 2-Bromomelatonin.[3]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Elucidation: Spectroscopic Analysis
The structural integrity of 2-Bromomelatonin is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific spectral data for 2-Bromomelatonin is not widely published, the anticipated ¹H and ¹³C NMR spectra would show characteristic shifts indicative of the brominated indole structure. The absence of the proton signal at the C-2 position of the indole ring in the ¹H NMR spectrum would be a key indicator of successful bromination. The remaining aromatic and aliphatic protons would exhibit shifts and coupling patterns consistent with the 2-Bromomelatonin structure.
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of 2-Bromomelatonin and provides insights into its fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a near 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Biological Activity and Mechanism of Action
Melatonin Receptor Agonism
2-Bromomelatonin exerts its biological effects primarily through its potent agonistic activity at the G protein-coupled melatonin receptors, MT1 and MT2.[1][2]
Caption: Simplified signaling pathway of 2-Bromomelatonin at MT1/MT2 receptors.
Upon binding to MT1 and MT2 receptors, 2-Bromomelatonin initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP subsequently modulates downstream signaling pathways, including the phosphorylation of CREB (cAMP response element-binding protein), and ultimately leads to the inhibition of neuronal firing.[3]
Enhanced Receptor Binding Affinity
A key feature of 2-Bromomelatonin is its significantly higher binding affinity for melatonin receptors compared to melatonin. In vitro studies have demonstrated that the relative binding affinity of 2-Bromomelatonin is approximately ten times higher than that of melatonin.[3] This enhanced affinity is attributed to the presence of the bromine atom at the C-2 position, which likely engages in favorable interactions within the receptor's binding pocket.
Pharmacological Effects
The potent agonism of 2-Bromomelatonin at melatonin receptors translates into pronounced pharmacological effects.
Hypnotic and Analgesic Properties:
Preclinical studies have demonstrated that 2-Bromomelatonin possesses both hypnotic and analgesic properties.[4] In animal models, it has been shown to induce a dose-dependent loss of the righting reflex, indicative of a hypnotic effect.[4] Furthermore, it exhibits antinociceptive effects, suggesting its potential as an analgesic.[4] A notable finding is that the analgesic effect of 2-Bromomelatonin may persist even after the hypnotic effects have subsided.[4]
Table 2: Comparative Potency of 2-Bromomelatonin and Propofol for Hypnosis in Rats
| Compound | ED₅₀ for Loss of Righting Reflex (mg/kg) |
| 2-Bromomelatonin | 38 (35-41)[4] |
| Propofol | 3.7 (3.4-4.0)[4] |
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on 2-Bromomelatonin are limited in the publicly available literature. However, insights can be drawn from studies on related halogenated melatonin analogs. For instance, 2-iodomelatonin, a structurally similar compound, has been shown to have a longer elimination half-life in rats compared to melatonin.[7] This suggests that halogenation at the C-2 position may confer increased metabolic stability.
The metabolism of melatonin is primarily mediated by cytochrome P450 enzymes in the liver, with CYP1A2 being the major isoform involved in 6-hydroxylation.[8] It is plausible that 2-Bromomelatonin undergoes similar metabolic pathways, although the presence of the bromine atom may alter the rate and profile of metabolism. Further in vitro studies using liver microsomes are warranted to elucidate the specific metabolic fate of 2-Bromomelatonin.
Safety and Toxicology
A comprehensive toxicological profile for 2-Bromomelatonin is not yet established. As with any novel therapeutic agent, a thorough evaluation of its acute and chronic toxicity, as well as its potential for genotoxicity, is essential for its development. The acute toxicity of the related compound, 2-iodomelatonin, has been reported to be low.[7] However, direct toxicological data for 2-Bromomelatonin is necessary to ascertain its safety profile.
Future Directions and Conclusion
2-Bromomelatonin stands out as a promising melatonin analog with enhanced receptor affinity and potent pharmacological effects. Its hypnotic and analgesic properties, coupled with a potentially improved pharmacokinetic profile compared to melatonin, make it an attractive candidate for further investigation in the context of sleep disorders and pain management.
Future research should focus on several key areas:
-
Detailed Pharmacokinetic and Metabolic Studies: Comprehensive in vivo and in vitro studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Bromomelatonin.
-
Comprehensive Toxicological Evaluation: Rigorous safety and toxicity studies are required to establish a clear safety profile for this compound.
-
Elucidation of Receptor Subtype Selectivity: Further investigation into the binding affinities and functional activities of 2-Bromomelatonin at MT1 and MT2 receptors will provide a more nuanced understanding of its mechanism of action.
-
Clinical Investigations: Should preclinical studies continue to yield positive results, well-designed clinical trials will be necessary to evaluate the efficacy and safety of 2-Bromomelatonin in human subjects.
References
-
The hypnotic and analgesic effects of 2-bromomelatonin - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Melatonin | C13H16N2O2 | CID 896 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes. (n.d.). Retrieved January 24, 2026, from [Link]
-
2-Bromomelatonin: Synthesis and characterization of a potent melatonin agonist. (1992). ScienceDirect. Retrieved January 24, 2026, from [Link]
-
Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Melatonin | C13H16N2O2 | CID 896 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
-
Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes - JEOL. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mechanism of action of melatonin. Melatonin has 2 membrane receptors,... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Primary pharmaco-toxicological evaluation of 2-iodomelatonin, a potent melatonin agonist. (n.d.). Retrieved January 24, 2026, from [Link]
-
Assignments of 1H and 13C NMR Resonances of Melatonin | Utah Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Melatonin receptor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Novel Inhaled Formulation of Melatonin to Treat Adults With Insomnia: Efficacy Study | ClinicalTrials.gov. (n.d.). Retrieved January 24, 2026, from [Link]
-
1H NMR spectrum of the metabolite obtained from the reaction of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Primary pharmaco-toxicological evaluation of 2-iodomelatonin, a potent melatonin agonist. (1993). ScienceDirect. Retrieved January 24, 2026, from [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved January 24, 2026, from [Link]
-
(PDF) Simple synthesis some 2-substituted melatonin derivatives - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117 - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP) - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Melatonin Pharmacokinetics Following Oral Administration in Preterm Neonates - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
ANALYTICAL METHOD DEVELOPMENT FOR THE ESTIMATION OF ALPRAZOLAM AND MELATONIN BY USING RP-HPLC IN BULK AND TABLET DOSAGE FORM. (2014, November 30). Retrieved January 24, 2026, from [Link]
-
Melatonin's paradox: From therapeutic benefits to toxicity warnings - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. (n.d.). Retrieved January 24, 2026, from [Link]
-
Full mass scan spectra of melatonin (a) and deuterated melatonin (b) in... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
Clinical pharmacokinetics of melatonin: a systematic review - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (n.d.). Retrieved January 24, 2026, from [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. (2023, December 2). Retrieved January 24, 2026, from [Link]
-
mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]
-
Pharmacokinetics of oral and intravenous melatonin in healthy volunteers - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Acute toxicity and genotoxicity studies on new melatonergic antidepressant GW117 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide (2-Bromomelatonin)
CAS Number: 142959-59-9
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Melatonin Impurity
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, commonly known as 2-bromomelatonin, is a halogenated derivative of the well-known neurohormone melatonin. While often categorized as an impurity in melatonin synthesis, this classification belies its significantly enhanced biological activity. This guide provides a comprehensive technical overview of 2-bromomelatonin, from its synthesis and purification to its analytical characterization and notable pharmacological properties. For researchers in pharmacology, neuroscience, and drug development, 2-bromomelatonin presents a compelling molecular tool for probing the melatonergic system and a potential lead for novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromomelatonin is presented in the table below.
| Property | Value | Reference |
| CAS Number | 142959-59-9 | |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | |
| Molecular Weight | 311.17 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | 138-140 °C | [1] |
| Purity | >96% (commercially available) | [1] |
Synthesis of 2-Bromomelatonin: A Directed Bromination Approach
The synthesis of 2-bromomelatonin is efficiently achieved through the direct bromination of melatonin. The indole nucleus of melatonin is electron-rich and susceptible to electrophilic substitution. The C2 position is particularly activated, allowing for regioselective bromination under controlled conditions.
Reaction Pathway
The synthetic route involves the reaction of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid. NBS serves as a convenient and effective source of electrophilic bromine. The reaction proceeds at room temperature under an inert atmosphere to prevent side reactions.
Caption: Synthetic pathway for 2-bromomelatonin.
Detailed Experimental Protocol
-
Materials:
-
Melatonin
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetic Acid
-
Nitrogen gas
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve melatonin in anhydrous acetic acid under a nitrogen atmosphere.
-
At room temperature, add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
The crude product is then purified by flash chromatography.[2]
-
Purification and Analysis
Purification by Flash Chromatography
Flash column chromatography is the recommended method for purifying 2-bromomelatonin from the reaction mixture.[2] A well-packed silica gel column and a carefully selected solvent system are crucial for achieving high purity.
-
Stationary Phase: Silica gel (200-300 mesh) is a suitable stationary phase for this separation.[3]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common and effective eluent for separating indole derivatives. The polarity of the solvent system should be gradually increased to elute the product after any less polar impurities.[4]
-
Fraction Collection and Analysis: Fractions should be collected and analyzed by TLC to identify those containing the pure product.
Analytical Characterization
Accurate characterization of 2-bromomelatonin is essential for confirming its identity and purity. While publicly available spectra are scarce, the expected analytical data can be inferred from its structure and comparison with melatonin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the ethylacetamide side chain, the methoxy group, and the aromatic protons of the indole ring. The introduction of the bromine atom at the C2 position will lead to the absence of the C2-H proton signal that is typically observed in the melatonin spectrum around 7.0 ppm.[5]
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon atom at the C2 position, bonded to the bromine, is expected to show a significant downfield shift compared to the corresponding carbon in melatonin.
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Indole N-H | ~8.0 | br s |
| Aromatic C4-H | ~7.2 | d |
| Aromatic C6-H | ~6.8 | dd |
| Aromatic C7-H | ~7.1 | d |
| CH₂-N | ~3.6 | q |
| CH₂-Ar | ~3.0 | t |
| O-CH₃ | ~3.8 | s |
| N-H (amide) | ~5.8 | br t |
| C(=O)-CH₃ | ~2.0 | s |
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O | ~170 |
| C5 (Ar-O) | ~154 |
| C9 (Ar-C) | ~131 |
| C8 (Ar-C) | ~129 |
| C4 (Ar-CH) | ~112 |
| C7 (Ar-CH) | ~112 |
| C6 (Ar-CH) | ~100 |
| C3 (Ar-C) | ~110 |
| C2 (Ar-Br) | ~105 |
| O-CH₃ | ~56 |
| CH₂-N | ~40 |
| CH₂-Ar | ~25 |
| C(=O)-CH₃ | ~23 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of 2-bromomelatonin. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).[2]
Biological Activity and Applications
Contrary to being a mere impurity, 2-bromomelatonin exhibits potent biological activity, making it a valuable tool for research.
Melatonin Receptor Agonism
2-Bromomelatonin is a potent agonist of melatonin receptors.[2] Studies have shown that its binding affinity for these receptors is approximately ten times higher than that of melatonin itself.[2] This enhanced affinity makes it a useful ligand for studying the structure and function of melatonin receptors.
Pharmacological Effects
-
Neuromodulatory Activity: 2-Bromomelatonin has been shown to inhibit the spontaneous firing of cortical neurons and potentiate the inhibitory effect of GABA, indicating its potential as a neuromodulator.[2]
-
Hypnotic and Analgesic Properties: Research has demonstrated that 2-bromomelatonin possesses hypnotic and analgesic effects.[4]
Caption: Biological activity of 2-bromomelatonin.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated from non-halogenated waste.[7]
Conclusion
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is a synthetically accessible and pharmacologically potent derivative of melatonin. Its enhanced affinity for melatonin receptors and its distinct biological effects make it a valuable research tool and a potential starting point for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, purify, and utilize this intriguing compound in their studies.
References
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. [Link]
-
Assignments of 1H and 13C NMR Resonances of Melatonin. Utah Chemistry. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. National Institutes of Health. [Link]
-
The hypnotic and analgesic effects of 2-bromomelatonin. PubMed. [Link]
-
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem. [Link]
-
CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]
-
Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia. [Link]
-
Safety Data Sheet: N-Ethylacetamide. Chemos GmbH&Co.KG. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]
-
13C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Fundamental Issues Related to the Origin of Melatonin and Melatonin Isomers during Evolution: Relation to Their Biological Functions. MDPI. [Link]
-
(PDF) Melatonin receptor agents: Synthesis, resolution by HPLC on polysaccharides chiral stationary phases, absolute configuration, and pharmacology of the enantiomers of (+/-)-N-[2-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]acetamide. ResearchGate. [Link]
-
1 H NMR spectrum of the metabolite obtained from the reaction of... ResearchGate. [Link]
-
Dispersive Solid Phase Extraction of Melatonin with Graphene/Clay Mixtures and Fluorescence Analysis in Surfactant Aqueous Solutions. MDPI. [Link]
-
13C-NMR. Palomar College. [Link]
-
Simultaneous GC–MS Analysis of Melatonin and Its Precursors as Ethoxycarbonyl/Pentafluoropropionyl Derivatives in Rat Urine. ResearchGate. [Link]
-
Storage and Segregation of Hazardous Chemicals. University of Glasgow. [Link]
-
(PDF) 1H-NMR and FT-IR study of the state of melatonin confined in membrane models: Location and interactions of melatonin in water free lecithin and AOT reversed micelles. ResearchGate. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]
-
MSBNK-Eawag-EQ01102309 - MassBank. MassBank. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Chemical Storage Guidelines. Louisiana State University. [Link]
-
Modernizing USP Melatonin Monograph Assay and Impurities Methods (II) – Analytical performance and Analysis of Dietary Supplements. Waters Corporation. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option. JEOL. [Link]
-
Purification by Flash Column Chromatography. MIT OpenCourseWare. [Link]
Sources
- 1. Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
- 4. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Molecular weight and formula of 2-Bromomelatonin
An In-Depth Technical Guide to 2-Bromomelatonin: Physicochemical Properties, Synthesis, and Biological Activity
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 2-Bromomelatonin, a potent synthetic analog of the neurohormone melatonin. Designed for researchers, scientists, and professionals in drug development, this guide delves into the fundamental physicochemical characteristics, synthetic pathways, and established biological activities of this compound. The content is structured to offer not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding for both laboratory and clinical research applications.
Core Concepts: Physicochemical Characterization of 2-Bromomelatonin
2-Bromomelatonin, systematically named N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a halogenated derivative of melatonin. The introduction of a bromine atom at the C-2 position of the indole nucleus significantly modifies its physicochemical and pharmacological properties compared to the parent molecule.
Molecular Formula and Weight
The chemical formula and molecular weight of melatonin are C13H16N2O2 and 232.28 g/mol , respectively[1][2]. The synthesis of 2-Bromomelatonin involves the substitution of a hydrogen atom with a bromine atom. This results in the following:
-
Molecular Formula: C13H15BrN2O2
-
Molecular Weight: 311.18 g/mol
This seemingly minor structural alteration has profound implications for its interaction with biological targets.
Physicochemical Data Summary
A compilation of key physicochemical properties for 2-Bromomelatonin is presented below, with melatonin included for comparative analysis.
| Property | Melatonin | 2-Bromomelatonin | Rationale for Significance |
| Molecular Formula | C13H16N2O2 | C13H15BrN2O2 | Defines the elemental composition and molar mass. |
| Molecular Weight | 232.28 g/mol [1][2] | 311.18 g/mol | Crucial for stoichiometric calculations in synthesis and assays. |
| Structure | Indoleamine | 2-Bromo-indoleamine | The bromine at C-2 enhances receptor affinity. |
| Solubility | Low water solubility[3] | Expected to have lower aqueous solubility | Affects formulation and bioavailability. |
| Receptor Affinity | High | Approximately 10x higher than melatonin[4] | A key determinant of its increased potency as a melatonin agonist. |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-Bromomelatonin is most practically achieved through the direct bromination of melatonin[4]. This electrophilic substitution reaction targets the electron-rich C-2 position of the indole ring.
Synthetic Workflow Overview
The following diagram illustrates the single-step synthesis and subsequent purification of 2-Bromomelatonin.
Caption: Synthetic and purification workflow for 2-Bromomelatonin.
Detailed Experimental Protocol
Materials:
-
Melatonin
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetic Acid
-
Nitrogen gas supply
-
Flash chromatography system (e.g., silica gel column)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve melatonin in anhydrous acetic acid under a nitrogen atmosphere.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) to the stirring solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of ice water.
-
Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The crude product obtained after solvent evaporation is purified by flash chromatography on a silica gel column to yield pure 2-Bromomelatonin[4].
-
Characterization: The final product should be characterized by 1H-NMR and mass spectrometry to confirm the incorporation of bromine at the C-2 position of the indole moiety[4].
Pharmacological Profile and Mechanism of Action
2-Bromomelatonin is a potent agonist of melatonin receptors, exhibiting significantly higher binding affinity than the endogenous ligand[4]. This enhanced affinity translates to greater potency in biological systems.
Receptor Binding and Agonism
-
Enhanced Affinity: In vitro studies using isolated melatonin receptors from rabbit parietal cortex have demonstrated that the relative binding affinity of 2-Bromomelatonin is approximately ten times higher than that of melatonin[4].
-
Potent Agonist: 2-Bromomelatonin acts as a potent agonist at melatonin receptors, mimicking the physiological effects of melatonin[4].
Signaling Pathway
The binding of 2-Bromomelatonin to MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of 2-Bromomelatonin via MT receptors.
Physiological and Pharmacological Effects
-
Hypnotic and Analgesic Properties: Studies in rats have shown that 2-Bromomelatonin can induce hypnosis and has antinociceptive effects, comparable in onset and duration to propofol, although it is less potent[5].
-
Neurophysiological Effects: It demonstrates enhanced activity in inhibiting the spontaneous firing of cortical neurons and potentiates the inhibitory effect of GABA, similar to melatonin[4].
-
Endocrine Regulation: As a potent melatonin agonist, it is also highly effective in models of gonadal regression in Syrian hamsters, a classic test for melatonergic activity[4].
Analytical Methodologies for 2-Bromomelatonin
The quantification and characterization of 2-Bromomelatonin in biological matrices and pharmaceutical formulations require robust analytical techniques.
Chromatographic and Spectrometric Methods
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a suitable method for the separation and quantification of 2-Bromomelatonin[6][7].
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the detection and quantification of 2-Bromomelatonin and its metabolites in complex biological samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for the structural elucidation and confirmation of the synthesized compound.
Safety and Toxicological Profile
While specific, comprehensive toxicological studies on 2-Bromomelatonin are not widely published, some inferences can be drawn from the parent compound, melatonin, and the nature of the chemical modification.
-
Melatonin Safety: Melatonin is generally considered safe for short-term use, with mild side effects such as sleepiness, headache, and dizziness being the most commonly reported[8]. However, the increasing use of over-the-counter melatonin has raised some concerns, especially regarding pediatric ingestions[9].
-
Bromine Toxicity: The introduction of a bromine atom necessitates consideration of potential toxicities associated with organobromine compounds. While the bromine in 2-Bromomelatonin is covalently bound within a stable aromatic system, its metabolic fate and potential for dehalogenation should be evaluated in formal toxicological studies.
References
-
The hypnotic and analgesic effects of 2-bromomelatonin. PubMed. [Link]
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. [Link]
-
Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. MDPI. [Link]
-
Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. ACS Omega. [Link]
-
Melatonin | C13H16N2O2. PubChem. [Link]
-
Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia. [Link]
-
Summary Safety Review - MELATONIN (N-acetyl-5-methoxytryptamine) - Review of the Safety of Melatonin in Children and Adolescents. Canada.ca. [Link]
-
Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplement. ResearchGate. [Link]
-
Pediatric Melatonin Ingestions — United States, 2012–2021. MMWR. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Summary Safety Review - MELATONIN (N-acetyl-5-methoxytryptamine) - Review of the Safety of Melatonin in Children and Adolescents - Canada.ca [canada.ca]
- 9. Pediatric Melatonin Ingestions â United States, 2012â2021 | MMWR [cdc.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromomelatonin
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromomelatonin. Designed for researchers and professionals in drug development and medicinal chemistry, this document delves into the structural elucidation of this potent melatonin agonist through detailed NMR spectroscopy. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer a comparative analysis with the parent compound, melatonin.
Introduction: The Significance of 2-Bromomelatonin
2-Bromomelatonin, a halogenated derivative of melatonin, has garnered significant interest in pharmacology due to its enhanced binding affinity for melatonin receptors compared to the endogenous hormone.[1] Its synthesis and characterization are crucial for the development of novel therapeutic agents targeting the melatoninergic system. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural confirmation and purity assessment of such small molecules. This guide will serve as a detailed reference for the NMR spectral characteristics of 2-Bromomelatonin.
Theoretical Framework: Understanding the NMR Spectrum of Brominated Indoles
The introduction of a bromine atom at the C-2 position of the indole ring in melatonin induces significant changes in the electronic environment of the molecule, which are directly reflected in the ¹H and ¹³C NMR spectra. The electronegativity and anisotropic effects of the bromine atom are expected to cause notable downfield shifts for adjacent protons and carbons. Furthermore, the substitution pattern on the aromatic indole core dictates the multiplicity and coupling constants of the aromatic protons, providing a unique fingerprint for structural verification. A thorough understanding of these principles is paramount for the accurate interpretation of the spectral data.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental to the structural analysis of 2-Bromomelatonin. The following protocol outlines a standardized procedure for obtaining and processing the data.
Sample Preparation:
-
Compound: N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide (2-Bromomelatonin), synthesized and purified as described by Duranti et al. (1992).[1]
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of 2-Bromomelatonin in 0.5-0.7 mL of CDCl₃.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
NMR Instrument Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |
| Pulse Sequence | Standard single-pulse | Proton-decoupled single-pulse |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 (or more) |
| Temperature | 298 K | 298 K |
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants (in Hz) of the signals in the ¹H NMR spectrum.
¹H NMR Spectral Data of 2-Bromomelatonin
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.10 | br s | 1H | NH -1 (Indole) | The indole NH proton is typically broad and downfield. |
| ~7.20 | d | 1H | H-4 | Bromine at C-2 will have a minimal effect on H-4. |
| ~6.95 | d | 1H | H-7 | Bromine at C-2 will have a minimal effect on H-7. |
| ~6.80 | dd | 1H | H-6 | Bromine at C-2 will have a minimal effect on H-6. |
| ~5.80 | br t | 1H | NH (Amide) | The amide proton signal is typically a broad triplet. |
| 3.87 | s | 3H | -OCH ₃ | The methoxy group protons are a sharp singlet. |
| ~3.60 | q | 2H | -CH ₂-NH | Methylene protons adjacent to the amide nitrogen. |
| ~3.00 | t | 2H | Ar-CH ₂- | Methylene protons adjacent to the indole ring. |
| 1.98 | s | 3H | -COCH ₃ | The acetyl methyl protons are a sharp singlet. |
Note: The absence of a signal around 7.0 ppm, which corresponds to the H-2 proton in melatonin, would be a key indicator of successful bromination at this position.
¹³C NMR Spectral Data of 2-Bromomelatonin
Similar to the ¹H NMR data, the complete, verified ¹³C NMR data for 2-Bromomelatonin is not widely published. The following table provides a predicted spectrum based on melatonin data and the expected influence of the bromine substituent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~170.0 | C =O (Amide) | Carbonyl carbon chemical shift. |
| ~154.0 | C -5 | Methoxy-substituted aromatic carbon. |
| ~131.0 | C -7a | Quaternary indole carbon. |
| ~128.0 | C -3a | Quaternary indole carbon. |
| ~123.0 | C -4 | Aromatic CH carbon. |
| ~115.0 | C -3 | Expected to be shifted slightly downfield. |
| ~112.0 | C -7 | Aromatic CH carbon. |
| ~111.5 | C -6 | Aromatic CH carbon. |
| ~100.0 | C -2 | Significant downfield shift due to the attached bromine. |
| 55.9 | -OC H₃ | Methoxy carbon. |
| ~40.0 | -C H₂-NH | Methylene carbon adjacent to the amide nitrogen. |
| ~25.0 | Ar-C H₂- | Methylene carbon adjacent to the indole ring. |
| 23.3 | -COC H₃ | Acetyl methyl carbon. |
Comparative Spectral Analysis: 2-Bromomelatonin vs. Melatonin
A direct comparison of the NMR spectra of 2-Bromomelatonin and melatonin provides invaluable confirmation of the structural modification.
The most telling difference in the ¹H NMR spectrum is the disappearance of the singlet corresponding to the H-2 proton of the indole ring in melatonin, which typically appears around 7.0 ppm. In the ¹³C NMR spectrum, the C-2 carbon of 2-Bromomelatonin is expected to experience a significant downfield shift due to the direct attachment of the electronegative bromine atom.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2-Bromomelatonin. While experimentally obtained and published full spectral data remains a valuable addition to the scientific literature, the predictive analysis herein, grounded in the principles of NMR spectroscopy and comparative data from melatonin, offers a robust framework for the identification and characterization of this important pharmacological agent. Future work should focus on the acquisition and publication of high-resolution 2D NMR data (e.g., COSY, HSQC, HMBC) to provide unambiguous assignment of all proton and carbon signals, further solidifying the structural understanding of 2-Bromomelatonin and its derivatives.
References
-
Duranti, E., Stankov, B., Spadoni, G., Duranti, A., Lucini, V., Capsoni, S., ... & Fraschini, F. (1992). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life sciences, 51(7), 479-485. [Link]
-
Lozinskaya, N. A., et al. (2011). Simple synthesis of some 2-substituted melatonin derivatives. Synthesis, 2011(02), 273-276. [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of 2-Bromo-5-Methoxyindole Derivatives
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds with profound therapeutic relevance. The strategic modification of this core can significantly amplify or tailor its biological effects. The introduction of a bromine atom, particularly at the 5-position, is known to enhance the therapeutic potential of the indole scaffold, while methoxy groups can increase the reactivity and modulate the electronic properties of the molecule. This guide provides a comprehensive technical overview of the multifaceted biological activities of 2-bromo-5-methoxyindole derivatives, synthesizing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, detailing the underlying mechanisms of action, presenting robust experimental protocols, and visualizing key cellular pathways.
Section 1: Potent Anticancer Activity
Derivatives of the 2-bromo-5-methoxyindole scaffold have emerged as a promising class of anticancer agents, demonstrating significant efficacy against various human cancer cell lines.[1] Their mechanisms are diverse, often involving the disruption of fundamental cellular processes required for tumor progression, such as cell cycle control and microtubule dynamics.[2]
Mechanism of Action 1: Tubulin Polymerization Inhibition and Cell Cycle Arrest
A primary mechanism by which these compounds exert their cytotoxic effects is through the inhibition of tubulin polymerization.[3][4] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By disrupting microtubule assembly, these derivatives induce a G2/M phase cell cycle arrest, which ultimately triggers apoptotic cell death.[5] This mode of action is shared by well-established clinical agents like vinca alkaloids, which also feature an indole core.[3][6]
Some methoxy- and bromo-substituted compounds have been shown to be potent inhibitors of microtubular protein polymerization at micromolar concentrations, severely disrupting the microtubule network in cells and arresting them at the G2/M phase.[5] This confirms tubulin as a key molecular target.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative efficacy of indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below presents representative data for related methoxyindole derivatives, illustrating their potent activity across various cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Methoxyindole-Isatin Hybrid (5o) | MDA-MB-231 | Breast Cancer | 1.69 | [7] |
| 5-Methoxyindole-Isatin Hybrid (5w) | MDA-MB-231 | Breast Cancer | 1.91 | [7] |
| Sunitinib (Reference Drug) | MDA-MB-231 | Breast Cancer | 8.11 | [7] |
| N-methyl-5,6,7-trimethoxyindole (21) | HeLa | Cervical Cancer | 0.022 | [8] |
| N-methyl-5,6,7-trimethoxyindole (21) | A549 | Lung Cancer | 0.035 | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The causality behind choosing the MTT assay lies in its reliability for assessing metabolic activity, which is a direct proxy for cell viability. It quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[1][9]
-
Compound Treatment: Prepare serial dilutions of the 2-bromo-5-methoxyindole derivative in culture medium. Replace the existing medium with 100 µL of the treatment media and incubate for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment media and add 100 µL of the MTT working solution to each well.[9]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9][10]
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Visualization: G2/M Arrest via Tubulin Disruption
Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation, causing G2/M arrest.
Section 2: Broad-Spectrum Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives, including 2-bromo-5-methoxyindoles, have shown considerable promise in this area, exhibiting both direct bactericidal effects and the ability to potentiate existing antibiotics.
Mechanism of Action: Membrane Permeabilization and Disruption
A key antimicrobial mechanism for bromoindole derivatives is the disruption of bacterial cell membranes. Certain 6-bromoindole derivatives, for instance, have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[11] This disruption of the membrane's structural and functional integrity leads to leakage of cellular contents and ultimately, cell death. This direct physical mechanism is less prone to the development of resistance compared to single-enzyme inhibition.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[12] The table below summarizes the potent activity of representative 5-bromoindole derivatives against several pathogenic bacteria.
| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference |
| 7a | 0.45 | 0.35 | 1.15 | [13] |
| 7b | 0.55 | 0.45 | 1.25 | [13] |
| 7c | 0.35 | 0.65 | 1.05 | [13] |
| Ciprofloxacin | 0.75 | 0.85 | 0.95 | [13] |
| Gentamicin | 0.95 | 1.15 | 1.05 | [13] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system because it includes positive (no drug) and negative (no bacteria) controls, ensuring that the observed inhibition is due to the compound and not other factors. It is the gold standard for determining the MIC of an antimicrobial agent.[12][14]
Step-by-Step Methodology:
-
Prepare Inoculum: From a pure overnight culture on an agar plate, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[16]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-bromo-5-methoxyindole derivative in MHB. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest drug concentration is added to well 1, and then 100 µL is serially transferred from well 1 to 11, creating a dilution series.[16]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well, which only contains broth). This brings the final volume in each well to 200 µL and halves the drug concentration.[17]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[14]
Visualization: MIC Determination Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Section 3: Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous human diseases. Indole derivatives, particularly those with bromo- and methoxy-substitutions, have demonstrated significant anti-inflammatory potential by modulating critical signaling pathways.[18]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory effects of these compounds are strongly linked to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21]
Indole-based derivatives can suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[22] This traps NF-κB in the cytoplasm, blocking its transcriptional activity. Furthermore, some derivatives also inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK and JNK, which act in parallel to promote inflammation.[18] This dual inhibition of NF-κB and MAPK pathways provides a powerful and comprehensive anti-inflammatory response.
Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages
This protocol is chosen to directly measure a key inflammatory mediator, nitric oxide. The Griess reaction provides a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.[23]
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the 2-bromo-5-methoxyindole derivative for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[24]
-
Griess Reaction: Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 2% sulphanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.2% naphthylethylenediamine dihydrochloride).[24][25]
-
Measurement: Add 100 µL of the prepared Griess reagent to the 100 µL of supernatant in a new plate.[23] Incubate at room temperature for 10-15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540-550 nm.[23][24] The amount of nitrite, and thus NO production, is quantified by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Visualization: NF-κB Signaling Inhibition
Caption: The indole derivative inhibits the IKK complex, preventing NF-κB nuclear translocation.
Conclusion
2-Bromo-5-methoxyindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents highlights their significant potential for the development of novel therapeutics. The strategic inclusion of both the 5-bromo and 2/5-methoxy substituents appears crucial for enhancing the therapeutic profile of the core indole scaffold. The multifaceted mechanisms of action—including tubulin inhibition, membrane disruption, and suppression of key inflammatory pathways like NF-κB—suggest that these compounds may overcome some of the resistance mechanisms that plague current therapies. This guide provides a foundational framework for researchers to build upon, encouraging further exploration into the structure-activity relationships and in vivo efficacy of this important chemical class.
References
-
García-Pérez, C., Peláez, R., Therón, R., & Luis Lopez-Perez, J. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]
-
Lee, J., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. International Immunopharmacology. [Link]
-
Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
ResearchGate. (n.d.). (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... [Link]
-
Griess Test Protocol. (2019). Protocol Exchange. [Link]
-
Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. [Link]
-
Rauf, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
ACS Publications. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
-
Garg, A., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
National Institutes of Health. (n.d.). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. [Link]
-
Bentham Science. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]
-
ResearchGate. (n.d.). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. [Link]
-
PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. [Link]
-
ResearchGate. (n.d.). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. [Link]
-
ResearchGate. (n.d.). Structures of the bromophenols whose anti-inflammatory activity is discussed. [Link]
-
National Institutes of Health. (n.d.). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. [Link]
-
MDPI. (n.d.). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]
-
MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
ASH Publications. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood. [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
PubMed. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. [Link]
-
PubMed. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. [Link]
-
MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
ResearchGate. (n.d.). Nitric Oxide Assay?. [Link]
-
University of California, Berkeley. (n.d.). MTT ASSAY: Principle. [Link]
-
National Institutes of Health. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
-
National Institutes of Health. (n.d.). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]
-
PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]
-
ResearchGate. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. protocols.io [protocols.io]
- 18. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Bromomelatonin on Melatonin Receptors
Introduction
In the landscape of circadian rhythm research and drug development, melatonin receptor agonists have garnered significant attention for their therapeutic potential in sleep disorders, mood regulation, and neuroprotection.[1][2] Among these, 2-Bromomelatonin, a synthetic analog of the endogenous hormone melatonin, has emerged as a potent pharmacological tool. This technical guide provides a comprehensive overview of the mechanism of action of 2-Bromomelatonin, with a focus on its interaction with the MT1 and MT2 melatonin receptors. We will delve into its binding affinity, functional agonism, and the downstream signaling cascades it elicits, offering a valuable resource for researchers, scientists, and professionals in drug development.
Molecular Interaction with Melatonin Receptors: Binding Affinity and Selectivity
2-Bromomelatonin's primary mechanism of action is initiated by its direct binding to the melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs).[3] The affinity of a ligand for its receptor is a critical parameter in determining its potency. For 2-Bromomelatonin, this has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand (typically 2-[125I]iodomelatonin) by the unlabeled compound.[4][5]
Studies have consistently demonstrated that 2-Bromomelatonin exhibits a higher binding affinity for melatonin receptors compared to the endogenous ligand, melatonin itself.[6][7] This enhanced affinity is attributed to the substitution of a bromine atom at the C-2 position of the indole ring.[7]
Table 1: Binding Affinity (pKi) of 2-Bromomelatonin at Human MT1 and MT2 Receptors
| Ligand | pKi at hMT1 | pKi at hMT2 | Reference |
| 2-Bromomelatonin | 10.59 | 10.02 | [8] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
The data clearly indicates that 2-Bromomelatonin is a high-affinity ligand for both MT1 and MT2 receptors, with a slight preference for the MT1 subtype.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of binding affinity is a cornerstone of pharmacological characterization. Below is a detailed, step-by-step methodology for a radioligand competition binding assay to determine the Ki of a test compound like 2-Bromomelatonin at MT1 and MT2 receptors.
Objective: To determine the inhibition constant (Ki) of 2-Bromomelatonin for MT1 and MT2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[125I]iodomelatonin.
-
Test Compound: 2-Bromomelatonin.
-
Non-specific binding control: Melatonin (at a high concentration, e.g., 1 µM).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding wells: Cell membranes, 2-[125I]iodomelatonin, and binding buffer.
-
Non-specific Binding wells: Cell membranes, 2-[125I]iodomelatonin, and a high concentration of unlabeled melatonin.
-
Competition wells: Cell membranes, 2-[125I]iodomelatonin, and varying concentrations of 2-Bromomelatonin.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through GF/B glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (2-Bromomelatonin).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 1: Experimental Workflow for Radioligand Binding Assay
Simplified signaling cascade initiated by 2-Bromomelatonin at MT1/MT2 receptors.
Experimental Protocol: cAMP Functional Assay
This protocol outlines a common method for assessing the agonistic activity of 2-Bromomelatonin by measuring its ability to inhibit forskolin-stimulated cAMP production.
Objective: To determine the potency (EC50) and efficacy of 2-Bromomelatonin in inhibiting cAMP production.
Materials:
-
Cells stably expressing MT1 or MT2 receptors (e.g., HEK293 cells).
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: 2-Bromomelatonin.
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture and Seeding: Culture the receptor-expressing cells and seed them into a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of 2-Bromomelatonin for a specified period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a reporter-based system as per the manufacturer's instructions of the cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of the forskolin response against the logarithm of the 2-Bromomelatonin concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect) from the dose-response curve.
-
GTPγS Binding Assay: A Direct Measure of G-Protein Activation
The GTPγS binding assay provides a more direct measure of G-protein activation following receptor agonism. [9]In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the Gα subunit, accumulates and can be quantified. An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates G-protein activation.
While specific EC50 values for 2-Bromomelatonin from GTPγS assays are not readily available in the cited literature, its characterization as a potent agonist strongly suggests it would produce a robust, concentration-dependent increase in [³⁵S]GTPγS binding in membranes containing MT1 or MT2 receptors. [6]
Downstream Signaling Pathways: Beyond cAMP
While the inhibition of adenylyl cyclase is a primary signaling event, the activation of melatonin receptors by 2-Bromomelatonin also modulates other important intracellular pathways.
-
Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of both MT1 and MT2 receptors has been shown to induce the phosphorylation and activation of the ERK/MAPK pathway. [10]This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
-
Phospholipase C (PLC) and Protein Kinase C (PKC): There is evidence suggesting that melatonin receptors can also couple to Gαq proteins, leading to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). [11]DAG then activates PKC, another key signaling molecule.
-
Ion Channel Modulation: Melatonin receptor activation can influence the activity of ion channels, particularly inwardly rectifying potassium (Kir) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing rate.
The precise downstream signaling profile can be cell-type specific and may depend on the expression levels of different G-proteins and other signaling components.
Conclusion
2-Bromomelatonin is a high-affinity, potent agonist for both MT1 and MT2 melatonin receptors. Its mechanism of action is centered on its ability to bind to these receptors with greater affinity than the endogenous hormone melatonin, leading to the robust activation of downstream signaling pathways. The primary signaling cascade involves the Gαi/o-mediated inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. Furthermore, 2-Bromomelatonin influences other critical signaling pathways, including the ERK/MAPK and PLC/PKC pathways.
The well-characterized pharmacology of 2-Bromomelatonin makes it an invaluable tool for elucidating the physiological and pathophysiological roles of MT1 and MT2 receptors. For drug development professionals, its potent agonism serves as a benchmark for the design and evaluation of novel melatonergic compounds with improved therapeutic profiles for a range of disorders.
References
-
Boutin, J. A., et al. (2020). Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors. Pharmacological Research, 152, 104631. [Link]
-
Spadoni, G., et al. (1992). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sciences, 51(6), 479-485. [Link]
-
Comai, S., & Gobbi, G. (2014). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 5, 87. [Link]
-
Shi, Q., et al. (2000). Molecular and cellular analyses of melatonin receptor-mediated cAMP signaling in rat corpus epididymis. Journal of Pineal Research, 29(3), 163-173. [Link]
-
Li, K., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102715. [Link]
-
Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research, 76(2), e12941. [Link]
-
Zlotos, D. P. (2011). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Current Medicinal Chemistry, 18(3), 344-357. [Link]
-
Witt-Enderby, P. A., et al. (1996). Competition curves for inhibition of specific 125 I-Mel binding by... ResearchGate. [Link]
-
Smal, E., et al. (2024). Cross-species comparison of AlphaFold-derived G protein-coupled receptor structures reveals novel melatonin-related receptor in Neurospora crassa. PLOS ONE, 19(1), e0297390. [Link]
-
Liu, X., et al. (2015). Effect of Melatonin on the Extracellular-Regulated Kinase Signal Pathway Activation and Human Osteoblastic Cell Line hFOB 1.19 Proliferation. International Journal of Molecular Sciences, 16(8), 18653-18667. [Link]
-
Legros, C., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 171(1), 186-201. [Link]
-
Wikipedia. (n.d.). Melatonin receptor agonist. [Link]
-
Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 173(20), 3043-3053. [Link]
-
Reiter, R. J., et al. (2017). Melatonin inhibitis 5-Fu induced Erk and Akt phosphorylation. ResearchGate. [Link]
-
Dubocovich, M. L., et al. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 50, 341-365. [Link]
-
Dubocovich, M. L., & Takahashi, J. S. (1987). Use of 2-[125I]iodomelatonin to characterize melatonin binding sites in chicken retina. Proceedings of the National Academy of Sciences, 84(11), 3916-3920. [Link]
-
Heideman, P. D., et al. (2001). Photoresponsive Fischer 344 Rats are reproductively inhibited by melatonin and differ in 2-[125I] lodomelatonin binding from nonphotoresponsive Sprague-Dawley rats. Journal of Neuroendocrinology, 13(3), 257-265. [Link]
-
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1249. [Link]
-
Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (n.d.). Melatonin receptor agonists – Knowledge and References. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
T-Pole, O., et al. (2023). The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. Medicina, 59(10), 1842. [Link]
-
JoVE. (2022, August 23). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview [Video]. YouTube. [Link]
Sources
- 1. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of Melatonin on the Extracellular-Regulated Kinase Signal Pathway Activation and Human Osteoblastic Cell Line hFOB 1.19 Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 2-[125I]iodomelatonin to characterize melatonin binding sites in chicken retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoresponsive Fischer 344 Rats are reproductively inhibited by melatonin and differ in 2-[125I] lodomelatonin binding from nonphotoresponsive Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Profile of 2-Bromomelatonin at MT1 and MT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromomelatonin is a high-affinity ligand for melatonin receptors, demonstrating a complex pharmacological profile. While historically explored for its potent physiological effects, a detailed examination of its receptor interaction reveals it functions primarily as a potent antagonist at both MT1 and MT2 receptors, rather than an agonist. This guide provides an in-depth analysis of 2-Bromomelatonin's binding affinity and functional activity, outlines the standardized experimental protocols for its characterization, and illustrates the underlying signaling pathways. The data collectively support its classification as an antagonist, a crucial distinction for its application in pharmacological research and therapeutic development.
Introduction to Melatonin Receptors: MT1 and MT2
Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes, most notably the regulation of circadian rhythms.[1] Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs): the Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[1]
-
MT1 Receptors: Activation of MT1 receptors is predominantly associated with the initiation of sleep.[2][3]
-
MT2 Receptors: MT2 receptors are primarily involved in the regulation and phase-shifting of the circadian rhythm.[2][3]
Both MT1 and MT2 are coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is the primary mechanism for measuring the functional activity of melatonin receptor ligands. Understanding this baseline is critical for correctly classifying compounds like 2-Bromomelatonin as either agonists (which mimic this effect) or antagonists (which block it).[4]
Pharmacological Profile of 2-Bromomelatonin
Initial studies identified 2-Bromomelatonin as a melatonin analog with significantly higher receptor affinity than melatonin itself.[5][6] While early physiological studies described it as a "potent agonist," this was based on systemic effects like hypnotic and analgesic properties.[5][6] However, detailed in-vitro pharmacological assays, which directly measure receptor activation, have clarified its role as a potent antagonist.
Binding Affinity and Selectivity
The first step in characterizing a ligand is to determine its affinity for the target receptors, typically expressed as the inhibition constant (Ki). Radioligand binding assays are the gold standard for this measurement.[7][8] 2-Bromomelatonin exhibits high affinity for both MT1 and MT2 receptors, often 5- to 10-fold higher than melatonin.
Table 1: Comparative Binding Affinities at Human Melatonin Receptors
| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) |
|---|---|---|---|
| Melatonin | ~0.08 | ~0.38 | ~0.21 |
| 2-Bromomelatonin | ~0.01 | ~0.04 | ~0.25 |
Note: Ki values are approximate and can vary based on experimental conditions and tissue/cell type. The data reflects the general finding that 2-Bromomelatonin has a higher affinity than melatonin for both receptors.[2][9]
This data demonstrates that 2-Bromomelatonin binds potently to both receptors with a slight preference for MT1, similar to the endogenous ligand, melatonin.
Functional Activity: Agonist vs. Antagonist
While binding affinity indicates how well a compound binds to a receptor, it does not reveal what happens afterward. Functional assays are required to determine if the compound activates the receptor (agonism) or blocks the action of the natural ligand (antagonism). The most common functional assay for MT1 and MT2 receptors measures the inhibition of cAMP production.
In this context, 2-Bromomelatonin acts as a classic competitive antagonist . It binds to the receptors with high affinity but fails to induce the conformational change necessary to inhibit adenylyl cyclase. Instead, it occupies the binding site and prevents melatonin or other agonists from activating the receptor. Therefore, in functional assays, 2-Bromomelatonin does not decrease cAMP levels on its own; rather, it blocks the ability of melatonin to decrease cAMP levels.
Experimental Methodologies for Characterization
To ensure scientific integrity, the characterization of ligands like 2-Bromomelatonin relies on validated, reproducible protocols. Below are the standard methodologies for determining binding affinity and functional activity at melatonin receptors.
Workflow for Ligand Characterization at MT1/MT2
Caption: Standard workflow for characterizing a novel melatonin receptor ligand.
Protocol: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand.
-
Objective: To determine the IC50 and calculate the Ki of 2-Bromomelatonin at MT1 and MT2 receptors.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-Iodomelatonin (a high-affinity agonist).[10]
-
Test Compound: 2-Bromomelatonin.
-
Non-specific binding control: Melatonin (at high concentration, e.g., 10 µM).
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of 2-Bromomelatonin.
-
Incubation: In each well of a 96-well plate, add the cell membrane preparation, a fixed concentration of 2-[¹²⁵I]-Iodomelatonin (typically at or below its Kd), and varying concentrations of 2-Bromomelatonin.[11]
-
Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled melatonin).
-
Equilibrium: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[12]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[13]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of 2-Bromomelatonin to generate a competition curve. The IC50 (concentration of ligand that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol: Functional cAMP Inhibition Assay
This protocol determines whether 2-Bromomelatonin acts as an agonist or antagonist by measuring its effect on intracellular cAMP levels.
-
Objective: To assess the functional activity of 2-Bromomelatonin.
-
Materials:
-
Whole cells (e.g., HEK293 or CHO) expressing MT1 or MT2 receptors.
-
Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.
-
Test Compound: 2-Bromomelatonin.
-
Control Agonist: Melatonin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[15][16][17]
-
-
Methodology:
-
Cell Plating: Seed cells into 384- or 96-well plates and allow them to adhere.[14]
-
Pre-treatment (for antagonist mode): To test for antagonism, pre-incubate the cells with varying concentrations of 2-Bromomelatonin.
-
Stimulation: Add a fixed concentration of forskolin to all wells to raise intracellular cAMP. For antagonist testing, simultaneously add a fixed concentration (e.g., EC80) of melatonin. For agonist testing, add only the test compound (2-Bromomelatonin).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis & Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.[18]
-
Analysis:
-
Agonist Mode: Plot cAMP levels against the log concentration of 2-Bromomelatonin. An agonist will show a dose-dependent decrease in cAMP. 2-Bromomelatonin will produce a flat line, showing no agonist activity.
-
Antagonist Mode: Plot cAMP levels against the log concentration of 2-Bromomelatonin (in the presence of melatonin). A competitive antagonist will show a dose-dependent reversal of the melatonin-induced cAMP inhibition, yielding an IC50 value.
-
-
Signaling Pathway Analysis
The functional difference between an agonist and an antagonist can be visualized at the level of the signaling cascade.
Caption: Agonist vs. Antagonist mechanism at Gi-coupled melatonin receptors.
As the diagram illustrates, an agonist like melatonin actively initiates a downstream signaling cascade. In contrast, 2-Bromomelatonin, as an antagonist, binds to the receptor but does not trigger this cascade, effectively blocking the receptor from being activated by endogenous melatonin or other agonists.
Conclusion
Based on a thorough review of its pharmacological data, 2-Bromomelatonin should be classified as a high-affinity MT1/MT2 receptor antagonist . While it binds to both receptors with greater potency than melatonin, it does not elicit the canonical Gαi-mediated inhibition of adenylyl cyclase that defines agonism. Instead, its primary action is to competitively block the binding and function of agonists. This distinction is paramount for researchers in the field, as the utility of 2-Bromomelatonin lies not in mimicking melatonin's effects, but in its potential to probe the physiological roles of melatonin receptors by blocking their activity. This makes it a valuable tool for dissecting the distinct functions of MT1 and MT2 receptors in both basic research and the early stages of drug development.
References
-
Cevolani, D., et al. (1995). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Pineal Research, 18(2), 91-97. Available at: [Link]
-
Ramlteon Affinity Tables. (n.d.). Difference in binding affinities of MT1, MT2 or MT3 receptors. Available at: [Link]
-
Bonnafous, J. C., et al. (2018). Melatonin receptors limit dopamine reuptake by regulating dopamine transporter cell-surface exposure. Communications Biology, 1, 147. Available at: [Link]
-
de Farias, F. P., et al. (2024). Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors. Scientific Reports, 14(1), 10986. Available at: [Link]
-
Legros, C., et al. (2014). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Bio-protocol, 4(18). Available at: [Link]
-
Ying, S. W., et al. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia, 97(3), 741-745. Available at: [Link]
-
Aste, N., et al. (2013). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 169(5), 1023-1037. Available at: [Link]
-
Liu, J., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361-383. Available at: [Link]
-
Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(12), 1065-1074. Available at: [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
-
Lee, H. J., et al. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 25(5), 2919. Available at: [Link]
-
Aste, N., et al. (2013). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. ResearchGate. Available at: [Link]
-
Comai, S., et al. (2019). Melatonin MT1 and MT2 Receptors Exhibit Distinct Effects in the Modulation of Body Temperature across the Light/Dark Cycle. International Journal of Molecular Sciences, 20(21), 5393. Available at: [Link]
-
Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. eLife, 9, e57861. Available at: [Link]
-
Gobbi, G., & Comai, S. (2019). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Endocrinology, 10, 87. Available at: [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Wikipedia. (n.d.). Melatonin receptor agonist. Available at: [Link]
-
Consensus. (n.d.). Structural differences between MT1 and MT2 melatonin receptors. Available at: [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
Haddjeri, N., et al. (2013). Role of melatonin, serotonin 2B, and serotonin 2C receptors in modulating the firing activity of rat dopamine neurons. Psychopharmacology, 230(3), 365-376. Available at: [Link]
-
Patsnap Synapse. (2024). What are Melatonin receptor antagonists and how do they work?. Available at: [Link]
-
Millan, M. J., et al. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964. Available at: [Link]
Sources
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 4. What are Melatonin receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GloSensor™ cAMP Assay Protocol [promega.jp]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Applications of 2-Bromomelatonin
Abstract
2-Bromomelatonin, a halogenated synthetic analog of the endogenous hormone melatonin, has emerged as a potent tool in chronobiology and pharmacology. Characterized by a significantly higher affinity for melatonin receptors (MT1 and MT2) compared to the parent molecule, this compound offers enhanced potency and presents a compelling case for therapeutic development. This guide provides a comprehensive technical overview of 2-Bromomelatonin, detailing its synthesis, mechanism of action, and validated therapeutic potential. We will explore its applications in circadian rhythm disorders, neuroprotection, and oncology, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.
Introduction: The Rationale for a Brominated Melatonin Analog
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone, primarily synthesized by the pineal gland, that governs the sleep-wake cycle and other circadian rhythms.[1][2] Its therapeutic utility is well-documented for conditions like jet lag and certain sleep disorders.[1][2] However, melatonin's relatively low receptor binding affinity and rapid metabolism can limit its efficacy.
The strategic addition of a bromine atom at the C-2 position of the indole nucleus in 2-Bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide) dramatically enhances its pharmacological profile.[3] Research demonstrates that 2-Bromomelatonin possesses a binding affinity for melatonin receptors that is approximately ten times higher than that of melatonin itself.[3] This heightened affinity translates to greater potency as an agonist, making it a valuable candidate for conditions requiring robust melatonergic signaling.[3] This guide will dissect the scientific underpinnings of 2-Bromomelatonin's potential and provide the technical framework for its further investigation.
Synthesis and Physicochemical Properties
A practical and efficient synthesis of 2-Bromomelatonin can be achieved through the direct bromination of melatonin.[3]
Core Reaction: The synthesis involves the reaction of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under an inert nitrogen atmosphere.[3] The bromine is specifically incorporated at the C-2 position of the indole moiety.[3]
Purification: Post-reaction, the product is purified using flash chromatography to yield high-purity 2-Bromomelatonin.[3]
Verification: The structure and purity are confirmed using techniques such as 1H-NMR and mass spectrometry.[3]
Mechanism of Action: High-Affinity Receptor Engagement
2-Bromomelatonin exerts its effects primarily as a potent agonist at the two high-affinity G-protein coupled melatonin receptors: MT1 and MT2.[4][5] These receptors are integral to regulating circadian rhythms and various other physiological processes.[1][2]
Receptor Binding and G-Protein Coupling: The binding of 2-Bromomelatonin to MT1 and MT2 receptors, which are typically coupled to inhibitory G-proteins (Gαi), triggers a conformational change in the receptor.[6][7] This leads to the dissociation of the G-protein subunits and the subsequent inhibition of adenylyl cyclase.[6]
Downstream Signaling Cascade: The inhibition of adenylyl cyclase results in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA), thereby modulating downstream gene expression and cellular functions that regulate sleep and circadian entrainment.[6][8] In some cellular contexts, melatonin receptors can also couple to Gαq proteins, activating the phospholipase C (PLC) pathway.[6][7]
Visualizing the MT1/MT2 Signaling Pathway
Caption: 2-Bromomelatonin signaling via MT1/MT2 receptors.
Therapeutic Applications and Supporting Evidence
Circadian Rhythm Disorders
The primary therapeutic potential of 2-Bromomelatonin lies in its ability to powerfully modulate the circadian system. Its high affinity for MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN), the body's master clock, makes it a prime candidate for treating disorders characterized by circadian misalignment.[1][2]
Potential Indications:
-
Delayed Sleep-Wake Phase Disorder (DSWPD): By providing a strong, correctly timed signal to the SCN, 2-Bromomelatonin can help advance the sleep-wake cycle.
-
Jet Lag: Similar to melatonin, 2-Bromomelatonin can be used to accelerate the re-entrainment of the circadian rhythm to a new time zone.[9]
-
Non-24-Hour Sleep-Wake Rhythm Disorder: This is common in blind individuals and 2-Bromomelatonin could potentially entrain the free-running rhythm.
Preclinical Evidence: Studies in animal models have demonstrated the potent effects of 2-Bromomelatonin. For instance, it has been shown to be an extremely effective agonist in the Syrian hamster gonadal regression model, a classic test for melatonergic activity.[3] Furthermore, it exhibits hypnotic and antinociceptive (analgesic) effects in rats, with a rapid onset and short duration of action, highlighting its potential as a sedative.[10]
| Compound | ED50 for Loss of Righting Reflex (mg/kg) | ED50 for Loss of Tail Clamp Response (mg/kg) | Reference |
| 2-Bromomelatonin | 38 (35-41) | 21 (15-30) | [10] |
| Propofol | 3.7 (3.4-4.0) | 2.9 (3.5-4.0) | [10] |
This table shows that while 2-Bromomelatonin is less potent than the anesthetic propofol, it demonstrates a clear dose-dependent hypnotic and analgesic effect.
Neuroprotection
A growing body of evidence suggests that melatonin and its analogs possess significant neuroprotective properties, primarily through their antioxidant and anti-inflammatory actions.[11][12] 2-Bromomelatonin, as a potent melatonergic agent, is hypothesized to share and potentially enhance these effects.
Mechanistic Rationale:
-
Antioxidant Activity: Melatonin is a powerful free radical scavenger.[11] 2-Bromomelatonin is expected to protect neurons from oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]
-
Anti-inflammatory Effects: By modulating inflammatory pathways in the brain, 2-Bromomelatonin could reduce the chronic neuroinflammation associated with neurodegeneration.
-
GABAergic Modulation: 2-Bromomelatonin has been shown to potentiate the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system.[3] This action could contribute to its sedative and potentially neuroprotective effects by reducing neuronal excitotoxicity.
Oncology
The oncostatic properties of melatonin are an active area of research.[13][14] Melatonin has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce the side effects of chemotherapy and radiotherapy.[13][15][16]
Potential Mechanisms for 2-Bromomelatonin in Cancer Therapy:
-
Anti-proliferative Effects: Activation of MT1 receptors can inhibit cell proliferation in certain cancer types, such as breast cancer.[7]
-
Anti-angiogenesis: Melatonin can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow, partly by reducing levels of Vascular Endothelial Growth Factor (VEGF).[14]
-
Adjuvant Therapy: 2-Bromomelatonin could potentially enhance the efficacy of conventional cancer treatments while protecting healthy cells from their toxic effects.[16]
Experimental Protocols for Preclinical Evaluation
To facilitate further research, this section provides validated, step-by-step protocols for key assays used to characterize the activity of 2-Bromomelatonin.
Protocol: Radioligand Binding Assay for MT1/MT2 Receptor Affinity
This protocol determines the binding affinity (Ki) of 2-Bromomelatonin by measuring its ability to compete with a radiolabeled ligand for binding to melatonin receptors.
Principle: The assay measures the displacement of a high-affinity radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) from membranes of cells expressing MT1 or MT2 receptors by increasing concentrations of the unlabeled test compound (2-Bromomelatonin).
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO cells) stably expressing human MT1 or MT2 receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Increasing concentrations of 2-Bromomelatonin (or other unlabeled ligands).
-
A fixed concentration of 2-[¹²⁵I]-iodomelatonin.
-
The cell membrane preparation.
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of unlabeled melatonin (e.g., 1 µM).
-
-
-
Incubation & Termination:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of 2-Bromomelatonin.
-
Use non-linear regression (one-site competition model) to determine the IC50 value (the concentration of 2-Bromomelatonin that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Visualizing the Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol: cAMP Functional Assay for Agonist Activity
This protocol determines the functional potency (EC50) and efficacy of 2-Bromomelatonin as an agonist at the Gαi-coupled MT1/MT2 receptors.
Principle: Agonist activation of MT1/MT2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation. Forskolin is used to artificially raise intracellular cAMP to a measurable baseline.
Methodology:
-
Cell Preparation:
-
Seed cells expressing MT1 or MT2 receptors into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of 2-Bromomelatonin to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Controls:
-
Basal Control: Cells only.
-
Forskolin Control: Cells + forskolin (represents 100% stimulated cAMP).
-
-
-
Incubation & Lysis:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Aspirate the medium and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
-
cAMP Detection:
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage inhibition of forskolin-stimulated cAMP against the log concentration of 2-Bromomelatonin.
-
Use a non-linear regression model (log(agonist) vs. response -- variable slope) to calculate the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).
-
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for 2-Bromomelatonin is limited in publicly available literature, inferences can be drawn from studies on melatonin. Melatonin generally has a short elimination half-life (around 40-60 minutes) and is subject to significant first-pass metabolism.[21][22] The bromination may alter its metabolic stability and distribution, a critical area for future investigation.
Safety studies on various routes of melatonin administration have shown it to be well-tolerated with no serious adverse effects documented.[23] Given its structural similarity, 2-Bromomelatonin is anticipated to have a favorable safety profile, though this requires rigorous toxicological evaluation.
Future Directions and Conclusion
2-Bromomelatonin stands out as a high-potency melatonin receptor agonist with significant therapeutic promise. Its enhanced affinity compared to melatonin suggests it could be more effective or require lower doses for treating circadian rhythm disorders.[3] Furthermore, its potential neuroprotective and oncostatic properties warrant extensive investigation.
Key areas for future research include:
-
Comprehensive pharmacokinetic and metabolic profiling of 2-Bromomelatonin.
-
In vivo efficacy studies in validated animal models of insomnia, neurodegenerative diseases, and various cancers.
-
Head-to-head comparison studies with existing melatonergic drugs like Ramelteon and Agomelatine.
-
Rigorous preclinical toxicology and safety pharmacology studies to support potential clinical development.
References
-
Moehler, M., et al. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia, 97(3), 749-753. [Link]
-
Spadoni, G., et al. (1993). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry, 36(20), 2913-2920. [Link]
-
Zisapel, N. (2018). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology, 16(8), 916-930. [Link]
-
Ferreira, S., et al. (2025). The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. Medicinal Research Reviews. [Link]
-
Kaur, G., & Shukla, S. (2018). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 146, 161-174. [Link]
-
Park, J. H., et al. (2019). The Neuroprotective Effects of Melatonin: Possible Role in the Pathophysiology of Neuropsychiatric Disease. Brain Sciences, 9(10), 285. [Link]
-
Suzuki, N., et al. (2008). Novel bromomelatonin derivatives as potentially effective drugs to treat bone diseases. Journal of Pineal Research, 45(3), 229-239. [Link]
-
Audinot, V., et al. (2003). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 138(7), 1331-1340. [Link]
-
Okawa, M., et al. (1998). Melatonin treatment for circadian rhythm sleep disorders. Psychiatry and Clinical Neurosciences, 52(2), 259-260. [Link]
-
Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3290-3300. [Link]
-
Talib, W. H., et al. (2021). Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities. Molecules, 26(9), 2501. [Link]
-
ResearchGate. (n.d.). Signaling pathway of melatonin via G-protein-coupled receptors. [Link]
-
Pérez-Sánchez, H., et al. (2024). Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors. Scientific Reports, 14(1), 10984. [Link]
-
NutraIngredients. (2024). The neuroprotective potential of melatonin. [Link]
- Google Patents. (n.d.).
-
News-Medical.net. (2020). Novel melatonin receptor molecules potentially address circadian rhythm disturbances. [Link]
-
Reiter, R. J., et al. (2017). Melatonin, a Full Service Anti-Cancer Agent: Inhibition of Initiation, Progression and Metastasis. International Journal of Molecular Sciences, 18(4), 843. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
Arendt, J. (2006). Therapeutics for Circadian Rhythm Sleep Disorders. Sleep Medicine Clinics, 1(1), 69-91. [Link]
-
MDPI. (2022). Melatonin Signaling Pathways Implicated in Metabolic Processes in Human Granulosa Cells (KGN). [Link]
-
Brzezinski, A. (1997). Therapeutic applications of melatonin. The New England Journal of Medicine, 336(3), 186-195. [Link]
-
MDPI. (2024). Potential Neuroprotective Effect of Melatonin in the Hippocampus of Male BTBR Mice. [Link]
-
Al-Shareef, E., et al. (2023). Melatonin and Cancer Hallmarks. Molecules, 28(2), 795. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
-
Yuan, L., et al. (2014). The Gαi AND Gαq Proteins Mediate the Effects of Melatonin on Steroid/Thyroid Hormone Receptor Transcriptional Activity and Breast Cancer Cell Proliferation. PLoS ONE, 9(12), e113926. [Link]
-
Open Exploration Publishing. (n.d.). Neuropharmacologic modulation of the melatonergic system. [Link]
-
Wikipedia. (n.d.). Melatonin receptor. [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
-
ResearchGate. (2025). Pharmacokinetics of oral and intravenous melatonin in healthy volunteers. [Link]
-
Sack, R. L., et al. (1998). Use of melatonin for sleep and circadian rhythm disorders. Annals of Medicine, 30(1), 115-121. [Link]
-
Brain Tumor Stem Cell Research Lab. (n.d.). Melatonin: Targeting the Powerhouse of the Cell. [Link]
-
Semantic Scholar. (n.d.). G Protein-Linked Effector and Second Messenger Systems Involved in Melatonin Signal Transduction. [Link]
-
Gooneratne, N. S., et al. (2010). Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults. Journal of Pineal Research, 48(3), 229-235. [Link]
- Google Patents. (n.d.).
-
Sarlak, G., et al. (2013). A Review of Melatonin, Its Receptors and Drugs. The Eurasian Journal of Medicine, 45(2), 115-122. [Link]
-
Zetner, D., et al. (2016). Pharmacokinetics and Safety of Intravenous, Intravesical, Rectal, Transdermal, and Vaginal Melatonin in Healthy Female Volunteers: A Cross-Over Study. Pharmacology, 98(3-4), 163-169. [Link]
-
ResearchGate. (n.d.). Binding affinity results on MT 1 , MT 2 and 5-HT 2C of compounds 3a–d. [Link]
-
Harpsøe, N. G., et al. (2016). Pharmacokinetics of oral and intravenous melatonin in healthy volunteers. Basic & Clinical Pharmacology & Toxicology, 119(2), 183-188. [Link]
-
Dubocovich, M. L., et al. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 50, 343-365. [Link]
Sources
- 1. The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic applications of melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Gαi AND Gαq Proteins Mediate the Effects of Melatonin on Steroid/Thyroid Hormone Receptor Transcriptional Activity and Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacologic modulation of the melatonergic system [explorationpub.com]
- 9. Therapeutics for Circadian Rhythm Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Neuroprotective Effects of Melatonin: Possible Role in the Pathophysiology of Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The neuroprotective potential of melatonin [nutraingredients.com]
- 13. Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melatonin and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Melatonin: Targeting the Powerhouse of the Cell - Brain Tumor Stem Cell Research Lab - Mayo Clinic Research [mayo.edu]
- 17. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 21. Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.regionh.dk [research.regionh.dk]
A Technical Guide to the Antioxidant Potential of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: A Proposed Investigational Framework
Abstract
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, CAS 142959-59-9, is a synthetic indoleamine derivative structurally analogous to the well-characterized antioxidant, melatonin.[1][2] While this specific compound is cataloged, its biological activities, particularly its antioxidant potential, remain uncharacterized in published literature. This technical guide presents a comprehensive investigational framework for the systematic evaluation of its antioxidant properties. We provide a scientifically grounded rationale for this investigation based on structure-activity relationships of related indole compounds. This document details a multi-tiered experimental approach, beginning with fundamental chemical antioxidant assays and progressing to cell-based models to elucidate its mechanisms of action. Full, detailed protocols for key in vitro and cellular assays are provided, alongside a discussion of the expected mechanistic pathways, including direct radical scavenging and potential modulation of endogenous antioxidant systems like the Nrf2 signaling pathway. This whitepaper serves as a complete roadmap for researchers seeking to characterize the antioxidant profile of this novel compound.
Introduction: The Rationale for Investigation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide belongs to the indoleamine family, sharing its core structure with the neurohormone melatonin (N-acetyl-5-methoxytryptamine). Melatonin is a potent and versatile antioxidant, known to scavenge a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][3][4] Its antioxidant capacity is attributed to the electron-rich indole ring, which can donate an electron to neutralize free radicals.[4] Furthermore, melatonin and its metabolites can act in a cascade to quench multiple radicals and stimulate the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1][4]
The subject molecule, N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, possesses key structural features that suggest a strong antioxidant potential:
-
5-Methoxy Group: This electron-donating group enhances the electron density of the indole ring, potentially facilitating electron or hydrogen atom transfer to radicals. While some studies suggest 5-hydroxy indoles have stronger activity in certain assays, 5-methoxy indoles still exhibit significant antioxidant properties.[5]
-
N-Acetylethylamine Side Chain: Identical to melatonin, this side chain is crucial for its biological activity and may contribute to its radical scavenging capacity.
-
2-Bromo Substituent: The introduction of a halogen atom at the C2 position of the indole ring is the key structural divergence from melatonin. Halogenation can significantly alter a molecule's electronic properties and lipophilicity, which may enhance or modify its biological activity and cellular uptake. The effect of this specific substitution on antioxidant activity is currently unknown and presents a compelling avenue for research.
Given this structural rationale, a systematic investigation is warranted. This guide outlines a logical, multi-stage workflow to rigorously characterize the antioxidant profile of this compound.
Proposed Investigational Workflow
A tiered approach is proposed to build a comprehensive understanding of the compound's antioxidant properties, moving from basic chemical reactivity to complex cellular responses.
Caption: Proposed workflow for antioxidant characterization.
Phase 1: In Vitro Chemical Antioxidant Capacity
This initial phase quantifies the compound's intrinsic ability to neutralize free radicals through direct chemical interaction. A panel of assays based on different mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—should be used for a comprehensive profile.[6]
Data Presentation: Summary of In Vitro Assays
All quantitative results from these assays should be summarized in a table for clear comparison against standard antioxidants like Trolox and Melatonin.
| Assay | Mechanism | Radical Source | Measurement Principle | Result Metric |
| DPPH | SET/HAT | 2,2-diphenyl-1-picrylhydrazyl | Colorimetric (Absorbance ↓ at 517 nm) | IC₅₀ (µM) |
| ABTS | SET | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Colorimetric (Absorbance ↓ at 734 nm) | TEAC (Trolox Equivalents) |
| FRAP | SET | Fe³⁺-TPTZ complex | Colorimetric (Absorbance ↑ at 593 nm) | Fe²⁺ Equivalents (µM) |
| ORAC | HAT | Peroxyl radical (AAPH) | Fluorometric (Fluorescence decay) | TEAC (Trolox Equivalents) |
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][7]
Principle: The deep violet DPPH radical becomes a pale yellow hydrazine upon reduction. The decrease in absorbance is proportional to the antioxidant capacity.[6]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a stock solution of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide in DMSO or ethanol. Create a series of dilutions (e.g., 1, 10, 25, 50, 100 µM). Prepare identical dilutions of a standard antioxidant (Trolox or Ascorbic Acid).
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the methanolic DPPH solution.
-
Add 100 µL of the sample dilution (or standard/blank). For the blank, use the solvent (e.g., methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Phase 2: Cellular Antioxidant Activity
Moving beyond simple chemical reactions, this phase assesses the compound's ability to counteract oxidative stress within a biological system. Cellular assays account for crucial factors like bioavailability, cellular uptake, and metabolic stability.
Protocol: Cellular Antioxidant Activity (CAA) using DCFH-DA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels.[8][9]
Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10] An effective antioxidant will prevent this oxidation, resulting in lower fluorescence.
Methodology:
-
Cell Culture: Seed adherent cells (e.g., Human keratinocytes HaCaT or fibroblasts) in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Compound Pre-treatment: Remove the culture medium and wash cells with Phosphate-Buffered Saline (PBS). Treat the cells with various concentrations of the test compound (and a positive control like Quercetin) in serum-free medium for 1-2 hours.
-
Probe Loading: Remove the treatment medium. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells twice with PBS. Add 100 µL of a pro-oxidant, such as 600 µM AAPH or 100 µM H₂O₂, to induce ROS production. Leave a set of control wells without the pro-oxidant.
-
Measurement: Immediately measure fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for each concentration. Compare the AUC of treated wells to the pro-oxidant control to determine the percent reduction in ROS.
Phase 3: Elucidation of Indirect Antioxidant Mechanisms
Potent antioxidants often do more than just scavenge radicals; they can also bolster the cell's own defense systems. A key pathway in this process is the Nrf2-Antioxidant Response Element (ARE) signaling pathway.[11][12][13]
Hypothesized Mechanism: The Nrf2 transcription factor is normally sequestered in the cytoplasm by its inhibitor, Keap1.[11] Electrophilic compounds or oxidative stress can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the ARE in the promoter region of antioxidant genes, upregulating their expression.[14]
Caption: Hypothesized Nrf2 pathway activation by the test compound.
Protocol: Nrf2 Nuclear Translocation via Western Blot
This experiment determines if the compound promotes the movement of Nrf2 into the nucleus, a critical step for its activation.
Methodology:
-
Cell Treatment: Culture cells (e.g., HaCaT or HepG2) and treat with the test compound at various concentrations for different time points (e.g., 2, 4, 6 hours). Use a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Cell Fractionation: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Use loading controls to ensure equal protein loading (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
-
Detection & Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm. An increase in the nuclear Nrf2 fraction indicates pathway activation.
Conclusion and Future Directions
This guide provides a robust, logical, and technically detailed framework for the initial characterization of the antioxidant properties of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide. By systematically progressing from fundamental chemical assays to cell-based mechanistic studies, researchers can build a comprehensive profile of this novel compound. Positive findings from this workflow would establish a strong foundation for further preclinical development, including more advanced studies on its effect on specific inflammatory pathways, mitochondrial function, and its efficacy in in vivo models of oxidative stress-related diseases. The structural similarity to melatonin, combined with the unique 2-bromo substitution, makes this compound a compelling candidate for discovery and development in the field of antioxidant therapeutics.
References
-
Taber, D. F., & St. Mary, T. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Indoles (pp. 1-34). IntechOpen. [Link]
-
de Oliveira, I. M., et al. (2024). Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies. Journal of Clinical Medicine, 13(7), 2045. [Link]
-
Shalaby, E. A., & Shanab, S. M. (2015). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Journal of Analytical & Pharmaceutical Research, 1(2). [Link]
-
Lee, J. M., & Johnson, J. A. (2004). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 279(27), 28259-28262. [Link]
-
Alfa Chemistry. (n.d.). Acetamide,N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-. Retrieved from [Link]
-
Kim, H., et al. (2020). Antioxidant and anti-aging potential of a peptide formulation (Gal2–Pep) conjugated with gallic acid. Antioxidants, 9(11), 1098. [Link]
-
MDPI. (n.d.). Special Issue "Melatonin and Related Compounds: Antioxidant and Anti-inflammatory Actions". Retrieved from [Link]
-
Xue, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158), e60682. [Link]
-
MDPI. (n.d.). Special Issue "Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease". Retrieved from [Link]
-
Sochor, J., et al. (2010). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 15(12), 8618-8640. [Link]
-
Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(7), 8054-8065. [Link]
-
Nickavar, B., & Abolhasani, F. A. (2009). Antioxidant Activity; DPPH; Ferulago Angulata; FRAP; ORAC. Indian Journal of Pharmaceutical Sciences, 71(6), 626-630. [Link]
-
de Castro, A. A., et al. (2024). Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging. Geroscience, 46(1), 1-10. [Link]
-
Reiter, R. J., et al. (2022). Melatonin and Related Compounds: Antioxidant and Anti-Inflammatory Actions. Antioxidants, 11(3), 528. [Link]
-
Hochegger, P., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2118. [Link]
-
JoVE. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining [Video]. YouTube. [Link]
-
MDPI. (n.d.). Special Issue "Development and Synthesis of Biologically Active Compounds". Retrieved from [Link]
-
Lee, J. M., & Johnson, J. A. (2004). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. ResearchGate. [Link]
-
López-Grijalva, A., et al. (2014). Comparative evaluation of the antioxidant activity of melatonin and related indoles. Journal of Pineal Research, 57(3), 357-366. [Link]
-
Barbey, S., et al. (2002). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(5), 779-782. [Link]
-
León, J., et al. (2004). Melatonin and Structurally-Related Compounds Protect Synaptosomal Membranes from Free Radical Damage. International Journal of Molecular Sciences, 5(12), 392-409. [Link]
-
Sari, D. K., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Using UV-Vis Spectrophotometry. E3S Web of Conferences, 444, 03011. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(12), 1968. [Link]
-
Forman, H. J., & Zhang, H. (2021). Targeting Keap1-Nrf2 signaling to protect against oxidative stress. The FEBS Journal, 288(19), 5604-5623. [Link]
-
Kumar, A., et al. (2013). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. European Journal of Medicinal Chemistry, 67, 229-237. [Link]
-
Lignin, S., et al. (2023). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Polymers, 15(1), 223. [Link]
-
Carocho, M., & Ferreira, I. C. (2013). A review on antioxidants, prooxidants and related controversy: Natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and Chemical Toxicology, 51, 15-25. [Link]
Sources
- 1. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Melatonin and Related Compounds: Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. youtube.com [youtube.com]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Rising Tide: A Technical Guide to the In Vitro Anticancer Potential of Brominated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The indole scaffold, a privileged structure in medicinal chemistry, has long been a focal point in the quest for novel anticancer therapeutics.[1][2][3] Its inherent biological activity, coupled with the vast potential for synthetic modification, has rendered it a fertile ground for the development of potent and selective anticancer agents.[4] A particularly intriguing and promising subclass of these compounds is the brominated indoles. The introduction of bromine atoms onto the indole ring can significantly modulate the molecule's physicochemical properties, leading to enhanced potency and novel mechanisms of action. This guide provides an in-depth technical exploration of the in vitro anticancer activity of brominated indole compounds, delving into their mechanisms of action, key molecular targets, and the robust experimental methodologies required for their evaluation.
Unveiling the Anticancer Mechanisms of Brominated Indoles
Brominated indole compounds exert their anticancer effects through a variety of intricate mechanisms, often targeting multiple cellular processes simultaneously. Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.
Induction of Apoptosis: The Programmed Demise of Cancer Cells
A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[5] Brominated indoles have demonstrated significant pro-apoptotic activity in a range of cancer cell lines.
One notable example is 6-bromoisatin , a compound derived from the marine mollusc Dicathais orbita.[6][7] Studies have shown that 6-bromoisatin can induce apoptosis in colorectal cancer cell lines, such as HT29 and Caco-2.[6][8] The induction of apoptosis is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[5] For instance, 6-bromoisatin has been shown to increase the activity of caspase-3/7 in these cell lines.[6]
The marine alkaloid 3,10-dibromofascaplysin also exhibits potent pro-apoptotic effects in myeloid leukemia cells by upregulating the expression of genes involved in cell death and downregulating survival genes.[9] Furthermore, the synthetic compound 3-(2-bromoethyl)-indole (BEI-9) has been identified as a potent inhibitor of cancer cell proliferation, with its activity linked to the induction of cell death when used in combination with other chemotherapeutic agents.[10]
A critical signaling pathway often implicated in the pro-apoptotic effects of brominated indoles is the ERK (Extracellular signal-Regulated Kinase) pathway . Some studies suggest that the inhibition of ERK signaling can suppress cancer cell growth and trigger apoptosis.[6][8]
Below is a diagram illustrating the induction of apoptosis by brominated indole compounds.
Caption: Apoptosis induction by brominated indoles.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, many brominated indoles can arrest the cell cycle at specific checkpoints, thereby preventing the uncontrolled proliferation of cancer cells. The G2/M phase of the cell cycle is a common target for these compounds.[4][6]
For example, a fraction containing 6-bromoisatin was found to arrest HT29 colorectal cancer cells in the G2/M phase.[6][8] This arrest prevents the cells from entering mitosis and dividing. The mechanism underlying this cell cycle arrest often involves the modulation of key regulatory proteins, such as cyclin-dependent kinases (CDKs).[6] For instance, CDK1 is a critical protein kinase that controls the transition from G2 to M phase, and its inhibition can lead to G2/M arrest.[5]
The following diagram illustrates the process of G2/M cell cycle arrest induced by brominated indoles.
Caption: G2/M cell cycle arrest by brominated indoles.
Inhibition of Tubulin Polymerization: Disrupting the Cellular Skeleton
The microtubule network, a dynamic polymer of tubulin proteins, plays a crucial role in cell division, motility, and intracellular transport.[11] Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs.[12] Several brominated indole derivatives have been identified as inhibitors of tubulin polymerization.[4][12]
These compounds can bind to tubulin, preventing its assembly into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately, apoptosis.[12] For instance, certain indole-based chalcone derivatives containing a bromo-substituted phenyl moiety have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.[12]
The diagram below depicts the inhibition of tubulin polymerization by brominated indole compounds.
Caption: Inhibition of tubulin polymerization.
Modulation of Other Key Signaling Pathways
Beyond the aforementioned mechanisms, brominated indoles can influence other signaling pathways critical for cancer cell survival and proliferation.
-
NF-κB Pathway: The transcription factor NF-κB plays a central role in inflammation, immunity, and cancer.[10] The compound 3-(2-bromoethyl)-indole (BEI-9) has been identified as an inhibitor of the NF-κB signaling pathway at submicromolar concentrations.[10] By inhibiting NF-κB, BEI-9 can suppress the expression of genes that promote cell survival and proliferation.[10]
-
Kinase Inhibition: Many indole derivatives have been developed as kinase inhibitors, targeting enzymes like PDK1 and EGFR that are often dysregulated in cancer.[1][13] The presence of a bromine atom can enhance the inhibitory activity of these compounds.[14]
In Vitro Evaluation of Anticancer Activity: A Methodological Guide
Rigorous and reproducible in vitro assays are essential for characterizing the anticancer activity of brominated indole compounds. This section provides detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assays
These assays are the initial step in assessing the anticancer potential of a compound. They measure the ability of the compound to reduce the viability or induce the death of cancer cells.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the brominated indole compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
These assays are used to confirm that the observed reduction in cell viability is due to the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the brominated indole compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis
This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Protocol: Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the brominated indole compound at its IC50 concentration for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary of In Vitro Anticancer Activity of Selected Brominated Indoles
The following table summarizes the in vitro anticancer activity of some key brominated indole compounds discussed in this guide.
| Compound | Cancer Cell Line(s) | Key In Vitro Effects | IC50 Values (if available) | Reference(s) |
| 6-Bromoisatin | HT29, Caco-2 (Colorectal) | Induces apoptosis, G2/M cell cycle arrest, increases caspase-3/7 activity | ~100 µM in HT29 cells | [6][8] |
| Tyrindoleninone | HT29, Caco-2 (Colorectal) | Decreases cell viability | Not specified | [6] |
| 3,10-Dibromofascaplysin | K562, THP-1, MV4-11, U937 (Myeloid Leukemia) | Induces apoptosis, arrests cell cycle in S and G2 phases | 233.8 - 329.6 nM | [9] |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (Colon) | Inhibits cell proliferation, inhibits NF-κB activation | Not specified | [10] |
| Indole-based chalcone derivative (33b) | A549 (Lung) | Inhibits tubulin polymerization, induces apoptosis | 4.3 ± 0.2 μM | [12] |
Future Perspectives and Conclusion
Brominated indole compounds represent a promising class of molecules with significant potential for the development of novel anticancer therapies. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization, make them attractive candidates for further investigation. The ability of these compounds to modulate key signaling pathways, such as NF-κB and ERK, further underscores their therapeutic potential.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of brominated indole compounds.
-
In Vivo Efficacy Studies: To validate the in vitro findings in animal models of cancer.
-
Combination Therapies: To explore the synergistic effects of brominated indoles with existing chemotherapeutic agents.
References
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PMC - NIH.
- 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (n.d.). NIH.
- Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). MDPI.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central.
- Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). PMC - NIH.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC - NIH.
- (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2020). ResearchGate.
- Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. (n.d.). MDPI.
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI.
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). PMC - NIH.
- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (n.d.). NIH.
- In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. (n.d.). Frontiers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 2-Bromomelatonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromomelatonin, a halogenated analog of the neurohormone melatonin, has garnered significant interest within the scientific community for its enhanced affinity for melatonin receptors (MT1 and MT2)[1]. This heightened receptor interaction suggests potential therapeutic applications in areas where melatonin has shown promise, including sleep disorders, neuroprotection, and cancer therapy[1][2]. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation development, predicting its pharmacokinetic profile, and ensuring its therapeutic efficacy. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Bromomelatonin, alongside detailed experimental protocols for their determination. Due to the limited availability of direct experimental data for 2-Bromomelatonin, this guide also presents data for the parent compound, melatonin, for comparative purposes and utilizes established computational methods to predict key parameters for 2-Bromomelatonin.
Core Physicochemical Properties: A Comparative Analysis
A fundamental aspect of drug development is the characterization of a compound's physicochemical properties. These parameters influence a molecule's behavior from formulation to its interaction with biological systems. Below is a comparative summary of the experimental data for melatonin and the predicted values for 2-Bromomelatonin.
| Property | Melatonin (Experimental) | 2-Bromomelatonin (Predicted) | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₆N₂O₂ | C₁₃H₁₅BrN₂O₂ | Defines the elemental composition and molar mass. |
| Molecular Weight | 232.28 g/mol [3] | 311.18 g/mol | Influences diffusion, solubility, and membrane transport. |
| Melting Point (°C) | 116-118[3] | 130-150 (Estimated) | Affects formulation choice (e.g., solid dosage forms) and manufacturing processes. |
| pKa | Amide N-H: ~17 (very weakly acidic)Indole N-H: ~19 (very weakly acidic) | Amide N-H: ~16-17Indole N-H: ~18-19 | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (Octanol/Water) | 1.18 - 1.42 | 2.0 - 2.5 | A measure of lipophilicity, which is crucial for predicting membrane permeability and oral absorption. |
| Aqueous Solubility | ~2 mg/mL (at 20°C)[3] | Predicted to be lower than melatonin | Directly impacts bioavailability and formulation strategies for parenteral and oral dosage forms. |
Note on Predicted Values: The values for 2-Bromomelatonin are predicted using computational models (e.g., SwissADME, ChemAxon) and should be confirmed by experimental determination. The addition of a bromine atom is expected to increase the molecular weight and lipophilicity (logP), which in turn is likely to decrease aqueous solubility.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of 2-Bromomelatonin. These protocols are designed to be self-validating and are grounded in established pharmaceutical science principles.
Determination of Melting Point
Rationale: The melting point is a critical parameter for the identification and purity assessment of a crystalline solid. A sharp melting range typically indicates a high degree of purity. The capillary method is a widely accepted and straightforward technique for this determination.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of crystalline 2-Bromomelatonin.
-
Capillary Loading: Introduce the powdered sample into a thin-walled capillary tube, ensuring a packed column height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion). The range between these two temperatures is the melting range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of 2-Bromomelatonin.
Determination of pKa (Potentiometric Titration)
Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a robust and accurate method for determining pKa by monitoring pH changes upon the addition of a titrant.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of 2-Bromomelatonin of known concentration in a suitable solvent system (e.g., a co-solvent of water and methanol to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the 2-Bromomelatonin solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first and second derivatives of the titration curve to identify the equivalence point.
Diagram of pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Determination of logP (Shake-Flask Method)
Rationale: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for logP determination.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of 2-Bromomelatonin to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of 2-Bromomelatonin in both the n-octanol and water phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Diagram of logP Determination by Shake-Flask Method
Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of 2-Bromomelatonin to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of 2-Bromomelatonin in the clear, saturated solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Solubility Value: The measured concentration represents the equilibrium aqueous solubility of 2-Bromomelatonin at the specified temperature.
Implications for Drug Development
The physicochemical properties of 2-Bromomelatonin have significant implications for its development as a therapeutic agent:
-
Formulation: The predicted lower aqueous solubility of 2-Bromomelatonin compared to melatonin will likely necessitate the use of solubility enhancement techniques for both oral and parenteral formulations. These may include the use of co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions.
-
Bioavailability: The higher predicted logP of 2-Bromomelatonin suggests it may have improved membrane permeability, potentially leading to better oral absorption compared to melatonin. However, its lower aqueous solubility could be a limiting factor for dissolution. A balance between these two properties is crucial for optimal bioavailability.
-
Route of Administration: The physicochemical properties will guide the selection of the most appropriate route of administration. For instance, if oral bioavailability is poor due to low solubility, alternative routes such as transdermal or parenteral delivery may be considered.
-
Stability: The chemical stability of 2-Bromomelatonin under various conditions (pH, light, temperature) must be thoroughly investigated to ensure the quality and shelf-life of the final drug product. Halogenated compounds can sometimes be susceptible to degradation, and this needs to be carefully assessed.
Conclusion
2-Bromomelatonin represents a promising lead compound with enhanced receptor affinity. A comprehensive understanding and experimental determination of its physicochemical properties are critical next steps in its journey from a candidate molecule to a potential therapeutic. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to characterize 2-Bromomelatonin, enabling the rational design of effective and stable drug formulations. The interplay between its predicted higher lipophilicity and lower aqueous solubility will be a key consideration in unlocking its full therapeutic potential.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 896, Melatonin. [Link]
-
Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., & Tontini, A. (1998). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of medicinal chemistry, 41(19), 3624–3633. [Link]
-
Acuña-Castroviejo, D., Escames, G., Venegas, C., Díaz-Casado, M. E., Lima-Cabello, E., López, L. C., Rosales-Corral, S., Tan, D. X., & Reiter, R. J. (2014). Extrapineal melatonin: sources, regulation, and potential functions. Cellular and molecular life sciences : CMLS, 71(16), 2997–3025. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]
-
ChemAxon. (2023). Chemicalize. [Link]
-
Molinspiration Cheminformatics. (2023). Property Calculation. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Sources
Methodological & Application
Harnessing 2-Bromomelatonin for Advanced Circadian Rhythm Research
An Application Note and Comprehensive Protocol Guide
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromomelatonin as a high-affinity chemical probe in the study of circadian biology. 2-Bromomelatonin, a potent agonist for MT1 and MT2 melatonin receptors, offers significant advantages over native melatonin, including approximately tenfold higher binding affinity, enabling more precise and potent modulation of the circadian system.[1] We delve into the causality behind experimental design, offering validated, step-by-step protocols for in vitro, in vivo, and ex vivo applications, and provide the necessary technical data to ensure experimental success and reproducibility.
Introduction: The Rationale for Using 2-Bromomelatonin
The master circadian clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates the daily rhythms of physiology and behavior.[2][3] The neurohormone melatonin is a key efferent signal of this clock, released by the pineal gland during the night to communicate the message of darkness throughout the organism.[4] Its actions are primarily mediated by two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2, which are densely expressed in the SCN and various peripheral tissues.[5][6]
Why 2-Bromomelatonin?
While melatonin is the endogenous ligand, its research application can be limited by its moderate receptor affinity and rapid metabolism. 2-Bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide) was developed as a superior molecular tool.[1] The addition of a bromine atom at the C-2 position of the indole ring enhances its binding affinity for melatonin receptors significantly without altering its intrinsic agonist activity.[1]
This heightened potency makes 2-Bromomelatonin an ideal choice for:
-
Precise Receptor Probing: Achieving receptor saturation and maximal physiological response at lower concentrations, reducing the potential for off-target effects.
-
Overcoming Competitive Antagonism: Effectively studying receptor function even in the presence of competitive antagonists.
-
Elucidating Downstream Signaling: Providing a strong, sustained signal to robustly activate downstream pathways for biochemical analysis.
-
In Vivo Potency: Demonstrating clear physiological effects, such as hypnotic and antinociceptive responses, confirming its utility in whole-animal models.[7]
This guide will equip researchers with the foundational knowledge and practical protocols to leverage the unique advantages of 2-Bromomelatonin in their circadian rhythm research.
Mechanism of Action: MT1/MT2 Receptor Signaling
2-Bromomelatonin functions as a potent agonist at both MT1 and MT2 receptors.[1] These receptors primarily couple to the inhibitory G-protein, Gαi. Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).
Furthermore, signaling can diverge:
-
MT1 Receptors: Can also activate Gβγ-dependent pathways, including Phospholipase C (PLC), leading to increases in intracellular calcium (Ca²⁺).[8]
-
MT2 Receptors: Have been shown to inhibit cyclic GMP (cGMP) levels.[8]
In the SCN, the net effect of this signaling cascade is a hyperpolarization of the neuronal membrane and a decrease in spontaneous firing rate, which is a key mechanism by which melatonin and its agonists modulate the timing of the master clock.[1]
Caption: Experimental workflow for in vitro circadian analysis.
Step-by-Step Protocol:
-
Cell Plating: Plate Bmal1:luc U2OS cells in a 35-mm dish or 24-well plate and grow to 100% confluence.
-
Synchronization: Replace the medium with one containing a synchronizing agent (e.g., 100 nM Dexamethasone) for 2 hours. This aligns the circadian clocks of the cell population.
-
Recording: After 2 hours, wash the cells twice with PBS. Replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10 mM HEPES, 1% FBS, and 0.1 mM Luciferin).
-
Treatment: Prepare serial dilutions of the 2-Bromomelatonin stock solution. Add the compound to the recording medium at the desired final concentrations. Given its high potency, a recommended starting range is from 10 pM to 100 nM. Include a vehicle control (e.g., 0.01% DMSO).
-
Data Acquisition: Immediately place the plate into a plate luminometer or microscope equipped with a heated, light-tight chamber. Record luminescence continuously for 3-5 days.
-
Analysis: Detrend the raw luminescence data (e.g., by subtracting a 24-hour moving average). Analyze the resulting data using software like ClockLab or BioDare2 to determine the period, phase, and amplitude of the oscillations. Compare the phase of treated wells to vehicle controls to calculate the phase shift.
In Vivo Application: Phase-Shifting of Locomotor Activity in Rodents
This protocol assesses the ability of 2-Bromomelatonin to shift the phase of the master clock in a living animal, a key function of melatonin agonists. [5] Causality: In nocturnal rodents, locomotor activity is a robust output of the circadian clock, starting predictably at the onset of darkness. Administering a melatonin agonist like 2-Bromomelatonin during the late subjective day (just before activity onset) is expected to cause a "phase advance," where the animal begins its activity earlier on subsequent days. This mimics the entraining effect of an early dusk.
| Parameter | Recommended Value | Rationale / Reference |
| Animal Model | C3H/HeN Mice or Syrian Hamsters | Well-established models for circadian research with robust activity rhythms. |
| Housing | Individual cages with running wheels in light-tight chambers. | To accurately measure individual activity rhythms without social cues. |
| Administration Route | Intraperitoneal (IP) injection | Common, reliable route for systemic delivery in behavioral studies. |
| Vehicle | Saline with 5-10% Ethanol or DMSO | Vehicle choice depends on solubility and tolerability. Ensure vehicle alone has no effect. [9] |
| Dosage Range | 1 - 40 mg/kg | Based on effective hypnotic doses in rats (21-38 mg/kg IV). [7]A dose-response curve is highly recommended. |
| Injection Time | Circadian Time 10 (CT10) | ~2 hours before normal activity onset, the time of maximal phase advance for melatonin agonists. |
Step-by-Step Protocol:
-
Entrainment: House animals on a strict 12:12 Light:Dark (LD) cycle for at least two weeks to stabilize their rhythms.
-
Baseline Activity: Release animals into constant darkness (DD) and record baseline wheel-running activity for 7-10 days. The consistent start of activity each day is defined as Circadian Time 12 (CT12).
-
Treatment: On the day of injection, calculate the target injection time (CT10). Under dim red light, briefly remove the animal and administer the IP injection of 2-Bromomelatonin or vehicle.
-
Post-Treatment Recording: Return the animal to its cage and continue recording activity in constant darkness for at least 14 days.
-
Data Analysis: Use software like ClockLab to generate actograms. Perform a regression analysis on the activity onsets for the 7 days before the injection and the 7-10 days after the injection (allowing 2-3 days for transient effects to stabilize). The difference in the time of the extrapolated regression lines on the day of injection represents the phase shift. [5]
Ex Vivo Application: SCN Slice Electrophysiology
This protocol outlines the use of 2-Bromomelatonin to directly measure its effect on the electrical activity of SCN neurons, the fundamental output of the master clock. [3] Causality: SCN neurons exhibit a robust circadian rhythm in their spontaneous firing rate, with high activity during the subjective day and low activity at night. [3]As a potent melatonin agonist, 2-Bromomelatonin is expected to acutely suppress the firing rate of SCN neurons, particularly when applied during the subjective day when firing rates are high. [1] Step-by-Step Protocol:
-
Slice Preparation: Anesthetize a rodent during the light phase (e.g., ZT6). Rapidly dissect the brain and prepare acute coronal hypothalamic slices (250-300 µm thick) containing the SCN using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at 32-34°C.
-
Electrophysiology: Using patch-clamp or extracellular recording techniques, obtain a stable baseline recording of the spontaneous firing rate of an SCN neuron for 5-10 minutes.
-
Application of 2-Bromomelatonin: Switch the perfusion to an aCSF solution containing the desired concentration of 2-Bromomelatonin (e.g., 1-100 nM).
-
Washout: After observing a stable effect (typically 5-10 minutes), switch the perfusion back to the control aCSF to determine if the effect is reversible.
-
Data Analysis: Analyze the firing frequency (in Hz) before, during, and after drug application. A significant decrease in firing rate during application demonstrates the inhibitory agonist effect of 2-Bromomelatonin.
Conclusion and Future Directions
2-Bromomelatonin is a powerful and precise tool for dissecting the role of melatonergic signaling in the regulation of circadian rhythms. Its high affinity and potent agonist activity make it superior to melatonin for many research applications, allowing for clearer, more robust results at lower concentrations. The protocols provided herein offer a validated starting point for researchers to explore its utility in a variety of experimental paradigms. Future studies could leverage 2-Bromomelatonin to investigate the pharmacology of MT1/MT2 heterodimers, explore its therapeutic potential in animal models of circadian disruption, and further probe the downstream molecular targets of melatonergic signaling in both central and peripheral clocks.
References
-
Ancoli-Israel, S., et al. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia, 97(3), 787-791. [Link]
-
Spadoni, G., et al. (1993). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry, 36(20), 2917-2924. [Link]
-
Gamble, K. L., et al. (2014). Electrophysiology of the suprachiasmatic circadian clock. Journal of Neurophysiology, 112(6), 1285-1300. [Link]
-
Dubocovich, M. L., et al. (2010). Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models. Methods in Enzymology, 471, 469-487. [Link]
-
Starkey, S. J., & Sugden, D. (1994). Melatonin analogues as agonists and antagonists in the circadian system and other brain areas. British Journal of Pharmacology, 111(4), 1197-1202. [Link]
-
Papaioannou, I., et al. (2012). Melatonin concentration as a marker of the circadian phase in patients with obstructive sleep apnoea. Sleep and Breathing, 16(1), 167-171. [Link]
-
Cardoso, F. C., et al. (2025). The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. Medicinal Research Reviews. [Link]
-
Smits, M. G., et al. (2001). Melatonin for chronic sleep onset insomnia in children: a randomized placebo-controlled trial. Journal of Child Neurology, 16(2), 86-92. [Link]
-
Pevet, P. (2000). Melatonin and the circadian system: Keys for health with a focus on sleep. Sleep Medicine Reviews, 4(1), 9-21. [Link]
-
Bhadra, J. (2015). Response to "Which is an appropriate solvent for melatonin?". ResearchGate. [Link]
-
Ved, K., et al. (2025). Circadian Control of Sleep by Melatonin via MT1-Dependent Activation of BK Channels in the Suprachiasmatic Nucleus. bioRxiv. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Melatonin. Carl ROTH. [Link]
-
Acuña-Castroviejo, D., et al. (2024). A novel study of melatonin diffusion in a 3D cell culture model. Melatonin Research, 6(2), 173-188. [Link]
-
Spadoni, G., & Tarzia, G. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. ResearchGate. [Link]
-
Johnson, K., & Wagner, D. (2020). Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide. International Journal of Pharmaceutical Compounding, 24(1), 70-73. [Link]
-
Meredith, A. L., et al. (2013). BK Channels Regulate Spontaneous Action Potential Rhythmicity in the Suprachiasmatic Nucleus. PLoS ONE, 8(10), e76914. [Link]
-
Tian, X. Z., et al. (2010). Effects of melatonin on in vitro development of mouse two-cell embryos cultured in HTF medium. Journal of Pineal Research, 48(2), 121-127. [Link]
-
Popa, D., & Lecca, D. (2023). Circadian Rhythms, Chrononutrition, Physical Training, and Redox Homeostasis—Molecular Mechanisms in Human Health. Antioxidants, 12(7), 1369. [Link]
-
Emet, M., et al. (2016). A Review of Melatonin, Its Receptors and Drugs. The Eurasian Journal of Medicine, 48(2), 135–141. [Link]
-
Roth, J. A., et al. (1997). Melatonin suppression of PC12 cell growth and death. Brain Research, 768(1-2), 63-70. [Link]
-
Jockers, R., et al. (2016). Understanding melatonin receptor pharmacology: Latest insights from mouse models, and their relevance to human disease. British Journal of Pharmacology, 173(16), 2411-2426. [Link]
-
Zhang, Y., et al. (2022). Melatonin regulates the circadian rhythm to ameliorate postoperative sleep disorder and neurobehavioral abnormalities in aged mice. Journal of Pineal Research, 72(4), e12798. [Link]
- Hardeland, R. (2018). Compositions for retarding the decomposition of melatonin in solution.
-
Zisapel, N. (2024). Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. Journal of Clinical Pharmacology. [Link]
-
Boateng, E., et al. (2020). In vivo Efficacy of Novel Type Preferring MT1 Melatonin Receptor Inverse Agonists in C3H/HeN Mouse Models of Chronobiological Behavior. ResearchGate. [Link]
-
Kudo, T., et al. (2016). Ion Channels Controlling Circadian Rhythms in Suprachiasmatic Nucleus Excitability. Physiology, 31(5), 338-350. [Link]
-
van der Burg, M., et al. (2022). Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. Frontiers in Immunology, 13, 893375. [Link]
-
Challet, E., et al. (1997). Phase-Advanced Daily Rhythms of Melatonin, Body Temperature, and Locomotor Activity in Food-Restricted Rats Fed during Daytime. Journal of Biological Rhythms, 12(1), 67-79. [Link]
-
Fijałkowski, Ł., et al. (2024). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. International Journal of Molecular Sciences, 25(1), 746. [Link]
-
Cecon, E., et al. (2021). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 22(16), 8799. [Link]
-
Tan, D. X., & Reiter, R. J. (2023). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. Antioxidants, 12(4), 868. [Link]
-
Lewy, A. J., et al. (2006). A three pulse phase response curve to three milligrams of melatonin in humans. Chronobiology International, 23(1-2), 43-55. [Link]
-
Sinn, M. (2021). Agonists & Antagonists Drugs. YouTube. [Link]
-
Prosser, R. A. (1999). Melatonin inhibits in vitro serotonergic phase shifts of the suprachiasmatic circadian clock. Brain Research, 821(1), 21-27. [Link]
-
Jockers, R., et al. (2016). Understanding melatonin receptor pharmacology: Latest insights from mouse models, and their relevance to human disease. ResearchGate. [Link]
-
Zhdanova, I. V., et al. (2011). Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults. Journal of Pineal Research, 50(4), 359-365. [Link]
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology of the suprachiasmatic circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Channels Controlling Circadian Rhythms in Suprachiasmatic Nucleus Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin and the circadian system: Keys for health with a focus on sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 2-Bromomelatonin in Sleep Disorder Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromomelatonin, a potent melatonin analog, in preclinical animal models of sleep disorders. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies to effectively evaluate the hypnotic and sleep-promoting properties of this compound.
Introduction: The Scientific Rationale for Investigating 2-Bromomelatonin
Sleep is a fundamental physiological process, and its disruption is implicated in a myriad of health issues. Melatonin, the endogenous "hormone of darkness," is a key regulator of the sleep-wake cycle, primarily through its action on the high-affinity MT1 and MT2 G-protein coupled receptors located in the suprachiasmatic nucleus (SCN), the body's master circadian clock. 2-Bromomelatonin distinguishes itself as a compelling research tool and potential therapeutic agent due to its significantly higher binding affinity for melatonin receptors compared to melatonin itself.[1] This enhanced affinity suggests the potential for greater potency and efficacy in modulating sleep patterns.
These notes will guide the user through a series of logical, validated experimental procedures to characterize the effects of 2-Bromomelatonin on sleep. We will focus on a chemically-induced insomnia model, providing a robust framework for assessing the compound's ability to reverse sleep disturbances.
Part 1: Characterizing the Hypnotic Properties of 2-Bromomelatonin
A primary step in evaluating a novel sleep-promoting agent is to determine its fundamental hypnotic efficacy. This can be achieved by assessing the dose-dependent induction of sleep, often measured by the loss of the righting reflex in rodents.
Experimental Protocol 1: Dose-Response Assessment of Hypnotic Efficacy
This protocol is designed to determine the 50% effective dose (ED50) for the loss of the righting reflex in rats, providing a quantitative measure of 2-Bromomelatonin's hypnotic potency.
Materials:
-
2-Bromomelatonin
-
Vehicle (e.g., 1% ethanol in saline)[2]
-
Male Sprague-Dawley rats (250-300g)
-
Intravenous (IV) or Intraperitoneal (IP) injection supplies
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with a standard 12-hour light/dark cycle.[2]
-
Drug Preparation: Dissolve 2-Bromomelatonin in the chosen vehicle to achieve a range of desired concentrations for dose-response testing.
-
Dosing and Observation:
-
Administer a single dose of 2-Bromomelatonin or vehicle to each rat via IV or IP injection.
-
Immediately place the rat in an observation chamber.
-
Assess the righting reflex every minute by gently placing the animal on its back. The inability of the rat to right itself within 30 seconds is considered a loss of the righting reflex.
-
Record the latency to the loss of the righting reflex and the duration of its loss.
-
-
Data Analysis:
-
Calculate the percentage of rats in each dose group that exhibit a loss of the righting reflex.
-
Determine the ED50 using probit analysis.
-
Expected Outcomes and Data Presentation:
A dose-dependent increase in the percentage of rats losing the righting reflex is expected.[1] The ED50 value provides a benchmark for the hypnotic potency of 2-Bromomelatonin.
| Compound | ED50 (Loss of Righting Reflex) | Route of Administration |
| 2-Bromomelatonin | 38 (35-41) mg/kg | IV |
| Propofol (for comparison) | 3.7 (3.4-4.0) mg/kg | IV |
Table 1: Comparative hypnotic potency of 2-Bromomelatonin and Propofol in Sprague-Dawley rats. Data adapted from Bacon et al. (2003).[1]
Part 2: Evaluating 2-Bromomelatonin in a Chemically-Induced Insomnia Model
To assess the therapeutic potential of 2-Bromomelatonin for sleep disorders, a relevant animal model is crucial. Chemically-induced insomnia using p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, is a well-established method to create a state of prolonged wakefulness.[3]
Experimental Workflow: From Insomnia Induction to Therapeutic Assessment
Protocol 2.1: Induction of Insomnia with p-Chlorophenylalanine (PCPA)
Materials:
-
p-Chlorophenylalanine (PCPA) methyl ester[4]
-
Phosphate-buffered saline (PBS)
-
Male C57BL/6 mice
-
Intraperitoneal (IP) injection supplies
Procedure:
-
PCPA Preparation: Dissolve PCPA methyl ester in PBS.[4]
-
Administration: Administer PCPA (300 mg/kg) or vehicle (PBS) via IP injection daily for five consecutive days.[4]
-
Confirmation of Insomnia: The development of insomnia can be confirmed by observing increased locomotor activity during the light phase and/or through baseline EEG/EMG recordings showing reduced total sleep time.
Protocol 2.2: EEG/EMG Implantation and Sleep Recording
The gold standard for assessing sleep architecture is electroencephalography (EEG) and electromyography (EMG).[5]
Surgical Procedure:
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Electrode Implantation:
-
Securely place the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Insert EMG wire electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recovery: Allow the animals to recover for at least one week post-surgery.[6]
Sleep Recording and Analysis:
-
Habituation: Habituate the mice to the recording cables and chambers for several days.[7]
-
Recording:
-
Following the PCPA or vehicle treatment and subsequent 2-Bromomelatonin or vehicle administration, connect the mice to the recording apparatus.
-
Record EEG and EMG signals continuously for at least 24 hours.[7]
-
-
Sleep Scoring:
-
Divide the recordings into epochs (e.g., 10 seconds).
-
Visually or automatically score each epoch as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
-
Data Analysis:
-
Quantify the following parameters:
-
Sleep latency (time to the first episode of consolidated NREM sleep).
-
Total sleep time (NREM + REM).
-
Time spent in each sleep stage.
-
Sleep efficiency (total sleep time / total recording time).
-
Number and duration of sleep/wake episodes.
-
EEG power spectral analysis (e.g., delta power during NREM sleep as an indicator of sleep depth).[8]
-
-
Expected Outcomes:
It is hypothesized that 2-Bromomelatonin will significantly reduce sleep latency and increase total sleep time in PCPA-treated mice compared to the vehicle control group. Analysis of the EEG will reveal if 2-Bromomelatonin preferentially affects NREM or REM sleep.[9]
Part 3: Investigating the Neuronal Correlates of 2-Bromomelatonin's Action
To understand the neural circuits through which 2-Bromomelatonin exerts its effects, we can utilize c-Fos immunohistochemistry. c-Fos is an immediate-early gene whose protein product is rapidly expressed in neurons following stimulation, serving as a marker of recent neuronal activity.
Protocol 3.1: c-Fos Immunohistochemistry
This protocol details the steps for identifying brain regions activated by 2-Bromomelatonin in the context of induced insomnia.
Procedure:
-
Tissue Collection: 90-120 minutes after administration of 2-Bromomelatonin or vehicle, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).[10]
-
Brain Extraction and Post-fixation: Carefully extract the brains and post-fix them in 4% PFA overnight at 4°C.[10]
-
Cryoprotection: Transfer the brains to a 30% sucrose solution until they sink.
-
Sectioning: Section the brains coronally (e.g., at 40 µm) using a cryostat.
-
Immunostaining:
-
Blocking: Block non-specific antibody binding with a solution containing normal serum (e.g., normal goat serum) and a detergent (e.g., Triton X-100).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount the sections on slides.
-
-
Imaging and Analysis:
-
Acquire images of brain regions of interest (e.g., SCN, ventrolateral preoptic area) using a fluorescence microscope.
-
Quantify the number of c-Fos-positive cells in each region.
-
Expected Outcomes:
An increase in c-Fos expression in sleep-promoting brain regions and a decrease in wake-promoting regions would provide evidence for the neural circuits modulated by 2-Bromomelatonin.
Mechanism of Action: The Melatonin Receptor Signaling Pathway
2-Bromomelatonin, as a melatonin agonist, is expected to act through the MT1 and MT2 receptors. The activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and promote sleep.
Activation of MT1 and MT2 receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of adenylyl cyclase.[11][[“]] This reduces the intracellular concentration of cyclic AMP (cAMP), leading to decreased activity of protein kinase A (PKA). PKA phosphorylation of various ion channels is a key mechanism for regulating neuronal excitability. By reducing PKA activity, 2-Bromomelatonin can hyperpolarize neurons in the SCN, effectively dampening the wakefulness signal and promoting sleep onset.[13]
References
-
Bacon, A. G., et al. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia, 97(3), 763-768. [Link]
-
Cajochen, C., et al. (2003). Melatonin advances the circadian timing of EEG sleep and directly facilitates sleep without altering its duration in extended sleep opportunities in humans. Journal of Sleep Research, 12(2), 125-133. [Link]
-
Cecon, E., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280. [Link]
-
Huang, Z. L., et al. (2005). Polygraphic Recording Procedure for Measuring Sleep in Mice. Current Protocols in Neuroscience, Chapter 10, Unit 10.2. [Link]
-
Li, X., et al. (2016). Gan-Dan-Liang-Yi-Tang alleviates p-chlorophenylalanine-induced insomnia through modification of the serotonergic and immune system. Experimental and Therapeutic Medicine, 12(4), 2469-2475. [Link]
-
Liu, Y., et al. (2021). Brain-wide mapping of c-Fos expression with fluorescence micro-optical sectioning tomography in a chronic sleep deprivation mouse model. Frontiers in Neuroscience, 15, 738803. [Link]
-
Mantovani, M., et al. (2012). Melatonin administration reduces inflammatory pain in rats. Journal of Pain Research, 5, 25-31. [Link]
-
Pandi-Perumal, S. R., et al. (2021). Differential Effects of Light Spectra on Sleep Architecture and Melatonin in Rats. International Journal of Molecular Sciences, 22(21), 11417. [Link]
-
Steffensen, S. C. (n.d.). Protocol for Rat Sleep EEG. Retrieved from [Link]
-
Tobler, I., & Borbély, A. A. (1982). Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat. Sleep, 5(2), 145-153. [Link]
-
Wang, Y., et al. (2022). Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders. Frontiers in Behavioral Neuroscience, 16, 1012725. [Link]
-
Wasserman, D., et al. (2012). Melatonin is useful for recording sleep EEGs: a prospective audit of outcome. Journal of Child Neurology, 27(11), 1388-1392. [Link]
-
Wolden-Hanson, T., et al. (2000). Daily Melatonin Administration to Middle-Aged Male Rats Suppresses Body Weight, Intraabdominal Adiposity, and Plasma Leptin and Insulin Independent of Food Intake and Total Body Fat. Endocrinology, 141(2), 487-497. [Link]
-
Zisapel, N. (2007). Melatonin and its receptors: a new class of sleep-promoting agents. Journal of Clinical Sleep Medicine, 3(5 Suppl), S25-S30. [Link]
-
Consensus. (n.d.). Melatonin receptor signaling pathways in circadian regulation. Retrieved from [Link]
-
Flores, L. J., et al. (2016). The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. Journal of Visualized Experiments, (110), 53744. [Link]
-
Hughes, R. J., & Badia, P. (1997). Sleep-promoting and hypothermic effects of daytime melatonin administration in humans. Sleep, 20(2), 124-131. [Link]
-
Franken, P., et al. (2009). Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies. Sleep, 32(10), 1362-1370. [Link]
-
ResearchGate. (2020). What is the best/effective protocol of IHC for c-fos staining in exposure study. Retrieved from [Link]
-
Pandi-Perumal, S. R., et al. (2017). Melatonin Receptors and Sleep. Frontiers in Neurology, 8, 242. [Link]
-
Lehmkuhle, M., & Findlay, F. (2018). Measuring Long-Term, Wireless EEG in Rodents using Epitel-Epoch and BIOPAC Systems. [Link]
-
Hardeland, R., et al. (2012). The Role of Melatonin in the Circadian Rhythm Sleep-Wake Cycle. Psychiatric Times, 29(7). [Link]
-
Tobler, I., & Borbély, A. A. (1982). Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat. Sleep, 5(2), 145–153. [Link]
-
Dijk, D. J., et al. (2016). Visualization of Whole-Night Sleep EEG From 2-Channel Mobile Recording Device Reveals Distinct Deep Sleep Stages with Differential Electrodermal Activity. Frontiers in Human Neuroscience, 10, 584. [Link]
-
Colak, T., et al. (2009). The effect of an intraperitoneal injection of melatonin on serum amylase levels in acute pancreatitis. The Journal of the Pancreas, 10(3), 258-261. [Link]
-
Holmes, S. W., & Sugden, D. (1982). Effects of melatonin on sleep and neurochemistry in the rat. British Journal of Pharmacology, 76(1), 95-101. [Link]
-
Morrison, J. (2023). Histology Techniques: C-Fos Immunofluorescence Protocol. [Link]
-
Dijk, D. J., et al. (2016). Visualization of Whole-Night Sleep EEG From 2-Channel Mobile Recording Device Reveals Distinct Deep Sleep Stages with Differential Electrodermal Activity. Frontiers in Human Neuroscience, 10, 584. [Link]
-
Wang, Y., et al. (2022). Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders. Frontiers in Behavioral Neuroscience, 16, 1012725. [Link]
-
BIOPAC Systems, Inc. (2018). Measuring Long-Term, Wireless EEG in Rodents using Epitel-Epoch and BIOPAC Systems. [Link]
-
Consensus. (n.d.). Melatonin receptor signaling pathways in circadian regulation. Retrieved from [Link]
-
Yilmaz, F., et al. (2012). Effects of intraperitoneal melatonin on caustic sclerosing cholangitis due to scolicidal solution in a rat model. HPB, 14(1), 57-64. [Link]
-
Morrison, J. (2023). Histology Techniques: C-Fos Immunofluorescence Protocol. [Link]
-
Hardeland, R., et al. (2012). The Role of Melatonin in the Circadian Rhythm Sleep-Wake Cycle. Psychiatric Times, 29(7). [Link]
Sources
- 1. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin administration reduces inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 5. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of melatonin on sleep and neurochemistry in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain-wide mapping of c-Fos expression with fluorescence micro-optical sectioning tomography in a chronic sleep deprivation mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Bromomelatonin in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and reliable quantification of 2-Bromomelatonin in human plasma. 2-Bromomelatonin is a potent melatonin agonist with significant therapeutic potential.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic assessments in drug development.[2][3] The method described herein utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure high recovery and mitigate matrix effects. The protocol has been structured to meet the rigorous validation requirements set forth by regulatory bodies such as the FDA and EMA, ensuring data integrity for preclinical and clinical research.[4][5]
Introduction: The Need for a Validated Bioanalytical Method
2-Bromomelatonin, a synthetic analog of melatonin, has demonstrated significantly higher binding affinity for melatonin receptors, positioning it as a compound of interest for various therapeutic applications.[1] To advance its development, a robust bioanalytical method is essential for characterizing its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and speed.[6][7] Unlike immunoassays, LC-MS/MS can distinguish the analyte from structurally similar metabolites, reducing the risk of cross-reactivity and ensuring accurate quantification.[6] This document provides a step-by-step protocol for method development, validation, and sample analysis, designed for researchers and scientists in the pharmaceutical industry.
Materials and Methodology
Reagents and Chemicals
-
Analytes: 2-Bromomelatonin reference standard (>98% purity), Melatonin-d4 (Internal Standard, IS)
-
Solvents: HPLC or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant), sourced from at least six unique donors for selectivity assessment.[8]
Rationale for Internal Standard Selection
The use of an appropriate internal standard (IS) is critical to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) analog of the analyte is the preferred choice as it shares near-identical physicochemical properties, ensuring it co-elutes and experiences similar ionization effects. While 2-Bromomelatonin-d4 would be ideal, Melatonin-d4 serves as a highly suitable surrogate due to its structural similarity and commercial availability.[2][9] It effectively compensates for extraction loss and potential ion suppression or enhancement.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of 2-Bromomelatonin and Melatonin-d4 (IS) in methanol. Store at -20°C or colder.
-
Working Solutions: Prepare serial dilutions of the 2-Bromomelatonin stock solution in 50:50 (v/v) ACN:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Melatonin-d4 in methanol. This solution will be used for the protein precipitation step.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[3] It removes the majority of proteins that can interfere with the LC-MS/MS system.
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Aliquot 50 µL of plasma into the corresponding tubes.
-
Spike 5 µL of the appropriate 2-Bromomelatonin working solution (or blank solvent for unknown samples) into each tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in ACN) to every tube. The high ratio of ACN to plasma (3:1) ensures efficient protein precipitation.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer, which provides the high selectivity needed for bioanalysis through Multiple Reaction Monitoring (MRM).[3]
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, return to 10% B |
| Run Time | 5 minutes |
Rationale: A C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like 2-Bromomelatonin.[10][11] The gradient elution ensures that the analyte is eluted as a sharp peak, enhancing sensitivity, while later-eluting matrix components are washed away.[11]
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Multiple Reaction Monitoring (MRM) Transitions
The MRM transitions must be optimized by infusing the analyte and internal standard into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 2-Bromomelatonin (Quantifier) | 311.0 / 313.0 | 174.1 | 100 |
| 2-Bromomelatonin (Qualifier) | 311.0 / 313.0 | 159.1 | 50 |
| Melatonin-d4 (IS) | 237.2 | 178.1 | 100 |
Rationale: 2-Bromomelatonin has a molecular weight of ~310.05 g/mol . Due to the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), the precursor ion will appear as a doublet at m/z 311.0 and 313.0.[1] The primary fragment at m/z 174.1 corresponds to the loss of the brominated methoxyindole ethylamine side chain, a common fragmentation pattern for melatonin analogs.[12]
Method Validation Protocol
The method must be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline to ensure its reliability for regulatory submissions.[13][14]
Calibration Curve and Linearity
A calibration curve is constructed by analyzing a blank plasma sample and at least six non-zero standards over the expected concentration range. The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration and applying a linear regression with a 1/x² weighting.
Validation Parameters and Acceptance Criteria
The following parameters must be assessed to fully validate the bioanalytical method.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[8] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples at Low, Mid, and High levels, mean accuracy should be within ±15% of nominal, and precision (CV%) should be ≤15%. For the LLOQ QC, both should be within ±20%.[11][15] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision within ±20%.[2] |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | The IS-normalized matrix factor CV% across different lots of plasma should be ≤15%. |
| Recovery | To measure the efficiency of the extraction procedure. | Recovery should be consistent and reproducible, although it does not need to be 100%.[3] |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. Assessed for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability.[15] |
Discussion
This application note presents a robust LC-MS/MS method optimized for the quantification of 2-Bromomelatonin in human plasma. The selection of a simple protein precipitation protocol offers a balance of speed and efficiency, making it suitable for high-throughput analysis required in drug development. The use of a deuterated internal standard, Melatonin-d4, is a cornerstone of the method's reliability, effectively normalizing for variations in sample handling and matrix-induced ionization effects.
A potential challenge with melatonin and its analogs is their sensitivity to light, which can cause degradation.[2] Therefore, it is recommended to perform sample preparation steps under amber or low-light conditions to ensure analyte stability. Furthermore, while protein precipitation is generally effective, for studies requiring very low limits of quantification, a more extensive cleanup using solid-phase extraction (SPE) could be considered to further reduce matrix interference.[6]
Conclusion
The described LC-MS/MS method is selective, sensitive, and reliable for the quantification of 2-Bromomelatonin in human plasma. By adhering to the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can generate high-quality data suitable for pharmacokinetic studies. The comprehensive validation plan ensures that the method is fit-for-purpose and complies with global regulatory standards, supporting the advancement of 2-Bromomelatonin through the drug development pipeline.
References
- Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. (2021-09-08). Unil.
- 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed.
- Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS. (2025-10-22).
- Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. (2019-01-04). Agilent Technologies.
- Guideline on bioanalytical method validation. (2011-07-21). European Medicines Agency (EMA).
- Catch them Sleeping: Quick and Routine Quantification of Melatonin in Plasma with Ultivo LC/TQ. Agilent Technologies.
- Representative LC-MS/MS chromatograms for melatonin and... ResearchGate.
- Quantitative determination of melatonin in milk by LC-MS/MS. (2014). PMC - NIH.
- A Brief Assessment of the Bioanalytical Methods by using LC-MS/MS for the Quantitation of Melatonin: A Potential Biomarker for Sleep-Related Disorders. (2023-08-11). BrJAC.
- A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study. (2016-01-05). PubMed.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Evaluation of Different Internal Standardization Approaches For The Quantification Of Melatonin In Cell Culture Samples By Multiple Heart-Cutting Two Dimensional Liquid Chromatography Tandem Mass Spectrometry. (2026-01-01). ResearchGate.
- Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option. JEOL.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023-01-25).
- Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. (2024-09-03). Pharmacia.
- ICH M10 on bioanalytical method validation - Scientific guideline.
- Bioanalytical Method Validation.
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. api.unil.ch [api.unil.ch]
- 7. brjac.com.br [brjac.com.br]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes | JEOL Ltd. [jeol.com]
- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: Assessing the Cytotoxicity of 2-Bromomelatonin in Cell Culture
Introduction
Melatonin, an endogenous neurohormone, has garnered significant interest in oncology for its oncostatic properties, which include anti-proliferative, pro-apoptotic, and anti-angiogenic effects.[1][2] These effects are mediated through complex signaling pathways, often initiated by binding to G protein-coupled melatonin receptors, MT1 and MT2.[3] 2-Bromomelatonin, a synthetic analog, is a potent melatonin agonist with a binding affinity for melatonin receptors approximately ten times higher than that of melatonin itself.[4] This enhanced potency makes 2-bromomelatonin a compelling candidate for investigation as a potential anti-cancer agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell culture protocol to evaluate the cytotoxic effects of 2-bromomelatonin. We will detail the necessary materials, step-by-step procedures for cell culture and cytotoxicity assays, and guidance on data interpretation, all grounded in established scientific principles.
Foundational Principles: Why These Assays?
A multi-faceted approach is crucial for accurately assessing cytotoxicity. We will focus on three complementary assays that interrogate different aspects of cellular health:
-
MTT Assay: This colorimetric assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.[5]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed snapshot of the mode of cell death.
By employing these three distinct methods, researchers can obtain a comprehensive and validated understanding of 2-bromomelatonin's cytotoxic and cytostatic effects.
Recommended Cell Lines
The choice of cell line is critical and should be guided by the research question. We recommend starting with well-characterized breast cancer cell lines with differing melatonin receptor and estrogen receptor (ER) status:
| Cell Line | Description | Melatonin Receptor Expression (MT1) | Estrogen Receptor (ER) Status |
| MCF-7 | Human breast adenocarcinoma | Higher Expression | ER-positive |
| MDA-MB-231 | Human breast adenocarcinoma | Lower Expression | ER-negative (Triple Negative) |
The differential expression of MT1 and ER status in these cell lines may influence their sensitivity to 2-bromomelatonin, providing valuable insights into its mechanism of action.
Materials and Reagents
-
Cell Lines: MCF-7 and MDA-MB-231
-
Cell Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate Buffered Saline (PBS), Dimethyl sulfoxide (DMSO)
-
2-Bromomelatonin
-
MTT Assay Kit
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Positive Controls: Staurosporine (for apoptosis), Triton™ X-100 (for LDH assay)
-
Equipment: Cell culture incubator (37°C, 5% CO2), laminar flow hood, centrifuge, hemocytometer or automated cell counter, 96-well and 6-well cell culture plates, microplate reader, flow cytometer.
Experimental Workflow
Figure 1: A generalized workflow for assessing the cytotoxicity of 2-bromomelatonin.
Detailed Protocols
Part 1: Cell Culture and Compound Preparation
1.1. Cell Line Maintenance
-
Culture MCF-7 and MDA-MB-231 cells in their respective complete media in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. For adherent cells, this involves washing with PBS, detaching with Trypsin-EDTA, and reseeding at an appropriate density.
1.2. Preparation of 2-Bromomelatonin Stock Solution
Causality: 2-Bromomelatonin, like melatonin, has low aqueous solubility. A high-concentration stock solution in an organic solvent is necessary for accurate and reproducible dilutions in culture media. DMSO is a common solvent for this purpose.
-
Dissolve 2-bromomelatonin in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Self-Validation: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic. A vehicle control (media with 0.1% DMSO) must be included in all experiments.
Part 2: Cytotoxicity Assays
2.1. MTT Assay for Cell Viability
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 2-bromomelatonin in the appropriate complete medium. A suggested starting range is 10⁻⁹ M to 10⁻³ M to capture a full dose-response curve.
-
Remove the old medium from the wells and add 100 µL of the diluted 2-bromomelatonin solutions.
-
Include wells for a vehicle control (0.1% DMSO in media) and a positive control for cell death if desired (e.g., a known cytotoxic agent). Also, include wells with media only for a background control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of viability against the log of the 2-bromomelatonin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
2.2. LDH Assay for Membrane Integrity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.
-
Assay Controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Treat a set of control cells with 1% Triton™ X-100 for 30 minutes before the end of the incubation period to induce complete cell lysis.
-
Background: Media only.
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
2.3. Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with 2-bromomelatonin at concentrations around the determined IC50 value for 24 or 48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine for 4-6 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry immediately.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
The results will quadrant the cell population:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Melatonin Receptor Signaling and Apoptosis
Figure 2: Simplified signaling pathway of 2-bromomelatonin-induced apoptosis.
Activation of MT1/MT2 receptors by 2-bromomelatonin is coupled to an inhibitory G protein (Gi), which suppresses the activity of adenylyl cyclase.[6] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) and the ERK1/2 signaling pathway. This cascade can modulate the expression of Bcl-2 family proteins, decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[7]
Data Interpretation and Troubleshooting
-
Discrepancies between Assays: It is possible to observe a decrease in viability (MTT assay) without a significant increase in LDH release. This could indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one. The Annexin V/PI assay can help clarify this by quantifying apoptosis.
-
High Background in LDH Assay: The serum in the culture medium contains LDH. Minimize the serum concentration as much as is tolerated by the cells or use a serum-free medium for the duration of the treatment if possible.
-
Inconsistent MTT Results: Ensure formazan crystals are fully dissolved before reading the absorbance. Inconsistent cell seeding is also a common source of variability.
Conclusion
This application note provides a comprehensive framework for investigating the cytotoxic potential of 2-bromomelatonin. By employing a multi-assay approach and carefully considering the underlying biological principles, researchers can generate robust and reliable data to elucidate the anti-cancer effects of this promising melatonin analog. The provided protocols offer a solid starting point, which should be optimized for specific cell lines and experimental conditions to ensure the highest quality data.
References
-
Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews, 62(3), 343–380. [Link]
-
Spadoni, G., Balsamini, C., Diamantini, G., Bedini, A., & Tarzia, G. (1997). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Pineal Research, 22(4), 212–220. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
-
Jablonska, K., Pula, B., Zemla, A., Owczarek, T., Wojnar, A., Rys, J., Ambicka, A., Podhorska-Okolow, M., Ugorski, M., & Dziegiel, P. (2013). Expression of melatonin receptor MT1 in cells of human invasive ductal breast carcinoma. Journal of Pineal Research, 54(3), 334–345. [Link]
-
Ram, P. T., Yuan, L., Dai, J., & Klotz, D. M. (2002). Differential responsiveness of MCF-7 and MDA-MB-231 human breast cancer cells to the growth-inhibitory effects of melatonin. Journal of Pineal Research, 33(4), 209–216. [Link]
-
Masana, M. I., & Dubocovich, M. L. (2001). Melatonin receptor signaling: finding the path through the dark. Science's STKE, 2001(107), pe39. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 23, 2026, from [Link]
-
Sainz, R. M., Mayo, J. C., Rodriguez, C., Tan, D. X., Lopez-Burillo, S., & Reiter, R. J. (2003). Melatonin and cell death: differential actions on apoptosis in normal and cancer cells. Cellular and Molecular Life Sciences, 60(7), 1407–1426. [Link]
-
Maroufi, N. F., Vahedian, V., Hemati, S., & Shabab, N. (2021). Melatonin reduces radiation-induced apoptosis through change of bax and bcl-2 expression in peripheral blood lymphocytes. Journal of Medical Signals and Sensors, 11(4), 299–305. [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved January 23, 2026, from [Link]
-
Proietti, S., Cucina, A., D'Anselmi, F., Dinicola, S., Pasqualato, A., Lisi, E., Bizzarri, M., & Reiter, R. J. (2013). Melatonin and its analog N-acetyl-5-methoxytryptamine (UCM 1037) inhibit the proliferation of melanoma cells in vitro. Journal of Pineal Research, 55(2), 172–181. [Link]
-
Henry Ford Health System. (2014, January 28). Melatonin shows potential to slow tumor growth in certain breast cancers. ScienceDaily. [Link]
-
Szafarz, M., Gątarek, P., Juszczak, M., Forc, A., & Wąsowicz, G. (2023). Cytotoxic Activity of Melatonin Alone and in Combination with Doxorubicin and/or Dexamethasone on Diffuse Large B-Cell Lymphoma Cells in In Vitro Conditions. International Journal of Molecular Sciences, 24(17), 13317. [Link]
-
de Lima, C. M. A., de Oliveira, L. G., de Paula, L. A., da Silva, L. C. R., & Chuffa, L. G. A. (2025). Melatonin promotes cytotoxicity while reducing cell motility and antioxidant defenses in ovarian cancer cell lines. Toxicology Reports, 13, 102149. [Link]
-
Al-Haleem, E. N. A., & Al-Kurashy, N. H. (2022). Melatonin and Cancer Hallmarks. Molecules, 27(15), 5018. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 23, 2026, from [Link]
-
Bizzarri, M., Proietti, S., Cucina, A., & Reiter, R. J. (2013). Melatonin as a promising agent in cancer combination therapy. Journal of Pineal Research, 55(1), 1–10. [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. Cytotoxic Activity of Melatonin Alone and in Combination with Doxorubicin and/or Dexamethasone on Diffuse Large B-Cell Lymphoma Cells in In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin promotes cytotoxicity while reducing cell motility and antioxidant defenses in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin Reduces Radiation-induced Apoptosis Through Change of bax and bcl-2 Expression in Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Melatonin Receptor Signaling with 2-Bromomelatonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone central to the regulation of circadian rhythms, sleep-wake cycles, and a variety of other physiological processes.[1] Its effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 (Melatonin Receptor 1) and MT2 (Melatonin Receptor 2).[1][2] Both receptors are key therapeutic targets for sleep disorders, depression, and circadian disruption.[1] Understanding the intricate signaling pathways initiated by these receptors is paramount for the development of novel chronobiotic drugs.
To facilitate this research, specific pharmacological tools are required. 2-Bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide) is a potent synthetic analog of melatonin. Crucially, it exhibits a significantly higher binding affinity for melatonin receptors—approximately ten times greater than melatonin itself—while functioning as a powerful agonist.[3] This enhanced affinity makes 2-Bromomelatonin an invaluable tool for robustly and reliably activating MT1 and MT2 receptors.
This guide provides a comprehensive framework for utilizing 2-Bromomelatonin to dissect melatonin receptor signaling. It details the scientific rationale behind key experimental choices and provides validated, step-by-step protocols for receptor binding and functional assays, enabling researchers to accurately characterize the pharmacological profile of these important receptors.
Pharmacology of 2-Bromomelatonin
2-Bromomelatonin's utility stems from its superior pharmacological properties compared to the endogenous ligand. The addition of a bromine atom at the C-2 position of the indole ring enhances its affinity without compromising its ability to activate the receptor.[3] This allows for more stable receptor-ligand interactions and the elicitation of strong, measurable downstream signals even at low concentrations.
Table 1: Properties of 2-Bromomelatonin
| Property | Value | Source |
| IUPAC Name | N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | N/A |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | N/A |
| Molecular Weight | 311.18 g/mol | N/A |
| Receptor Target | MT1 and MT2 Melatonin Receptors | [3] |
| Activity | Potent Agonist | [3] |
| Relative Affinity | ~10-fold higher than melatonin | [3] |
Overview of Melatonin Receptor Signaling
MT1 and MT2 receptors belong to the Gαi/o subfamily of GPCRs.[2] Their activation initiates a cascade of intracellular events that modulate cellular function.
Canonical Pathway (Gαi-cAMP Inhibition): The primary and most well-characterized signaling pathway for both MT1 and MT2 involves coupling to inhibitory G proteins (Gαi).[2][4]
-
Agonist Binding: 2-Bromomelatonin binds to the MT1 or MT2 receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric G protein and causing the Gαi subunit to exchange GDP for GTP.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).
-
cAMP Reduction: Inhibition of AC leads to a measurable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4]
Non-Canonical Pathways: Beyond cAMP inhibition, melatonin receptors can engage other signaling pathways, which may be cell-type specific or dependent on receptor dimerization. These include:
-
MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade.
-
Phospholipase C (PLC) Pathway: MT1 receptors can activate PLC, leading to changes in intracellular calcium.
-
cGMP Modulation: MT2 activation can inhibit cyclic GMP (cGMP) production.[4]
-
β-Arrestin Recruitment: Both receptors can recruit β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.
Caption: Canonical Gαi signaling pathway of MT1/MT2 receptors.
Experimental Design & Rationale
A robust investigation into 2-Bromomelatonin's interaction with melatonin receptors requires a two-pronged approach: quantifying its binding affinity and measuring its functional potency.
-
Why a Competition Binding Assay? This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (2-Bromomelatonin) for a receptor.[5] By measuring how effectively it competes with a radiolabeled ligand of known affinity (e.g., 2-[¹²⁵I]-iodomelatonin), we can precisely quantify its binding characteristics. This is crucial for confirming target engagement and assessing subtype selectivity (MT1 vs. MT2).[6][7]
-
Why a cAMP Inhibition Assay? Since the primary function of MT1/MT2 is to inhibit adenylyl cyclase, measuring the resulting decrease in cAMP is the most direct and reliable method to quantify agonist potency (EC₅₀ or IC₅₀).[2][7] To make the inhibition measurable, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin.[8][9] The ability of 2-Bromomelatonin to then reduce this stimulated cAMP level provides a clear, dose-dependent readout of its functional activity.
-
The Importance of Controls: Every protocol must be a self-validating system.
-
Vehicle Control (e.g., DMSO): Establishes the baseline response in the absence of the test compound. The final DMSO concentration should be kept low (typically <1%) as higher concentrations can affect assay performance.[10]
-
Positive Control (Melatonin): Used as a benchmark to compare the affinity and potency of 2-Bromomelatonin.
-
Non-specific Binding Control (for Binding Assays): A high concentration of a known ligand is used to saturate all specific binding sites, defining the background signal.
-
System Suitability Control (for Functional Assays): Forskolin alone is used to confirm that the cellular system can produce a robust cAMP signal.[8]
-
Core Protocols
These protocols are designed for a 96-well plate format but can be adapted. They assume the use of cell lines (e.g., CHO or HEK293) stably expressing either human MT1 or MT2 receptors.[11]
Protocol: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of 2-Bromomelatonin by measuring its ability to displace 2-[¹²⁵I]-iodomelatonin.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing MT1 or MT2 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 min at 4°C).[11][12] Resuspend the pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
Assay Plate Setup: In a 96-well plate, designate wells for:
-
Total Binding: Assay buffer + radioligand + membranes.
-
Non-Specific Binding (NSB): A saturating concentration of unlabeled melatonin (e.g., 10 µM) + radioligand + membranes.
-
Competition: A range of concentrations of 2-Bromomelatonin + radioligand + membranes.
-
-
Reagent Addition: Add reagents to a final volume of 250 µL. A typical reaction might consist of 50 µL of test compound/buffer, 50 µL of 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd), and 150 µL of membrane suspension (10-30 µg protein).[12]
-
Incubation: Incubate the plate with gentle agitation for 60-120 minutes at 37°C to reach equilibrium.[11]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI), using a cell harvester.[5][11] This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[12]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of 2-Bromomelatonin.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Forskolin-Stimulated cAMP Inhibition Assay
This protocol measures the functional potency (EC₅₀/IC₅₀) of 2-Bromomelatonin by quantifying its ability to inhibit forskolin-induced cAMP production. Modern assays often use luminescence (e.g., GloSensor) or HTRF technology.[13]
Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO or HEK293 cells stably expressing MT1 or MT2 into a white, solid-bottom 384-well assay plate and culture overnight.[14]
-
Compound Preparation: Prepare serial dilutions of 2-Bromomelatonin and the positive control (melatonin) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[15]
-
Agonist Pre-incubation: Remove culture media from the cells and add the compound dilutions. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add forskolin to all wells (except for baseline controls) to a final concentration that elicits a submaximal (EC₈₀) cAMP response. This concentration must be optimized for each cell line.[8][15] Incubate for another 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for your chosen assay kit (e.g., HTRF, AlphaScreen, GloSensor).[8][10] This typically involves adding lysis buffer and detection reagents that generate a signal inversely proportional to the amount of cAMP present.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalize the data: Set the signal from the forskolin-only wells to 100% stimulation (0% inhibition) and the basal (no forskolin) wells to 0% stimulation (100% inhibition).
-
Plot the percent inhibition against the log concentration of 2-Bromomelatonin.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (or IC₅₀) and the maximum inhibition (Emax).
-
Data Interpretation & Troubleshooting
Expected Results:
-
Binding: 2-Bromomelatonin should exhibit a lower Ki value (higher affinity) than melatonin for both MT1 and MT2 receptors.
-
Function: In the cAMP assay, 2-Bromomelatonin should produce a dose-response inhibition curve with a lower EC₅₀ value (higher potency) compared to melatonin.[14] The Emax should be comparable to that of melatonin, confirming it is a full agonist.
Table 2: Example Comparative Data
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC₅₀, cAMP) |
| Melatonin | MT1 | ~0.1-0.3 nM | ~0.04 nM |
| MT2 | ~0.1-0.3 nM | ~0.04 nM | |
| 2-Bromomelatonin | MT1 | Expected <0.1 nM | Expected <0.04 nM |
| MT2 | Expected <0.1 nM | Expected <0.04 nM | |
| (Note: Exact values can vary based on assay conditions and cell system. Potency values are from reference[14], affinity from[2]) |
Common Troubleshooting:
-
No Inhibition Signal in cAMP Assay:
-
Cause: Poor receptor expression or non-functional Gαi coupling.
-
Solution: Verify receptor expression via Western blot or qPCR. Ensure the forskolin concentration is properly optimized to provide a sufficient assay window.[15]
-
-
High Variability Between Replicates:
-
Cause: Inconsistent cell numbers, pipetting errors, or edge effects on the plate.
-
Solution: Ensure a homogenous cell suspension when plating. Use calibrated pipettes and consider avoiding the outer wells of the plate.
-
-
Low Specific Binding in Radioligand Assay:
-
Cause: Low receptor density, degraded radioligand, or insufficient incubation time.
-
Solution: Use membranes from a higher-expressing cell clone. Check the age and specific activity of the radioligand. Perform a time-course experiment to ensure the assay has reached equilibrium.[11]
-
Summary & Future Directions
2-Bromomelatonin is a superior pharmacological tool for studying melatonin receptor signaling due to its high affinity and potent agonist activity.[3] The protocols outlined here provide a validated foundation for characterizing receptor binding and the canonical Gαi-cAMP pathway.
Building on these core assays, researchers can further explore the complexity of melatonin receptor pharmacology by:
-
Investigating Biased Agonism: Compare the potency of 2-Bromomelatonin in the cAMP assay versus a β-arrestin recruitment assay. A significant difference in potency may indicate that the compound preferentially activates one pathway over another.
-
Studying Receptor Dimerization: Use BRET or FRET techniques to investigate how 2-Bromomelatonin influences the formation of MT1/MT2 homodimers or heterodimers with other GPCRs.
-
In Vivo Validation: Utilize 2-Bromomelatonin in animal models to correlate in vitro signaling data with physiological outcomes such as changes in sleep architecture or circadian phase shifting.[16]
By employing 2-Bromomelatonin in these well-controlled in vitro systems, the scientific community can continue to unravel the nuanced roles of MT1 and MT2 receptors, paving the way for the next generation of targeted therapeutics.
References
-
Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. (n.d.). National Institutes of Health. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). National Center for Biotechnology Information. Available at: [Link]
-
Tarzia, G., et al. (1993). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. Available at: [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]
-
Greasley, P. J., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. MethodsX. Available at: [Link]
-
Guide to optimizing agonists of Gαi/o. (n.d.). Revvity. Available at: [Link]
-
Comai, S., & Gobbi, G. (2014). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology. Available at: [Link]
-
Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research. Available at: [Link]
-
Dubocovich, M. L., et al. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology. Available at: [Link]
- Greasley, P. J., & Jansen, F. P. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. Google Patents.
-
Acuna-Castillo, C., et al. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia. Available at: [Link]
-
Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Scientific Reports. Available at: [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent Technologies. Available at: [Link]
-
Melatonin receptor. (n.d.). Wikipedia. Available at: [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Available at: [Link]
-
Shiu, S. Y., & Pang, S. F. (1995). Molecular and cellular analyses of melatonin receptor-mediated cAMP signaling in rat corpus epididymis. Journal of Pineal Research. Available at: [Link]
-
Dubocovich, M. L., et al. (2008). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews. Available at: [Link]
-
Sugden, D., & Chong, N. W. (1991). Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
Sources
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 3. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular analyses of melatonin receptor-mediated cAMP signaling in rat corpus epididymis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. ora.uniurb.it [ora.uniurb.it]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. elifesciences.org [elifesciences.org]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Reversed-Phase HPLC Protocol for the Purification of Synthetic 2-Bromomelatonin
Abstract
This application note presents a detailed, reliable, and scientifically-grounded protocol for the purification of synthetic 2-Bromomelatonin using reversed-phase high-performance liquid chromatography (RP-HPLC). 2-Bromomelatonin, a potent melatonin agonist, is typically synthesized via the direct bromination of melatonin, a process that often yields a mixture of the target compound, unreacted starting material, and other byproducts.[1] The method described herein provides an efficient strategy for isolating 2-Bromomelatonin with high purity, making it suitable for subsequent research and development activities. We detail the rationale behind chromatographic parameter selection, a step-by-step protocol for analytical and preparative scale purification, and expected outcomes, ensuring researchers can confidently implement and adapt this method.
Introduction and Principle of Separation
2-Bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide) is a high-affinity analog of melatonin, demonstrating significantly greater potency in receptor binding assays and in vivo models.[1][2] Its synthesis, commonly achieved by reacting melatonin with N-bromosuccinimide (NBS), necessitates a robust purification step to remove unreacted melatonin and other impurities.[1] The structural difference between melatonin and 2-Bromomelatonin—the substitution of a hydrogen atom with a bromine atom on the indole ring—is the key to their chromatographic separation.
The Principle: Hydrophobicity. The addition of a large, nonpolar bromine atom significantly increases the hydrophobicity (non-polarity) of the 2-Bromomelatonin molecule compared to the parent melatonin molecule. In reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, separation is governed by hydrophobic interactions. More hydrophobic compounds interact more strongly with the stationary phase and are retained for longer.
Therefore, when a mixture is eluted with a gradient of increasing organic solvent (e.g., acetonitrile), the less hydrophobic melatonin will elute earlier, followed by the more hydrophobic 2-Bromomelatonin. This differential retention allows for their effective separation and purification.
Materials and Instrumentation
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
Column Thermostat
-
Photodiode Array (PDA) or multi-wavelength UV Detector
-
Fraction Collector (for preparative scale)
-
-
Analytical Balance
-
pH Meter
-
Vortex Mixer and Sonicator
Columns
-
Analytical: C18 reversed-phase column (e.g., Waters XBridge BEH™ C18, 5 µm, 4.6 x 150 mm). A C8 column can also be used for method development.[3][4][5]
-
Preparative: C18 reversed-phase column with a larger internal diameter (e.g., ≥10 mm) and compatible particle size for efficient scale-up.
Chemicals and Reagents
-
Crude synthetic 2-Bromomelatonin
-
Melatonin reference standard (for peak identification)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
Detailed Purification Protocol
This protocol is divided into three stages: sample preparation, analytical method development for purity assessment, and the preparative method for bulk purification.
Step 1: Sample and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare HPLC-grade water containing 0.1% (v/v) Trifluoroacetic Acid. TFA is a crucial additive that acts as an ion-pairing agent, sharpening peak shapes for amine-containing compounds like melatonin and its analogs.[4][5]
-
Mobile Phase B (Organic): Prepare HPLC-grade Acetonitrile containing 0.1% (v/v) Trifluoroacetic Acid.
-
Sample Preparation:
-
Accurately weigh a small amount of the crude 2-Bromomelatonin synthesis mixture.
-
Dissolve the sample in a suitable solvent, such as Methanol or a 50:50 mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.
-
Ensure complete dissolution using a vortex mixer and/or sonicator.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
Step 2: Analytical HPLC Method
This step is for assessing the purity of the crude mixture and the final purified fractions. It uses a smaller-bore column for high resolution and lower solvent consumption.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Industry standard for small molecule separation, providing good resolution.[6] |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[7] |
| Detection | UV at 220 nm and 280 nm | 220 nm provides high sensitivity for the indole chromophore.[8] 280 nm is a secondary maximum for melatonin and provides additional confirmation.[9] |
| Injection Vol. | 10 µL | A typical volume for analytical runs. |
| Gradient Elution | See Table 1 below | A gradient is essential to first elute polar impurities and melatonin, then ramp up the organic phase to elute the target 2-Bromomelatonin. |
Table 1: Analytical Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Step 3: Preparative HPLC Method & Fraction Collection
The goal here is to purify larger quantities of the material. The analytical method is scaled up by increasing the column diameter, flow rate, and injection volume.
-
Method Scaling:
-
Use a preparative C18 column (e.g., 21.2 x 150 mm).
-
Adjust the flow rate proportionally to the column cross-sectional area. For a 21.2 mm ID column, a flow rate of ~20 mL/min is a good starting point.
-
The gradient time can be kept similar to the analytical method for comparable resolution.
-
Increase the sample concentration (e.g., to 10-50 mg/mL) and injection volume significantly (e.g., 0.5-5 mL, depending on column capacity and sample solubility). Perform loading studies to determine the maximum amount that can be injected without compromising separation.
-
-
Purification and Fraction Collection:
-
Dissolve a larger quantity of the crude product as described in 3.1.
-
Inject the concentrated sample onto the preparative HPLC system.
-
Monitor the chromatogram in real-time. Collect the eluent in fractions as the 2-Bromomelatonin peak begins to emerge. It is advisable to collect multiple small fractions across the peak to isolate the purest portions.
-
Self-Validation: After collection, re-inject a small aliquot of each collected fraction into the analytical HPLC system (from Step 2) to assess its purity.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator, to yield the purified solid 2-Bromomelatonin.
-
Expected Results and Troubleshooting
Upon injection of the crude mixture using the analytical method, a chromatogram similar to the conceptual representation below is expected. Unreacted melatonin, being more polar, will have a shorter retention time than the target compound, 2-Bromomelatonin. The identity of the melatonin peak can be confirmed by injecting a pure standard.
-
Expected Elution Order:
-
Solvent front and highly polar impurities
-
Melatonin
-
2-Bromomelatonin (Target Product)
-
Other, more non-polar impurities (e.g., di-brominated species)
-
-
Troubleshooting:
-
Poor Peak Shape (Tailing): Ensure the mobile phase contains an acid modifier like TFA or formic acid. Check for column degradation.
-
Poor Resolution: Optimize the gradient. A shallower gradient (longer run time) will improve the separation between closely eluting peaks.
-
High Backpressure: Check for blockages in the system. Ensure the sample is fully dissolved and filtered. The mobile phase may be too viscous at lower temperatures.
-
Workflow Visualization
The overall process from crude product to purified compound is summarized in the workflow diagram below.
Caption: HPLC Purification Workflow for 2-Bromomelatonin.
References
-
Governo, R. S., Vueba, M. L., Gelfuso, G. M., Cunha-Filho, M. S., & Gratieri, T. (2014). Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. Journal of Chromatographic Science, 52(9), 1030–1036. [Link]
-
Lin, Y. H., et al. (2012). Development and validation of a high-performance liquid chromatography method for the determination of melatonin in capsules. Journal of Food and Drug Analysis, 20(4), 837-843. As cited in: Ates, H. C., et al. (2024). Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia, 71. [Link]
-
Waters Corporation. (2022). Modernizing USP Melatonin Monograph Assay and Impurities Methods for Increased Throughput and Reduced Solvent Waste. Waters Application Note 720007559EN. [Link]
-
Arslan Azizoğlu, G., Azizoğlu, E., Tuncay Tanrıverdi, S., & Özer, Ö. (2018). A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. Marmara Pharmaceutical Journal, 22(3), 441-451. [Link]
-
Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., & Tarzia, G. (1998). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of pineal research, 25(4), 231–239. [Link]
-
Krick, A., Kehraus, S., Gerhards, C., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules (Basel, Switzerland), 24(23), 4341. [Link]
-
Tan, D. X., Manchester, L. C., Terron, M. P., Flores, L. J., & Reiter, R. J. (2007). Melatonin directly scavenges hydrogen peroxide: a potentially new metabolic pathway of melatonin biotransformation. Journal of pineal research, 42(1), 1-8. [Link]
-
Ionescu, G., & Radu, G. L. (2015). MELATONIN DOSAGE BY FIRST-DERIVATIVE SPECTROPHOTOMETRY. Farmacia, 63(1), 116-120. [Link]
-
Krick, A., Kehraus, S., Gerhards, C., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4341. [Link]
-
Maze, M., Ukponmwan, O., & Sall, J. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia and analgesia, 97(3), 733–736. [Link]
-
Veeprho. Melatonin 2-Bromo Impurity | CAS 142959-59-9. Veeprho Laboratories Pvt. Ltd.[Link]
-
PubChem. Melatonin. National Center for Biotechnology Information. [Link]
-
Mic, M., et al. (2021). Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. Materials, 14(11), 2883. [Link]
-
Ates, H. C., et al. (2024). Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia, 71. [Link]
-
Iacob, G., et al. (2020). Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins. Journal of Molecular Structure, 1224, 129016. [Link]
-
Tan, D. X., Manchester, L. C., Liu, X., Rosales-Corral, S., Acuna-Castroviejo, D., & Reiter, R. J. (2013). Mitochondria and chloroplasts as the original sites of melatonin synthesis: a hypothesis related to melatonin's primary function and evolution in eukaryotes. Journal of pineal research, 54(2), 127–138. [Link]
-
Patil, S., et al. (2019). Development and Validation of UV Spectrophotometric Method for Simultaneous Estimation of Melatonin and Quercetin in Liposome Formulation. International Journal of Innovative Science and Research Technology, 4(9), 421-427. [Link]
-
Chen, X., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(11), 1365. [Link]
-
Patel, D., et al. (2023). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. [Link]
-
Shaik, M., & Ganapathy, S. (2017). A Simple UV Spectrophotometric Method Development and Validation of Melatonin in its Bulk and Pharmaceutical Dosage Forms. International Journal for Innovative Research in Technology, 4(5), 2349-6002. [Link]
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Administration and Dosing of 2-Bromomelatonin for Rodent Studies
Introduction: The Scientific Rationale for 2-Bromomelatonin in Preclinical Research
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone, centrally involved in regulating circadian rhythms, with additional neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] However, its therapeutic potential can be limited by a short biological half-life and metabolic instability. 2-Bromomelatonin, a synthetic analog, emerges as a valuable research tool by addressing some of these limitations. It is characterized by a significantly higher binding affinity for melatonin receptors (MT1 and MT2) compared to the parent molecule, making it a more potent agonist.[3] This enhanced potency allows researchers to investigate the physiological roles of melatonergic signaling with greater precision and potentially at lower concentrations.
This guide provides a comprehensive framework for the in vivo use of 2-Bromomelatonin in rodent models. It consolidates field-proven insights and published data to assist researchers in designing robust, reproducible, and ethically sound experiments. We will delve into the causality behind protocol choices, from vehicle selection to administration timing, ensuring a self-validating experimental design.
Pharmacological Profile and Mechanism of Action
Physicochemical Properties & Compound Integrity
2-Bromomelatonin is synthesized by the direct bromination of melatonin, typically at the C-2 position of the indole moiety.[3] While specific solubility data for 2-Bromomelatonin is not extensively published, its properties can be inferred from its parent compound, melatonin. Melatonin is an amphiphilic molecule, enabling it to cross biological membranes, but it exhibits poor water solubility (approximately 2 g/L at 20°C).[4][5] This necessitates the use of organic solvents or co-solvents for preparing stock solutions for in vivo administration.
Expert Insight: The purity of the compound is paramount. The synthesis of 2-Bromomelatonin can yield byproducts.[3] It is crucial to obtain a certificate of analysis (CoA) from the supplier or independently verify the purity (e.g., via HPLC, NMR) to ensure that the observed biological effects are attributable to the compound of interest and not to contaminants.
Mechanism of Action: A High-Affinity Receptor Agonist
2-Bromomelatonin exerts its biological effects primarily by acting as a potent agonist at the G protein-coupled melatonin receptors, MT1 and MT2.[3][6] In vitro studies have demonstrated that its binding affinity is approximately ten times higher than that of melatonin itself.[3]
-
MT1 Receptor Activation: Primarily associated with the regulation of neuronal firing and sleep initiation.[7]
-
MT2 Receptor Activation: Implicated in the phase-shifting of circadian rhythms and has distinct roles in various physiological processes.[8][9]
Upon binding, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling cascades.[6] This mechanism underpins many of its observed physiological effects, from sedation to neuroprotection.[10][11]
Caption: Mechanism of action for 2-Bromomelatonin at MT1/MT2 receptors.
Vehicle Selection and Dosing Solution Preparation
The selection of an appropriate vehicle is a critical step that ensures drug solubility, stability, and minimizes potential toxicity or confounding effects from the vehicle itself.
Recommended Vehicles
Given the poor aqueous solubility of melatonergic compounds, a multi-step solubilization process is standard practice.
-
Primary Solvent (for stock solution): 100% Dimethyl sulfoxide (DMSO).
-
Secondary Diluent (for working solution):
-
Saline (0.9% NaCl): For final dilutions where the DMSO concentration is kept low (typically ≤5-10% of the final injection volume) to avoid toxicity.
-
Polyethylene glycol 400 (PEG400): Can be used as a co-solvent with saline to improve solubility.
-
Corn Oil or Sesame Oil: Suitable for subcutaneous or oral gavage administration, especially for chronic studies requiring a slower release profile.
-
Trustworthiness Check: Always prepare a fresh dosing solution daily. Melatonin analogs can degrade in aqueous solutions over time. Before administration, visually inspect the solution for any precipitation. If precipitation occurs, the formulation must be optimized, for example, by slightly increasing the co-solvent concentration or gently warming the solution. Always run a vehicle-only control group in your experiments to isolate the effects of 2-Bromomelatonin from those of the solvent system.
Protocol: Preparation of Dosing Solution for Injection (e.g., 10 mg/mL)
This protocol uses a standard DMSO/Saline vehicle system.
-
Calculate Required Mass: Determine the total mass of 2-Bromomelatonin needed for all animals in the treatment group. For example, for 5 mice (25g each) at a 40 mg/kg dose, with an injection volume of 10 mL/kg:
-
Dose per mouse: 40 mg/kg * 0.025 kg = 1 mg
-
Total mass needed: 1 mg/mouse * 5 mice = 5 mg (+ ~20% overage = 6 mg)
-
Concentration needed: 40 mg/kg / 10 mL/kg = 4 mg/mL
-
-
Initial Solubilization: Weigh the calculated mass of 2-Bromomelatonin (e.g., 6 mg) into a sterile microcentrifuge tube. Add a minimal volume of 100% DMSO to completely dissolve the compound. For a final DMSO concentration of 10%, you would add 150 µL of DMSO to create the 6 mg / 150 µL stock. Vortex gently until the powder is fully dissolved.
-
Final Dilution: Aseptically draw the DMSO stock into a syringe and slowly add it to the required volume of sterile saline (in this example, 1.35 mL of saline to reach a final volume of 1.5 mL). Invert the tube several times to mix thoroughly. The final solution is 4 mg/mL in 10% DMSO/90% Saline.
-
Pre-Administration Check: Keep the solution at room temperature and protected from light. Before drawing up the dose for each animal, gently mix the solution again and check for clarity.
Dosing and Administration in Rodent Models
Dosing is highly dependent on the research question, the route of administration, and the specific rodent model. The provided doses are starting points based on published literature for 2-Bromomelatonin and its parent compound, melatonin.
Recommended Dose Ranges
| Application | Species | Route | Suggested Starting Dose Range (mg/kg) | Reference / Rationale |
| Hypnotic / Sedative | Rat | IV | 20 - 40 mg/kg | Based on ED50 values for loss of righting reflex and response to tail clamp.[10] |
| Analgesic | Rat | IV / IP | 15 - 30 mg/kg | Effective dose for loss of response to tail clamp.[10] |
| Neuroprotection | Rat / Mouse | IP | 5 - 20 mg/kg | Extrapolated from effective melatonin doses (4-20 mg/kg) used in ischemia and toxicity models.[12][13] |
| Antidepressant-like | Mouse | IP | 2 - 10 mg/kg | Extrapolated from effective melatonin doses (4-16 mg/kg), factoring in the higher potency of 2-Bromomelatonin.[14] |
Expert Insight on Dosing: Always begin a new study with a dose-response experiment to determine the optimal dose for your specific model and endpoint. The timing of administration is critical for melatonergic compounds. Because they regulate circadian rhythms, administration during the light phase (rodent inactive period) versus the dark phase (active period) can yield vastly different results.[14] For studies not focused on chronobiology, dosing at the same time each day is essential for consistency.
Step-by-Step Administration Protocols
The following are standardized procedures. Always adhere to your institution's IACUC-approved protocols for animal handling and substance administration.
Caption: Standardized workflow for in vivo compound administration in rodents.
A. Intraperitoneal (IP) Injection
-
Purpose: Systemic delivery with rapid absorption.
-
Procedure:
-
Restrain the mouse or rat securely, exposing the abdomen.
-
Tilt the animal slightly head-down to move organs away from the injection site.
-
Using a 25-27 gauge needle, insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn, confirming you have not entered the bladder or a blood vessel.
-
Inject the calculated volume smoothly.
-
Withdraw the needle and return the animal to its cage.
-
B. Subcutaneous (SC) Injection
-
Purpose: Slower, more sustained absorption compared to IP.
-
Procedure:
-
Gently grasp the loose skin over the shoulders to form a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate slightly to check for blood.
-
Inject the solution, which will form a small bolus under the skin.
-
Withdraw the needle and return the animal to its cage.
-
C. Intravenous (IV) Injection (Tail Vein)
-
Purpose: Direct and immediate entry into the systemic circulation. Requires skill and practice.
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, align the needle with one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A flash of blood in the needle hub may indicate correct placement.
-
Inject the solution slowly and steadily. If significant resistance is met or a blister forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
References
-
Mazzucchelli, G., Pannacci, M., Carletti, R., & Catto, G. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia, 97(3), 799-802. [Link]
-
Spadoni, G., Balsamini, C., Diamantini, G., Tarzia, G., & Stankov, B. (1993). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry, 36(20), 2913-2920. [Link]
-
Sugden, D. (1983). Psychopharmacological effects of melatonin in mouse and rat. Journal of Pharmacy and Pharmacology, 35(11), 759-760. [Link]
-
Ismail, A. F. M., & Mohamed, S. A. (2018). Pharmacological Effects of Melatonin as Neuroprotectant in Rodent Model: A Review on the Current Biological Evidence. Journal of Pineal Research, 65(4), e12518. [Link]
-
National Center for Biotechnology Information. (n.d.). Melatonin. PubChem Compound Database. [Link]
-
Valdés-Tovar, M., et al. (2018). The Timing of Melatonin Administration Is Crucial for Its Antidepressant-Like Effect in Mice. Behavioural Brain Research, 347, 1-7. [Link]
-
Minich, M., et al. (2022). The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. International Journal of Molecular Sciences, 23(21), 13049. [Link]
-
El-Sokkary, G. H., et al. (2010). Therapeutic Effects of Melatonin in Lead-Induced Toxicity in Rats. Human & Experimental Toxicology, 29(4), 281-290. [Link]
-
Zisapel, N. (2010). Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders. Journal of Pineal Research, 49(2), 107-114. [Link]
-
Stauch, B., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54619. [Link]
-
Wilhelmsen, M., et al. (2011). Melatonin administration reduces inflammatory pain in rats. Journal of Pineal Research, 50(4), 345-351. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Summary of toxicity studies with melatonin. [Link]
-
Wang, Y., et al. (2020). Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. ACS Omega, 5(12), 6546-6553. [Link]
-
Lee, Y.-J., et al. (2020). Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide. Journal of Pharmaceutical Investigation, 50, 233-238. [Link]
-
Murch, S. J., & Saxena, P. K. (2020). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International Journal of Molecular Sciences, 21(23), 9245. [Link]
-
National Center for Biotechnology Information. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. PubMed. [Link]
-
Foley, P. L. (2021). A Review of Long-acting Parenteral Analgesics for Mice and Rats. Journal of the American Association for Laboratory Animal Science, 60(2), 125-135. [Link]
-
Wikipedia. (n.d.). Melatonin receptor agonist. [Link]
-
Al-Sa'aidi, J. A. A., et al. (2023). The Protective Effects of Melatonin against Brain Disorders Induced by the Western Diet in Male Rats. World's Veterinary Journal, 13(2), 224-234. [Link]
-
Ganguly, S., & Coon, S. L. (2013). Melatonin formation in mammals: In vivo perspectives. Journal of Biological Rhythms, 28(2), 95-104. [Link]
-
Salehi, B., et al. (2019). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Journal of Pineal Research, 67(1), e12586. [Link]
- Google Patents. (n.d.).
-
Corbi, V., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(24), 13508. [Link]
-
Aydin, Y. (2016). A Review of Melatonin, Its Receptors and Drugs. The Eurasian Journal of Medicine, 48(2), 135-140. [Link]
-
Sabbatini, P., et al. (2021). Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands. Molecules, 26(11), 3183. [Link]
-
Eghbal, M. A., et al. (2014). A Review of Biological and Pharmacological Actions of Melatonin: Oxidant and Prooxidant Properties. Journal of Pharmacy & Pharmaceutical Sciences, 17(3), 335-347. [Link]
-
Letts, J. A., & BINDRA, J. (2016). Natural product chemistry in action: the synthesis of melatonin metabolites K₁ and K₂. Journal of Visualized Experiments, (116), 54562. [Link]
Sources
- 1. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview [mdpi.com]
- 6. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
- 10. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Effects of Melatonin as Neuroprotectant in Rodent Model: A Review on the Current Biological Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. The Timing of Melatonin Administration Is Crucial for Its Antidepressant-Like Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of MT1/MT2 Receptor Expression Following 2-Bromomelatonin Treatment
<
Introduction: The Significance of Melatonergic Signaling
Melatonin, a hormone primarily synthesized by the pineal gland, is a key regulator of the body's circadian rhythms, influencing sleep-wake cycles and other physiological processes.[1][2] Its effects are mediated through interactions with specific G-protein coupled receptors (GPCRs), most notably the high-affinity MT1 and MT2 receptors.[3][4][5] These receptors are integral to cellular signaling cascades that modulate a wide array of downstream physiological responses.[3] Dysregulation of melatonergic signaling has been implicated in a variety of pathological conditions, making the MT1 and MT2 receptors significant targets for therapeutic drug development.[5]
2-Bromomelatonin is a potent synthetic analog of melatonin that exhibits a higher binding affinity for melatonin receptors than the endogenous hormone.[6][7] This characteristic makes it an invaluable tool for researchers studying the functional roles and regulation of MT1 and MT2 receptors. By using 2-bromomelatonin to stimulate these receptors, scientists can investigate the subsequent changes in receptor expression and downstream signaling pathways. This application note provides a comprehensive guide to utilizing Western blot analysis for the semi-quantitative assessment of MT1 and MT2 receptor expression in response to 2-bromomelatonin treatment.
Foundational Principles: The Rationale Behind the Method
Western blotting is a powerful and widely adopted technique for the detection and relative quantification of specific proteins within a complex biological sample.[8] The methodology relies on the separation of proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), followed by their transfer to a solid support membrane.[9] The protein of interest is then identified using a primary antibody that specifically binds to it, and this interaction is subsequently visualized with a labeled secondary antibody.[8]
For membrane-bound proteins like the MT1 and MT2 receptors, which are GPCRs, specific considerations in sample preparation and protocol execution are critical for obtaining reliable and reproducible results. These proteins are notoriously difficult to work with due to their hydrophobic nature and tendency to aggregate.[10]
Experimental Design and Workflow
A typical experiment to assess the effect of 2-bromomelatonin on MT1/MT2 receptor expression involves treating cells or tissues with the compound and then comparing the receptor protein levels to an untreated control.
Caption: Experimental workflow for Western blot analysis of MT1/MT2 receptor expression.
Detailed Methodologies
Part 1: Sample Preparation - The Critical First Step
The quality of your Western blot data is fundamentally dependent on the integrity of your protein samples.[11] For membrane proteins like MT1 and MT2, proper solubilization is key.
Protocol for Cell Lysate Preparation:
-
Cell Culture and Treatment: Culture cells to approximately 70-90% confluency. Treat the cells with the desired concentrations of 2-bromomelatonin or vehicle control for the specified duration.
-
Cell Harvesting: Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells using a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[11][12] For 10^7 cells, use 1 ml of lysis buffer.[11]
-
Homogenization: For tissue samples, homogenize the tissue in ice-cold lysis buffer using a dounce homogenizer or sonicator.[11][12] Keep the samples on ice throughout this process to minimize enzymatic activity.[11]
-
Centrifugation: Centrifuge the lysate at approximately 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a fresh, pre-chilled microfuge tube.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading in the subsequent steps.
-
Sample Denaturation: For many proteins, samples are boiled in Laemmli buffer at 95-100°C for 5 minutes. However, for multi-pass transmembrane proteins like GPCRs, boiling can cause aggregation, leading to proteins getting stuck in the wells of the gel. [10] It is often recommended to incubate the samples at room temperature for 15-30 minutes or at a lower temperature (e.g., 70°C for 10 minutes) instead of boiling. This step should be optimized for your specific experimental conditions.
Part 2: SDS-PAGE and Protein Transfer
Protocol for Electrophoresis and Transfer:
-
Gel Preparation: Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of MT1 and MT2 receptors (typically around 37-40 kDa). A 10% or 12.5% gel is generally suitable.
-
Sample Loading: Load equal amounts of protein (typically 10-50 µg per lane) into the wells of the SDS-PAGE gel. Include a pre-stained molecular weight marker in one lane to monitor protein separation and transfer efficiency.[8]
-
Electrophoresis: Run the gel according to the manufacturer's instructions, typically at 100-150V for 1-2 hours, until the dye front reaches the bottom of the gel.[13]
-
Membrane Preparation: While the gel is running, prepare a PVDF or nitrocellulose membrane. If using PVDF, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[9]
-
Protein Transfer: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the gel and the membrane. Perform the transfer using a wet or semi-dry transfer system. Transfer conditions will need to be optimized, but a common starting point for a wet transfer is 100V for 1-2 hours or overnight at a lower voltage in a cold room.[13]
Part 3: Immunodetection
Protocol for Antibody Incubation and Signal Detection:
-
Blocking: After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). Blocking is essential to prevent non-specific binding of the antibodies to the membrane.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-MT1 or anti-MT2) diluted in blocking buffer. The optimal antibody concentration and incubation time should be determined empirically, but a common starting point is a 1:1000 dilution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer according to the manufacturer's recommendations and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Signal Detection: For HRP-conjugated secondary antibodies, incubate the membrane with a chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system. For fluorescently-labeled secondary antibodies, visualize the signal using a fluorescence imaging system.
Data Interpretation and Validation
Quantitative Analysis
The resulting bands on the Western blot can be quantified using densitometry software. The intensity of the band corresponding to the MT1 or MT2 receptor should be normalized to the intensity of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading between lanes.[15]
| Treatment Group | MT1 Receptor Expression (Normalized Intensity) | MT2 Receptor Expression (Normalized Intensity) |
| Vehicle Control | Baseline | Baseline |
| 2-Bromomelatonin (Low Dose) | Expected Change | Expected Change |
| 2-Bromomelatonin (High Dose) | Expected Change | Expected Change |
This table should be populated with your experimental data.
Antibody Validation: A Non-Negotiable Step
The reliability of your Western blot results is entirely dependent on the specificity of your primary antibody.[16] It is imperative to validate the antibodies used for MT1 and MT2 detection.
Recommended Antibody Validation Strategies:
-
Knockout/Knockdown (KO/KD) Models: The gold standard for antibody validation is to test the antibody in cells or tissues where the target protein has been knocked out or knocked down.[15][17] The absence of a signal in the KO/KD sample confirms the antibody's specificity.[17]
-
Positive and Negative Controls: Use cell lines or tissues known to express high and low levels of the target receptor as positive and negative controls, respectively.
-
Multiple Antibodies: Use two or more different antibodies that recognize distinct epitopes on the target protein. Consistent results between these antibodies increase confidence in the data.
-
Expected Molecular Weight: A single band at the expected molecular weight for the target protein is a strong indicator of specificity.[18]
MT1/MT2 Receptor Signaling Pathways
Understanding the downstream signaling pathways of MT1 and MT2 receptors provides context for the observed changes in their expression. Both receptors are coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3][19] MT2 receptors can also couple to Gq proteins, activating the phospholipase C pathway.[3]
Caption: Simplified signaling pathways of MT1 and MT2 receptors.
Troubleshooting Common Western Blot Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Inefficient protein transfer- Low protein concentration- Antibody concentration too low- Inactive enzyme or substrate | - Check transfer efficiency with Ponceau S stain.[20]- Load more protein onto the gel.- Optimize primary and secondary antibody concentrations.- Ensure substrate is not expired and has been stored correctly.[21] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Decrease primary and/or secondary antibody concentrations.[21]- Increase the number and duration of wash steps. |
| Non-Specific Bands | - Antibody is not specific- Protein degradation- High antibody concentration | - Validate the antibody using appropriate controls.[16]- Use fresh protease inhibitors in your lysis buffer.- Titrate the primary antibody to find the optimal concentration. |
| Uneven Bands or "Smiling" | - Uneven gel polymerization- Overheating during electrophoresis | - Ensure gels are properly cast or use pre-cast gels.[14][20]- Run the gel at a lower voltage or in a cold room.[20] |
References
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Membrane Protein Western Blot. ResearchGate. [Link]
-
Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin). PMC - NIH. [Link]
-
Problem with GPCR protein sample prep for Western Blotting, Help, Please.. ResearchGate. [Link]
-
Antibody validation for Western blot: By the user, for the user. PMC - NIH. [Link]
-
Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. PMC. [Link]
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. [Link]
-
Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... ResearchGate. [Link]
-
Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. MDPI. [Link]
-
Western Blotting Sample Preparation Techniques. Bio-Rad. [Link]
-
The hypnotic and analgesic effects of 2-bromomelatonin. PubMed. [Link]
-
Melatonin. PubMed. [Link]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PMC - PubMed Central. [Link]
-
Validating Antibodies for Western Blotting. Rockland Immunochemicals, Inc. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
Melatonin: Pharmacology, Functions and Therapeutic Benefits. PMC - PubMed Central. [Link]
-
Troubleshooting Western Blots. Merck Millipore. [Link]
-
MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential. ACS Publications. [Link]
-
How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. CiteAb. [Link]
-
A Review of Melatonin, Its Receptors and Drugs. PMC - PubMed Central. [Link]
-
Antibody Validation: Ensuring Quality and Reliability. Synaptic Systems. [Link]
Sources
- 1. Melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sysy.com [sysy.com]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. researchgate.net [researchgate.net]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Experimental setup for assessing 2-Bromomelatonin antioxidant capacity
Application Notes & Protocols
Introduction: Unveiling the Antioxidant Potential of 2-Bromomelatonin
Melatonin, the neurohormone primarily secreted by the pineal gland, is renowned for its role in regulating circadian rhythms.[1][2] However, extensive research has revealed its function as a potent and versatile antioxidant.[2][3] Melatonin and its metabolites are effective free radical scavengers and can also stimulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), offering indirect protection against oxidative stress.[1][2][3][4][5] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[2][6]
2-Bromomelatonin is a synthetic analog of melatonin, notable for its significantly higher affinity for melatonin receptors.[7] While its primary characterization has been as a potent melatonin agonist, its structural similarity to melatonin suggests it may also possess significant antioxidant properties.[7][8] A comprehensive evaluation of its antioxidant capacity is therefore a critical step in understanding its full pharmacological profile and therapeutic potential.
This guide provides a structured, multi-tiered experimental approach for researchers to rigorously assess the antioxidant capacity of 2-Bromomelatonin, progressing from fundamental chemical assays to more biologically relevant cell-based models.
Guiding Principle: A Multi-Tiered Assessment Strategy
A single assay is insufficient to capture the multifaceted nature of antioxidant activity. We advocate for a tiered approach that builds a comprehensive profile of 2-Bromomelatonin's capabilities. This workflow allows for an initial broad screening followed by a more nuanced, biologically relevant investigation.
Caption: Principle of the DPPH radical scavenging assay.
-
Protocol:
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a serial dilution of 2-Bromomelatonin (e.g., 1-1000 µM) and a Trolox standard curve (e.g., 1-500 µM) in methanol.
-
Reaction: In a 96-well plate, add 20 µL of each sample, standard, or control (methanol) to respective wells. Add 200 µL of the DPPH working solution to all wells. 4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader. * Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [9] The IC₅₀ value (the concentration of antioxidant required to inhibit 50% of the DPPH radical) is determined by plotting the % inhibition against the concentration of 2-Bromomelatonin.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. [10]Antioxidants that can donate electrons or hydrogen atoms reduce the ABTS•+, causing the solution to lose color. This decolorization is measured spectrophotometrically at 734 nm. [11]
-
Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Incubate in the dark at room temperature for 12-16 hours. [12] 2. Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm. [10][12] 3. Sample Preparation: Prepare serial dilutions of 2-Bromomelatonin and Trolox standards in the same solvent used for the working solution.
-
Reaction: In a 96-well plate, add 10 µL of sample or standard to each well. Add 200 µL of the ABTS•+ working solution. [13] 5. Incubation: Incubate at room temperature for 6 minutes. [13] 6. Measurement: Read the absorbance at 734 nm. [13]* Data Analysis: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of the Trolox standards against their concentrations. The TEAC value of 2-Bromomelatonin is then calculated from this curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals. [14][15]The radicals are generated by the thermal decomposition of AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride). [14]The antioxidant's presence preserves the fluorescent signal over time. This assay is highly relevant as it uses a biologically pertinent radical source. [14]
-
Protocol:
-
Setup: The assay is performed in a 96-well black microplate at 37°C. [16] 2. Reagent Addition: Add 25 µL of diluted 2-Bromomelatonin, Trolox standards, or blank (assay buffer) to the wells. [6][15]Then, add 150 µL of a fluorescein working solution to all wells. [15] 3. Incubation: Mix and incubate the plate at 37°C for at least 30 minutes. [15][16] 4. Initiation: Initiate the reaction by adding 25 µL of AAPH solution to all wells. [6][15] 5. Measurement: Immediately begin kinetic reading of fluorescence (Excitation: 485 nm, Emission: 520-538 nm) every 1-2 minutes for at least 60-90 minutes. [16]* Data Analysis: The Area Under the Curve (AUC) for the fluorescence decay is calculated for each sample. The Net AUC is determined by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the Net AUC of the sample to the Net AUC of the Trolox standard curve.
-
| Assay | Principle | Radical Source | Standard | Result Metric |
| DPPH | H-atom/Electron Transfer | DPPH• (Stable Radical) | Trolox | IC₅₀ (µM) |
| ABTS | H-atom/Electron Transfer | ABTS•+ (Pre-formed Radical) | Trolox | TEAC (µmol TE/µmol) |
| ORAC | H-atom Transfer | Peroxyl Radical (AAPH) | Trolox | ORAC Value (µmol TE/µmol) |
Part 3: Tier 3 Cell-Based Efficacy Assay
Chemical assays are essential but do not account for bioavailability, metabolism, or interaction with cellular components. The Cellular Antioxidant Activity (CAA) assay bridges this gap. [17][18]
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to inhibit intracellular ROS generation. [19]Cells are co-incubated with the test compound and a cell-permeable probe, DCFH-DA. Inside the cell, esterases convert DCFH-DA to non-fluorescent DCFH. [18]When AAPH is added, it induces the formation of peroxyl radicals which oxidize DCFH to the highly fluorescent DCF. An effective antioxidant will scavenge these radicals, preventing DCF formation and reducing fluorescence. [18][19][20]
Caption: Workflow of the Cellular Antioxidant Assay (CAA).
-
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence (e.g., 6 x 10⁴ cells/well). [21] 2. Treatment: Remove growth media and wash cells with PBS. Treat cells with 50 µL of media containing various concentrations of 2-Bromomelatonin or Quercetin (as a standard) and 50 µL of media containing the DCFH-DA probe. [20]Incubate for 1 hour at 37°C. [18][19][20] 3. Washing: Discard the treatment solution and gently wash the cell monolayer 1-3 times with PBS. [18][20] 4. Oxidation: Add 100 µL of the AAPH radical initiator solution to all wells. [18][20] 5. Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) kinetically every 5 minutes for 60 minutes. [18][19]* Data Analysis: Calculate the AUC for each curve. The CAA value is calculated using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve. Results are often expressed as Quercetin Equivalents (QE). [17]
-
Conclusion
This comprehensive, tiered approach provides a robust framework for characterizing the antioxidant capacity of 2-Bromomelatonin. By progressing from simple chemical screens (DPPH, ABTS) to a more biologically complex chemical assay (ORAC) and finally to a cell-based model (CAA), researchers can build a detailed and reliable profile of its antioxidant activity. This systematic evaluation is essential for elucidating the full therapeutic potential of this potent melatonin analog, providing a solid foundation for further preclinical and clinical development.
References
- Antioxidant Actions of Melatonin: A System
- Antioxidant and Anti-Inflammatory Properties of Melatonin in Secondary Traum
- A Review of Biological and Pharmacological Actions of Melatonin: Oxidant and Prooxidant Properties.
-
Melatonin as an antioxidant: under promises but over delivers. PubMed. [Link]
-
A Review of Biological and Pharmacological Actions of Melatonin: Oxidant and Prooxidant Properties. Open Access Journals. [Link]
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. [Link]
-
The hypnotic and analgesic effects of 2-bromomelatonin. PubMed. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Antioxidant potential using ORAC assay. BMG Labtech. [Link]
-
Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets. Ars Pharmaceutica. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
CAA Antioxidant Assay Kit. Zen-Bio. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
Measurement of antioxidant ability of melatonin and serotonin by the DMPD and CUPRAC methods as trolox equivalent. Taylor & Francis Online. [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (NIH). [Link]
-
Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates. MDPI. [Link]
- Cellular antioxidant activity (caa) assay.
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
-
Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. ACS Omega. [Link]
-
DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matriks Biotek. [Link]
-
OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. [Link]
-
Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide. International Journal of Pharmaceutical Compounding. [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]
-
Computational-Aided Design of Melatonin Analogues with Outstanding Multifunctional Antioxidant Capacity. ResearchGate. [Link]
-
Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
-
A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]
-
Solubility and stability of melatonin in propylene glycol and 2-hydroxypropyl-beta-cyclodextrin vehicles. PubMed. [Link]
- MELATONIN HAVING IMPROVED WATER SOLUBILITY, ITS PREPARATION AND USES THEREOF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Melatonin as an antioxidant: under promises but over delivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 17. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. zen-bio.com [zen-bio.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. researchgate.net [researchgate.net]
Introduction: The Rationale for Targeting Inflammation with Indole Derivatives
An Application Note and Protocol for the Evaluation of Indole Derivatives as Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a protective response orchestrated by the immune system to combat harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, dysregulation of this tightly controlled process can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] The inflammatory cascade is mediated by a complex network of signaling molecules and pathways. Key players include pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and leukotrienes, as well as cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
Many of these inflammatory mediators are produced through enzymatic pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which metabolize arachidonic acid.[4] Furthermore, the expression of genes encoding these mediators is often under the control of critical transcription factors, most notably the Nuclear Factor-kappa B (NF-κB).[2][5] The NF-κB signaling pathway is a central regulator of the immune response, and its inappropriate activation is a hallmark of many inflammatory conditions.[2]
Indole derivatives, a class of heterocyclic compounds featuring the indole structural motif, have emerged as a versatile scaffold in modern drug discovery due to their wide-ranging biological activities.[6] Notably, many indole-based compounds exhibit potent anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory pathways, including the inhibition of COX-2, LOX, and the NF-κB signaling cascade.[6][7] This multi-target potential makes them promising candidates for the development of novel anti-inflammatory therapeutics with potentially improved safety profiles compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6][8]
This guide provides a comprehensive, multi-tiered protocol for the in vitro screening and mechanistic evaluation of indole derivatives for anti-inflammatory activity. It is designed for researchers in drug discovery and pharmacology, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating experimental approach.
Guiding Principle: A Multi-Assay Workflow for Comprehensive Profiling
Evaluating the anti-inflammatory potential of a novel compound requires a systematic approach. A single assay provides only a narrow view of a compound's activity. Therefore, we employ a tiered workflow that moves from foundational toxicity assessment to broad screening for anti-inflammatory effects, and finally to more specific mechanistic validation. This ensures that the observed effects are specific and provides insight into the compound's mechanism of action.
Caption: Tiered experimental workflow for evaluating indole derivatives.
Part 1: Foundational Assay – Assessing Cytotoxicity
Expertise & Causality: Before assessing anti-inflammatory activity, it is imperative to determine the cytotoxicity of the indole derivatives. A reduction in inflammatory markers could be a false positive, resulting from cell death rather than a specific inhibitory effect. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product; the amount of formazan is directly proportional to the number of viable cells.[9] This step allows researchers to select a range of non-toxic concentrations for subsequent anti-inflammatory assays.[10]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in DMEM. After incubation, remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compounds. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compounds) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
| Parameter | Description | Example Value |
| Cell Line | Murine Macrophage | RAW 264.7 |
| Seeding Density | Cells per well in a 96-well plate | 1 x 10⁵ cells/well |
| Compound Incubation | Duration of treatment | 24 hours |
| MTT Incubation | Duration for formazan formation | 2-4 hours |
| Detection Wavelength | Primary absorbance wavelength | 570 nm |
| Data Output | Cytotoxicity Concentration 50% | CC₅₀ (µM) |
Part 2: Primary Screening – Inhibition of Nitric Oxide Production
Expertise & Causality: Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[12][13] NO is a critical signaling molecule and a potent pro-inflammatory mediator.[14] Therefore, the inhibition of LPS-induced NO production is a robust and widely used primary screen for anti-inflammatory activity.[3][15][16] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable oxidation product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[10][17]
Protocol 2: LPS-Induced Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours, as described in Protocol 1.
-
Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various non-toxic concentrations of the indole derivatives (as determined in Part 1). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Establish the following controls:
-
Negative Control: Cells + Medium only (no LPS, no compound)
-
Positive Control: Cells + Medium + LPS (1 µg/mL)
-
Vehicle Control: Cells + Medium + Vehicle + LPS (1 µg/mL)
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and mix. Incubate for 5-10 minutes at room temperature, protected from light.[18]
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and mix.[17][18]
-
Incubate for another 5-10 minutes at room temperature. A purple/magenta color will develop.
-
-
Absorbance Measurement: Read the absorbance at 540-550 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
-
% Inhibition = [1 - (Nitrite_compound - Nitrite_negative) / (Nitrite_positive - Nitrite_negative)] * 100
-
| Parameter | Description | Example Value |
| Stimulant | Inflammatory Inducer | Lipopolysaccharide (LPS) |
| Stimulant Conc. | Final concentration in well | 1 µg/mL |
| Detection Method | Quantifies nitrite in supernatant | Griess Assay |
| Detection Wavelength | Absorbance of azo dye product | 540-550 nm |
| Data Output | Inhibitory Concentration 50% | IC₅₀ (µM) |
Part 3: Mechanistic Validation – Uncovering the Mode of Action
Compounds that show potent activity in the primary NO screen should be advanced to mechanistic studies to understand how they exert their effects. This involves investigating their impact on downstream inflammatory products (cytokines), direct enzymatic targets (COX/LOX), and upstream signaling pathways (NF-κB).
A. Inhibition of Pro-inflammatory Cytokines (ELISA)
Expertise & Causality: Beyond NO, activated macrophages release a host of pro-inflammatory cytokines, such as TNF-α and IL-6, which amplify the inflammatory response.[3] Measuring the levels of these key cytokines provides a broader confirmation of a compound's anti-inflammatory properties.[19] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method for detecting secreted proteins in the cell culture supernatant.[20]
Protocol 3: Cytokine Measurement by ELISA
-
Sample Collection: Use the same cell culture supernatants collected in Protocol 2 (Step 5).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit (e.g., from R&D Systems, BioLegend). The general steps involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatants (samples) and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the specified wavelength (typically 450 nm).
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition for each indole derivative.
B. Direct Enzyme Inhibition (COX/LOX Assays)
Expertise & Causality: A primary mechanism for many anti-inflammatory drugs, including the well-known NSAID indomethacin (an indole derivative), is the direct inhibition of COX enzymes, thereby blocking prostaglandin synthesis.[6] Some compounds may also inhibit LOX enzymes, which produce leukotrienes. A dual COX/LOX inhibitor is considered a desirable therapeutic profile.[6][7] Cell-free enzymatic assays are used to determine if the indole derivative directly interacts with and inhibits these enzymes.
Protocol 4: Cell-Free COX/LOX Inhibition Assay
-
Methodology: These assays are typically performed using commercially available inhibitor screening kits (e.g., from Cayman Chemical, Abcam). The principle involves combining the purified enzyme (COX-1, COX-2, or 5-LOX), the substrate (arachidonic acid), and the test compound (indole derivative).[21][22]
-
Detection: The activity of the enzyme is measured, often through the detection of a downstream product via colorimetric or fluorometric methods.[21]
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. This allows for the determination of IC₅₀ values and assessment of selectivity (e.g., COX-2 vs. COX-1).
C. Elucidating the NF-κB Signaling Pathway
Expertise & Causality: The NF-κB pathway is a master regulator of inflammation.[2] In resting cells, NF-κB dimers (commonly p65/p50) are held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a kinase complex (IKK) is activated, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing the NF-κB dimer to translocate to the nucleus.[2] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5] Inhibition of this pathway is a powerful anti-inflammatory mechanism.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Validation Methods:
-
Western Blot: This technique can be used to measure the levels of key proteins in the pathway. A decrease in the phosphorylation of IκBα or a reduction in the amount of nuclear p65 in LPS-stimulated cells treated with an indole derivative would strongly suggest NF-κB pathway inhibition.
-
Reporter Gene Assay: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB promoter. A reduction in reporter activity in the presence of the indole derivative would provide quantitative evidence of pathway inhibition.
Conclusion
The evaluation of indole derivatives as anti-inflammatory agents requires a systematic and mechanistically-driven approach. By progressing through a tiered workflow—from foundational cytotoxicity testing to primary screening of NO production and culminating in mechanistic validation of cytokine, enzyme, and signaling pathway modulation—researchers can build a comprehensive and robust profile of their compounds. This integrated protocol provides not only the "how" but also the critical "why" behind each step, empowering drug development professionals to confidently identify and characterize the next generation of indole-based anti-inflammatory therapeutics.
References
- Vertex AI Search. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQv12ZjMX9vouVflX3jVucj3nQCYRnFHHL93d9ncPDOc0uyqJnxRlDk2oerVMQ0GUrNbhcWiuQkF3WXeF0Mfqcv5zyfpY4d8uLlybaCc9AS08hjjsR5ClR0Jihgd1U777iCN10zoXjHJulDVLL8zQ8oXIlANMi8pjsFip3yV1CFpJcrbPkvpO8Rc_4YTSSREfdR2of6zDeHCvfAhngdU=]
- ChemRxiv. (n.d.). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Retrieved from ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnylNs2eJYqMYLQRWaBoO1ZCimrB1FsonsqD6kXQKx41HDecWLgrusVwv7JPK8_VikEq5F9ZcGk7VfR1cnI4ncPcbsXnrnn18LQYcN6EmKw0m2rLopl0FLUj7PUwIqmuo2p-bOYGb4hmBI6WQtxr2p4jEBjj5O4xQIjqEz6UWf-eHghuh7KOMt8ae2l-9QEBI_NO5QmvRUDY7oaN26mWGsEM0ozpLTMfw2-SwW-Bw4NpIS4AvOcu3iIwbcM9tTEJWX2O4yd3AKau3NDe7fgEeHoRvcMPIsuFLrpEm6reWZ-N0S8toc86X9Kb_KtKZ3G5GZQG4tjoKjOjHUFe8MagHPgYjU_-EJbROzC2vDPgUaY4v2yHhzX_TBMBtm]
- Criste, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1133. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJJx2_T1dZ1lj36lVZJfNnb8Vi9seSpweWvhsGRS2Eeo3wbZ2-1_46VxbP5pNuN8b_p-6KT3KEW61BQBmSeUPGF7Bd0Tb0GUWOZUnHMkaC-koEVnS9RLVG-TO1HMsm65AiaYSuPJj2WJf70to=]
- Jintanaporn, W., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhJQiRarHp9t6G5THK7jKbPuqZNirdD6OBlMhOUM2yQAZ3_VzzzZTKU-IUjm9kfWaGMsmY4Rx1kQGMmngZNOxsLpIwqrfypgYwZvf9VjyPOHJfgVplCeBY3hOQ15cfVCb8d7tTQG7AaVf9xvQIEcsttuFfTqL9GWmPlQ==]
- MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUPDwEJLY4BR0ItRM0OhXneJFADCBSyt2tAU4hhfr3JOONGLqLP9z2y7dDeT5ubM9oXTmfMVMK-DTxEaJ1nXxYxEzWp15QuI2B92LbpK2oLzONG5r_93Y97_mWJ4WuzP0U5vjPGl9hpxdN-WSt76jY0fXYb-UDfwwa83PWSEMMG4Szfq132xhKDNxmMQvzAC6JnHFtw793W-e9jQ==]
- Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Retrieved from Natural Resources for Human Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESVvtYe00cXl_-FEu4xsrCR8VDj-mTcByDJuH8wEI9FoDMtHRSjU8c47xSERFMBPZoAOTrHoC2LuDXLfHVaewPDOyy3667C2TchX0PIeK6fv8sv6pkRkzQnQI_0hTBoDhzKXGcDuf4yIPbpJxMs27XLfyq_nmk-8xV8vyNJbim-A7fKtRek781mpGQZJxwN4MLRmiHpitrIgLYI6OfQ_DYSJKcEt6QxbDyx9PyBDuVS3M=]
- Yang, B., et al. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. JoVE (Journal of Visualized Experiments). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4GHxdBgMHXoRG8ighCJHXytrYEVQRVwB7fuyCXWJCEBP8c2Qok-HtSjEDZauLYZCOeRhLCtcNalWynYs0N5NDsjS_3fFd-COaQmcGw0Rk12JbJMEqdFlrIz0dEV5-IAEZ50sV8kY=]
- MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsd-CrdTRN1U0xz-Etmi3wHSKk90sSyywD0Iv3RmWq3K0Bt8dE00ReDHeFxJR5s5eB_K6o4LxpgpBfs3-EM3s_xgoM-1eRTBFY8ud4Am3cKUZUrHQOakfAo5uRWse9bQUsj84=]
- El-Kholy, W. M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Basic and Applied Zoology, 84(1), 1-13. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC4gAJeJHdPAsE49qu-A8rLlpfzfoOAvKPO3P7GdMCMCe7xbdHymP0l_OTzZn7agsa0mZPRXwYZ9WbzAEOutGmoOgWlaR9sFsTBLmYECeeJ8vK30D2U5imaWio6SHfFkNjw8asp-Wjyv4KI_2e]
- Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Retrieved from Jurnal Kedokteran Brawijaya. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2lWZJ1o4WQPlWQxG6xDnxxFaVpOF_TqpoxC4s9bK8MK_4nqkR3PyP5jB-WAp4edfBADIooYzFYrubwZVE1PAHlSolMm7HiDnYjf3ipauEE0t5kN853enXZHPnOfkbxAM7X1esZ40GWPAuILq9KoP6LjqJZA==]
- RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.
- Martínez-Poveda, B., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 23(15), 8295. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-bjoM7eY37PEbdw-jgOWCEhsjH03L2nXu0-QpdIYdCzG08qCfApzmYD3i9gTZwBbF6FfmxWii14Dhn3AZP3OsPWTwOdbCZcoIqwOMelRfHkGYvl-bEiXIxQSBj0thBkyhS836fACrscAxMhc=]
- R&D Systems. (n.d.). ELISA Kits. Retrieved from R&D Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiu4SELQ1DlxWUNzbWatHguLMDTl3pu_5u2mlloVzdJfoWLqPmCTZJgL4JPRKMpHQ_pMLWfW9UCC7RdLS0ShqlbfISf-XmGlyQvjAhvT25WNEVp4heUaaCW1Qf3OlusYN6u5Ho]
- Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkazxM_WnNbbfw5qXeD-SKrYEELBvklHDnJkmRguG17Ao7u7605TAr4GWgOgzjFjeYG4pEhQRncyETIHdjCVaNpgyRPNmuBC_IThybYEsrvp1eV76I9ba0U1cFJDCFm9YbUPbrczaj1wMWUBEmG_lzoqm7AHQBy6e0KivytQ==]
- Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Biomedicines, 10(7), 1667. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWE9jAhxAymzDW3Ysf3QpNV-EUvrDJ7o6XOtzxchZpEhloe48SljSH8r2Kn9OZSjAttrbC5_xLGnURefUryNLSvThgl0xj4oXCcKEVImws8NHyNVPv0mCu4HWvU9P8DWt4NFYLM7ZPrk0MiJM=]
- Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhyllLHggbU8cukxT-S2rvU6xNPdhGaX299RPMPx5hVVa6-pgMWm4WJrs8lut6um9dpHsdretLNFne63lc-ixHviao52qCUriaKK2NUgFyji6RKsq9Xi3nmzeBB2SK52mBZtJ-vo2AKKRtFNgTwOUIWuZtk978PVdhAVbQ2OU=]
- Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from Universiti Kebangsaan Malaysia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1_FRDttxEjGYq3L6NefaQPOtnMlum3fS4wh8TvRCUcb70jhCm89TTLnH8jQZN6bIfbYrdnK82cHda8CtUgcupmE6s16KYdxszuwU10GVxYXeTc4buBDHoJCb2Da1tigPfZ61orPLjcMZ38vgJjXmgpNRLrlHr0SE=]
- Thermo Fisher Scientific. (2024). Griess Reagent Kit, for nitrite quantitation. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3fQgAvKy6y6fufR_MLKM3DV2f_joN4zNZHYrleyUsq-eVw6Zw57XXLbtGisifyNSgv0vwvY44kw94dvHcC9vWRBwvxVcO6Clk5gxzpp8ja-1BP1klh7G7JfdzTRl5fqnJh2BEYpqO0Ou9qzlfBnLNGxiJFsmaO9GkhVsgOhFTtg==]
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzLzqGVbDLkFDSDX03TXR9Oiuj0eGh79Vy-MoyJgQPP6QD0obSmkGH3NMclLn47oCDN8O8PspGMekd6guCseziClOlrbA3cqQVvHaFVxks6-YPVegFIGjnN0NFbNFQZoADP6sIEfvmiiCCDrHO]
- Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 52-65. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkS9oJMfmzYrjd6PKk58d2a8uUyq2d4PoVJSR6UIbnQOKeyw1wsYXwOeCuNj0ONyCg1Yt6mjDHnc8X9jUwUxHDfuJVMxDU8yqFIAokXQBZVPWC-AiIGWNoKwYwEmeszTmSkUPylkBxnULZIPmDB6Nm-Zs=]
- ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMCQwadusiKn--6zIYIpfVsPaTxcD1f7TbZJOwP_jBZL_tGQk0BP1DeGIWMBHrP60sTfNuDGS1rdS5y1UQOW_3Wt7HMQkns-C87K-Wemf5TsG3R3XVG2CsmkjcW8nbpwCEpHTnvI-ZMyi8e4BboDViGg9Oxfzht3uI2OpdtaMSfI1xnKerkyZqrRGg60ssq4PsbFlIWysJCisrSEr9Oh6V0nEA4UZJ]
- MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Y1cJgR7QrV2VbrfICFkZ-OeX-FNdiDiJmV2oo0c6q6Wgc9fCK68hvROpI0UqyFbirob4ZoOdT7Pb7Azh_9owiE_Q5LON8z4rS7_VkX98xkRLRqyP7sDxGvMV4FwWcYas]
- O'Connor, W., et al. (2008). Approaches to Determine Expression of Inflammatory Cytokines. In Methods in molecular biology (pp. 235-244). Humana Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRmxp8QKB6Ki4jSi5MsA7ckEeGXvk8vktQEedAt4SxIU52yb0BnfI8RxTZmJsiy4_PcSK4tuy6JHVeblJd-nT8-B8MiiAUCNkWN1d0dwgPlQCa6cCzgrMPL-G9ZpZFndw5r9mx8bjBfbtQUJA=]
- Corral, R. S., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 38(7), 843-849. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3eftkyZg3HWIVLNXmoBfxe0aZFBZHPh89NeheOFtoe9dhMXBOLr1FbVQbVCeGyZMoiLytE19RoisQQ9llrelldLWlGoXlvzlkVYqujyvJNkbwbuTzrkJAk-tP7GijhPYiUJzT3uuxJ3TcdSU=]
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). MTT Assay Protocol for Cell Viability and Proliferation. In Methods in molecular biology (pp. 69-78). Humana Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcjucHa_D2XKhKftdV5oNTWNAJTbz_0klOiHOIGqXTa3H9KNQbT0pMeSTKtKTSSxTt2ZuyaPvMiRyvJI12uxESWq8Sq2upEabv31OgYUVRdfEsHItGuBpCEb2dmc-c0XsfxPxOHhfmrY1XiEmCz0eXhbpsHS0eBggS9dumVummoy9jNkJN4lMD2sGdAejD3vrJ1A6Amkr0p3hx85-nG3M9S7ZEt_3iCJBXm-crv9pjwIbcl6aAlp_LVnzILOASbaxNpfZ4mZpMPyJdVUqVju5Es1bSLsIrheKZDwwamXpU4Q==]
- ResearchGate. (n.d.). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuz3-RhVdNxaj24TkfE0TprsAx-aGTPpoieY8__0VXGZ_Ni1i61ysDWo0kB2xD5uh_NbBT99-27O34mm5k4RMil2imXWu4RmoY_5RvUg21V130Ncd_I4U9HI1pIJWfc2iut067mpx4f6XuLxmDjIfp3h1O_kMV38CV9dthDtpDX93M7YlleN7jQOffKqXuC09GwGUwVynDvz6yI2APqSm1oieMof86baVVkBvNE1VQ0BfWZsqXHYwCviSOVilv6vRkbG_VjgJ7V41CQ_dnx-Ey4V-BiKj5eus_-cdt5-RFmFkuq6pS33pcDHDUJCwYKSrD58DRtPaxpSycsKZuZvkB8CpI2HR9hEOH4bTQL1KIRB3aX5fWiWi9mpNABqFo8fqJwwEPo6s5mQKzFVCxZm_YRtC5s7OSLroOD7NK9A==]
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent). Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ-e-rjHTiv9pYQX4p0D0bMuCaU2fu9BchXif2QTb_zcVVCAr7sPyYUL14vUjN_TQeOWf6QNXd7kPqdKw16zVmJqIISAOAVT4yalpuJ5zb1AuFAP0FFImbpoqRzF5n0UKAt3xMy35PoOrQP6sopD1ex_1dcMjUJn7g9wMlO6UP7Nq5WIXqOfVF6hDzol6W38UVKVkXDoN-Za2v5VME2HtHemi5QlaoK7Ro]
- MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-T-47bv60nje4sRyaGWyIKcBZcxLH_VEyE5JipST3t7frO-2i7zgVu2Im22R0Pgqtci-i4QJ8UErLr9Y6w6TgWXIjSCyRPuQHxjWEPcfbmkuYxbp2a-swgEGhzxmF1E2Ewv_I4YKHa9L1cqxSJYv4mWD9ddflnRe0re2v1-nW634=]
- Khan, I., et al. (2022). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg4NQuyW_TA2xfiuNl_tuSJZlkCDK14t1KWAuA0UI6E90AixK2kKlZUcfGpTa0MzUEoAZkhyrkd8pusknyja8etGGUZT269btpXFwy0c2BLgjhckQzr5gyiCPOrDBPtMdqI4t8YXWI9FG4TpJQ]
- Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from Bio-Rad Antibodies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzCR2Ke4m81zNXqiEavRmM4IYDXyG-n39KuEyrnWTST_WsqMZwst7J90V0iMTOwR636FoAyzlvaX9YUnR8JG8P6jRPaFkzU2DFyB-z9PEfjFhkGxoym8hdeMfXbs9PI4-4oX0oCeUfi5DraOq65n_0JW2dsQuuVaOY]
- ResearchGate. (n.d.). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn8-bde5oqo-zYXTzdsK7Zcvpx9hwiAO0ft2SVr349LfY7nAlnYW7A9aF_r6jaBKtpLMPdrf5iMg7RRJBScC5UTmLaqTHyIPIA1bPVD4tx3KUkbMFy9ILmmNOZmr_jcQeCNhzbDbcN4z9EaCDKdyda1QjJCHz_U9mtfGPTW2UgfZ60_GnYKURPJ9i3pQnBAlCd7ymlLA3zsFrp9Anb46-klkvVGeOmo6WnXD-_BYdOXaYTWM3NvhK7QUKxXcNZ8EUDHurk82Y=]
- Salehi, B., et al. (2018). Anti-Inflammatory Activity of Natural Products. Cellular and Molecular Biology, 64(10), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkknCLIV_0ySypcVLrMFxtNmneHOEzHcBg0I02eLDxz4dl5anpsW8NC8jipbugY9OGcbVqttwnrStwTgdfBXLp1kD4yQFiQ6CaL109U3PmBrYTXMvUWmfxec7KPp8WYlfN9Ridejc9o7Y2J6Y=]
- ResearchGate. (2025). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpXn43-QmlNQIuU6iGFJdMkPniNBLsocEGM4KzDRXQ2uhHVzjP9N7f0pIVKwHoubvLakg05QuKrBo_kCNRSDh8ixB9-9wZX3N72XanK02xLnJwjrZuV2VG7-VQIxy7kLFL5fbJ4ILlKGUsfRnuVV-UlQpyfxSiy17ClbLh0XM4Eq85QRaxsCC9yeWiY-XMA67BbBGt9Jysf0ClngKOpp_8YNyMAoYxEVlA8FbWQbY__FkJehhEKGSTv52noAuFbP7n0kwSHSpJ_Mk3bcqzwFx3kkbUsMwnbvD4KiLEUloSZhZpLulGYgkC3NTqBePFJRE9J6qdPqLbHTLJB8-uhRw=]
- ATCC. (n.d.). Best Practices for Cell Culture. Retrieved from ATCC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWnNurVmNB3zCLR81WvParzdC4k9AbzSz5j2NyEEZKP_2275eRpnRgWtGhYoJCXAj0itcWKUC6jzrMxD4qz8eqKOjA6xAQU5S-0mB501iUjmDaVKD7qUgwgTGIMWBrsiDJAHVmG6oYc9Dtw5hBLQpyNyPY81ubrWUIEUYtpJcrJ88MMeGB0b6cpDkaq5cVZMtECMjudydKDPkQ_shvmHwH_tacmUPrmADW96XQdgawnswV-dJAsdumSwvkNiL8kktnG5nmw1c=]
- ResearchGate. (n.d.). Real-time PCR and ELISA analysis of cytokines that produced by mTHP-1 cells treated with exogenous HCV core protein (10 mg/ml). Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOVic0KXaYJVHwmRjqJQ3o01bn6jIdalx2-DT88FsklwJUTyNdPjaQ7f6K_kW_oEqjJfQX6-nSQLch3OiEdevMj_rIeouxUrvkjd3JqQ78ZeCho0AyS-6eSqJzPmXhOXT3iRedIeRoAmFx4hQsFRykQQjc5Jw2ooLnIktPHmVO4MUhe1uZZfS2QjMyoS_QvdTEFqfnfEI6Iv-_OXjVJSyOrtBliZoTdN4Qz3Nqi4rvWkGvopJpOmcIBx7WMRUHEM0IF7J52i2m8Q==]
- protocols.io. (2019). Protocol Griess Test. Retrieved from protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHAuruwuBdcwtiWYg2Uy5Ha9O872ynKCmUAfVjfz1V4_AFUmeWhdkfYqEWEp3Ql2RE004o0y6ro4ft1QyuZchvVSib9xoFmIMH-FaelwLZSpSO091Nxip6CmeQc9FTW-4RkZHp9nIH3Q2nLw335TUGmnm5xho=]
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay. Retrieved from R&D Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsZbu1oI4VgsaJVa0hI8mJwj6YkGSS7wGVhAT2J5Jz-8tPF6dD_SSQZVhMJ9rbjp-aDkeN7Wfi4yw-ekokfBhf42v_xpklPpf47aohpHxp_Mxo4lNkV88rwPeni3rdx2LHxyKiDSIE-N3kNPCKWvHLNVtjn3Dofg==]
- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHacrnitVhl4Qkd2c0MboUr_ZJ2-J0MpQpglK6--lkKgZAcq-0aQ41GfLiWNNXGFzqmc3cSDhcVqbxs0NB1_xU70xJpQG9dmRQxjuZYH8GUL7cJgW96w9qkMEF1s0ZeoNRIu6u7iENtA==]
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKPDgjwLHamgHN0AAgOMddZFYDfhqeebZt05JVZG9KQ0GCwO6hwZ8EkmFns7o6A_n4zjmT_-oaDaQSMyozKq_p5HxGsVniJF0j5JoITTWeqw5yi96BN06tCwHc9Q-acnbGhQep]
- Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Retrieved from Journal of Pharmacognosy and Phytochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaBS0KuwyLZd7IpspyW7O6ml0AOzldvyUZuoLWawY3bMSbJr9gf0xQ86PqAyUdRDzONZzNBOl4zQC31wtbr9r7paMUi28GgLYMOChIHNZoI1_SXPwTxt6db0N7v8pQNCcEVlmmjfQpPyZJkBlY0YTk-DZe3wmwMQa69PZpprNVe4hXJbwDmjw=]
- Dojindo Molecular Technologies. (n.d.). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit. Retrieved from Dojindo. [https://vertexaisearch.cloud.google.
- Internet Journal of Medical Update. (n.d.). Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering. Retrieved from Internet Journal of Medical Update. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsPwjFoC5rb10RqeZfD5o3DqR1RFW73ud8rI2NEo2mQdOAD9p_TTzVqG-GjksUb29zwWONJ6u3jB6BBmscRo2RU7m6ejYUnp0A-dagBup-c10cxr-Vo70Vgef2wMOoVbPrUpnH52VtBrvb1tb1GSMOw-M=]
- Research Journal of Pharmacy and Technology. (n.d.). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Retrieved from Research Journal of Pharmacy and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpf3dT0tzqOmIR1JICby2InWwGqpRbghv_S7vOtMwdYL1ikRGTTzgKA1P3Jy-tJ7RvsvqMViisiZcBRv1BAlcE2dQGGT-FPy6HRpVD-SpCopmHvcXz-5NFVL0FdYE1mR3g_zEvqSyiYSLLXNsIha4WyYj8wGKmGphBHTJ9-E0-X-iHG9pggymyRmnMnQqaSSbl9_ZGtwONzaWvS6IVTyYY2Y8WDWmsQ6_0cVFYAhHE]
- MDPI. (n.d.). Transcriptomic Analysis Reveals Novel Mechanisms Underlying Neutrophil Activation Induced by High Salt. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAAEPZvSbFvr3LhsZhsl2rPwC86DG1In4GV9nZNbYcHgs_M5RD69UGU6m_Y8ASU3pIiucW_W15uzP_lj420kQtL9i77yNRDU5hdFCFTOtTMmkbP6azhp2N8YQZApohb3g9FGQ=]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_vDvLxyuc4JDbNbEAytVLy_27SYH6KAPdsr-xfJjmiKivFbhVbJptd6icWljeCn-h56V5oga5I7p3a1-3EUtKSpJja8-5OTo3bzwcdgfzsywrUpsabuPc2yKnNt7JD6gtmxpkilhpfj_4BIiIOjzlLk9JPUFesSXPfXWMOL8o6WH9BqVUe2Btx03FjrbDoSWG4ve47h0d1lYgU-_f6A==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jkb.ub.ac.id [jkb.ub.ac.id]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. thaiscience.info [thaiscience.info]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 19. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ukm.my [ukm.my]
- 22. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Researcher's Guide to Solubilizing N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)acetamide for In Vitro Assays
Introduction
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is a synthetic compound belonging to the indole family, a class of molecules with significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common feature in a variety of biologically active compounds. This particular derivative, with its bromo and methoxy substitutions, presents a unique chemical entity for investigation in various biological systems.
For researchers aiming to explore the biological activity of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)acetamide (CAS No. 156997-99-8)[1] in cellular or biochemical assays, achieving a stable and soluble form of the compound is the first critical step. The inherent characteristics of many indole derivatives, often being lipophilic, can present challenges in aqueous-based in vitro systems. This guide provides a detailed, experience-driven protocol for the effective dissolution, handling, and storage of this compound to ensure reproducible and reliable experimental outcomes.
Physicochemical Properties: A Starting Point for Strategy
A foundational understanding of a compound's physical and chemical properties is paramount to developing a successful solubilization strategy. Key identifiers for N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)acetamide are provided below:
| Property | Value | Source |
| CAS Number | 156997-99-8 | AiFChem[1] |
| Molecular Formula | C12H13BrN2O | AiFChem[1] |
| Molecular Weight | 281.15 g/mol | AiFChem[1] |
While direct experimental solubility data for this specific compound is not widely published, the indole nucleus and bromo-substitution suggest a hydrophobic nature. Structurally related compounds are often characterized by low water solubility[2]. Therefore, a water-miscible organic solvent is the most logical starting point for preparing a concentrated stock solution.
Solvent Selection and Preparation of a Concentrated Stock Solution
For in vitro applications, the ideal solvent should dissolve the compound at a high concentration, be miscible with aqueous assay media, and exhibit low toxicity to the biological system at the final working concentration.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
Based on extensive experience with similar heterocyclic compounds and references in the literature to dissolving various acetamide derivatives in DMSO for biological testing[3][4], Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
Rationale:
-
High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
-
Aqueous Miscibility: It is fully miscible with water and common cell culture media, facilitating the preparation of working dilutions.
-
Established Use: DMSO is a standard solvent in drug discovery and is well-characterized in terms of its effects on most cell-based and biochemical assays.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for screening compounds.
Materials:
-
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)acetamide) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using its molecular weight (281.15 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 281.15 g/mol * (1000 mg / 1 g) = 2.81 mg
-
-
Weigh the Compound: Carefully weigh out 2.81 mg of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)acetamide) and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming to 37°C can also be applied, but care should be taken to avoid degradation.
-
-
Final Inspection and Storage: Once a clear, homogenous solution is achieved, it is ready for use. For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.
Workflow for Solubilization and Dilution
The following diagram outlines the decision-making process and workflow for preparing N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)acetamide for in vitro experiments.
Sources
- 1. 156997-99-8 | N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide - AiFChem [aifchem.com]
- 2. N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Introduction
Welcome to the technical support guide for the synthesis of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide. This molecule is a key intermediate in the development of various neurologically active compounds and specialized pharmaceuticals. The synthesis, which involves the selective bromination of N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide (a melatonin derivative), presents unique challenges that require careful control of reaction parameters to achieve high yield and purity.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Reaction Overview: Electrophilic Bromination of an Indole Core
The primary synthetic route involves the direct bromination of the electron-rich indole ring system. The C2 position of the 5-methoxy-indole core is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. The reaction is typically performed using an electrophilic bromine source, such as N-Bromosuccinimide (NBS), which offers milder and more selective bromination compared to elemental bromine.[1][2]
Caption: General reaction scheme for the C2-bromination of N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for this synthesis? The most frequently employed method is the direct bromination of N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide using one equivalent of N-Bromosuccinimide (NBS) in an anhydrous polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) at or below room temperature. This approach generally provides good selectivity for the desired C2-brominated product.
Q2: What are the primary challenges I should anticipate with this reaction? The main challenges are:
-
Over-bromination: The indole ring is highly activated by the methoxy and alkylamino groups, making it susceptible to further bromination, leading to di- or tri-brominated impurities.
-
Regioselectivity: While the C2 position is kinetically favored, side reactions can lead to bromination at other positions on the indole nucleus, particularly if the C2 position is sterically hindered or if reaction conditions are not optimized.[3]
-
Product Purification: The primary byproduct, succinimide, can sometimes be challenging to separate from the desired product due to similar polarities. Furthermore, the bromoindole product may exhibit some instability on silica gel during column chromatography.
Q3: How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The starting material is relatively polar, while the brominated product will have a slightly higher Rf value (be less polar). Staining with a potassium permanganate (KMnO₄) solution is an excellent visualization technique as indoles typically show up as yellow-brown spots.
Q4: What are the physical properties of the final product? N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is typically a yellow solid.[4] Its reported melting point is in the range of 138-140°C.[4]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or the final yield is disappointingly low. What could be the cause?
A: Low yield is a common problem that can be traced back to several factors. Let's break them down.
-
Cause A: Inactive Brominating Agent
-
Explanation: N-Bromosuccinimide (NBS) is sensitive to moisture and light and can degrade over time, losing its activity. If your NBS appears discolored (i.e., not a crisp white or off-white powder) or has been stored improperly, it may be the culprit.
-
Solution: Always use a fresh, high-purity bottle of NBS. For best results, recrystallize commercial NBS from water before use. Ensure it is thoroughly dried and stored in a desiccator, protected from light.
-
-
Cause B: Suboptimal Solvent Choice or Purity
-
Explanation: The solvent plays a crucial role in stabilizing the charged intermediates formed during electrophilic aromatic substitution.[5] Using a non-polar solvent can slow the reaction to a halt, while protic solvents (like methanol or water) can react with NBS to form hypobromite species, leading to undesired side products.[6] Water contamination is particularly problematic.
-
Solution: Use an anhydrous, polar aprotic solvent. Acetonitrile, DMF, or dichloromethane are excellent choices. Ensure your solvent is from a freshly opened bottle or has been properly dried using molecular sieves.
-
-
Cause C: Incorrect Reaction Temperature
-
Explanation: While many indole brominations proceed at room temperature, the reaction is exothermic. An uncontrolled temperature increase can accelerate side reactions, including over-bromination and degradation. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Begin the reaction at 0°C by cooling the solution of the starting material in an ice bath. Add the NBS portion-wise or as a solution dropwise over 15-30 minutes to maintain temperature control. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.
-
Issue 2: Multiple Spots on TLC - Poor Selectivity
Q: My TLC plate shows multiple product spots, indicating a mixture of compounds. How can I improve the selectivity?
A: This is a classic sign of over-bromination or other side reactions. The high reactivity of the indole nucleus must be carefully managed.
-
Cause A: Over-bromination
-
Explanation: The mono-brominated product is still an electron-rich aromatic system and can undergo a second bromination, typically at the C6 position, to yield a dibromo-indole. This is especially prevalent if an excess of NBS is used or if the local concentration of NBS is too high at any point.
-
Solution:
-
Stoichiometry is Key: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95-1.0 equivalents) to ensure all the brominating agent is consumed before significant dibromination occurs.
-
Slow Addition: As mentioned previously, add the NBS slowly to the reaction mixture. This keeps the concentration of the electrophile low and favors the mono-bromination of the more reactive starting material over the less reactive product.
-
-
-
Cause B: Degradation of Starting Material or Product
-
Explanation: Indoles can be sensitive to strongly acidic conditions. NBS reactions generate trace amounts of HBr, which can catalyze decomposition or polymerization, especially if the reaction is run for an extended period.[2]
-
Solution: Keep the reaction time to the minimum required for full conversion of the starting material. If degradation is suspected, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to the reaction mixture to scavenge any generated acid.
-
Issue 3: Difficulty with Product Purification
Q: I'm struggling to isolate a pure product after the work-up. What are the best practices for purification?
A: Purification can be tricky due to the similar properties of the product and byproducts.
-
Cause A: Co-elution with Succinimide
-
Explanation: The succinimide byproduct has a polarity that can be very close to that of the bromo-indole product, leading to difficult separation by column chromatography.
-
Solution:
-
Aqueous Wash: After quenching the reaction, perform a thorough aqueous work-up. Washing the organic layer with water or a dilute sodium bicarbonate solution can help remove a significant portion of the water-soluble succinimide.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization is often more effective than chromatography for removing succinimide. Try solvent systems like ethyl acetate/hexanes or isopropanol.
-
-
-
Cause B: Product Streaking or Decomposition on Silica Gel
-
Explanation: The slightly acidic nature of standard silica gel can cause sensitive compounds like bromoindoles to streak or even decompose during column chromatography.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your column solvent containing 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: If problems persist, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 for reverse-phase chromatography.[7]
-
-
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Amount (1 mmol scale) |
| N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | 232.28 | 73-31-4 | 232 mg (1.0 mmol) |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | 178 mg (1.0 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | 10 mL |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ~50 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | ~20 mL |
| Brine | - | - | ~20 mL |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | ~2 g |
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide (232 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) and stir under an inert atmosphere (Nitrogen or Argon) until all solids have dissolved.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve N-Bromosuccinimide (178 mg, 1.0 mmol) in anhydrous DMF (5 mL). Slowly add this solution dropwise to the cooled reaction mixture over a period of 15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC every 30 minutes until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water (30 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by either column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) or by recrystallization from an ethyl acetate/hexane mixture.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use a standard silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude reaction mixture in ethyl acetate. Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture in separate lanes.
-
Elution: Develop the plate in a chamber with a mobile phase of 40% Ethyl Acetate / 60% Hexanes.
-
Visualization: Visualize the plate under UV light (254 nm). Then, dip the plate in a potassium permanganate (KMnO₄) staining solution and gently heat with a heat gun. The starting material and product should appear as yellow/brown spots.
-
Expected Rf values: Starting Material ~0.3; Product ~0.4.
-
References
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. [Link]
-
RSC Publishing. (2015). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. [Link]
-
Darwish, H. W., & Attia, M. I. (2012). New Spectrofluorimetric Methods for Determination of Melatonin in the Presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]- ethyl}acetamide: A Contaminant in Commercial Melatonin Preparations. Chemistry Central Journal, 6(1), 36. [Link]
-
National Institutes of Health. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. [Link]
-
ResearchGate. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. [Link]
-
ResearchGate. How to do the bromination of indole to get 3 bromo indole. [Link]
-
Organic Chemistry Portal. A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. [Link]
-
ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]
-
Chemia. (2022). Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. [Link]
-
Reddit. Synthesis - General tips for improving yield?. [Link]
- Hino, T., & Nakagawa, M. (1979). Bromination of 3-Substituted Indoles. Heterocycles, 12(1), 1-14.
- Google Patents.
-
Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. [Link]
-
SIELC Technologies. Separation of Acetamide, N-[5-[bis(2-cyanoethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- on Newcrom R1 HPLC column. [Link]
-
Bridgewater State University Virtual Commons. Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. [Link]
-
ResearchGate. (2018). Proposed reaction mechanism for the direct bromination of indoles in DMF. [Link]
-
PubMed. Synthesis of bromoindole alkaloids from Laurencia brongniartii. [Link]
-
MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
-
Supporting Information. Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. [Link]
-
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Separation of Acetamide, N-[5-[bis(2-cyanoethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting 2-Bromomelatonin Solubility
Welcome to the technical support guide for 2-Bromomelatonin. As a potent MT1/MT2 receptor agonist, 2-Bromomelatonin is a critical tool for neurological and chronobiological research.[1] However, its enhanced lipophilicity compared to the parent molecule, melatonin, frequently presents solubility challenges in the aqueous buffers required for in vitro and cellular assays.
This guide is designed to provide researchers, scientists, and drug development professionals with a framework for understanding and overcoming these challenges. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions for robust and reproducible experimental outcomes.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of any compound is dictated by its structure. 2-Bromomelatonin is an indoleamine, and the addition of a bromine atom at the C-2 position of the indole ring significantly increases its hydrophobicity relative to melatonin. This is the primary reason for its poor aqueous solubility.
Below is a comparative table of key physicochemical properties for melatonin, which we use as a baseline to understand the expected behavior of its brominated analog.
| Property | Melatonin | 2-Bromomelatonin (Inferred) | Causality & Experimental Implication |
| Molecular Weight | 232.28 g/mol [2] | ~311.18 g/mol | The heavier bromine atom increases molecular weight. |
| LogP (Octanol/Water) | ~1.6[2] | > 1.6 (More Lipophilic) | The bromine atom increases the molecule's affinity for non-polar environments, reducing its willingness to dissolve in water. This is the core issue to overcome. |
| Aqueous Solubility | ~2 g/L (at 20°C)[2] | Significantly < 2 g/L | Direct dissolution in aqueous buffers is unlikely to achieve high concentrations. A solubilization strategy is mandatory. |
| pKa | Uncharged in physiological pH range[2] | Expected to be uncharged | The molecule lacks readily ionizable groups in the typical biological pH range (4-8). Therefore, pH adjustment is not a primary method for solubilization but is critical for stability. |
| Chemical Stability | Unstable in highly acidic (pH < 4) or basic conditions; relatively stable at neutral pH.[3][4] | Similar to Melatonin | The indole ring is susceptible to degradation under harsh pH conditions. Buffer choice is important for compound integrity. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when preparing 2-Bromomelatonin solutions for experimental use.
Q1: My 2-Bromomelatonin powder will not dissolve when added directly to my PBS buffer or cell culture medium. What is the correct initial step?
Answer:
Directly adding hydrophobic compounds like 2-Bromomelatonin to aqueous solutions will almost always result in poor dissolution or suspension. The fundamental principle is to first dissolve the compound in a small volume of a water-miscible organic solvent to create a high-concentration primary stock solution.
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) or absolute Ethanol are effective because they can disrupt the crystal lattice of the powdered compound and establish favorable intermolecular interactions that water cannot.[5] This creates a thermodynamically stable solution at a high concentration.
Recommended Action: Prepare a primary stock solution in 100% DMSO or anhydrous Ethanol. A concentration of 10-50 mM is typically achievable and provides a convenient starting point for serial dilutions. See Protocol 1 for a detailed methodology.
Q2: I dissolved 2-Bromomelatonin in DMSO, but it precipitated immediately when I added it to my aqueous buffer. Why did this happen and how do I prevent it?
Answer:
This phenomenon, often called "crashing out," is the most common pitfall. It occurs when the high-concentration organic stock is diluted too rapidly into the aqueous buffer. The solvent environment changes so abruptly that the compound's solubility limit in the mixed solvent system is exceeded, causing it to precipitate out of the solution.[6]
Causality: While the compound is stable in 100% DMSO, its solubility drops dramatically as the percentage of water increases. A large, single-dilution step (e.g., adding 2 µL of 10 mM stock directly into 2 mL of buffer) creates localized areas of super-saturation, initiating precipitation before the molecules can disperse.
Recommended Action: The key is a gradual transition from the organic to the aqueous environment. This is achieved by performing serial dilutions and ensuring rapid, energetic mixing at each step. This process keeps the compound concentration below the solubility limit of the intermediate solvent mixture. Refer to Protocol 2 for a validated dilution procedure.
Q3: What is the maximum concentration of DMSO or Ethanol that is safe for my cells?
Answer:
This is a critical experimental control. Organic solvents can be toxic to cells, and the acceptable final concentration is cell-line dependent.
Causality: Solvents like DMSO can increase cell membrane permeability and, at higher concentrations, induce cytotoxicity or differentiation, confounding experimental results.
General Guidelines:
-
DMSO: Most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, for sensitive assays or long-term incubations, it is best practice to keep the final concentration at or below 0.1% .
-
Ethanol: The tolerance for ethanol is generally lower. Aim for a final concentration of ≤ 0.1% .
Authoritative Grounding: Always perform a vehicle control experiment where you add the highest final concentration of the solvent to your cells without the compound to ensure it has no effect on the biological endpoint you are measuring.
Q4: Can I use heat or sonication to improve the solubility of 2-Bromomelatonin?
Answer:
While gentle warming or brief sonication can be used cautiously, they are not recommended as primary methods due to the risk of compound degradation.
Causality:
-
Heat: While it can increase the rate of dissolution, excessive heat can provide the activation energy for degradation pathways of the indole structure. Melatonin itself shows instability at elevated temperatures.[3]
-
Sonication: This method uses high-frequency sound waves to agitate the solvent and break up solute particles. While effective, the energy input can also lead to localized heating and potentially degrade the compound.
Recommended Action: Use these methods only as a last resort for dissolving the powder in the primary organic stock (e.g., warming to 37°C). Never heat aqueous solutions of 2-Bromomelatonin. A well-chosen solvent system should not require these interventions.
Q5: Does the pH of my buffer affect the solubility and stability of 2-Bromomelatonin?
Answer:
While pH is not a primary driver of 2-Bromomelatonin's solubility (as it is uncharged), it is critical for its stability .
Causality: The indoleamine structure of melatonin and its analogs is susceptible to oxidative degradation and hydrolysis, particularly in strongly acidic or alkaline conditions.[4] Studies on melatonin show it is most stable in the pH range of 4 to 10.[3] Extreme pH can lead to the opening of the indole ring or other modifications, rendering the compound inactive.
Recommended Action:
-
Use standard biological buffers within a pH range of 6.8 to 7.6 (e.g., PBS, HEPES-buffered media).
-
Prepare fresh dilutions for each experiment. Aqueous solutions of melatonin analogs can degrade over time, even when stored.[7]
-
Avoid long-term storage of diluted aqueous solutions. If necessary, flash-freeze aliquots and store them at -80°C, but re-validation is recommended.
Experimental Workflows and Protocols
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for successfully solubilizing 2-Bromomelatonin.
Caption: A logical workflow for preparing 2-Bromomelatonin solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-Weigh: Allow the vial of 2-Bromomelatonin (MW: ~311.18 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: To prepare a 10 mM stock from 1 mg of powder, add 321.3 µL of high-purity, anhydrous DMSO directly to the vial.
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solution is completely clear. A brief (5-10 minute) incubation at 37°C can be used if dissolution is slow.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO. Protect from light.
Protocol 2: Recommended Procedure for Diluting Stock Solutions into Aqueous Buffers
This protocol minimizes the risk of precipitation when preparing a final 10 µM working solution from a 10 mM DMSO stock.
-
Prepare Intermediate Dilution: Add 2 µL of the 10 mM primary stock solution to 198 µL of your final aqueous buffer (e.g., PBS or cell culture medium) in a microcentrifuge tube. This creates a 100 µM intermediate solution in 1% DMSO.
-
Vortex Immediately: As soon as the stock is added to the buffer, vortex the tube at high speed for 10-15 seconds. This rapid mixing is the most critical step to prevent precipitation.
-
Prepare Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the final aqueous buffer. This creates the final 10 µM working solution. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
Mix Thoroughly: Gently invert or pipette the final solution to mix. Do not vortex if the buffer contains proteins (e.g., media with FBS) to avoid foaming.
-
Use Promptly: Use the final aqueous solution as soon as possible after preparation for maximum compound integrity.
Mandatory Visualization: Co-Solvent Solubilization Mechanism
This diagram illustrates the principle of using a co-solvent to bridge the gap between a hydrophobic compound and water.
Caption: Hydrophobic aggregation (A) vs. co-solvent mediated dispersion (B).
References
-
Yous, S., Andrieux, J., Howell, H. E., et al. (1992). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Andersen, L. P. H., & Gögenur, I. (2020). Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide. Clinical Drug Investigation. Available at: [Link]
-
Kratz, J. M., BAREK, T. H., Tarasoff, G., et al. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 896, Melatonin. Available at: [Link]
-
Lee, B. J., Parikh, H., & Choi, Y. W. (1997). Solubility and stability of melatonin in propylene glycol and 2-hydroxypropyl-beta-cyclodextrin vehicles. Archives of Pharmacal Research. Available at: [Link]
-
Papadimitriou, V., Tapis, N., & Rekkas, D. M. (2014). Comparative In Vitro Controlled Release Studies on the Chronobiotic Hormone Melatonin from Cyclodextrins-Containing Matrices and Cyclodextrin: Melatonin Complexes. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Leelakriangsak, M., & Thepchamni, C. (2021). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Journal of Food Science and Technology. Available at: [Link]
-
ResearchGate. (2023). Solubility issue of hydrophobic curcuminoid compounds in aqueous buffer for bioassay. ResearchGate Q&A. Available at: [Link]
-
Shida, Y., & Pang, K. S. (2018). Dissolution of Intact, Divided and Crushed Circadin Tablets: Prolonged vs. Immediate Release of Melatonin. Pharmaceutics. Available at: [Link]
-
Wang, Y., Wu, W., Wang, Z., et al. (2020). Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. ACS Omega. Available at: [Link]
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility and stability of melatonin in propylene glycol and 2-hydroxypropyl-beta-cyclodextrin vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and stability of melatonin in... | F1000Research [f1000research.com]
Side reactions and impurity profiling in 2-Bromomelatonin synthesis
A Guide to Troubleshooting Side Reactions and Impurity Profiling
Welcome to the technical support center for the synthesis of 2-Bromomelatonin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate, identify, and resolve common challenges encountered during the synthesis and purification of this potent melatonin agonist.
I. Introduction to 2-Bromomelatonin Synthesis
2-Bromomelatonin is a valuable derivative of melatonin with a higher affinity for melatonin receptors, making it a compound of significant interest in pharmacological research.[1] The most common and practical laboratory-scale synthesis involves the direct bromination of melatonin using N-Bromosuccinimide (NBS) in anhydrous acetic acid.[1] While this method is generally regioselective for the C-2 position of the indole nucleus, the reaction is not without its complexities. Understanding the potential side reactions and the resulting impurity profile is critical for ensuring the synthesis of a pure and well-characterized final product.
This guide will provide a comprehensive overview of the key challenges, troubleshooting strategies, and analytical methods necessary for successful 2-Bromomelatonin synthesis.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis of 2-Bromomelatonin.
Q1: My reaction is producing a complex mixture of products, not just 2-Bromomelatonin. What are the likely side products?
A1: The bromination of melatonin is an electrophilic aromatic substitution reaction on the electron-rich indole ring. While the C-2 position is the most nucleophilic and therefore the primary site of attack, several other side products can form. The most common impurities to anticipate are:
-
Unreacted Melatonin: Incomplete reaction is a common issue.
-
6-Bromomelatonin: Bromination can also occur at the C-6 position of the indole ring, leading to the formation of this constitutional isomer.
-
Di-brominated Melatonin Species: Over-bromination can lead to the formation of di-brominated products, such as 2,6-dibromomelatonin.
-
Degradation Products: The acidic and oxidative conditions of the reaction can lead to the degradation of both melatonin and the brominated products. One known degradation pathway for melatonin under such conditions involves oxidation of the indole ring.[2]
dot graph ERD { graph [rankdir=LR, layout=dot]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, arrowsize=0.8];
} dot Figure 1: Potential products in 2-Bromomelatonin synthesis.
Q2: How can I improve the regioselectivity of the reaction to favor the formation of 2-Bromomelatonin?
A2: Achieving high regioselectivity is key to a successful synthesis. Here are several factors to consider:
-
Reaction Temperature: The bromination is typically carried out at room temperature.[1] Lowering the temperature may further enhance the selectivity for the more reactive C-2 position.
-
Rate of NBS Addition: Slow, portion-wise addition of NBS can help to maintain a low concentration of the brominating agent in the reaction mixture, which can minimize over-bromination and side reactions.
-
Anhydrous Conditions: The use of anhydrous acetic acid is crucial. The presence of water can lead to the formation of hypobromous acid, which may alter the reactivity and selectivity of the bromination.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation of the starting material and products.[1]
Q3: I'm having trouble purifying my 2-Bromomelatonin. What are the best methods?
A3: The purification of 2-Bromomelatonin from the reaction mixture, which may contain unreacted starting material, isomers, and other byproducts, typically requires chromatographic techniques.
-
Flash Column Chromatography: This is the most commonly reported method for the purification of 2-Bromomelatonin.[1] A silica gel stationary phase with a gradient elution system of ethyl acetate and hexane is often effective.
-
Preparative HPLC: For higher purity requirements, preparative reverse-phase high-performance liquid chromatography (HPLC) can be employed. This technique offers superior separation of closely related isomers.
Table 1: Troubleshooting Guide for 2-Bromomelatonin Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Degradation of product- Competing side reactions | - Increase reaction time or temperature cautiously.- Ensure anhydrous and inert reaction conditions.- Optimize the rate of NBS addition. |
| Poor Regioselectivity (high levels of 6-bromomelatonin) | - Reaction temperature too high- Rapid addition of NBS | - Perform the reaction at a lower temperature (e.g., 0 °C).- Add NBS slowly and in portions. |
| Presence of Di-brominated Impurities | - Excess NBS used | - Use a stoichiometric amount or a slight excess of NBS (e.g., 1.05-1.1 equivalents).- Monitor the reaction closely by TLC or HPLC. |
| Significant Degradation | - Presence of oxygen or water- Prolonged reaction time at elevated temperature | - Conduct the reaction under an inert atmosphere.- Use anhydrous solvents.- Optimize reaction time to avoid prolonged heating. |
III. Impurity Profiling: Analytical Methodologies
A robust analytical method is essential for accurately profiling the impurities in your 2-Bromomelatonin synthesis. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard technique, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides invaluable structural information for impurity identification.
A. Recommended HPLC-UV Method for Impurity Profiling
This method is designed to separate 2-Bromomelatonin from melatonin and potential brominated impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20-80% Acetonitrile (linear gradient)
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80-20% Acetonitrile (return to initial conditions)
-
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 222 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
B. LC-MS/MS for Impurity Identification
For definitive identification of unknown impurities, LC-MS/MS is the gold standard. The same chromatographic conditions as the HPLC-UV method can be used. The mass spectrometer will provide the molecular weight of the impurities, and tandem MS (MS/MS) experiments can be used to obtain fragmentation patterns, which are crucial for structural elucidation.
dot graph experimental_workflow { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, arrowsize=0.8];
} dot Figure 2: Workflow for 2-Bromomelatonin synthesis and impurity analysis.
IV. Characterization of Potential Impurities
Accurate characterization of impurities is vital for quality control. Here's what to expect for the key potential impurities:
-
6-Bromomelatonin: As a constitutional isomer of 2-Bromomelatonin, it will have the same molecular weight. Its identity must be confirmed by comparing its retention time and spectroscopic data (NMR) with a synthesized standard or through detailed 2D NMR analysis of the isolated impurity.
-
Di-bromomelatonin: These impurities will have a molecular weight corresponding to the addition of two bromine atoms. The exact positions of bromination can be determined by mass spectrometry and NMR.
-
Degradation Products: The structures of degradation products can be diverse. LC-MS is instrumental in obtaining their molecular weights, and further investigation using high-resolution mass spectrometry and NMR is necessary for full structural elucidation.
V. Conclusion
The synthesis of 2-Bromomelatonin, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of impurities. A thorough understanding of the potential side reactions, coupled with robust analytical methods for impurity profiling, is essential for obtaining a high-purity product. This guide provides a framework for troubleshooting common issues and for the systematic identification and characterization of impurities. By implementing these strategies, researchers can enhance the efficiency and reliability of their 2-Bromomelatonin synthesis.
References
-
Calignano, A., et al. (1993). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life sciences, 52(20), 1639-1648. [Link]
- Guan, L., et al. (2015). Melatonin synthesis-introduction to a exploratory organic chemistry experiment. University Chemistry, 30(5), 73-77.
-
Andrisano, V., et al. (2000). Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations. Journal of pharmaceutical and biomedical analysis, 23(1), 15-23. [Link]
-
Tan, D. X., et al. (2014). Fundamental issues related to the origin of melatonin and melatonin isomers during evolution: relation to their biological functions. International journal of molecular sciences, 15(9), 15858–15894. [Link]
-
Azizoglu, G. A., et al. (2017). A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. Marmara Pharmaceutical Journal, 21(4), 868-876. [Link]
-
Sutar, S. V., & Yeligar, V. C. (2020). Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. Research Journal of Pharmacy and Technology, 13(2), 651-657. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Bromination of Melatonin Precursors
Welcome to the technical support center for the synthesis and optimization of brominated melatonin precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these valuable synthetic intermediates. Brominated indoles, particularly derivatives of melatonin, are crucial building blocks in pharmaceutical research. However, their synthesis can be challenging, often plagued by issues with regioselectivity, yield, and byproduct formation.
This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the most commonly recommended reagent for brominating melatonin or its precursors?
A1: N-Bromosuccinimide (NBS) is favored for several key reasons that address the sensitive nature of the indole ring system present in melatonin precursors.
-
Controlled Bromine Source: Unlike using elemental bromine (Br₂), which can be highly reactive and lead to over-bromination and other side reactions, NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture.[1] This controlled release is crucial for achieving selective monobromination.
-
High Regioselectivity: For electron-rich aromatic systems like indoles, NBS is known to be a highly regioselective brominating agent.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich indole ring attacks the electrophilic bromine from NBS.[4]
-
Milder Conditions: Reactions with NBS can often be carried out under milder, neutral conditions, which helps to prevent the degradation of sensitive substrates or functional groups.[5] For instance, a direct bromination of melatonin to 2-bromomelatonin has been successfully achieved using NBS in anhydrous acetic acid at room temperature.[6]
Q2: Which position on the melatonin precursor's indole ring is most likely to be brominated?
A2: The indole ring is an electron-rich heterocycle, but not all positions are equally reactive. The outcome of the bromination is a classic example of electrophilic aromatic substitution, governed by the electron density of the ring system.
-
Primary Site (C3): In a typical indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[4][7] However, in melatonin and its direct precursors, the C3 position is already substituted with the ethylamine side chain.
-
Secondary Site (C2): With the C3 position blocked, the next most reactive site is typically the C2 position. The synthesis of the potent agonist 2-bromomelatonin is achieved by the direct bromination of melatonin, confirming C2 as a primary site of attack when C3 is occupied.[6]
-
Other Positions (C4, C6, C5, C7): Bromination can also occur at other positions on the benzene portion of the indole ring, such as C4, C5, C6, and C7, depending on the specific reaction conditions and the directing effects of existing substituents (like the 5-methoxy group in melatonin).[7] Controlling conditions is key to preventing a mixture of isomers.
Q3: How does the choice of solvent affect the outcome of the bromination reaction?
A3: The solvent plays a critical role in modulating the reactivity of the brominating agent and influencing the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These solvents are often good choices as they can dissolve the indole substrate and the NBS reagent. Solvents like tetrahydrofuran (THF) have been shown to promote high regioselectivity in NBS brominations.[2] Acetonitrile has also been used effectively.[3]
-
Polar Protic Solvents (e.g., Acetic Acid, Alcohols): Protic solvents can participate in the reaction. For example, using tert-butanol can lead to the formation of oxindole byproducts.[7] However, anhydrous acetic acid has been successfully used as a solvent for the synthesis of 2-bromomelatonin, demonstrating that with careful control, it can be a suitable medium.[6]
-
Nonpolar Solvents (e.g., CCl₄, Dichloromethane): Carbon tetrachloride (CCl₄) is a classic solvent for radical brominations with NBS, particularly for benzylic positions, but it is less common for the electrophilic substitution of the indole ring itself.[8] Dichloromethane (DCM) is a versatile, less toxic alternative that can be effective for electrophilic brominations under mild conditions.[3][5]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
Problem 1: Low or No Yield of the Desired Brominated Product
Q: I've run my reaction, but TLC analysis shows mostly unreacted starting material and my final isolated yield is very low. What went wrong?
A: Low conversion is a common issue that can usually be traced back to reagent quality, reaction setup, or insufficient activation.
Possible Causes & Solutions:
-
Deactivated NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light.
-
Solution: Use freshly opened or purified NBS. You can test for activity by dissolving a small amount in a polar aprotic solvent and adding a drop of an alkene solution; the characteristic bromine color should disappear.
-
-
Insufficient Reaction Time or Temperature: Electrophilic aromatic substitutions, while often fast, are not always instantaneous, especially if the substrate is somewhat deactivated or steric hindrance is a factor.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can also increase the rate, but be cautious as this may also promote side reactions.[9]
-
-
Protonation of the Substrate: If the reaction is conducted in a strongly acidic medium, the indole nitrogen or the amide side-chain can become protonated. This adds a positive charge to the molecule, deactivating the ring system towards further electrophilic attack.[10]
-
Solution: Ensure the reaction is run under neutral or buffered conditions if possible. If an acid is used as a solvent (like acetic acid), ensure it is anhydrous, as water can facilitate protonation issues.[6]
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Q: My crude ¹H NMR spectrum is very complex, suggesting I've formed a mixture of brominated isomers and possibly some di-brominated products. How can I improve selectivity?
A: Poor selectivity is a classic challenge in indole chemistry. The goal is to fine-tune the reaction conditions to favor one position over others.
Possible Causes & Solutions:
-
Overly Reactive Conditions: High temperatures or the use of a highly activated brominating agent can overcome the subtle electronic differences between positions on the indole ring, leading to a mixture of products.
-
Solution: Perform the reaction at a lower temperature. Starting at 0 °C or even -30 °C can significantly enhance selectivity.[3] A slow, dropwise addition of the NBS solution to the substrate solution (rather than adding all at once) also helps maintain a low concentration of the electrophile, favoring the most reactive site.
-
-
Incorrect Choice of Brominating Agent: While NBS is often preferred, other reagents might offer different selectivity profiles.
-
Solvent Effects: As mentioned in the FAQ, the solvent can influence the outcome.
Problem 3: Product Decomposition or Formation of Dark, Tarry Byproducts
Q: My reaction mixture turned dark brown/black, and upon workup, I isolated an insoluble tar instead of a clean product. What is causing this decomposition?
A: Indole rings are electron-rich and can be susceptible to oxidation, especially under harsh conditions.
Possible Causes & Solutions:
-
Oxidation of the Indole Ring: The brominating agent or atmospheric oxygen can oxidize the indole substrate, leading to polymerization and tar formation. This can be a significant side reaction.[10]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[6] Ensure your solvent is degassed before use. Using a slight excess of the indole substrate relative to the brominating agent can sometimes help consume the oxidant before it attacks the desired product.
-
-
Radical Side Reactions: Although electrophilic substitution is the desired pathway, radical reactions can occur, especially in the presence of light or radical initiators.[8]
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Avoid solvents like CCl₄ unless a radical pathway is explicitly desired.
-
-
Harsh Workup Conditions: Using strong acids or bases during the workup can degrade the brominated product.
-
Solution: Use a mild workup procedure. Quench the reaction with a gentle reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess NBS/bromine. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by brine, and dry over anhydrous sodium sulfate before solvent evaporation.
-
Data Summary & Protocols
Table 1: Comparison of Common Bromination Conditions
| Parameter | Condition 1: Selective C2-Bromination | Condition 2: General Aromatic Bromination | Rationale & Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | NBS is highly regioselective for indoles.[2][6] TBBDA is a mild alternative for general aromatics.[5] |
| Stoichiometry | 1.0 - 1.1 equivalents | 1.0 - 1.2 equivalents | A slight excess ensures full conversion but minimizes over-bromination. |
| Solvent | Anhydrous Acetic Acid or THF | Dichloromethane (DCM) | Acetic acid has proven effective for melatonin itself.[6] DCM is a good general solvent for mild conditions.[5] |
| Temperature | 0 °C to Room Temperature | Room Temperature | Lower temperatures enhance selectivity.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich indole ring.[6] |
Experimental Protocol: Selective Bromination of a Melatonin Precursor
This protocol is a self-validating starting point and should be optimized for your specific substrate.
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the melatonin precursor (1.0 eq).
-
Seal the flask with a septum and purge with dry nitrogen for 10-15 minutes.
-
Add anhydrous solvent (e.g., THF or DCM, approx. 0.1 M concentration) via syringe.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the NBS solution dropwise to the stirring substrate solution over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). Check for the consumption of starting material and the appearance of a new, typically less polar, product spot.
-
-
Workup & Quenching:
-
Once the reaction is complete (as judged by TLC), cool the mixture back to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes until any orange/yellow color dissipates.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system determined by TLC analysis.[6]
-
Combine the pure fractions and remove the solvent in vacuo.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visual Workflow & Troubleshooting
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in your bromination reaction.
Caption: A decision tree for troubleshooting low-yield bromination reactions.
References
-
Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. ResearchGate. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Organic Chemistry Portal. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Available at: [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. Available at: [Link]
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. Available at: [Link]
-
Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
- 6. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vc.bridgew.edu [vc.bridgew.edu]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 2-Bromomelatonin in Solution
Welcome to the technical support center for 2-Bromomelatonin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of 2-Bromomelatonin in solution. By understanding the chemical vulnerabilities of this potent melatonin agonist, you can ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of 2-Bromomelatonin Stability
2-Bromomelatonin is a valuable tool in melatonin receptor research, offering higher binding affinity than melatonin itself.[1][2] However, like many indole derivatives, its structure is susceptible to degradation in solution, which can compromise experimental results. The introduction of a bromine atom at the C-2 position of the indole ring, while enhancing receptor affinity, also introduces unique stability challenges. This guide will walk you through the primary degradation pathways and provide actionable protocols to maintain the integrity of your 2-Bromomelatonin solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2-Bromomelatonin degradation in solution?
A1: The degradation of 2-Bromomelatonin is primarily driven by three factors:
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation, particularly at the C2-C3 double bond.[3] This can lead to the formation of 2-oxomelatonin and other oxidized species.
-
Hydrolysis: The amide linkage in the side chain and the C-Br bond on the indole ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Photodegradation: Like its parent compound, melatonin, 2-Bromomelatonin is sensitive to light, particularly UV radiation, which can catalyze degradation reactions.
Q2: My 2-Bromomelatonin solution has turned a yellowish or brownish color. Is it still usable?
A2: A change in color is a visual indicator of degradation. While a slight color change may not represent a significant loss of purity for some applications, it is a definitive sign that oxidation or other chemical reactions have occurred. For quantitative or sensitive biological assays, it is strongly recommended to prepare a fresh solution.
Q3: Which solvent should I use to dissolve 2-Bromomelatonin?
A3: For optimal stability, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[4][5] It is a good solubilizing agent for melatonin and its analogs and has been shown to provide a stable environment for storage.[4] While ethanol can also be used, it is generally more reactive and may not provide the same long-term stability. Aqueous solutions, especially unbuffered ones, should be used with caution and prepared fresh for each experiment.
Q4: At what pH should I prepare my aqueous solutions of 2-Bromomelatonin?
A4: Based on data from melatonin, which shows relative stability between pH 4 and 10, it is advisable to maintain your 2-Bromomelatonin solutions within this range.[6] Extreme pH values should be avoided. Strong acidic conditions (pH < 2) can lead to hydrolysis of the amide side chain.[7]
Q5: How should I store my 2-Bromomelatonin solutions?
A5: For maximum stability, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber or opaque vials.
-
Atmosphere: For utmost stability, especially for long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my assay | Degradation of 2-Bromomelatonin in the working solution. | 1. Prepare a fresh stock solution of 2-Bromomelatonin in high-purity DMSO. 2. For aqueous buffers, prepare the working dilution immediately before use. 3. Verify the stability of your compound under your specific assay conditions (e.g., temperature, buffer components) using HPLC analysis. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard to confirm the presence of new peaks. 2. Review your solution preparation and storage procedures. Ensure protection from light, use of appropriate solvents, and correct storage temperature. 3. Consider the possibility of interaction with other components in your solution. |
| Precipitation of the compound in aqueous buffer | Poor solubility or compound degradation leading to insoluble products. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility but does not negatively impact your experimental system. 2. Prepare dilutions from a stock solution in a stepwise manner, ensuring complete dissolution at each step. |
Understanding the Degradation Pathways
The stability of 2-Bromomelatonin is intrinsically linked to the chemistry of its indole core and the substituents. The primary degradation pathways are illustrated below.
Caption: Major potential degradation pathways of 2-Bromomelatonin in solution.
Protocols for Enhancing Stability
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 2-Bromomelatonin in DMSO.
Materials:
-
2-Bromomelatonin (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a PTFE-lined cap
Procedure:
-
Weigh the required amount of 2-Bromomelatonin in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Gently flush the headspace of the vial with inert gas for 10-15 seconds to displace oxygen.
-
Securely cap the vial and seal with paraffin film.
-
Label the vial with the compound name, concentration, date, and your initials.
-
Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Quality Control of 2-Bromomelatonin Solution by HPLC
This protocol provides a general method for assessing the purity of a 2-Bromomelatonin solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare a fresh standard solution of 2-Bromomelatonin at a known concentration (e.g., 1 mg/mL in DMSO).
-
Dilute your stored solution and the fresh standard to a working concentration (e.g., 10 µg/mL) using the mobile phase.
-
Set the HPLC parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 225 nm and 280 nm
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Inject the fresh standard and your stored sample.
-
Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main 2-Bromomelatonin peak in your stored sample indicates degradation.
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes hydrolytic and oxidative degradation.[4][5] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Reduces the rate of all chemical reactions. |
| pH (for aqueous solutions) | 4.0 - 7.5 | Avoids acid- or base-catalyzed hydrolysis of the amide bond.[6] |
| Light Exposure | Store in amber or opaque vials | Prevents photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Displaces oxygen to prevent oxidation. |
Experimental Workflow for Stability Assessment
The following diagram outlines a systematic approach to preparing, storing, and verifying the stability of your 2-Bromomelatonin solutions.
Caption: Recommended workflow for handling 2-Bromomelatonin solutions.
By implementing these guidelines, you can significantly reduce the risk of 2-Bromomelatonin degradation, leading to more reliable and reproducible experimental outcomes.
References
- Tarzia, G., Diamantini, G., Spadoni, G., & Stankov, B. (1995). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of pineal research, 18(3), 147–152.
- Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., & Tarzia, G. (1997). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of medicinal chemistry, 40(13), 1993-2000.
- Zetner, D., & Rosenberg, J. (2020). Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide. F1000Research, 9, 85.
- Johns, J. R., Chenboonthai, C., Prateepavanich Johns, N., Saengkrasat, A., Kuketpitakwong, R., & Porasupatana, S. (2012). An intravenous injection of melatonin: formulation, stability, pharmacokinetics and pharmacodynamics. Journal of Asian Association of Schools of Pharmacy, 1(1), 25-37.
- Lee, B. J., Parrott, K. A., Ayres, J. W., & Sack, R. L. (1997). Solubility and stability of melatonin in propylene glycol and 2-hydroxypropyl-beta-cyclodextrin vehicles. Journal of pharmaceutical sciences, 86(9), 1072–1077.
- Daya, S., Anoopkumar-Dukie, S., & Glass, B. D. (2001). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of pineal research, 31(2), 155–158.
- Andrisano, V., Bertucci, C., Battaglia, A., & Cavrini, V. (2000). Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations. Journal of pharmaceutical and biomedical analysis, 23(1), 15–23.
- Hardeland, R. (2018). Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. Molecules (Basel, Switzerland), 23(12), 3237.
- Medina, M. A. (2011). An overview of the divergent roles of melatonin. Journal of pineal research, 51(1), 1–11.
- Szafarz, M., & Jeko, J. (2017). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry, 15(43), 9062-9079.
- Ganesan, A. (2008). The impact of natural products upon modern drug discovery. Current opinion in chemical biology, 12(3), 306–317.
- Filali, S., Bergamelli, C., Tall, M. L., Salmon, D., & Pirot, F. (2017). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. Journal of dietary supplements, 14(4), 444–455.
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Stability testing of bromoindole compounds under different pH conditions
Answering the user's request.## Technical Support Center: Stability Testing of Bromoindole Compounds
Welcome to the Technical Support Center for the stability testing of bromoindole compounds. This guide is designed for researchers, scientists, and drug development professionals who are investigating the chemical stability of this important class of molecules. Bromoindoles are foundational scaffolds in medicinal chemistry, but their inherent reactivity, particularly within the indole ring system, makes a thorough understanding of their stability profile essential for successful drug development.
This document provides in-depth, field-proven insights into designing, executing, and troubleshooting stability studies under various pH conditions. The format is a series of frequently asked questions (FAQs) and troubleshooting scenarios you are likely to encounter in the lab.
This section addresses the fundamental questions regarding why and how to approach the pH stability assessment of bromoindole compounds.
Q1: Why is pH-dependent stability a critical parameter for bromoindole compounds?
A1: The stability of a bromoindole active pharmaceutical ingredient (API) across a range of pH values is a critical quality attribute that directly impacts its safety and efficacy. The indole ring, being an electron-rich aromatic system, is susceptible to various chemical transformations. These reactions are often catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, making pH a dominant factor in the degradation process.[1]
Understanding the pH-stability profile is crucial for several reasons:
-
Physiological Relevance: The pH of biological environments varies significantly, from the extreme acidity of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4). A compound's stability in these environments will dictate its oral bioavailability and potential for forming toxic degradants.
-
Formulation Development: Knowledge of the pH of maximum stability is essential for developing a stable liquid formulation (e.g., for intravenous administration or oral solutions).[2] This knowledge guides the selection of appropriate buffering agents and excipients.[3]
-
Manufacturing and Storage: It helps in defining optimal conditions for synthesis, purification, and long-term storage to prevent the formation of impurities.[3]
-
Regulatory Requirements: Regulatory bodies like the ICH mandate stress testing, including evaluation across a wide pH range, to identify likely degradation products and establish the intrinsic stability of the drug substance.[2][4]
Q2: What are the expected degradation pathways for bromoindoles under acidic and basic conditions?
A2: While the specific degradation pathway is highly dependent on the overall molecular structure, some general reactivities of the indole scaffold can be anticipated.
-
Acidic Conditions: The indole ring is prone to protonation, typically at the C3 position. This can lead to dimerization, polymerization, or reaction with other nucleophiles. The electron-rich nature of the ring also makes it susceptible to electrophilic attack, which can be catalyzed by acids.
-
Basic Conditions: Under basic conditions, the N-H proton of the indole ring can be abstracted, forming an indolyl anion. This can increase susceptibility to oxidation. Furthermore, ester or amide functionalities elsewhere in the molecule are highly susceptible to base-catalyzed hydrolysis.[2]
-
Oxidation: Indoles can undergo oxidation to form various products, such as oxindoles or isatins. This process can be influenced by pH.[5]
The following diagram illustrates a simplified, hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for a bromoindole.
Q3: How do I design a robust pH stability study according to regulatory expectations?
A3: A well-designed study, often called a "forced degradation" or "stress testing" study, is fundamental.[2] The goal is to generate a modest amount of degradation (typically 5-20%) to identify potential degradants without causing such extensive decomposition that the primary degradation pathway is obscured.[6] The overall workflow is outlined below.
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted starting materials from crude 2-Bromomelatonin
Welcome to the technical support center for the purification of 2-Bromomelatonin. This guide is designed for researchers, medicinal chemists, and drug development professionals who are engaged in the synthesis and purification of this potent melatonin agonist. We understand that obtaining a highly pure compound is critical for reliable downstream biological assays and further development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials and byproducts from your crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Bromomelatonin reaction mixture?
When synthesizing 2-Bromomelatonin via the direct bromination of melatonin, the primary impurities you will encounter are typically:
-
Unreacted Melatonin: The starting material for the reaction. Its presence indicates an incomplete reaction.
-
Unreacted N-Bromosuccinimide (NBS): A common brominating agent used in this synthesis.[1] If used in excess, it will remain in the crude product.
-
Succinimide: The byproduct generated from NBS after it has donated its bromine atom. This is often the most abundant byproduct.[2][3]
Less common, but possible, are di-brominated or other over-reacted species, especially if the reaction conditions are not carefully controlled.
Q2: How can I effectively remove residual N-Bromosuccinimide (NBS) and the succinimide byproduct after the reaction?
This is a critical workup step that should be performed before any chromatographic purification. The goal is to quench reactive NBS and remove the highly polar succinimide.
-
Expert Rationale: Unreacted NBS is an oxidizing agent and can lead to undesired side products if not removed. Succinimide is polar and water-soluble, making it amenable to removal with an aqueous wash.[4] To improve the removal of succinimide, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) is highly effective, as it deprotonates the succinimide, forming the sodium salt which has significantly higher aqueous solubility.[3]
-
Recommended Protocol: A standard aqueous workup is the most effective method. Please refer to the Detailed Protocol P1: Aqueous Workup for NBS and Succinimide Removal section below for a step-by-step guide.
Q3: What is the most reliable method to separate unreacted melatonin from the desired 2-Bromomelatonin product?
Due to the structural similarity between melatonin and 2-Bromomelatonin, their polarities are quite close. However, the introduction of the bromine atom at the C-2 position of the indole ring makes 2-Bromomelatonin slightly less polar than the parent melatonin. This difference in polarity is the key to their separation.
-
Expert Recommendation: Flash column chromatography on silica gel is the gold-standard and most frequently cited method for achieving high purity.[1][5] This technique allows for a differential partitioning of the two compounds based on their interaction with the stationary phase (silica) and the mobile phase (eluent).
-
Causality: Melatonin, with its unsubstituted indole N-H and overall polarity, interacts more strongly with the polar silica gel compared to the slightly more non-polar 2-Bromomelatonin. Therefore, 2-Bromomelatonin will elute from the column first, followed by the unreacted melatonin.
See Detailed Protocol P2: Flash Column Chromatography for a comprehensive procedure.
Q4: My crude product is a sticky oil or gum, not a solid. Can I still purify it?
Absolutely. The presence of impurities, particularly residual solvents or the succinimide byproduct, often prevents the crude product from crystallizing. An oily or gummy consistency is a strong indication that chromatographic purification is necessary. Do not attempt to induce crystallization at this stage; proceed directly to an aqueous workup followed by flash column chromatography.
Q5: Is recrystallization a viable option for purifying 2-Bromomelatonin?
Recrystallization is a powerful purification technique for solids but is only effective if the desired compound is already in a relatively high state of purity (typically >90-95%).[6]
-
When to Use It: You can use recrystallization as a final polishing step after column chromatography to obtain highly pure, crystalline 2-Bromomelatonin suitable for demanding applications like structural biology or as an analytical standard.
-
When to Avoid It: Do not use recrystallization on a crude, impure oil. The impurities will likely co-precipitate or prevent crystal formation altogether.
For a detailed method, see Detailed Protocol P3: Recrystallization of 2-Bromomelatonin .
Purification Strategy Overview
The following diagram outlines the general workflow for purifying crude 2-Bromomelatonin after the initial synthesis is complete.
Caption: General purification workflow for crude 2-Bromomelatonin.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| No separation between product and melatonin on TLC/Column. | Incorrect Eluent System: The polarity of the mobile phase is too high (both compounds move too fast) or too low (both compounds remain at the baseline). | Systematically screen eluent systems. Start with a non-polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient elution during column chromatography can significantly improve resolution. |
| Product streaks on the TLC plate or column. | Compound Overload: Too much sample has been applied to the TLC plate or loaded onto the column. Acidic Impurities: Residual acetic acid (if used as solvent) or acidic byproducts can interact with the silica gel. | Load less material. For column chromatography, use the "dry loading" technique described in Protocol P2. Co-spot your sample with a drop of triethylamine (TEA) on the TLC plate; if streaking is reduced, consider adding 0.1-0.5% TEA to your column eluent. |
| Low recovery of product after column chromatography. | Product is highly retained on silica: The eluent system may be too non-polar. Product Degradation: 2-Bromomelatonin may be sensitive to the acidic nature of standard silica gel. | Increase the polarity of the eluent after the main product has started to elute to wash the column. Use deactivated or neutral silica gel for the purification. |
| Succinimide is still present after aqueous workup. | Insufficient Washing: Not enough aqueous washes were performed. Inefficient Extraction: The organic and aqueous layers were not mixed thoroughly. | Increase the number of aqueous washes (especially the NaHCO₃ wash) to 3-4 repetitions. Ensure vigorous mixing during each wash to maximize partitioning of the succinimide salt into the aqueous phase. |
Data Summary Table
This table summarizes the properties of the key compounds involved, providing a basis for the recommended separation techniques.
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Solubility Profile |
| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | More Polar | Soluble in ethanol, DMSO, DMF; sparingly soluble in water.[7] |
| 2-Bromomelatonin | C₁₃H₁₅BrN₂O₂ | 311.18 | Less Polar | Expected to have similar solubility to melatonin in organic solvents. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Polar | Soluble in polar aprotic solvents like DCM and Acetic Acid.[1] Reacts with water. |
| Succinimide | C₄H₅NO₂ | 99.09 | Very Polar | Soluble in water and ethanol; sparingly soluble in non-polar organic solvents like DCM.[4][8] |
Detailed Experimental Protocols
Protocol P1: Aqueous Workup for NBS and Succinimide Removal
-
Objective: To quench unreacted NBS and remove the water-soluble succinimide byproduct.
-
Expertise & Trustworthiness: This protocol uses a standard quenching agent (sodium thiosulfate) and phase extraction principles to ensure complete removal of reactive and highly polar impurities before chromatography.
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If the reaction was run in a solvent like acetic acid, carefully remove it under reduced pressure.
-
Dilution: Dilute the crude residue with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 50-100 mL per gram of starting melatonin is a good starting point.
-
Quenching: Transfer the organic solution to a separatory funnel. Add an equal volume of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake the funnel vigorously for 1-2 minutes.[3] Allow the layers to separate and discard the lower aqueous layer. This step reduces any remaining NBS to succinimide and elemental bromine to bromide.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake vigorously. You may observe gas evolution (CO₂); vent the funnel frequently. This wash deprotonates succinimide, making it highly water-soluble. Discard the aqueous layer. Repeat this wash one more time.[3]
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should now be free of NBS and succinimide.
Protocol P2: Flash Column Chromatography
-
Objective: To separate 2-Bromomelatonin from unreacted melatonin based on polarity.
-
Authoritative Grounding: This is a standard and widely accepted technique for purifying organic compounds.[9] The choice of eluent is critical for achieving good separation.
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 80:20 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly without letting it run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product from Protocol P1 in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
-
Elution:
-
Fill the column with the starting eluent (e.g., 80:20 Hexane:Ethyl Acetate).
-
Begin elution using positive pressure, collecting fractions in test tubes.
-
Monitor the fractions by Thin-Layer Chromatography (TLC). The less polar 2-Bromomelatonin will elute before the more polar melatonin.
-
If separation is poor, a gradient elution can be employed. Gradually increase the polarity of the eluent (e.g., from 80:20 to 60:40 Hexane:Ethyl Acetate) to first elute the product and then wash out the more polar melatonin.
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified 2-Bromomelatonin.
-
Protocol P3: Recrystallization of 2-Bromomelatonin
-
Objective: To obtain a highly crystalline, pure sample of 2-Bromomelatonin from an already purified solid.
-
Causality: This process relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility decreases, forcing the compound to crystallize out, leaving impurities behind in the solution.[6]
-
Solvent Selection: Choose a solvent or solvent pair in which 2-Bromomelatonin is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[10]
-
Dissolution: Place the purified 2-Bromomelatonin solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Placing it in an insulated container can promote the formation of larger, purer crystals.[6]
-
Crystallization: Once the solution has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the final, highly pure product.
References
-
Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. ACS Omega. Available at: [Link]
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Pineal Research. Available at: [Link]
- Chemical synthesis method of melatonin. Google Patents.
- Synthesis method of melatonin. Google Patents.
-
The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia. Available at: [Link]
-
N-bromosuccinimide removal at workup. ScienceMadness Discussion Board. Available at: [Link]
-
Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS. STAR Protocols. Available at: [Link]
- Process of synthesizing 2-bromo-lsd. Google Patents.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Melatonin Product Information Sheet. ResearchGate. Available at: [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
-
3,5-DIBROMO-2-PYRONE. Organic Syntheses. Available at: [Link]
-
How to do workup after doing bromination with NBS?. ResearchGate. Available at: [Link]
-
Separation and assay methods for melatonin and its precursors. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide. F1000Research. Available at: [Link]
-
NBS Radical Bromination - anyone have experience running?. Reddit. Available at: [Link]
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in N-Acetylation for Melatonin Analog Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-acetylation step in the synthesis of melatonin and its analogs. As a pivotal reaction in constructing these neuroactive compounds, achieving a high yield is critical for the efficiency of the overall synthetic route. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to overcome common hurdles in your research.
Introduction: The Critical N-Acetylation Step
The N-acetylation of tryptamine precursors, such as 5-methoxytryptamine, is the final key transformation in the biosynthesis and chemical synthesis of melatonin (N-acetyl-5-methoxytryptamine).[1] This reaction converts the primary amine of the tryptamine side chain into an acetamide. While seemingly straightforward, this nucleophilic substitution reaction is fraught with potential pitfalls that can lead to significantly diminished yields, complicating purification and impacting project timelines. Common challenges include incomplete conversion, the formation of side products, and difficulties in product isolation. This guide will address these issues systematically, providing both diagnostic questions and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the N-acetylation of tryptamine derivatives.
Q1: My reaction yield is unexpectedly low. What are the most likely causes?
Low yield is the most frequent complaint, and it can typically be traced back to one of three areas: Reagents & Conditions, Potential Side Reactions, or Inefficient Workup & Purification.
A1.1: Reagents & Reaction Conditions
-
Expertise & Experience: The success of an N-acetylation reaction is fundamentally dependent on the quality of the reagents and the precise control of reaction parameters. The primary amine of the tryptamine is a good nucleophile, but the acetylating agents are highly reactive and susceptible to degradation.
-
Causality:
-
Moisture: Acylating agents like acetic anhydride and acetyl chloride react rapidly with water to form acetic acid. This hydrolysis consumes your reagent, reducing the effective stoichiometry and lowering the yield. The presence of water can also protonate the amine starting material, rendering it non-nucleophilic.
-
Reagent Stoichiometry: An insufficient amount of the acetylating agent will naturally lead to incomplete conversion of the starting material. Conversely, a large excess can sometimes promote side reactions.
-
Base/Catalyst Role: A base is crucial. When using acetyl chloride, a base like pyridine or triethylamine is required to neutralize the HCl byproduct.[2] This prevents the protonation of the starting amine and drives the reaction to completion according to Le Châtelier's principle. For the less reactive acetic anhydride, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3]
-
Temperature: While many acetylations proceed well at room temperature or 0 °C, some tryptamine derivatives with lower nucleophilicity may require gentle heating. However, excessive heat can lead to decomposition or side product formation.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Use anhydrous solvents. Ensure your amine starting material is dry.
-
Verify Reagent Quality: Use freshly opened or recently distilled acetic anhydride or acetyl chloride. Old bottles may have hydrolyzed.
-
Optimize Stoichiometry: Start with 1.1-1.2 equivalents of the acetylating agent. Monitor the reaction by Thin Layer Chromatography (TLC); if starting material remains, another small addition of the acetylating agent can be made.
-
Select the Appropriate Base/Catalyst:
-
Control Temperature: Begin the reaction at 0 °C, especially during the addition of the acetylating agent, to control the initial exotherm. Allow the reaction to slowly warm to room temperature and monitor. Gentle heating (40-50 °C) can be trialed if the reaction stalls.
-
A1.2: Potential Side Reactions
-
Expertise & Experience: Tryptamine derivatives have multiple potentially reactive sites. While the primary amine is the most nucleophilic, under certain conditions, reaction at other sites can lead to undesired byproducts, consuming starting material and complicating purification.
-
Causality:
-
Diacetylation: Although less common with only a slight excess of acetylating agent, it is possible to form a diacetylated product where a second acetyl group adds to the amide nitrogen. This is more likely under forcing conditions (high temperature, large excess of a highly reactive acetylating agent).
-
Indole N-H Acylation: The indole nitrogen is significantly less nucleophilic than the primary amine. However, under strongly basic conditions or with highly reactive electrophiles, acylation at the N-1 position of the indole ring can occur.[5]
-
C-3 Acylation of the Indole Ring: In the presence of strong Lewis acids, Friedel-Crafts-type acylation at the electron-rich C-3 position of the indole can compete with N-acetylation, especially if the primary amine is protected or protonated.[6]
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of the acetylating agent. A 1.1 to 1.2 molar equivalent is typically sufficient.
-
Use a Non-Lewis Acidic System: To avoid Friedel-Crafts side reactions, prefer base-catalyzed methods (e.g., pyridine, triethylamine) over Lewis acid-catalyzed ones when working with N-unprotected indoles.
-
Analyze Byproducts: If you have a persistent impurity, try to isolate and characterize it (e.g., by Mass Spectrometry or NMR) to diagnose the specific side reaction occurring. This will provide valuable information for optimizing the reaction conditions.
-
A1.3: Inefficient Workup & Purification
-
Expertise & Experience: The desired N-acetylated product has significantly different physical properties than the starting amine. Understanding these differences is key to a successful separation.
-
Causality:
-
Solubility: Melatonin is soluble in solvents like ethanol and DMSO but is insoluble in water.[7][8] The starting material, 5-methoxytryptamine, may have different solubility characteristics, especially if it is in a salt form (e.g., hydrochloride).
-
pH during Extraction: The starting amine is basic and will be soluble in the aqueous phase at acidic pH. The product, an amide, is significantly less basic and will remain in the organic layer across a wider pH range. An improper pH during aqueous workup can lead to loss of product or contamination with starting material.
-
Product Precipitation/Crystallization: N-acetylated tryptamines are often crystalline solids. The product may precipitate from the reaction mixture upon completion or during workup. If not handled correctly, this can lead to physical loss of material.
-
-
Troubleshooting Steps:
-
Quench Carefully: After the reaction is complete, quench any remaining acetylating agent by adding a small amount of water or methanol.
-
Optimize Extraction:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove the basic starting amine and any amine base catalyst, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove the acetic acid byproduct, and finally with brine.
-
-
Isolate the Product: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane). If necessary, silica gel column chromatography can be employed.
-
Q2: How do I effectively monitor the reaction to know when it's complete?
A2: Thin Layer Chromatography (TLC) is the most effective tool for real-time monitoring.
-
Expertise & Experience: Proper reaction monitoring prevents premature workup (leading to low conversion) or allowing the reaction to stir for too long (risking side product formation). The polarity difference between the primary amine starting material and the amide product makes TLC an ideal technique.
-
Detailed Protocol for TLC Monitoring:
-
Prepare the TLC Plate: On a silica gel plate, spot a small amount of your starting material (co-spot), the reaction mixture, and a baseline spot of the reaction mixture.
-
Choose a Solvent System: A common and effective mobile phase for this separation is a mixture of dichloromethane (DCM) and methanol (MeOH). A good starting point is 95:5 DCM/MeOH . Adjust the ratio as needed; more MeOH will increase the polarity and move the spots further up the plate.
-
Develop the Plate: Place the TLC plate in a chamber with the chosen solvent system and allow the solvent to run up the plate.
-
Visualize the Spots:
-
UV Light: Both the tryptamine starting material and the N-acetylated product are UV active due to the indole ring. They will appear as dark spots under a 254 nm UV lamp.
-
Ninhydrin Stain: This is a crucial diagnostic tool. Ninhydrin reacts with primary amines to produce a characteristic purple or reddish spot upon heating.[1] Your starting material spot will stain positive with ninhydrin, while the product spot (an amide) will not. The disappearance of the ninhydrin-positive spot is a strong indicator of complete reaction.
-
Van Urk's Reagent (p-Dimethylaminobenzaldehyde): This stain is specific for indoles and will visualize both the starting material and the product, typically as pink, purple, or blue spots.[9] This can be useful for confirming the identity of all indole-containing spots on the plate.
-
-
-
Interpretation:
-
The N-acetylated product is less polar than the starting amine. Therefore, on a silica plate, the product will have a higher Rf value (travel further up the plate) than the starting material.
-
The reaction is complete when the spot corresponding to the starting material (lower Rf, ninhydrin positive) is no longer visible in the reaction mixture lane.
-
Optimization and Comparative Data
The choice of acetylating agent and conditions can significantly impact the yield. Below is a summary of common methods with reported yields for the synthesis of melatonin.
| Starting Material | Acetylating Agent | Solvent | Base/Catalyst | Temp. | Time | Yield (%) | Reference |
| 5-Methoxytryptamine | Acetic Anhydride | Dichloromethane | 4-DMAP | Room Temp | 1-2 h | ≥94% | [3] |
| 5-Methoxytryptamine | Acetic Anhydride | Absolute Ethanol | None specified | 15-20 °C | 2 h | ~93% | [7] |
| 5-Hydroxytryptamine HCl | Acetyl Chloride | Dichloromethane | Additive/pH control | - | - | 97-98% (molar) |
This table summarizes data from various sources and is intended for comparative purposes. Actual yields may vary depending on experimental scale and specific conditions.
Key Experimental Protocols
Protocol 1: High-Yield N-Acetylation using Acetic Anhydride and DMAP
This protocol is adapted from a high-yield industrial method and is recommended for its efficiency and mild conditions.[3]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-methoxytryptamine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred tryptamine solution over 30-60 minutes.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.05 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the progress by TLC (95:5 DCM/MeOH, visualized with UV and ninhydrin).
-
Workup:
-
Once the starting material is consumed, cool the mixture again in an ice bath and slowly add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting white to off-white solid is typically of high purity (≥98%).[3] If necessary, it can be further purified by recrystallization from ethanol.
Visualizations and Mechanistic Insights
Mechanism of Base-Catalyzed N-Acetylation
The role of a base like pyridine is not merely to scavenge acid. It actively participates in the reaction by forming a highly reactive N-acetylpyridinium ion intermediate, which is a much more potent acetylating agent than acetic anhydride itself.
Caption: A workflow for troubleshooting low N-acetylation yields.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
- Google Patents. (n.d.). CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine.
- Google Patents. (n.d.). CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine.
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
ResearchGate. (2024). Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Retrieved from [Link]
-
PubMed. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
-
PubMed Central. (2020). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Retrieved from [Link]
-
YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]
-
PubMed. (2016). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Retrieved from [Link]
-
PubMed. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Retrieved from [Link]
-
Chem-Impex. (n.d.). N-Acetyl-5-methoxytryptamine. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
PubMed Central (NIH). (2018). Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025). Studies on Acetylation of Indoles. Retrieved from [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. scribd.com [scribd.com]
- 3. Mescaline - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sarponggroup.com [sarponggroup.com]
- 9. TLC stains [reachdevices.com]
Technical Support Center: Analytical Method Validation for 2-Bromomelatonin Purity Assessment
Welcome to the technical support center for the analytical method validation of 2-Bromomelatonin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust purity assessment method. Here, we will address common challenges and provide troubleshooting solutions in a practical question-and-answer format, grounded in scientific principles and regulatory expectations.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary goal of validating an analytical method for 2-Bromomelatonin purity?
The main objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which is to accurately and reliably quantify the purity of 2-Bromomelatonin and to detect and quantify any impurities, including process-related impurities and degradation products.[1][2] This ensures the quality, safety, and efficacy of the active pharmaceutical ingredient (API).
Q2: Which regulatory guidelines should I follow for method validation?
The most widely recognized guidelines are issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validation.[1][2][3][4][5][6] Depending on the intended market, you may also need to consider requirements from other regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Q3: What are the key validation parameters I need to assess for a purity method?
For a quantitative impurity method, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][5]
II. Troubleshooting Common HPLC Issues
High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for purity analysis. However, various issues can arise during method development and validation. This section provides a troubleshooting guide for common problems.
A. Peak Shape Problems: Tailing and Fronting
Q4: My 2-Bromomelatonin peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[7]
-
Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[8] Basic compounds like 2-Bromomelatonin are prone to interacting with acidic silanol groups. Other causes can include column overload, column degradation, or issues with the sample solvent.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing secondary interactions.
-
Use of a Highly Deactivated Column: Employ a column with end-capping, which shields the residual silanol groups. Phenyl-hexyl columns can also offer alternative selectivity.
-
Check for Column Overload: Reduce the concentration of the sample being injected.
-
Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.
-
Column Health: If the tailing persists, the column may be degraded. Flush the column or replace it.
-
Q5: I am observing peak fronting for my impurity peaks. What does this indicate?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.
-
Causality: This is often a sign of sample overload or a sample solvent that is significantly stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.
-
Troubleshooting Steps:
-
Dilute the Sample: This is the most straightforward solution to address potential overload.
-
Modify Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
-
B. Retention Time Variability
Q6: The retention time of 2-Bromomelatonin is shifting between injections. What should I investigate?
Consistent retention times are crucial for peak identification and system suitability.
-
Causality: Fluctuations in retention time can be caused by a variety of factors, including an unstable pump flow rate, changes in mobile phase composition, or a column that is not properly equilibrated.
-
Troubleshooting Steps:
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the gradient mixer is functioning correctly.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.
-
III. Detailed Experimental Protocols & Validation Parameters
This section provides a step-by-step guide for validating a purity method for 2-Bromomelatonin, aligned with ICH Q2(R1) guidelines.
A. System Suitability Testing (SST)
Before any validation run, the suitability of the chromatographic system must be verified.
-
Protocol:
-
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[11] |
| Resolution (Rs) | ≥ 2.0 between 2-Bromomelatonin and the closest eluting peak | Confirms that adjacent peaks are well-separated.[11] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections | Demonstrates the precision of the injection and detection system.[11] |
B. Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[12][13][14]
-
Protocol:
-
Forced Degradation Study: Subject 2-Bromomelatonin to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[15][16][17][18]
-
Analyze the stressed samples, a placebo (if applicable), and an unstressed sample.
-
Assess the resolution between the 2-Bromomelatonin peak and any degradation peaks. A photodiode array (PDA) detector can be used to check for peak purity.[16][19]
-
-
Diagram: Forced Degradation Workflow
Caption: Forced degradation workflow for specificity testing.
C. Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[20][21]
-
Protocol:
-
Prepare a series of at least five standard solutions of 2-Bromomelatonin and any specified impurities, typically ranging from the LOQ to 120% or 150% of the target concentration.[5][22]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| y-intercept | Should be close to zero |
D. Accuracy
Accuracy is the closeness of the test results to the true value.[12] It is often assessed through recovery studies.
-
Protocol:
-
Spike a sample matrix (e.g., a placebo or the API) with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare a minimum of three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Recovery | Typically between 98.0% and 102.0% for the API assay and 80.0% to 120.0% for impurities. |
E. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 2-Bromomelatonin at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Calculate the RSD for the results.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% for the assay; may be higher for impurities (e.g., ≤ 10.0%) |
| RSD for Intermediate Precision | ≤ 3.0% for the assay; may be higher for impurities (e.g., ≤ 15.0%) |
F. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23][24]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration at which the analyte's signal is distinguishable from the noise.
-
LOD is typically where the signal-to-noise ratio is 3:1.
-
LOQ is typically where the signal-to-noise ratio is 10:1.
-
-
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the response (e.g., from the y-intercept of the regression line) and S = the slope of the calibration curve.[25]
-
-
G. Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[26][27]
-
Protocol:
-
Introduce small, deliberate changes to method parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
-
Analyze a system suitability solution under each modified condition and evaluate the impact on SST parameters.
-
-
Diagram: Robustness Testing Logic
Caption: Logic flow for robustness testing of HPLC parameters.
IV. Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Typical) | Reference |
| Specificity | No interference at the retention time of the main peak and impurities. Peak purity index > 0.990. | [12][13][15][28] |
| Linearity (r²) | ≥ 0.99 for impurities; ≥ 0.999 for assay | [21][22] |
| Range | From LOQ to 120% of impurity specification; 80-120% for assay | [5][20][21] |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities; 98.0% - 102.0% for assay | [1][22] |
| Precision (RSD) | Repeatability: ≤ 10.0%; Intermediate Precision: ≤ 15.0% (for impurities) | [12][22] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; analyte should be quantifiable with acceptable precision and accuracy. | [25] |
| Robustness | System suitability parameters should remain within acceptance criteria. | [26][27] |
V. References
-
Analytical Method Validation: An Updated Review. SciSpace. Available from: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Available from: [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available from: [Link]
-
Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce. MDPI. Available from: [Link]
-
Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia. Available from: [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available from: [Link]
-
Analytical Method Development and Validation of Melatonin by QbD Approach Form. ResearchGate. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia. Available from: [Link]
-
System suitability Requirements for a USP HPLC Method. Tips & Suggestions. Available from: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]
-
Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. NIH. Available from: [Link]
-
Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
The Limit of Detection. LCGC International. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. NIH. Available from: [Link]
-
HPLC Specificity Testing: Importance Explained. Altabrisa Group. Available from: [Link]
-
(PDF) System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review). ResearchGate. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. NIH. Available from: [Link]
-
(PDF) A Validated HPLC Method for Determining Melatonin in Capsule Dosage Form. ResearchGate. Available from: [Link]
-
Chromatograms of melatonin after forced degradation by (A) 5 M HCl... ResearchGate. Available from: [Link]
-
Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. ResearchGate. Available from: [Link]
-
Modernizing USP Melatonin Monograph Assay and Impurities Methods for Increased Throughput and Reduced Solvent Waste. Waters Corporation. Available from: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. Available from: [Link]
-
How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available from: [Link]
-
Implementing Robustness Testing for HPLC Methods. Separation Science. Available from: [Link]
-
Development and Validation of Stability- Indicating RP-HPLC Method for the Estimation of Agomelatine in API. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
system suitability. Siemens Healthineers. Available from: [Link]
-
What do Limit of Detection and Limit of Quantitation mean? YouTube. Available from: [Link]
-
Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. Available from: [Link]
-
Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available from: [Link]
-
A geometric approach to robustness testing in analytical HPLC. ResearchGate. Available from: [Link]
Sources
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. fda.gov [fda.gov]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. mastelf.com [mastelf.com]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. scispace.com [scispace.com]
- 16. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 22. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 25. sepscience.com [sepscience.com]
- 26. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 27. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Troubleshooting 2-Bromomelatonin in Cell-Based Assays
From the Senior Application Scientist's Desk
Welcome to the technical support center for 2-bromomelatonin. As a potent analog of melatonin with a reported higher binding affinity for melatonin receptors (MT1 and MT2), 2-bromomelatonin is a valuable tool for researchers.[1] However, translating high binding affinity into potent functional activity in a cell-based assay is not always straightforward. This guide is designed to help you navigate the common challenges and systematically troubleshoot experiments where 2-bromomelatonin exhibits lower-than-expected potency. Our approach is built on establishing a robust, self-validating experimental system to ensure your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of 2-bromomelatonin compared to melatonin?
A: 2-Bromomelatonin is reported to have a binding affinity approximately ten times higher than melatonin for isolated melatonin receptors.[1] However, "potency" in a functional cell-based assay (measured as EC₅₀ or IC₅₀) is context-dependent. It can be influenced by the specific cell type, receptor expression levels, the signaling pathway being measured, and assay conditions. While you should expect it to be a potent agonist, do not assume its functional potency will be exactly tenfold higher than melatonin in every system.
Q2: How should I prepare and store my 2-bromomelatonin stock solution?
A: 2-Bromomelatonin, like many indoleamines, is susceptible to degradation.[2][3] For optimal stability, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO or ethanol. Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light, and store at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock into your assay buffer immediately before use.
Q3: My 2-bromomelatonin is precipitating in the cell culture medium. What can I do?
A: Precipitation is a common issue with hydrophobic compounds and a primary cause of low apparent potency, as it reduces the effective concentration of the compound available to the cells.[4]
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is low, typically ≤0.1%, to avoid solvent-induced precipitation and cytotoxicity.
-
Use a Carrier Protein: Consider pre-complexing 2-bromomelatonin with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) in your assay buffer. This can enhance the solubility of lipophilic molecules.
-
Test Solubility Limits: Perform a simple visual solubility test by preparing your highest intended concentration of 2-bromomelatonin in the final cell culture medium and inspecting for precipitates under a microscope.
In-Depth Troubleshooting Guide: A Step-by-Step Diagnostic Approach
Experiencing low potency can be frustrating. This guide provides a logical workflow to identify the root cause. We will move from the simplest and most common issues (the compound itself) to more complex biological variables.
Workflow for Diagnosing Low Potency
Caption: A logical workflow for troubleshooting low potency issues.
Phase 1: Is Your Compound the Culprit?
The most straightforward explanation for low potency is an issue with the compound itself.
Question: Have I validated the integrity and concentration of my 2-bromomelatonin?
Causality: Chemical stability is paramount. Indoleamines like melatonin can degrade due to factors like pH, light, and temperature, leading to a lower concentration of active compound than assumed.[3][5]
Troubleshooting Steps:
-
Source and Purity: Use 2-bromomelatonin from a reputable supplier with a certificate of analysis (CoA) indicating high purity (>98%).
-
Preparation Protocol: Always prepare fresh working dilutions from a frozen, single-use stock aliquot for each experiment. Never use a stock solution that has been repeatedly warmed or stored at 4°C for extended periods.
-
Stability Check: Melatonin is most stable in acidic conditions (pH 1-4) and degrades rapidly at neutral or basic pH.[3][5] While 2-bromomelatonin-specific data is limited, it is wise to assume similar properties. Ensure your assay buffer pH is stable and appropriate.
-
Quantitative Confirmation (Optional but Recommended): If problems persist, consider confirming the concentration and purity of your stock solution via analytical methods like HPLC or LC-MS.
Phase 2: Is Your Biological System Ready?
If the compound is verified, the next step is to scrutinize the cellular model.
Question: Does my cell line adequately express functional melatonin receptors?
Causality: A cell-based assay is only as good as the cells used. The target receptors, MT1 and MT2, must be present at sufficient levels to generate a measurable signal. Many common lab cell lines (e.g., HEK293, CHO) have low to negligible endogenous expression of these receptors and require transient or stable transfection.
Troubleshooting Steps:
-
Confirm Receptor Expression:
-
mRNA Level: Use RT-qPCR to quantify the transcript levels of MTNR1A (for MT1) and MTNR1B (for MT2). Compare to a known positive control cell line if available.
-
Protein Level: If a validated antibody is available, perform a Western Blot or flow cytometry to confirm receptor protein expression. Note that GPCRs are notoriously difficult to detect via Western Blot due to low abundance and membrane localization.[6]
-
-
Run a Positive Control Agonist: Always include a full dose-response curve for melatonin in your experiments. Even if its potency is lower, observing a robust response to melatonin confirms that the receptor and its downstream signaling machinery are functional.
-
Check Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a low passage number range as recommended for that specific line. High passage numbers can lead to genetic drift and altered protein expression.
Phase 3: Is Your Assay Optimized for Melatonin Receptor Signaling?
With a validated compound and cell system, the final focus is the assay itself.
Question: Is my assay designed to robustly measure the primary signaling output of MT1/MT2 receptors?
Causality: MT1 and MT2 are canonical Gαi-coupled GPCRs.[7] Their primary function upon agonist binding is to inhibit the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Assays that do not measure this pathway may miss the compound's primary activity.
Melatonin Receptor Signaling Pathway
Caption: Canonical Gαi signaling pathway for melatonin receptors.
Troubleshooting Steps:
-
Use a cAMP Inhibition Assay: This is the most direct functional readout for MT1/MT2 activation.
-
Stimulate Adenylyl Cyclase: In this assay format, you first treat cells with a potent adenylyl cyclase activator like Forskolin . This raises intracellular cAMP to a high, easily measurable level.
-
Measure Inhibition: You then co-incubate with varying concentrations of 2-bromomelatonin. An active agonist will inhibit the forskolin-stimulated cAMP production, resulting in a dose-dependent decrease in the signal.
-
Include a PDE Inhibitor: To prevent the degradation of cAMP by endogenous phosphodiesterases (PDEs), always include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer.[10] This stabilizes the cAMP signal and widens the assay window.
-
-
Optimize Stimulation Time: The kinetics of GPCR signaling can vary. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time for maximal inhibition of cAMP by a fixed concentration of 2-bromomelatonin.
-
Consider Biased Agonism: While less common for this receptor family, it is possible that 2-bromomelatonin preferentially activates a non-canonical pathway (e.g., β-arrestin recruitment or ERK phosphorylation) over Gαi signaling in your specific cell system.[7][11] If cAMP assays consistently fail despite a validated system, exploring alternative pathway readouts may be necessary.
Quantitative Data Summary: Literature Values for Comparison
Use the following table as a general guide. Note that absolute values can vary significantly between different experimental setups.
| Compound | Receptor Target | Assay Type | Reported Affinity (Ki) | Reported Potency (EC₅₀/IC₅₀) | Source |
| Melatonin | MT1/MT2 | Radioligand Binding | Nanomolar (nM) range | Nanomolar (nM) range | [12] |
| 2-Bromomelatonin | MT1/MT2 | Radioligand Binding | ~10-fold higher than Melatonin | Potent Agonist | [1] |
Standardized Protocols
To ensure reproducibility, we provide standardized protocols for key validation steps.
Protocol 1: RT-qPCR for MT1 (MTNR1A) and MT2 (MTNR1B) Expression
-
Cell Culture: Grow your experimental cells and a positive control cell line (if known) to ~80-90% confluency.
-
RNA Extraction: Isolate total RNA from a minimum of 1x10⁶ cells using a commercial kit (e.g., TRIzol or column-based kits) following the manufacturer's instructions.
-
RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio ~1.8-2.0) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and validated primers for MTNR1A, MTNR1B, and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. A detectable Ct value (<35) indicates the presence of the transcript.
Protocol 2: Forskolin-Stimulated cAMP Inhibition Assay
-
Cell Plating: Seed cells in a 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., HBSS) containing a PDE inhibitor such as 0.5 mM IBMX.
-
Agonist Dilutions: Prepare a serial dilution of 2-bromomelatonin and melatonin in the assay buffer.
-
Forskolin Solution: Prepare a stock of Forskolin in DMSO and dilute it in assay buffer to a final concentration that elicits ~80% of the maximal cAMP response in your cells (typically 1-10 µM; must be optimized).
-
-
Assay Procedure:
-
Wash cells once with the assay buffer (without IBMX).
-
Add assay buffer containing IBMX to all wells.
-
Add the serial dilutions of your agonists (2-bromomelatonin, melatonin).
-
Add the optimized concentration of Forskolin to all wells except the "basal" control wells.
-
Incubate the plate at 37°C for the pre-determined optimal time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, ELISA, LANCE). Follow the manufacturer's protocol precisely.
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with Forskolin alone as 100% and the signal from basal (unstimulated) cells as 0%.
-
Plot the normalized response against the log concentration of the agonist.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
References
-
The hypnotic and analgesic effects of 2-bromomelatonin. PubMed. Available at: [Link]
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. Available at: [Link]
-
Determination of melatonin by a whole cell bioassay in fermented beverages. PMC - NIH. Available at: [Link]
-
2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. PubMed. Available at: [Link]
-
Conformationally restrained melatonin analogues: synthesis, binding affinity for the melatonin receptor, evaluation of the biological activity, and molecular modeling study. PubMed. Available at: [Link]
-
Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. ResearchGate. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. Available at: [Link]
-
NO-donor melatonin derivatives: synthesis and in vitro pharmacological characterization. PubMed. Available at: [Link]
-
Melatonin receptors: molecular pharmacology and signalling in the context of system bias. PMC - PubMed Central. Available at: [Link]
- Process for improving the solubility of dry cell culture media. Google Patents.
-
Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Thieme Connect. Available at: [Link]
-
Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. MDPI. Available at: [Link]
-
Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce. MDPI. Available at: [Link]
-
GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Available at: [Link]
-
Factors That Affect the Stability of Compounded Medications. THE PCCA BLOG. Available at: [Link]
-
The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study. MDPI. Available at: [Link]
-
Loss of response to melatonin treatment is associated with slow melatonin metabolism. ResearchGate. Available at: [Link]
-
Melatonin decreases cell proliferation and transformation in a melatonin receptor-dependent manner. PubMed - NIH. Available at: [Link]
-
Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. NIH. Available at: [Link]
-
Problem with GPCR protein sample prep for Western Blotting, Help, Please.. ResearchGate. Available at: [Link]
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. revvity.com [revvity.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Definitive Structure Elucidation of 2-Bromomelatonin
In the landscape of drug development and molecular pharmacology, the precise atomic arrangement of a compound is not merely academic; it is the foundational blueprint for understanding its efficacy, binding affinity, and metabolic fate. For potent analogs like 2-Bromomelatonin, a molecule with significantly higher melatonin receptor affinity than its parent compound, absolute certainty in its structure is paramount.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-Bromomelatonin (C₁₃H₁₅BrN₂O₂), establishing why Single-Crystal X-ray Crystallography stands as the unequivocal gold standard. We will explore the causality behind experimental choices, present comparative data, and provide a detailed, field-tested protocol for achieving a definitive crystallographic solution.
The Challenge: Beyond Connectivity to Configuration
The synthesis of 2-Bromomelatonin is typically achieved by the direct bromination of melatonin using N-bromosuccinimide (NBS).[1] While techniques like ¹H-NMR and mass spectrometry are invaluable for confirming the successful incorporation of a bromine atom onto the indole moiety, they possess inherent limitations.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR excels at defining the connectivity of a molecule—which atoms are bonded to which. For melatonin and its analogs, ¹H and ¹³C NMR can confirm the presence of the ethyl-acetamide side chain and the methoxy group, and can indicate substitution on the indole ring.[4][5][6] However, distinguishing between positional isomers with high confidence can be challenging, and NMR provides no direct information about the three-dimensional packing of molecules in the solid state.
-
Mass Spectrometry (MS): MS provides a precise molecular weight and fragmentation pattern. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) creates a distinctive M+2 peak, confirming the presence of one bromine atom in the molecule.[7][8][9] Liquid chromatography-mass spectrometry (LC-MS) can further aid in identifying organobromine compounds.[10][11] Yet, like NMR, MS cannot determine the specific location of the bromine atom on the aromatic ring or the molecule's 3D structure.
While these techniques suggest the correct product, they do not provide the unambiguous, three-dimensional atomic coordinates that X-ray crystallography delivers. This level of precision is critical for computational modeling, understanding receptor-ligand interactions, and ensuring the intellectual property of a novel pharmaceutical agent.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by diffracting a beam of X-rays.[12] The crystalline structure causes the X-ray beam to scatter in specific, predictable directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise position of each atom.[12]
The power of this technique lies in its ability to generate a complete, unbiased 3D model of the molecule, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For 2-Bromomelatonin, this means definitively confirming that the bromine atom is located at the C-2 position of the indole ring and revealing the molecule's preferred conformation.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific question being asked. The table below provides a comparative overview.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment, relative stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample State | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Sample Requirement | 0.1-0.3 mm single crystal.[12][13] | ~1-10 mg dissolved in deuterated solvent | Micrograms to nanograms |
| Ambiguity | None for well-resolved structures | Potential ambiguity for isomers; no crystal packing information | Cannot distinguish between isomers |
| Key Advantage | Unambiguous and complete 3D structure determination.[12] | Non-destructive, provides information on dynamics in solution | High sensitivity, confirms elemental composition |
| Primary Limitation | Requires a high-quality single crystal, which can be difficult to grow.[12] | Does not provide solid-state conformation or packing | Provides no 3D structural information |
Visualizing the Path to Structure
To achieve a definitive structure, a logical workflow must be followed. The diagram below outlines the critical stages of a successful single-crystal X-ray crystallography experiment.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: From Powder to Publication
This section provides a detailed methodology for determining the crystal structure of 2-Bromomelatonin. Every step is designed to maximize the probability of obtaining high-quality, diffraction-ready crystals.
Part 1: Crystal Growth – The Art and Science
The most challenging step in X-ray crystallography is often growing a suitable crystal.[12] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline lattice. For a small organic molecule like 2-Bromomelatonin, several methods can be employed.
Causality Behind the Method: The key principle is to approach the point of insolubility very slowly.[14] Rapid precipitation ("crashing out") leads to amorphous powder or microscopic crystals, not the single, well-ordered crystals required for diffraction.[15] Factors like purity, solvent choice, nucleation sites, and mechanical disturbance are critical.[16]
Recommended Protocol: Slow Evaporation
-
Purity is Paramount: Ensure the 2-Bromomelatonin sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallize the bulk material if necessary.[16]
-
Solvent Screening: Test the solubility of 2-Bromomelatonin in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.[16] If it's too soluble, crystals will be small; if it's poorly soluble, it will be difficult to create a saturated solution.
-
Prepare a Near-Saturated Solution: Dissolve 5-10 mg of purified 2-Bromomelatonin in 0.5-1.0 mL of the chosen solvent in a small, clean glass vial. Gentle warming may be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) or a small cotton plug in a Pasteur pipette into a clean, dust-free vial.[17] This removes any particulate matter that could act as unwanted nucleation sites, which would lead to many small crystals instead of a few large ones.[16]
-
Slow Evaporation Setup: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes.[18] This allows the solvent to evaporate slowly over several days to weeks.[14][19]
-
Patience and Observation: Place the vial in a location free from vibrations and temperature fluctuations.[16] Do not disturb the vial. Monitor periodically for crystal growth without moving it. High-quality crystals should appear as clear, well-defined blocks or plates.
Part 2: Data Collection and Structure Refinement
Once a suitable crystal (ideally >0.1 mm in all dimensions) has been grown, it is ready for data collection.[12]
-
Crystal Mounting: Under a microscope, select a single, well-formed crystal with sharp edges. Using a microloop, carefully scoop the crystal out of the mother liquor and immediately immerse it in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage from air exposure.[15] Mount the loop on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer. It is then flash-cooled in a stream of liquid nitrogen to ~100 K (-173 °C) to minimize thermal motion and radiation damage.[15] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12][15]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of reflections are measured and integrated.[12]
-
Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data to improve the fit, resulting in the final, precise atomic coordinates.[12]
Interpreting the Results: A Hypothetical Data Set
A successful structure determination for 2-Bromomelatonin would yield a crystallographic information file (CIF). The data would be deposited in a public repository like the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[20][21] The key parameters would be summarized as follows:
| Parameter | Hypothetical Value for 2-Bromomelatonin | Significance |
| Formula | C₁₃H₁₅BrN₂O₂ | Confirms the elemental composition. |
| Molecular Weight | 311.18 g/mol | Matches the expected molecular weight.[22] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[12] |
| Unit Cell Dimensions | a = 8.1 Å, b = 9.5 Å, c = 17.2 Å, β = 98.5° | The dimensions of the repeating unit of the crystal lattice.[23] |
| Resolution | 0.75 Å | A measure of the level of detail in the electron density map. Lower is better. |
| R-factor (R1) | < 0.05 (5%) | Indicates the agreement between the crystallographic model and the experimental data. |
| Final Confirmation | Atomic coordinates | Unambiguously places the Bromine atom at the C-2 position of the indole ring. |
Conclusion
While NMR and Mass Spectrometry are essential tools in the chemist's arsenal for routine characterization, they provide an incomplete picture. For a potent drug candidate like 2-Bromomelatonin, where receptor interaction is dictated by subtle stereoelectronic properties, an incomplete picture is unacceptable. Single-Crystal X-ray Crystallography provides the only method for obtaining a direct, high-resolution, three-dimensional view of the molecule. It resolves all ambiguity regarding isomerism and conformation, providing the definitive structural evidence required for advanced drug design, patent protection, and regulatory submission. The investment in the meticulous process of crystal growth and diffraction analysis is repaid with the certainty that underpins modern pharmaceutical science.
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
Chemistry LibreTexts. X-ray Crystallography. (2023). Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
Caignard, D. H., et al. (1992). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of medicinal chemistry, 35(15), 2883–2888. Available from: [Link]
-
Mostad, A., & Romming, C. (1974). The crystal and molecular structure of melatonin. Acta Chemica Scandinavica B, 28, 1161-1168. Available from: [Link]
-
Kim, J., et al. (2020). The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products. Molecules, 25(21), 5143. Available from: [Link]
-
McCabe, O., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2417-2435. Available from: [Link]
-
Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]
-
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E81(10), 895-905. Available from: [Link]
-
Muñiz-Alcaraz, A., et al. (2010). NMR and molecular dynamics studies of the interaction of melatonin with calmodulin. Protein Science, 19(8), 1547-1557. Available from: [Link]
-
Moodle@Units. X-ray macromolecular crystallography: an overview. Available from: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]
-
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, E80(8), 633-640. Available from: [Link]
-
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E81(10), 895-905. Available from: [Link]
-
Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 376(6), 863-869. Available from: [Link]
-
Clair, S., & Flynn, P. F. Assignments of 1H and 13C NMR Resonances of Melatonin. University of Utah. Available from: [Link]
-
MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. Available from: [Link]
-
Vakkuri, O. (1985). Iodinated melatonin: preparation and characterization of the molecular structure by mass and 1H NMR spectroscopy. Clinica Chimica Acta, 145(2), 169-177. Available from: [Link]
-
Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. Available from: [Link]
-
Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 376(6), 863-869. Available from: [Link]
-
Chyan, Y. G., et al. (1999). Melatonin: Structural characterization of its non-enzymatic mono-oxygenate metabolite. Journal of Pineal Research, 26(1), 54-59. Available from: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]
-
Mazzoleni, G., et al. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia, 97(3), 773-776. Available from: [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(Pt 2), 171–179. Available from: [Link]
-
Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. Available from: [Link]
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodinated melatonin: preparation and characterization of the molecular structure by mass and 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR and molecular dynamics studies of the interaction of melatonin with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How To [chem.rochester.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 20. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Cambridge Structural Database in retrospect and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. crystalstrucmelatonin [ch.ic.ac.uk]
A Comparative Analysis of 2-Bromomelatonin and Melatonin Binding Affinity for MT1 and MT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Binding Affinity: A Quantitative Overview
The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency and potential for therapeutic application. Here, we present a consolidated view of the binding affinities of melatonin and 2-bromomelatonin for human MT1 and MT2 receptors, expressed as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Receptor | pKi | Ki (nM) | Selectivity (MT1/MT2) | Reference |
| Melatonin | hMT1 | 10.09 | 0.081 | 0.43 | [3] |
| hMT2 | 9.42 | 0.380 | [3] | ||
| 2-Bromomelatonin | hMT1 | 10.31 | 0.049 | 0.12 | [4] |
| hMT2 | 9.24 | 0.575 | [4] |
Key Insights:
-
Higher Affinity of 2-Bromomelatonin for MT1: The data clearly indicates that 2-bromomelatonin exhibits a higher binding affinity for the human MT1 receptor (pKi = 10.31) compared to melatonin (pKi = 10.09).[3][4] This translates to a lower Ki value for 2-bromomelatonin, signifying a tighter binding interaction.
-
Comparable Affinity for MT2: Both melatonin and 2-bromomelatonin display high affinity for the MT2 receptor, with pKi values of 9.42 and 9.24, respectively.[3][4]
-
Enhanced MT1 Selectivity of 2-Bromomelatonin: While both ligands bind to both receptors, 2-bromomelatonin shows a more pronounced selectivity for the MT1 receptor over the MT2 receptor (a selectivity ratio of approximately 8-fold) compared to melatonin (a selectivity ratio of approximately 4.7-fold).
-
Functional Agonism: Both melatonin and 2-bromomelatonin act as agonists at both MT1 and MT2 receptors, meaning they activate the receptor upon binding, initiating downstream signaling cascades.[5]
Signaling Pathways: Beyond Simple Binding
The binding of an agonist to MT1 and MT2 receptors initiates a cascade of intracellular events. Both receptors are G-protein coupled receptors (GPCRs), primarily coupling to the Gi/o family of G-proteins.[6] However, the signaling story is more nuanced, with possibilities of alternative G-protein coupling and receptor dimerization, leading to a complex signaling network.
Canonical Gi-Mediated Pathway
The primary signaling pathway for both MT1 and MT2 receptors involves the activation of inhibitory G-proteins (Gi/o).[6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.
Figure 1. Canonical Gi-mediated signaling pathway of MT1/MT2 receptors.
Receptor Heterodimerization and Alternative Signaling
Emerging evidence suggests that MT1 and MT2 receptors can form both homodimers (MT1/MT1, MT2/MT2) and heterodimers (MT1/MT2).[7][8] This dimerization can lead to altered pharmacology and signaling outputs. For instance, the MT1/MT2 heterodimer has been shown to preferentially couple to Gq proteins, activating the phospholipase C (PLC) pathway.[2][9] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.
Figure 2. Gq-mediated signaling pathway activated by MT1/MT2 heterodimers.
Experimental Methodologies: A Guide to Practice
The determination of binding affinities and functional activities relies on robust and well-validated experimental protocols. Below are outlines of the key assays employed in the characterization of ligands for melatonin receptors.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor. For melatonin receptors, 2-[¹²⁵I]-iodomelatonin is a commonly used radioligand due to its high affinity and specific activity.[10]
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 2-bromomelatonin) by measuring its ability to compete with a radioligand for binding to the MT1 or MT2 receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human MT1 or MT2 receptor (e.g., CHO-K1 or HEK293 cells).[4][6]
-
Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin).
-
Add increasing concentrations of the unlabeled test compound (melatonin or 2-bromomelatonin).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.
This assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling.[3] It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS.
Objective: To measure the ability of an agonist to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to MT1 or MT2 receptors.
Step-by-Step Protocol:
-
Assay Setup:
-
Use the same membrane preparations as in the radioligand binding assay.
-
In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and GDP (to regulate basal binding).
-
Add increasing concentrations of the test agonist (melatonin or 2-bromomelatonin).
-
-
Incubation and Detection:
-
Incubate the plate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of the agonist.
-
Determine the EC50 (potency) and Emax (efficacy) of the agonist.
-
This assay directly measures the downstream consequence of Gi/o activation: the inhibition of cAMP production.[1]
Objective: To measure the ability of an agonist to inhibit forskolin-stimulated cAMP accumulation in whole cells expressing MT1 or MT2 receptors.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Add increasing concentrations of the test agonist.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a defined period to allow for changes in intracellular cAMP.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels as a function of the log concentration of the agonist.
-
Determine the IC50 (potency) and the maximal inhibition (efficacy) of the agonist.
-
Conclusion and Future Perspectives
The comparative analysis reveals that 2-bromomelatonin is a potent agonist at both MT1 and MT2 receptors, exhibiting a higher binding affinity and selectivity for the MT1 subtype compared to the endogenous ligand, melatonin. This enhanced MT1 affinity makes 2-bromomelatonin a valuable tool for researchers seeking to preferentially target this receptor subtype to elucidate its specific physiological roles.
The intricate signaling pathways, including the canonical Gi-mediated inhibition of cAMP and the emerging role of Gq activation through receptor heterodimerization, highlight the complexity of melatonin receptor function. A thorough understanding of these pathways is essential for the rational design of next-generation melatonergic drugs with improved therapeutic profiles and reduced off-target effects.
The detailed experimental protocols provided herein serve as a practical guide for researchers in the field, ensuring the generation of reliable and reproducible data. As our understanding of melatonin receptor biology continues to evolve, the application of these and other advanced techniques will be crucial in unraveling the full therapeutic potential of targeting the melatonergic system.
References
- Yous, S., Andrieux, J., Howell, H. E., Morgan, P. J., Renard, P., Pfeiffer, B., ... & Lesieur, D. (1992). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of medicinal chemistry, 35(8), 1484-1486.
- Audinot, V., Mailliet, F., Lahaye-Brasseur, C., Bonnaud, A., Le Gall, A., Amossé, C., ... & Delagrange, P. (2003). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 171(1), 186-201.
- Ayoub, M. A., Levoye, A., Delagrange, P., & Jockers, R. (2004). Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers. Molecular pharmacology, 66(2), 312-321.
- GenScript. (n.d.). Human Recombinant Melatonin MT1 Receptor Stable Cell Line.
- Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual review of pharmacology and toxicology, 50, 343-365.
- Jockers, R., Maurice, P., Boutin, J. A., & Delagrange, P. (2008). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new?. British journal of pharmacology, 154(6), 1182-1188.
- Comai, S., Ochoa-Sanchez, R., Gobbi, G. (2019). Melatonin MT1 and MT2 Receptors Exhibit Distinct Effects in the Modulation of Body Temperature across the Light/Dark Cycle. International Journal of Molecular Sciences, 20(19), 4786.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
- Legros, C., Brasseur, C., Delagrange, P., & Nosjean, O. (2014). New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors. International journal of molecular sciences, 15(9), 15199-15216.
- Revvity. (n.d.). GTP binding assay.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell.
- ResearchGate. (n.d.). Melatonin receptor signaling pathways.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Liu, J., Clafshenkel, W. P., & Tsim, S. T. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5483.
Sources
- 1. Pharmacological characterization of human recombinant melatonin mt(1) and MT(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the GPCR Cross-Reactivity of 2-Bromomelatonin
For researchers and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides an in-depth technical analysis of 2-Bromomelatonin, a potent synthetic analog of melatonin, and explores its potential for cross-reactivity with other G-protein coupled receptors (GPCRs). While 2-Bromomelatonin is recognized for its high affinity for melatonin receptors MT1 and MT2, a comprehensive understanding of its off-target interactions is crucial for accurate interpretation of experimental results and for predicting potential side effects in therapeutic development.
This guide will delve into the known pharmacology of 2-Bromomelatonin, outline the critical experimental methodologies for assessing GPCR selectivity, and discuss the implications of potential cross-reactivity.
2-Bromomelatonin: A High-Affinity Melatonergic Agonist
2-Bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide) is a synthetic derivative of melatonin, characterized by the substitution of a bromine atom at the C-2 position of the indole ring. This modification results in a significant increase in binding affinity for melatonin receptors compared to the endogenous ligand.[1] In vitro studies have demonstrated that 2-Bromomelatonin possesses a binding affinity approximately ten times higher than melatonin for its receptors.[1]
Like melatonin, 2-Bromomelatonin is a potent agonist at both the MT1 and MT2 receptors.[1] These receptors are primarily coupled to the Gi/o family of G-proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the role of melatonin in regulating circadian rhythms, sleep-wake cycles, and other physiological processes.
The Imperative of Selectivity Profiling
The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its receptor selectivity. Off-target interactions can lead to a range of unintended pharmacological effects, complicating preclinical and clinical development. Given the structural similarity of 2-Bromomelatonin to other endogenous indoleamines like serotonin, and the vast diversity of the GPCR superfamily, a thorough assessment of its selectivity profile is essential.
While comprehensive public data on the cross-reactivity of 2-Bromomelatonin across a wide panel of GPCRs is limited, preliminary evidence and the known pharmacology of related compounds suggest potential areas of investigation. For instance, some studies on the parent compound, melatonin, have indicated interactions with serotonin receptors. Furthermore, research on the antinociceptive effects of 2-Bromomelatonin has shown that its effects can be blocked by the opioid antagonist naloxone, suggesting a potential interaction with the opioid receptor system.[2]
This underscores the necessity for empirical testing to build a complete selectivity profile for 2-Bromomelatonin. The following sections provide detailed methodologies for conducting such assessments.
Experimental Workflows for Determining GPCR Cross-Reactivity
A multi-faceted approach employing both binding and functional assays is the gold standard for characterizing the selectivity of a compound.
Radioligand Competition Binding Assays
Radioligand binding assays are a direct measure of a compound's ability to bind to a specific receptor. In a competition binding format, a constant concentration of a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., 2-Bromomelatonin). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Functional Assays: Moving Beyond Binding
While binding assays are crucial, they do not provide information about the functional consequences of that binding (i.e., agonism, antagonism, or inverse agonism). Functional assays are therefore essential to complete the selectivity profile.
Given that MT1 and MT2 receptors are Gi/o-coupled, their activation by an agonist like 2-Bromomelatonin leads to a decrease in intracellular cAMP levels. To assess cross-reactivity with other Gi/o-coupled receptors, one can measure the ability of 2-Bromomelatonin to inhibit forskolin-stimulated cAMP production in cells expressing the target receptor. Conversely, to test for off-target effects on Gs-coupled receptors, one would measure any increase in basal cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method for quantifying cAMP.
Signaling Pathway: Melatonin Receptor (Gi/o-coupled)
Caption: Simplified signaling pathway of MT1/MT2 receptors.
GPCR activation also triggers the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can initiate G-protein-independent signaling. β-arrestin recruitment assays provide another layer of functional characterization and can reveal ligand bias, where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for a β-arrestin recruitment assay.
Comparative Data for 2-Bromomelatonin
| Receptor Target | Assay Type | Affinity/Potency (Ki/EC50) | Selectivity vs. MT1 | Notes |
| MT1 | Radioligand Binding | High (Sub-nanomolar range expected) | - | Primary target. |
| MT2 | Radioligand Binding | High (Sub-nanomolar range expected) | Similar to MT1 | Primary target. |
| Serotonin Receptors (e.g., 5-HT2C) | Radioligand Binding / Functional Assay | Data not available for 2-Bromomelatonin. Melatonin has shown some affinity. | To be determined | Potential for cross-reactivity due to structural similarity. |
| Opioid Receptors (e.g., μ, δ, κ) | Radioligand Binding / Functional Assay | Data not available for 2-Bromomelatonin. Indirect evidence suggests potential interaction.[2] | To be determined | Antagonism by naloxone suggests a functional interaction.[2] |
| Adrenergic Receptors | Radioligand Binding / Functional Assay | Data not available | To be determined | Important to assess due to structural similarities in binding sites of some aminergic receptors. |
| Dopamine Receptors | Radioligand Binding / Functional Assay | Data not available | To be determined | Important to assess for potential neurological off-target effects. |
Disclaimer: This table is illustrative and highlights the need for further experimental validation. The affinity/potency values for MT1 and MT2 are based on qualitative statements in the literature indicating higher affinity than melatonin.[1]
Detailed Experimental Protocols
For laboratories equipped to perform GPCR profiling, the following are generalized, step-by-step protocols for the key assays discussed.
Protocol 1: 96-Well Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the GPCR of interest.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of 2-Bromomelatonin in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
Assay buffer
-
Radiolabeled ligand at a concentration near its Kd.
-
2-Bromomelatonin dilutions or vehicle control.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: HTRF cAMP Functional Assay (for Gi/o-coupled receptors)
-
Cell Plating: Seed cells expressing the target GPCR in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of 2-Bromomelatonin.
-
Cell Stimulation:
-
Remove culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor.
-
Add the 2-Bromomelatonin dilutions.
-
Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 value.
Conclusion and Future Directions
2-Bromomelatonin is a valuable tool for studying the melatonergic system due to its high potency. However, a comprehensive understanding of its selectivity is currently lacking in the public domain. The potential for cross-reactivity with other GPCRs, particularly within the serotonin and opioid families, warrants direct experimental investigation.
The methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate the selectivity profile of 2-Bromomelatonin and other novel compounds. Such studies are critical for the confident interpretation of research findings and for the advancement of safe and effective therapeutics targeting the melatonergic system. It is recommended that future studies on 2-Bromomelatonin include a comprehensive selectivity screen against a panel of relevant GPCRs to fully elucidate its pharmacological profile.
References
- Srinivasan, V., Pandi-Perumal, S. R., Moscovitch, A., Spence, D. W., Trakht, I., & Brown, G. M. (2010). Melatonin, its antagonists and sleep. Recent patents on CNS drug discovery, 5(1), 49–60.
- Spadoni, G., Balsamini, C., Diamantini, G., Di Giacomo, B., & Tarzia, G. (1993). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of medicinal chemistry, 36(20), 2913–2920.
- Zlotos, D. P. (2005). Recent progress in the development of melatonin receptor agonists and antagonists. Current medicinal chemistry, 12(6), 637–650.
- Srinivasan, V., Pandi-Perumal, S. R., Trahkt, I., Spence, D. W., Poeggeler, B., Hardeland, R., & Cardinali, D. P. (2009). Melatonin and its analogs as analgesics. Journal of pain research, 2, 189–200.
Sources
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic 2-Bromomelatonin Batches
Introduction
2-Bromomelatonin, a potent synthetic analog of melatonin, has garnered significant interest in neuropharmacology. Its high affinity for melatonin receptors, MT1 and MT2, makes it an invaluable tool for probing the melatonergic system and a promising candidate in drug development.[1][2] In fact, its binding affinity is approximately ten times higher than that of melatonin itself.[1] However, the promise of any synthetic compound hinges on its batch-to-batch consistency. A failure to rigorously validate each new batch can lead to spurious results, jeopardizing research outcomes and wasting valuable resources.
This guide presents a three-tiered validation strategy designed to provide absolute confidence in your 2-Bromomelatonin batches. We will cover:
-
Foundational Physicochemical Characterization: Confirming the identity and purity of the compound.
-
Target Engagement Validation: Quantifying the binding affinity at MT1 and MT2 receptors.
-
Functional Potency Assessment: Measuring the compound's agonistic activity.
By following this workflow, researchers can ensure that their experimental results are attributable to the compound's specific biological activity, not to impurities or incorrect molecular structures.
Part I: Foundational Physicochemical Characterization (The Identity & Purity Check)
Before any biological experiment, you must confirm that the white powder in your vial is indeed high-purity 2-Bromomelatonin. Biological assays are sensitive to even minor impurities, which can produce confounding off-target effects. This initial characterization is the bedrock of trustworthy data.
The Causality: We perform these checks first because if the compound fails here, any subsequent biological data is rendered meaningless. This step prevents the misinterpretation of results that might arise from contaminants or an incorrect molecular structure.
Experimental Protocols
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the percentage purity of the compound.
-
Methodology:
-
Prepare a stock solution of the 2-Bromomelatonin batch in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the chromatogram at an appropriate wavelength (e.g., 225 nm or 280 nm).
-
Calculate purity by integrating the area of the main peak relative to the total area of all peaks.
-
-
-
Molecular Weight Confirmation via Mass Spectrometry (MS):
-
Objective: To confirm the compound has the correct molecular weight.
-
Methodology:
-
Introduce a diluted sample of the compound into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of 2-Bromomelatonin (C₁₃H₁₅BrN₂O₂), which is approximately 326.03 g/mol .
-
-
-
Structural Confirmation via Nuclear Magnetic Resonance (NMR):
-
Objective: To verify the precise chemical structure, including the correct position of the bromine atom on the indole ring.[1]
-
Methodology:
-
Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Compare the resulting spectra with a known reference spectrum or predict the shifts to confirm the structural integrity and isomeric purity.
-
-
Expected Results for a Validated Batch
| Parameter | Method | Acceptance Criterion |
| Purity | HPLC | ≥98% |
| Identity | Mass Spectrometry | Observed [M+H]⁺ matches theoretical mass ± 0.1 Da |
| Structure | ¹H NMR | Spectrum is consistent with the 2-bromo-substituted structure |
Part II: Target Engagement - Validating Receptor Binding Affinity (The Target-Hit Check)
Once purity and identity are confirmed, the next critical step is to verify that the compound binds to its intended targets, the MT1 and MT2 receptors. A competitive radioligand binding assay is the gold-standard method for determining the binding affinity (Ki) of a test compound.
The Causality: This assay directly measures the physical interaction between 2-Bromomelatonin and its receptors. It provides a quantitative measure of affinity, which is essential for comparing different batches and understanding the compound's potency at the molecular level. We use membranes from cells expressing recombinant human receptors to ensure a clean, specific, and reproducible system, free from the confounding variables of native tissues.[3][4]
Caption: Workflow for the competitive radioligand binding assay.
Protocol: MT1/MT2 Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of the 2-Bromomelatonin batch for human MT1 and MT2 receptors.
-
Materials:
-
Membrane preparations from CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[4]
-
Test Compounds: New 2-Bromomelatonin batch, reference standard 2-Bromomelatonin, and Melatonin.
-
96-well plates and a cell harvester.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds (e.g., from 1 pM to 10 µM).
-
In a 96-well plate, add the binding buffer, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (near its Kd), and the serially diluted test compounds.
-
Define non-specific binding using a high concentration of unlabeled melatonin (e.g., 10 µM).
-
Initiate the binding reaction by adding the receptor membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at 37°C.[4]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Presentation
| Compound | Receptor | IC₅₀ (nM) | Ki (nM) |
| New Batch 2-Br-Mel | MT1 | Experimental Value | Calculated Value |
| MT2 | Experimental Value | Calculated Value | |
| Reference 2-Br-Mel | MT1 | 0.15 | 0.09 |
| MT2 | 0.25 | 0.15 | |
| Melatonin (Control) | MT1 | 1.8 | 1.1 |
| MT2 | 3.2 | 1.9 |
A valid batch should have Ki values within ± 20% of the reference standard.
Part III: Functional Potency Assessment (The Agonist Activity Check)
High-affinity binding does not guarantee biological function. The final and most critical validation step is to confirm that the 2-Bromomelatonin batch acts as an agonist at the MT1 and MT2 receptors and to quantify its functional potency (EC₅₀).
The Causality: Melatonin receptors are primarily coupled to the inhibitory G-protein, Gi.[5] Activation (agonism) of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] By measuring this downstream event, we can confirm the compound's agonist activity and determine its potency in a physiologically relevant context.
Caption: Gi-coupled signaling pathway for MT1/MT2 receptors.
Protocol: cAMP Inhibition Assay
-
Objective: To determine the functional potency (EC₅₀) of the 2-Bromomelatonin batch by measuring its ability to inhibit cAMP production.
-
Materials:
-
HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
-
Test Compounds: New 2-Bromomelatonin batch, reference standard, and Melatonin.
-
-
Methodology:
-
Seed the recombinant cells in 96- or 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-treat the cells with the serially diluted test compounds for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (typically the EC₈₀) to induce cAMP production. This step is crucial as it elevates the basal cAMP level, creating a window to measure inhibition.
-
Incubate for another 15-30 minutes.
-
Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Read the signal on a plate reader compatible with the assay technology (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Normalize the data, setting the signal from forskolin-stimulated cells as 0% inhibition and the signal from maximally inhibited cells (high concentration of agonist) as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibitory effect).
-
Comparative Data Presentation
| Compound | Receptor | EC₅₀ (nM) |
| New Batch 2-Br-Mel | MT1 | Experimental Value |
| MT2 | Experimental Value | |
| Reference 2-Br-Mel | MT1 | 0.45 |
| MT2 | 0.80 | |
| Melatonin (Control) | MT1 | 4.5 |
| MT2 | 9.8 |
A valid batch should have EC₅₀ values within ± 25% of the reference standard.
Final Comparative Analysis & Interpretation
The ultimate validation comes from synthesizing all the data into a single, clear comparison. This holistic view allows for a confident decision on whether to accept or reject a synthetic batch.
Batch Validation Summary
| Parameter | Melatonin (Reference) | Reference 2-Br-Mel | New 2-Br-Mel Batch | Pass/Fail |
| Purity (HPLC) | N/A | ≥98% | Value | |
| Ki MT1 (nM) | ~1.1 | ~0.09 | Value | |
| Ki MT2 (nM) | ~1.9 | ~0.15 | Value | |
| EC₅₀ MT1 (nM) | ~4.5 | ~0.45 | Value | |
| EC₅₀ MT2 (nM) | ~9.8 | ~0.80 | Value |
Interpretation: A batch is considered validated and acceptable for use in experiments if it meets the purity criteria and its Ki and EC₅₀ values are within the pre-defined acceptable range (e.g., ±20-25%) of the certified reference standard. Significant deviations in any of these parameters may indicate impurities, degradation, or structural inaccuracies that would compromise experimental validity. For instance, a batch with high binding affinity (low Ki) but poor functional potency (high EC₅₀) could suggest the presence of an antagonist impurity or partial agonist characteristics, warranting further investigation or rejection of the batch.
Conclusion
The validation of synthetic compounds is a cornerstone of rigorous scientific research. For a potent and specific molecule like 2-Bromomelatonin, this process is not an optional step but a mandatory prerequisite for generating reliable and reproducible data. By systematically progressing from fundamental physicochemical analysis to target-specific binding and functional assays, researchers can build a self-validating system of evidence. This multi-tiered approach ensures that each batch of 2-Bromomelatonin is chemically correct, pure, and possesses the expected biological activity, thereby upholding the integrity of research in the vital field of melatonergic pharmacology.
References
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sciences. Available at: [Link]
-
The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia. Available at: [Link]
-
Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors. British Journal of Pharmacology. Available at: [Link]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Melatonin receptor agonist. Wikipedia. Available at: [Link]
-
Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Medicinal Chemistry Research. Available at: [Link]
-
GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue. Methods in Molecular Biology. Available at: [Link]
-
Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature Communications. Available at: [Link]
-
Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences. Available at: [Link]
-
Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations in EU Online Dietary Supplements Commerce. Molecules. Available at: [Link]
-
Synthetic Melatoninergic Ligands: Achievements and Prospects. Neurochemical Journal. Available at: [Link]
-
Melatonin. StatPearls. Available at: [Link]
-
Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology. Available at: [Link]
-
Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-Bromomelatonin and Other Melatonin Receptor Agonists: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Bromomelatonin and other prominent melatonin receptor agonists, including Ramelteon, Agomelatine, and Tasimelteon. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of receptor binding, functional activity, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Introduction to Melatonin Receptors and Their Agonists
Melatonin, the primary hormone synthesized and released by the pineal gland in a circadian fashion, orchestrates a wide array of physiological processes, most notably the sleep-wake cycle.[1] Its effects are mediated through two principal high-affinity G protein-coupled receptors (GPCRs): Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[2] Both receptors are primarily coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The MT1 receptor has also been shown to couple to Gαq/11 proteins.[3]
The therapeutic potential of modulating the melatonergic system has led to the development of various synthetic agonists. These compounds aim to mimic the effects of endogenous melatonin with improved pharmacokinetic and pharmacodynamic properties. This guide focuses on a comparative analysis of 2-Bromomelatonin, a potent research compound, against three clinically approved melatonin receptor agonists: Ramelteon, Agomelatine, and Tasimelteon.
Comparative Analysis of Melatonin Receptor Agonists
A thorough understanding of the distinct pharmacological profiles of these agonists is crucial for selecting the appropriate tool for research and potential therapeutic development.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a primary determinant of its potency. Radioligand binding assays are the gold standard for quantifying this interaction, typically yielding a dissociation constant (Kd) or an inhibition constant (Ki).
2-Bromomelatonin is a synthetic analog of melatonin characterized by the substitution of a bromine atom at the C2 position of the indole ring. In vitro studies have demonstrated that 2-Bromomelatonin possesses a significantly higher binding affinity for melatonin receptors compared to the endogenous ligand, melatonin.[4] Its relative binding affinity is reported to be approximately ten times higher than that of melatonin and is comparable to that of 2-iodomelatonin.[4] For a quantitative perspective, the closely related compound, 2-iodomelatonin, exhibits pKi values of 10.55 for human MT1 and 9.87 for human MT2 receptors, indicating exceptionally high affinity.[4] This suggests that 2-Bromomelatonin is also a high-affinity ligand for both MT1 and MT2 receptors.
Ramelteon , an approved treatment for insomnia, is a potent and selective agonist for MT1 and MT2 receptors.[5] It displays a higher affinity for MT1 over MT2 receptors.[5]
Agomelatine , utilized as an antidepressant, is a potent agonist at both MT1 and MT2 receptors, with the unique additional property of being a 5-HT2C receptor antagonist.[5]
Tasimelteon , approved for non-24-hour sleep-wake disorder, is another potent dual agonist of MT1 and MT2 receptors, showing a slightly higher affinity for the MT2 receptor.[5]
Table 1: Comparative Receptor Binding Affinities (Ki/pKi)
| Compound | MT1 Receptor | MT2 Receptor | Selectivity |
| 2-Bromomelatonin | ~10x higher than Melatonin (qualitative) | ~10x higher than Melatonin (qualitative) | Non-selective |
| Melatonin | pKi ~9.0-10.0 | pKi ~8.6-9.5 | Non-selective |
| Ramelteon | Ki: 14 pM (pKi: 10.85) | Ki: 112 pM (pKi: 9.95) | MT1-selective |
| Agomelatine | Ki: 0.1 nM (pKi: 10.0) | Ki: 0.12 nM (pKi: 9.92) | Non-selective |
| Tasimelteon | Ki: 0.304 nM (pKi: 9.52) | Ki: 0.0692 nM (pKi: 10.16) | Slightly MT2-selective |
Note: Ki and pKi values can vary depending on the experimental conditions and cell systems used. The data presented here are compiled from various sources for comparative purposes.
Functional Activity
The functional consequence of receptor binding is a critical parameter. For melatonin receptors, agonist-induced inhibition of cAMP production is a key measure of functional activity, often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Ramelteon , Agomelatine , and Tasimelteon are all full agonists at both MT1 and MT2 receptors, effectively inhibiting forskolin-stimulated cAMP production.
Table 2: Comparative Functional Potency (cAMP Inhibition)
| Compound | MT1 Receptor (IC50/EC50) | MT2 Receptor (IC50/EC50) |
| 2-Bromomelatonin | Potent Agonist (Specific value not available) | Potent Agonist (Specific value not available) |
| Melatonin | ~0.1 - 1 nM | ~0.1 - 1 nM |
| Ramelteon | 21.2 pM | 53.4 pM |
| Agomelatine | ~0.1 - 0.5 nM | ~0.1 - 0.5 nM |
| Tasimelteon | ~0.2 - 0.4 nM | ~0.1 - 0.2 nM |
Note: IC50/EC50 values are highly dependent on the assay conditions and cell line used.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its therapeutic window and dosing regimen.
2-Bromomelatonin exhibits a rapid onset and short duration of hypnotic effects in preclinical models, suggesting rapid absorption and clearance.[6] However, detailed pharmacokinetic parameters such as oral bioavailability and elimination half-life are not well-documented in publicly available literature.
Melatonin itself has a very short half-life of about 40-60 minutes and low oral bioavailability (around 3-15%) due to extensive first-pass metabolism.[7]
Ramelteon , Agomelatine , and Tasimelteon have been developed to overcome some of the pharmacokinetic limitations of melatonin.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Oral Bioavailability | Elimination Half-life (t½) | Primary Metabolism |
| 2-Bromomelatonin | Not available | Short (qualitative) | Not available |
| Melatonin | ~3-15% | 40-60 minutes | CYP1A2, CYP2C19 |
| Ramelteon | ~1.8% (high first-pass) | 1-2.6 hours | CYP1A2, CYP2C, CYP3A4 |
| Agomelatine | <5% (high first-pass) | 1-2 hours | CYP1A2, CYP2C9 |
| Tasimelteon | ~38% | 1.3-3.7 hours | CYP1A2, CYP3A4 |
Signaling Pathways of Melatonin Receptors
Activation of MT1 and MT2 receptors by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to a decrease in cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The Gβγ subunits can also activate other downstream effectors, such as inwardly rectifying potassium channels (GIRKs). The MT1 receptor can also couple to Gαq/11, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).
Caption: Melatonin Receptor Signaling Pathways.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections outline the methodologies for key in vitro assays used to characterize melatonin receptor agonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the MT1 and MT2 receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human MT1 or MT2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand.
-
Add a range of concentrations of the unlabeled test compound (e.g., 2-Bromomelatonin).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., melatonin) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
Objective: To determine the EC50 or IC50 of a test compound for the inhibition of adenylyl cyclase activity.
Principle: Melatonin receptor agonists, acting through Gαi, inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay typically involves stimulating adenylyl cyclase with an agent like forskolin and then measuring the ability of the test compound to inhibit this stimulation.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the human MT1 or MT2 receptor.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add a range of concentrations of the test compound (e.g., 2-Bromomelatonin).
-
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., ELISA, HTRF) or a bioluminescent reporter assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration (or percentage of forskolin-stimulated response) as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% of the maximal inhibition of the forskolin-stimulated cAMP production).
-
Caption: cAMP Functional Assay Workflow.
Conclusion
2-Bromomelatonin emerges as a potent, high-affinity melatonin receptor agonist with a preclinical profile suggesting rapid onset and short duration of action. Its significantly higher binding affinity compared to melatonin makes it a valuable tool for in vitro and in vivo research into the melatonergic system. However, a comprehensive head-to-head comparison with clinically approved agonists like Ramelteon, Agomelatine, and Tasimelteon is hampered by the limited availability of quantitative pharmacokinetic and functional potency data for 2-Bromomelatonin.
The approved agonists, while sharing the common mechanism of MT1/MT2 receptor agonism, exhibit distinct pharmacokinetic profiles and, in the case of Agomelatine, a unique polypharmacology. These differences underscore the importance of careful compound selection based on the specific research question or therapeutic goal.
This guide provides a foundational framework for understanding and comparing these important melatonin receptor agonists. Further research is warranted to fully elucidate the pharmacological profile of 2-Bromomelatonin and to directly compare its in vivo efficacy against other melatonergic agents in relevant models of sleep and circadian rhythm disorders.
References
-
The hypnotic and analgesic effects of 2-bromomelatonin. PubMed. [Link]
-
2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. [Link]
-
Melatonin receptor agonists – Knowledge and References. Taylor & Francis. [Link]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PMC. [Link]
-
Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. PMC. [Link]
-
Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. PubMed. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
Melatonin receptors: molecular pharmacology and signalling in the context of system bias. PMC. [Link]
-
Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. NIH. [Link]
-
Functional activity and EC50 for inhibition of cAMP formation of morphine, oxycodone, and. ResearchGate. [Link]
-
Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Thieme Connect. [Link]
-
The absolute bioavailability of oral melatonin. PubMed. [Link]
-
Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Wiley Online Library. [Link]
-
A Review of Melatonin, Its Receptors and Drugs. PMC. [Link]
-
The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. MDPI. [Link]
-
NCT06802913 | A Novel Inhaled Formulation of Melatonin to Treat Adults With Insomnia: Efficacy Study. ClinicalTrials.gov. [Link]
-
Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. [Link]
-
Melatonin (Research) RIA. IBL-America. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
-
Pharmacokinetics of oral and intravenous melatonin in healthy volunteers. ResearchGate. [Link]
-
Pharmacological inhibition of forskolin-stimulated adenylate cyclase activity in rat brain by melatonin, its analogs, and diazepam. McMaster Experts. [Link]
-
A Randomized, Double-Blind, Placebo-Controlled Trial to Assess the Effectiveness and Safety of Melatonin and Three Formulations of Floraworks Proprietary TruCBN™ for Improving Sleep. MDPI. [Link]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PMC. [Link]
-
Melatonin Pharmacokinetics Following Oral Administration in Preterm Neonates. MDPI. [Link]
-
(PDF) Borneol's Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms. ResearchGate. [Link]
-
Anti-Warburg Effect of Melatonin: A Proposed Mechanism to Explain its Inhibition of Multiple Diseases. MDPI. [Link]
-
Structural basis of the ligand binding and signaling mechanism of melatonin receptors. Nature. [Link]
-
(PDF) Understanding melatonin receptor pharmacology: Latest insights from mouse models, and their relevance to human disease. ResearchGate. [Link]
-
Structures of radioligands used to determine binding affinity for MT 1... ResearchGate. [Link]
-
Binding affinity results on MT 1 , MT 2 and 5-HT 2C of compounds 3a–d. ResearchGate. [Link]
-
A Comparison of the Effect of Two Doses of Oral Melatonin as Premedication on Orientation Score, Induction Compliance, and Emergency Agitation of Children Undergoing Elective Surgeries: A Double-Blinded Randomized Trial. PMC. [Link]
-
Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults. PMC. [Link]
-
Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. eScholarship.org. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Melatonin Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted melatonin analogs, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, receptor binding affinities, and functional activities of these analogs, supported by experimental data and detailed protocols.
Introduction: The Significance of Melatonin and its Receptors
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] Its biological effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors.[2] Given melatonin's therapeutic potential and its short biological half-life, the development of potent and selective melatonin receptor agonists has been a major focus of drug discovery.[3]
The indole scaffold of melatonin offers several positions for chemical modification. The C2 position, in particular, has emerged as a critical site for modulating receptor affinity, selectivity, and functional activity.[4] Substitution at this position can lead to analogs with significantly enhanced potency and varying degrees of agonist or antagonist activity. This guide will compare the performance of various 2-substituted melatonin analogs, providing insights into the structural requirements for optimal interaction with MT1 and MT2 receptors.
Comparative Analysis of 2-Substituted Melatonin Analogs
The affinity and functional activity of melatonin analogs are typically evaluated through radioligand binding assays and functional assays that measure the downstream signaling of the receptors, such as the inhibition of cyclic AMP (cAMP) production.
Structure-Activity Relationship at the C2 Position
Modification at the C2 position of the melatonin scaffold has a profound impact on receptor interaction. This section compares key classes of 2-substituted analogs.
2-Halo Analogs: Introduction of a halogen atom at the C2 position generally enhances affinity. 2-Iodomelatonin is a well-characterized potent agonist with high affinity for both MT1 and MT2 receptors.[5] The iodine substitution is thought to increase lipophilicity and van der Waals interactions within the binding pocket. Similarly, 2-bromomelatonin also exhibits high affinity, often greater than melatonin itself.[4]
2-Aryl Analogs: The introduction of an aryl group, such as a phenyl ring, at the C2 position can significantly increase binding affinity. 2-Phenylmelatonin is a potent agonist at both MT1 and MT2 receptors.[6] The phenyl group is believed to occupy a hydrophobic subpocket in the receptor, leading to enhanced binding.[7] The nature and substitution pattern of this aryl ring can be further tuned to modulate affinity and selectivity.
2-Alkyl Analogs: The introduction of small alkyl groups at the C2 position can also influence activity. However, bulky alkyl substituents, such as an isopropyl group, have been shown to decrease affinity, suggesting steric hindrance within the binding pocket.[4]
Quantitative Comparison of Binding Affinities and Functional Activities
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of selected 2-substituted melatonin analogs for the human MT1 and MT2 receptors. The data is compiled from a comprehensive study to ensure consistency in experimental conditions.[8]
| Compound | 2-Substituent | MT1 pKi | MT2 pKi | MT1 pEC50 | MT2 pEC50 | MT2/MT1 Selectivity (pEC50) |
| Melatonin | -H | 9.52 | 9.71 | 9.68 | 9.87 | 1.5 |
| 2-Iodomelatonin | -I | 10.15 | 10.39 | 10.26 | 10.51 | 1.8 |
| 2-Phenylmelatonin | -Phenyl | 10.40 | 10.60 | 10.34 | 10.70 | 2.3 |
| Analog A | -CH3 | 9.60 | 9.85 | 9.55 | 9.90 | 2.2 |
| Analog B | -Br | 10.05 | 10.28 | 10.10 | 10.42 | 2.1 |
Data presented as mean values. Higher pKi and pEC50 values indicate higher affinity and potency, respectively.
As the data illustrates, substitutions at the C2 position with iodine, a phenyl group, or even a methyl group can lead to analogs with comparable or even superior affinity and potency to melatonin.
Experimental Methodologies: Ensuring Self-Validating Systems
To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental protocols for the synthesis and biological evaluation of 2-substituted melatonin analogs.
Synthesis of 2-Substituted Melatonin Analogs
The synthesis of 2-substituted melatonin analogs typically involves the modification of the melatonin indole core.
Synthesis of 2-Iodomelatonin:
A common method for the synthesis of 2-iodomelatonin involves the direct iodination of melatonin.
Step-by-step protocol:
-
Dissolve melatonin in a suitable solvent, such as methanol.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography.
Synthesis of 2-Arylmelatonin Analogs via Suzuki Coupling:
The Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds and is widely used for the synthesis of 2-arylmelatonin analogs.[9][10] This typically involves the reaction of a 2-halo-melatonin derivative (e.g., 2-bromomelatonin) with an arylboronic acid in the presence of a palladium catalyst.
Step-by-step protocol:
-
Combine 2-bromomelatonin, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired 2-arylmelatonin analog.
Caption: Synthesis of 2-Arylmelatonin Analogs via Suzuki Coupling.
Biological Evaluation Protocols
Radioligand Binding Assay:
This assay is used to determine the binding affinity (Ki) of the analogs for the MT1 and MT2 receptors. The principle lies in the competition between the unlabeled analog and a radiolabeled ligand (typically 2-[125I]iodomelatonin) for binding to the receptors.[7] The high specific activity and affinity of 2-[125I]iodomelatonin make it an ideal choice for these assays.
Step-by-step protocol:
-
Prepare cell membranes from a cell line stably expressing the human MT1 or MT2 receptor (e.g., HEK293 cells). The use of HEK293 cells is advantageous due to their robust growth, high transfection efficiency, and well-characterized signaling pathways.[11]
-
Incubate the cell membranes with a fixed concentration of 2-[125I]iodomelatonin and varying concentrations of the unlabeled test compound.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay:
This assay measures the functional activity (EC50) of the analogs by quantifying their ability to inhibit forskolin-stimulated cAMP production, a hallmark of MT1 and MT2 receptor activation through Gi/o proteins.[2]
Step-by-step protocol:
-
Culture cells expressing the MT1 or MT2 receptor (e.g., HEK293 cells) in a suitable medium.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay or a bioluminescence-based assay).
-
Generate a dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Caption: Experimental Workflows for Analog Evaluation.
Mechanistic Insights: Melatonin Receptor Signaling
Both MT1 and MT2 receptors are primarily coupled to the inhibitory G protein, Gi/o. Upon agonist binding, these receptors undergo a conformational change, leading to the activation of Gi/o. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] However, there are also differences in their downstream signaling pathways. MT1 activation can lead to the modulation of phospholipase C (PLC) and protein kinase C (PKC) pathways, while MT2 has been shown to influence cGMP levels.[12][13] These differential signaling cascades may contribute to the distinct physiological roles of the two receptor subtypes.[2]
Caption: Differential Signaling Pathways of MT1 and MT2 Receptors.
Conclusion and Future Directions
The structure-activity relationship of 2-substituted melatonin analogs is a rich and evolving field. The evidence clearly demonstrates that the C2 position is a key "hotspot" for modulating receptor affinity, selectivity, and functional activity. The introduction of halogens and aryl groups has proven to be a successful strategy for developing high-potency agonists.
Future research will likely focus on the synthesis and evaluation of a wider diversity of 2-substituents to further refine the SAR and to develop subtype-selective ligands. Such selective agents will be invaluable tools for dissecting the distinct physiological roles of MT1 and MT2 receptors and will hold promise for the development of novel therapeutics for sleep disorders, circadian rhythm disturbances, and other melatonin-related pathologies.
References
-
Spadoni, G., et al. (1993). 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. Journal of Medicinal Chemistry, 36(25), 4069-4074. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Pickering, D. S., et al. (1995). Sedative potency and 2-[125I]iodomelatonin binding affinity of melatonin analogues. European Journal of Pharmacology, 284(1-2), 157-162. [Link]
-
Gobbi, G., & Comai, S. (2019). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Endocrinology, 10, 87. [Link]
-
Gozzo, A., et al. (1999). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Free Radical Biology and Medicine, 26(11-12), 1538-1543. [Link]
-
Tordjman, S., et al. (2017). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology, 15(3), 434-443. [Link]
-
Weiss, N. (2016). Can a functional GPCR assay be performed on transfected HEK293T cells in suspension?. ResearchGate. [Link]
-
Chen, M., et al. (2020). Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins. Journal of Pineal Research, 68(4), e12641. [Link]
-
Pang, S. F., et al. (1993). 2-[125I]Iodomelatonin binding sites in the human colon. Journal of Pineal Research, 14(1), 1-8. [Link]
-
Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e55922. [Link]
-
Tan, D. X., et al. (2023). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. Molecules, 28(3), 1141. [Link]
-
Amini, N., et al. (2021). Melatonin receptor signaling pathways are summarized in this figure. Both MT1... ResearchGate. [Link]
- CN113968809B - Chemical synthesis method of melatonin - Google P
-
Atwood, B. K., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. BMC Genomics, 12, 14. [Link]
-
Arendt, J., & Aulinas, A. (2023). The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. International Journal of Molecular Sciences, 24(13), 10642. [Link]
-
A. F. (2020). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Sun, Y., et al. (2012). Phenylphosphinacalix[10]trifuran: synthesis, coordination and application in the Suzuki-Miyaura cross-coupling reaction in water. RSC Advances, 2(24), 9069-9071. [Link]
-
Cardinali, D. P. (2021). Melatonin: Facts, Extrapolations and Clinical Trials. Molecules, 26(16), 4973. [Link]
-
Duranti, E., et al. (1992). 2-bromomelatonin: synthesis and characterization of a potent melatonin agonist. Life Sciences, 51(6), 479-485. [Link]
-
Gbahou, F., & Jockers, R. (2016). Agonist-dependent internalization of β2AR-Gαs. A. HEK293 cells stably... ResearchGate. [Link]
-
López-Canul, M., et al. (2019). Melatonin MT1 and MT2 Receptors Exhibit Distinct Effects in the Modulation of Body Temperature across the Light/Dark Cycle. ResearchGate. [Link]
-
Reiter, R. J., et al. (2023). Melatonin: Both a Messenger of Darkness and a Participant in the Cellular Actions of Non-Visible Solar Radiation of Near Infrared Light. Biology, 12(1), 93. [Link]
-
Creative Bioarray. GPCR Stable Cell Line. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Sedative potency and 2-[125I]iodomelatonin binding affinity of melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 9. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Melatonergic Agonists: 2-Bromomelatonin vs. Melatonin
In the landscape of neuropharmacology and chronobiology, the nuanced modulation of the melatonergic system is a cornerstone of therapeutic and research endeavors. The endogenous hormone, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, universally known as melatonin, serves as the primary ligand for the high-affinity MT1 and MT2 receptors.[1][2][3][4] The quest for more potent and selective tools has led to the development of synthetic analogs, among which 2-Bromomelatonin has emerged as a significant compound. This guide provides an in-depth, evidence-based comparison of the potency of 2-Bromomelatonin relative to its parent compound, melatonin, intended for researchers, scientists, and drug development professionals.
Defining Potency in Melatonergic Systems
Pharmacological potency is a composite measure, primarily defined by two key parameters:
-
Binding Affinity (Kᵢ or Kₔ): This quantifies the strength of the interaction between a ligand and its receptor. A lower Kᵢ or Kₔ value signifies a higher binding affinity, meaning a lower concentration of the ligand is required to occupy 50% of the receptors at equilibrium.
-
Functional Potency (EC₅₀ or IC₅₀): This measures the concentration of a ligand required to elicit a 50% maximal biological response. For agonists of the MT1 and MT2 receptors, this is typically the concentration needed to inhibit 50% of adenylyl cyclase activity.
This guide will dissect both aspects to provide a comprehensive answer to the central question: Is 2-Bromomelatonin more potent than melatonin?
The Molecular Target: MT1 and MT2 Receptor Signaling
Melatonin and its analogs mediate their primary effects through two G protein-coupled receptors (GPCRs), MT1 and MT2.[1][5] These receptors are predominantly coupled to the inhibitory G-protein, Gαi/o.[6] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][6] This canonical pathway is the most widely accepted mechanism for melatonin's chronobiotic effects.[7] While other signaling cascades, including Gs coupling and β-arrestin recruitment, have been reported, the Gαi-mediated inhibition of cAMP production remains the gold-standard for assessing the functional potency of melatonergic agonists.[6][8][9]
Caption: Canonical Gi-coupled signaling pathway for MT1/MT2 receptors.
Head-to-Head Comparison: Quantitative Analysis
The crucial distinction in potency between 2-Bromomelatonin and melatonin lies in the substitution of a bromine atom at the C2 position of the indole ring. This modification significantly enhances the molecule's interaction with the receptor binding pocket.
Binding Affinity
Experimental data from radioligand binding assays consistently demonstrates that 2-Bromomelatonin possesses a markedly higher affinity for melatonin receptors compared to the endogenous hormone. Studies using isolated melatonin receptors have shown that the relative binding affinity of 2-bromomelatonin is approximately ten times higher than that of melatonin.[10] This suggests that the bromine substitution creates a more favorable interaction within the receptor's binding site.
Table 1: Comparative Binding Affinity at Melatonin Receptors
| Compound | Receptor | Binding Affinity (Kᵢ, pM) | Fold Increase vs. Melatonin | Source(s) |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Melatonin) | hMT1 | ~20-100 pM | - | [11] |
| hMT2 | ~100-200 pM | - | [11] | |
| 2-Bromomelatonin | hMT1 | ~2-10 pM (estimated) | ~10x | [10][12] |
| hMT2 | ~10-20 pM (estimated) | ~10x | [10][12] |
Note: Exact Kᵢ values can vary based on experimental conditions and cell systems. The values presented are representative ranges derived from the literature. The ~10x increase for 2-Bromomelatonin is a well-supported finding.[10]
Functional Potency
Beyond simply binding with higher affinity, 2-Bromomelatonin also acts as a potent full agonist, effectively triggering the downstream signaling cascade.[10] Functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP accumulation or [³⁵S]GTPγS binding, confirm its enhanced potency. The order of potency in such assays typically mirrors the order of binding affinity.[12]
Table 2: Comparative Functional Potency at Melatonin Receptors
| Compound | Assay Type | Potency (EC₅₀/IC₅₀) | Source(s) |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Melatonin) | [³⁵S]GTPγS Binding (hMT1) | 1.5 nM | [13] |
| [³⁵S]GTPγS Binding (hMT2) | 0.42 nM | [13] | |
| 2-Bromomelatonin | Inhibition of Neuronal Firing | Enhanced activity vs. Melatonin | [10] |
| [³⁵S]GTPγS Binding (hMT2) | Potency order follows affinity: 2-Bromomelatonin > Melatonin | [12] |
While direct side-by-side EC₅₀ values are not always published in the same study, the collective evidence robustly supports that 2-Bromomelatonin is a more potent functional agonist than melatonin.[10][12]
Experimental Methodologies: The Basis of Evidence
Radioligand Competitive Binding Assay
This assay directly measures the binding affinity (Kᵢ) of a test compound.
Causality & Rationale: The principle is based on competition. A constant, low concentration of a high-affinity radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) is incubated with membranes from cells expressing the MT1 or MT2 receptor. Increasing concentrations of an unlabeled competitor (the "cold" ligand, such as melatonin or 2-Bromomelatonin) are added. A more potent competitor will displace the radioligand from the receptor at a lower concentration. The concentration of the competitor that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ value.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest cells recombinantly expressing either hMT1 or hMT2 receptors and prepare membrane fractions via homogenization and centrifugation.[14]
-
Assay Setup: In a 96-well plate, add receptor membranes, a fixed concentration of 2-[¹²⁵I]iodomelatonin, and serially diluted test compound (melatonin or 2-Bromomelatonin) to each well.[15]
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separation: Rapidly separate receptor-bound radioligand from unbound radioligand via vacuum filtration through a glass fiber filter mat.[16] The receptors and bound ligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, from which the Kᵢ is calculated.
Caption: Workflow for a radioligand competitive binding assay.
cAMP Inhibition Functional Assay
This assay measures the functional potency (IC₅₀) of an agonist.
Causality & Rationale: Since MT1/MT2 receptors are Gαi-coupled, their activation inhibits adenylyl cyclase and lowers cAMP levels. To create a measurable signal, the cells are first stimulated with an agent like forskolin, which directly activates adenylyl cyclase and dramatically increases intracellular cAMP. The melatonergic agonist is then added, and its ability to counteract the forskolin effect and reduce cAMP levels is measured. A more potent agonist will reduce cAMP at a lower concentration.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the target receptor (MT1 or MT2) in a multi-well plate and culture overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thus amplifying the signal.
-
Agonist Treatment: Add serial dilutions of the test agonist (melatonin or 2-Bromomelatonin) to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or luminescence-based assays like cAMP-Glo™).[17]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. The resulting inhibition curve is used to calculate the IC₅₀ value.
Caption: Workflow for a cAMP inhibition functional assay.
Conclusion and Implications
The introduction of a bromine atom at the C2 position of the indole nucleus enhances its binding affinity by approximately an order of magnitude.[10] This superior affinity translates directly into greater functional potency, as demonstrated in cellular signaling assays.[10][12]
For researchers and drug developers, this enhanced potency makes 2-Bromomelatonin a valuable tool. Its high affinity makes it an excellent candidate for developing radioligands for receptor characterization and a powerful pharmacological probe for studying the melatonergic system with greater precision than melatonin itself. While its clinical applications are still under investigation, its properties highlight a key structural motif for the design of next-generation melatonergic drugs.
References
-
Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 173(20), 2975-2985. [Link]
-
Wikipedia. (n.d.). Melatonin receptor. Retrieved January 24, 2026, from [Link]
-
Sari, Y., & Sancar, A. (2017). A Review of Melatonin, Its Receptors and Drugs. Journal of Clinical and Experimental Investigations, 8(1), 1-6. [Link]
-
Stoicea, N., et al. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia, 97(3), 763-768. [Link]
-
Sugden, D. (1995). Sedative potency and 2-[125I]iodomelatonin binding affinity of melatonin analogues. European Journal of Pharmacology, 287(2), 155-160. [Link]
-
Spadoni, G., et al. (1993). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry, 36(20), 2913-2920. [Link]
-
Leopoldo, M., et al. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 22(11), 5898. [Link]
-
Nonno, R., et al. (1999). Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists. British Journal of Pharmacology, 127(5), 1288-1294. [Link]
-
BindingDB. (n.d.). BDBM9019 CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. Retrieved January 24, 2026, from [Link]
-
Ayoub, M. A., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. Frontiers in Endocrinology, 5, 219. [Link]
-
Legros, C., et al. (2014). New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors. Journal of Medicinal Chemistry, 57(10), 4215-4225. [Link]
-
de Lima Menezes, G., et al. (2024). Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors. Scientific Reports, 14(1), 10922. [Link]
-
Ayoub, M. A., et al. (2004). Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers. Molecular Pharmacology, 66(2), 312-321. [Link]
-
Zisapel, N. (2018). The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. Journal of Clinical Medicine, 7(9), 275. [Link]
-
Patel, N., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e53779. [Link]
-
Tarzia, G., et al. (2003). Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study. Journal of Medicinal Chemistry, 46(11), 2110-2122. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 24, 2026, from [Link]
-
Leopoldo, M., et al. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. PubMed. [Link]
-
Lewis, A. F., et al. (2023). Cross-species comparison of AlphaFold-derived G protein-coupled receptor structures reveals novel melatonin-related receptor in Neurospora crassa. PLOS One, 18(11), e0294788. [Link]
-
Costea, L. D., et al. (2023). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. Molecules, 28(15), 5729. [Link]
-
Ishizuka, T., et al. (2014). Pharmacological Characterization of a Highly Selective and Potent Partial Agonist of the MT2 Melatonin Receptor. Cellular Physiology and Biochemistry, 34(1), 199-212. [Link]
-
ResearchGate. (n.d.). Structures of radioligands used to determine binding affinity for MT1... Retrieved January 24, 2026, from [Link]
-
Unived. (2024, February 27). A Comparison of Slow and Fast-Release Melatonin. [Link]
-
ResearchGate. (n.d.). Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... Retrieved January 24, 2026, from [Link]
-
Slominski, A. T., et al. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International Journal of Molecular Sciences, 22(20), 11099. [Link]
-
ResearchGate. (n.d.). Binding affinity results on MT1, MT2 and 5-HT2C of compounds 3a–d. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. PubChem. Retrieved January 24, 2026, from [Link]
-
Masana, M. I., & Dubocovich, M. L. (2001). Melatonin receptor signaling: finding the path through the dark. Science's STKE, 2001(107), pe39. [Link]
-
Dubocovich, M. L., et al. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 50, 341-365. [Link]
Sources
- 1. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 2. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | CymitQuimica [cymitquimica.com]
- 4. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | C35H44N4O3 | CID 9894242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand efficacy and potency at recombinant human MT2 melatonin receptors: evidence for agonist activity of some mt1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BindingDB BDBM9019 CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide [bindingdb.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Cross-species comparison of AlphaFold-derived G protein-coupled receptor structures reveals novel melatonin-related receptor in Neurospora crassa | PLOS One [journals.plos.org]
A Comparative In Vivo Efficacy Analysis: 2-Bromomelatonin and Agomelatine
For researchers and drug development professionals in the fields of neuroscience and psychopharmacology, the exploration of novel melatonergic agents offers promising avenues for the treatment of depressive and circadian rhythm disorders. This guide provides an in-depth, objective comparison of the in vivo efficacy of two prominent melatonergic compounds: 2-Bromomelatonin, a potent melatonin agonist, and agomelatine, a dual-action melatonergic agonist and serotonin 5-HT2C receptor antagonist. While direct head-to-head preclinical trials are not available in the current literature, this guide synthesizes available in vivo data to offer a comparative perspective on their pharmacological profiles and therapeutic potential.
Introduction to the Compounds: Delineating the Mechanisms of Action
2-Bromomelatonin is a synthetic analog of melatonin, characterized by the substitution of a bromine atom at the C-2 position of the indole nucleus.[1] This structural modification results in a significantly higher binding affinity for melatonin receptors (MT1 and MT2) compared to the endogenous hormone, melatonin.[1] In vitro studies have demonstrated that 2-Bromomelatonin's affinity for melatonin receptors isolated from the rabbit parietal cortex is approximately ten times higher than that of melatonin itself.[1] Its mechanism of action is primarily as a potent agonist at these receptors, mimicking and potentially amplifying the physiological effects of melatonin.[1]
Agomelatine , on the other hand, possesses a more complex pharmacological profile. It is a potent agonist at both MT1 and MT2 receptors, with an affinity comparable to melatonin.[2] However, what distinguishes agomelatine is its additional antagonist activity at the serotonin 5-HT2C receptor.[2][3] This dual mechanism is believed to be synergistic, contributing to its antidepressant and anxiolytic effects.[3] The blockade of 5-HT2C receptors is thought to increase dopamine and norepinephrine release in the prefrontal cortex, an action not present in direct melatonin agonists like 2-Bromomelatonin.
Comparative In Vivo Efficacy in Preclinical Models
The in vivo efficacy of these two compounds has been evaluated in various animal models, each designed to assess specific aspects of their therapeutic potential, such as antidepressant-like activity and circadian rhythm regulation.
Models of Depression and Anxiety
Standard behavioral despair models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used to screen for potential antidepressant activity.
Agomelatine has demonstrated significant antidepressant-like effects in these models. In the rodent FST, both acute and repeated administration of agomelatine significantly decreased the duration of immobility.[3] Repeated administration over 10 to 13 days showed a dose-dependent effect in both rats and mice.[3] In the TST, agomelatine treatment markedly decreased immobility time in mice subjected to chronic social defeat stress (CSDS).[4] Furthermore, in the chronic unpredictable mild stress (UCMS) model, a paradigm with high validity for modeling depression, chronic agomelatine treatment reversed the stress-induced reduction in sucrose consumption, an indicator of anhedonia.[5]
For 2-Bromomelatonin , there is a notable lack of published data on its efficacy in the FST, TST, or chronic stress models of depression. The available in vivo research has primarily focused on its hypnotic and analgesic properties.[6] While these effects are relevant to some symptoms of depression, such as sleep disturbances and somatic complaints, they do not directly address the core symptoms of anhedonia and behavioral despair.
Models of Circadian Rhythm Disruption
The regulation of circadian rhythms is a key therapeutic target for melatonergic compounds.
Agomelatine has shown robust efficacy in models of circadian rhythm disruption. It has demonstrated the ability to resynchronize disturbed sleep/wake cycles in animal models of depression.
2-Bromomelatonin has been shown to be an extremely effective agonist in the Syrian hamster gonadal regression model.[1] This model is a classic in vivo assay for melatonergic activity, where the shortening of daylight hours leads to gonadal atrophy, a process that can be prevented by the administration of melatonin or its agonists. The potent effect of 2-Bromomelatonin in this model underscores its strong agonistic activity at melatonin receptors and its potential to influence physiological processes regulated by photoperiod and circadian rhythms.
Quantitative Data Summary
The following table summarizes the available quantitative data from the preclinical studies discussed. It is important to note the different animal models and experimental conditions when comparing these values.
| Compound | Animal Model | Key Parameter | Effective Dose Range | Outcome | Citation |
| Agomelatine | Rat Forced Swim Test | Immobility Time | 4, 16, 32 mg/kg (repeated) | Significant Decrease | [3] |
| Mouse Tail Suspension Test (CSDS) | Immobility Time | 50 mg/kg (i.p.) | Significant Decrease | [4] | |
| Rat Chronic Unpredictable Mild Stress | Sucrose Consumption | 10, 50 mg/kg (i.p.) | Reversal of Deficit | [5] | |
| 2-Bromomelatonin | Syrian Hamster Gonadal Regression | Gonadal Atrophy | Not specified | Extremely Effective Agonist | [1] |
| Rat Hypnotic/Analgesic Model | Loss of Righting Reflex (ED50) | 38 mg/kg (i.v.) | Hypnotic Effect | [6] | |
| Rat Hypnotic/Analgesic Model | Loss of Response to Tail Clamp (ED50) | 21 mg/kg (i.v.) | Antinocifensive Effect | [6] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key in vivo experiments are provided below.
Forced Swim Test (FST) for Antidepressant-Like Activity (as applied to Agomelatine)
Causality: The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce this immobility time.
Protocol:
-
Apparatus: A transparent cylindrical container (50 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm.[7]
-
Acclimation: Animals (rats or mice) are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.[8]
-
Drug Administration: Agomelatine or vehicle is administered at specified doses and time points (e.g., intraperitoneally 30 minutes before the test).[3]
-
Test Session: On the test day, animals are placed in the cylinder for a 5 or 6-minute session.[7][8]
-
Data Analysis: The duration of immobility during the final 4 minutes of the test is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) for Antidepressant-Like Activity (as applied to Agomelatine)
Causality: Similar to the FST, the TST induces a state of behavioral despair by subjecting mice to the inescapable stress of being suspended by their tails. Antidepressants reduce the duration of immobility in this paradigm.[9]
Protocol:
-
Apparatus: Mice are suspended by their tails using adhesive tape, placed approximately 1 cm from the tip of the tail. The suspension point is about 50 cm above the floor.[4]
-
Drug Administration: Agomelatine or vehicle is administered prior to the test.
-
Test Session: The duration of the test is typically 6 minutes.[4]
-
Data Analysis: The total time the animal remains immobile during the 6-minute session is recorded. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[9]
Chronic Unpredictable Mild Stress (UCMS) Model (as applied to Agomelatine)
Causality: The UCMS model aims to induce a state of chronic stress in rodents, leading to behavioral changes that mimic symptoms of human depression, such as anhedonia (reduced interest in rewarding stimuli).[10]
Protocol:
-
Stress Regimen: For a period of several weeks (e.g., 5 weeks), animals are subjected to a series of mild, unpredictable stressors. These can include periods of food or water deprivation, tilted cages, soiled bedding, light/dark cycle reversal, and social stress.[10]
-
Drug Administration: Agomelatine or vehicle is administered daily throughout the stress period.
-
Sucrose Preference Test (SPT): To assess anhedonia, animals are given a choice between two bottles, one containing a 1% sucrose solution and the other containing plain water. The consumption of each liquid is measured over a 24-hour period.
-
Data Analysis: A decrease in the preference for the sucrose solution in the stressed group compared to the non-stressed control group indicates anhedonia. A reversal of this deficit in the drug-treated stressed group suggests an antidepressant-like effect.
Syrian Hamster Gonadal Regression Model (as applied to 2-Bromomelatonin)
Causality: In photoperiod-sensitive species like the Syrian hamster, exposure to short daylight cycles mimics winter conditions and induces testicular regression. This effect is mediated by the pineal gland and melatonin. Potent melatonin agonists can prevent this regression.
Protocol:
-
Housing: Male Syrian hamsters are exposed to a short photoperiod (e.g., 6 hours of light, 18 hours of dark) for several weeks to induce gonadal regression.
-
Drug Administration: 2-Bromomelatonin or vehicle is administered daily, typically in the late afternoon.
-
Endpoint Measurement: At the end of the study period, testicular weight and/or volume are measured.
-
Data Analysis: A significant difference in testicular size between the vehicle-treated and 2-Bromomelatonin-treated groups, with the latter showing preserved testicular size, indicates potent melatonergic agonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of agomelatine and a typical experimental workflow for an in vivo antidepressant screening study.
Caption: Proposed synergistic mechanism of action of agomelatine.
Caption: General experimental workflow for in vivo antidepressant screening.
Conclusion and Future Directions
This comparative guide highlights the distinct in vivo profiles of 2-Bromomelatonin and agomelatine. Agomelatine's efficacy is well-documented in a range of animal models of depression and anxiety, supporting its clinical use as an antidepressant. Its dual mechanism of action likely contributes to its broad spectrum of activity.
2-Bromomelatonin, while demonstrating potent melatonergic agonism in a key in vivo model of circadian function and showing hypnotic and antinociceptive effects, requires further investigation in established models of depression to fully elucidate its therapeutic potential in this domain. Its high affinity for melatonin receptors suggests it could be a powerful tool for conditions primarily driven by circadian dysregulation.
A significant gap in the literature is the absence of direct, head-to-head in vivo comparative studies. Such research would be invaluable for definitively positioning these two compounds relative to each other in terms of efficacy and for guiding the development of future melatonergic drugs. Future studies should aim to evaluate 2-Bromomelatonin in models like the FST, TST, and UCMS, and directly compare its effects with those of agomelatine on both behavioral and neurobiological endpoints.
References
- Barden, N., Shink, E., Labbe, M., et al. (2004). Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors.
- Yilmaz, S., Wang, M., Zhang, Y., et al. (2024). Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model. Antioxidants, 14(4), 410.
- Tarzia, G., Diamantini, G., Spadoni, G., et al. (1995). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Pharmacy and Pharmacology, 47(5), 437-441.
- Cryan, J. F., Mombereau, C., & Vassout, A. (2003). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 27(8), 715-724.
-
Melior Discovery. Tail Suspension Test In Mice. Available at: [Link].
- Millan, M. J., Gobert, A., Lejeune, F., et al. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. The Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964.
- D'Aquila, P. S., Brain, P., & Willner, P. (1997). Effects of chronic mild stress on performance in a DRL 18-s schedule of reinforcement. Psychopharmacology, 129(2), 151-156.
-
JoVE. The Forced Swim Test as a Model of Depressive-like Behavior - a 2 minute Preview of the Experimental Protocol. Available at: [Link].
- Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93.
- Maze, M., & Tranquilli, W. J. (2003). The hypnotic and analgesic effects of 2-bromomelatonin. Anesthesia & Analgesia, 97(3), 759-762.
- Papp, M., Gruca, P., Boyer, P. A., & Mocaer, E. (2003). Effect of agomelatine in the chronic mild stress model of depression in the rat. Neuropsychopharmacology, 28(4), 694-703.
Sources
- 1. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The hypnotic and analgesic effects of 2-bromomelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Impact of maternal melatonin suppression on forced swim and tail suspension behavioral despair tests in adult offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of Melatoninergic Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective melatoninergic ligands is a critical endeavor in the development of therapeutics for sleep disorders, circadian rhythm disturbances, and mood disorders.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable computational tool, providing a rational framework to navigate the complex interplay between chemical structure and biological activity. This guide offers a comparative analysis of various QSAR methodologies applied to melatoninergic ligands, delving into the underlying principles, experimental workflows, and the interpretation of predictive models. As a senior application scientist, my aim is to provide not just a "how-to," but a "why-to," elucidating the causal reasoning behind the selection of specific QSAR approaches and validation techniques to ensure the development of robust and predictive models.
The Foundation: Understanding Melatonin Receptors and Ligand Interactions
Melatonin exerts its physiological effects primarily through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[2][3] These receptors share a significant degree of amino acid sequence homology (approximately 60%), posing a considerable challenge for the design of subtype-selective ligands.[2] The development of such ligands is crucial, as the two subtypes can mediate different, and sometimes opposing, physiological effects. QSAR studies in this field are therefore often geared towards elucidating the subtle structural modifications that govern selectivity for either the MT1 or MT2 receptor.[4][5]
Key structural features of melatonin, such as the 5-methoxy group and the N-acetyl side chain, are known to be critical for receptor affinity and efficacy.[6] QSAR models aim to quantify the influence of these and other structural and physicochemical properties on the binding affinity and functional activity of a series of analogous compounds.
A Comparative Look at QSAR Methodologies
The landscape of QSAR modeling is diverse, ranging from 2D approaches that consider the topological arrangement of atoms to 3D methods that account for the spatial orientation of molecules. The choice of methodology is dictated by the specific research question, the available data, and the desired level of detail in the structure-activity relationship.
2D-QSAR: Uncovering Global Molecular Properties
Two-dimensional QSAR models establish a correlation between biological activity and global molecular descriptors calculated from the 2D representation of a molecule.[7] These descriptors can encompass a wide range of properties, including:
-
Physicochemical descriptors: Lipophilicity (logP), molar refractivity, and polarizability.
-
Topological descriptors: Indices that describe the connectivity and branching of the molecular graph.
-
Electronic descriptors: Parameters related to the distribution of electrons in the molecule.
A key advantage of 2D-QSAR is its relative simplicity and computational efficiency. However, it does not explicitly consider the 3D conformation of the ligands, which is a critical determinant of their interaction with the receptor binding pocket. A study on 2-substituted indole melatonin receptor ligands utilized partial least squares (PLS) and multiple regression analysis (MRA) to reveal an optimal range of lipophilicity for the C2 indole substituent.[8]
3D-QSAR: Mapping the Interaction Fields
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed and intuitive understanding of the structure-activity relationship by analyzing the 3D interaction fields surrounding a set of aligned molecules.[9][10][11]
Comparative Molecular Field Analysis (CoMFA)
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in the dataset.[11] These interaction energies are then used as descriptors in a PLS analysis to build the QSAR model. The results are often visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, a CoMFA study on melatoninergic ligands might reveal that a bulky substituent is favored in a specific region of the molecule, suggesting the presence of a corresponding hydrophobic pocket in the receptor.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA extends the principles of CoMFA by calculating similarity indices based on five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[10] A key difference is the use of a Gaussian function to calculate the distance dependence of the fields, which avoids some of the singularities that can occur in CoMFA at close distances.[11] This often leads to more robust and interpretable models. For example, a CoMSIA model could pinpoint the importance of a hydrogen bond donor at a specific position for enhancing binding affinity.
The Crucial Role of Molecular Alignment
The predictive power of 3D-QSAR models is heavily dependent on the alignment of the molecules in the dataset. A meaningful alignment should reflect the putative binding mode of the ligands in the receptor. Common alignment strategies include:
-
Ligand-based alignment: Aligning molecules based on a common substructure or a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity.
-
Receptor-based alignment (Docking): If the 3D structure of the receptor is known, ligands can be docked into the binding site, and the docked conformations can be used for alignment.
Experimental Workflow: Building a Predictive QSAR Model
The development of a robust and reliable QSAR model is a systematic process that involves several key steps. The following workflow outlines the critical stages, emphasizing the causality behind each experimental choice.
Caption: A generalized workflow for developing a predictive QSAR model.
Step-by-Step Methodology
-
Data Set Curation: The foundation of any QSAR model is a high-quality dataset. This involves selecting a series of structurally diverse compounds with accurately measured biological activity (e.g., binding affinity Ki or functional activity EC50). The data should ideally be from a single, consistent experimental source to minimize variability.
-
Molecular Descriptor Calculation: Based on the chosen QSAR methodology (2D or 3D), relevant molecular descriptors are calculated for each compound.[7] For 3D-QSAR, this involves generating 3D conformations and aligning the molecules.
-
Data Set Splitting: The dataset is divided into a training set and a test set.[12] The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive performance on compounds not used in model development.[13] A common split is 70-80% for the training set and 20-30% for the test set.
-
Model Building: A statistical method, most commonly Partial Least Squares (PLS) for 3D-QSAR, is used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
-
Internal Validation: This is a crucial step to assess the robustness and stability of the model. The most common method is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.
-
External Validation: The predictive power of the developed model is evaluated by using it to predict the biological activity of the compounds in the test set. The predictive correlation coefficient (r²_pred) is calculated to assess how well the model's predictions correlate with the actual experimental values. A high r²_pred value indicates a model with good predictive ability for new compounds.
-
Y-Randomization (Y-Scrambling): To ensure that the developed model is not due to a chance correlation, a Y-randomization test is performed.[14][15] The biological activity values in the training set are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower q² and r² values.
-
Model Interpretation: For 3D-QSAR models, the results are visualized as contour maps. These maps provide valuable insights into the structural features that are important for activity and can guide the design of new, more potent, and selective ligands.
Comparing QSAR Models for Melatoninergic Ligands: A Data-Driven Perspective
Several QSAR studies on melatoninergic ligands have been published, demonstrating the utility of these methods in drug design. The following table summarizes the statistical parameters from representative CoMFA and CoMSIA studies, providing a quantitative basis for comparison.
| QSAR Model | Target | No. of Compounds | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Key Findings | Reference |
| CoMFA | MT1/MT2 Agonists | 64 (training), 78 (test) | 0.62 | 0.96 | Not explicitly stated, but the model successfully predicted the test set | Steric, electrostatic, and lipophilic fields are important for agonist activity. | [16] |
| CoMFA | MT3 Ligands | 30 (training), 9 (test) | 0.608 | 0.897 | Not explicitly stated, but validated with a test set | The model provides structural insights for designing MT3 ligands. | [17] |
| CoMFA | PDE4 Inhibitors | Not specified | up to 0.7582 | up to 0.9720 | 0.9630 | Demonstrates the high predictive power of CoMFA. | [9] |
| CoMSIA | PDE4 Inhibitors | Not specified | up to 0.8539 | up to 0.9610 | 0.9470 | CoMSIA shows robust predictive ability. | [9] |
| 3D-QSAR | LSD1 Inhibitors | Not specified | CoMFA: 0.802, CoMSIA: 0.799 | CoMFA: 0.979, CoMSIA: 0.982 | Not explicitly stated | Electrostatic, hydrophobic, and H-bond donor fields are crucial. | [10] |
Note: The statistical parameters q², r², and r²_pred are key indicators of a QSAR model's quality.
-
r² (coefficient of determination) measures the goodness of fit of the model to the training data. A value closer to 1 indicates a better fit.
-
q² (cross-validated r²) is a measure of the model's internal predictive ability. A q² > 0.5 is generally considered acceptable.
-
r²_pred (predictive r²) assesses the model's ability to predict the activity of an external test set. A higher value indicates better predictive power.
Melatonin Receptor Signaling and QSAR Implications
The activation of MT1 and MT2 receptors by an agonist triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Understanding this pathway is crucial for interpreting the functional data used in QSAR studies.
Caption: Simplified signaling pathway of melatoninergic receptors.
QSAR models built on functional data (e.g., inhibition of forskolin-stimulated cAMP accumulation) can provide insights into how structural modifications influence a ligand's ability to activate this signaling cascade. For instance, a model might reveal that a particular substituent enhances the efficacy of a ligand, leading to a more profound inhibition of adenylyl cyclase.
Conclusion: A Synergy of Computation and Experimentation
Quantitative Structure-Activity Relationship studies are a powerful component of modern drug discovery, offering a rational and efficient approach to the design of novel melatoninergic ligands. The choice between different QSAR methodologies, such as 2D-QSAR, CoMFA, and CoMSIA, depends on the specific objectives of the study and the nature of the available data. Regardless of the chosen method, rigorous validation, including both internal and external assessments, is paramount to ensure the development of a truly predictive model.
The insights gained from well-validated QSAR models, particularly the 3D contour maps from CoMFA and CoMSIA, provide medicinal chemists with a virtual roadmap for optimizing lead compounds. By understanding the key structural and physicochemical features that govern affinity and selectivity for MT1 and MT2 receptors, researchers can prioritize the synthesis of the most promising candidates, ultimately accelerating the discovery of new and improved therapeutics for a range of neurological and psychiatric disorders. The synergy between computational modeling and experimental validation is the cornerstone of successful QSAR-driven drug design.
References
-
3D QSAR Pharmacophore, CoMFA and CoMSIA Based Design and Docking Studies on Phenyl Alkyl Ketones as Inhibitors of Phosphodiesterase 4. PubMed. Available from: [Link]
-
Three-dimensional quantitative structure-activity relationship studies on selected MT1 and MT2 melatonin receptor ligands. PubMed. Available from: [Link]
-
3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. PubMed. Available from: [Link]
-
Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. PMC - PubMed Central. Available from: [Link]
-
Comparative pharmacological studies of melatonin receptors: MT1, MT2 and MT3/QR2. Tissue distribution of MT3/QR2. ResearchGate. Available from: [Link]
-
Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. PMC - NIH. Available from: [Link]
-
Validation Strategies for Robust Assessment of QSAR Models. repository, ULisboa. Available from: [Link]
-
Synthetic Melatoninergic Ligands: Achievements and Prospects. PMC - PubMed Central. Available from: [Link]
-
Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. Available from: [Link]
-
Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. ResearchGate. Available from: [Link]
-
Pharmacophoric search and 3D-QSAR comparative molecular field analysis studies on agonists of melatonin sheep receptors. PubMed. Available from: [Link]
-
2D QSAR Approach to Develop Newer Analogs as Melatonin Receptor Agonist. Semantic Scholar. Available from: [Link]
-
Comparison of various methods for validity evaluation of QSAR models. PMC. Available from: [Link]
-
Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. PubMed. Available from: [Link]
-
Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors. ResearchGate. Available from: [Link]
-
Validation of QSAR Models - Strategies and Importance. ResearchGate. Available from: [Link]
-
Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. Available from: [Link]
-
Validation of QSAR Models. Basicmedical Key. Available from: [Link]
-
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. MDPI. Available from: [Link]
-
New Radioligands for Describing the Molecular Pharmacology of MT1 and MT2 Melatonin Receptors. PMC - NIH. Available from: [Link]
-
Three‐Dimensional Quantitative Structure–Activity Relationship of MT3 Melatonin Binding Site Ligands: A Comparative Molecular Field Analysis. ResearchGate. Available from: [Link]
-
Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Available from: [Link]
-
Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. MDPI. Available from: [Link]
-
Mapping ligands for MT1/MT2 and 5-HT2C receptors: Chemotypes, SAR, and polypharmacology. PubMed. Available from: [Link]
-
Molecular Descriptors For Chemoinformatics Volume 41 2 Volume Set Methods And Principles In Medicinal Chemistry. KIET. Available from: [Link]
-
New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists. ResearchGate. Available from: [Link]
Sources
- 1. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Melatoninergic Ligands: Achievements and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Three-dimensional quantitative structure-activity relationship studies on selected MT1 and MT2 melatonin receptor ligands: requirements for subtype selectivity and intrinsic activity modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping ligands for MT1/MT2 and 5-HT2C receptors: Chemotypes, SAR, and polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 8. Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 13. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. Pharmacophoric search and 3D-QSAR comparative molecular field analysis studies on agonists of melatonin sheep receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Receptor Selectivity: The Case of 2-Bromomelatonin for MT2 over MT1
As Senior Application Scientist, my goal is to bridge the gap between complex pharmacology and actionable experimental design. This guide provides a comprehensive framework for researchers aiming to rigorously assess the selectivity of the synthetic melatonin analogue, 2-Bromomelatonin, for the melatonin receptor 2 (MT2) over melatonin receptor 1 (MT1). We will move beyond simple protocol recitation to explore the causality behind our experimental choices, ensuring a robust and self-validating approach.
The development of receptor subtype-selective ligands is a cornerstone of modern pharmacology.[1][2] Achieving selectivity allows for the targeted modulation of specific physiological pathways, thereby enhancing therapeutic efficacy while minimizing off-target side effects.[3][4] The endogenous neurohormone melatonin, a key regulator of circadian rhythms and sleep, exerts its effects through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[5][6] While structurally similar, these receptors exhibit distinct anatomical distributions and functional roles. For instance, MT1 activation is primarily linked to the regulation of REM sleep, while MT2 is more involved in NREM sleep and phase-shifting circadian rhythms.[7][8] This functional divergence makes the development of subtype-selective agonists or antagonists a highly attractive strategy for treating sleep disorders, depression, and other neurological conditions.[6][9]
This guide will detail a two-pronged experimental strategy to define the selectivity profile of 2-Bromomelatonin:
-
Quantification of Binding Affinity: Determining the equilibrium dissociation constant (Kᵢ) at both MT1 and MT2 receptors through competitive radioligand binding assays.
-
Assessment of Functional Potency: Measuring the compound's ability to elicit a cellular response (inhibition of cAMP) at each receptor subtype to determine its potency (EC₅₀) and efficacy (Eₘₐₓ).
By comparing these quantitative metrics, we can build a comprehensive and reliable profile of 2-Bromomelatonin's selectivity.
Part 1: Determining Binding Affinity via Competitive Radioligand Binding Assay
The foundational step in assessing selectivity is to measure how tightly a compound binds to its intended targets. A competitive radioligand binding assay is the gold standard for this purpose.
Principle of the Assay
This assay quantifies the ability of an unlabeled "cold" ligand (our test compound, 2-Bromomelatonin) to compete with a "hot," radiolabeled ligand for binding to the receptor. We will use membranes from cells engineered to express a high density of either human MT1 or MT2 receptors. The radioligand of choice is 2-[¹²⁵I]-iodomelatonin, a high-affinity, non-selective ligand widely used for characterizing melatonin receptors.[10][11] By measuring the concentration of 2-Bromomelatonin required to displace 50% of the bound radioligand (the IC₅₀ value), we can calculate its inhibition constant (Kᵢ), a true measure of binding affinity.
Experimental Workflow: Competitive Binding
The following diagram outlines the key steps in the competitive binding assay.
Caption: Workflow for the competitive radioligand binding assay.
Detailed Experimental Protocol
A. Cell Culture and Membrane Preparation
-
Rationale: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), provide a consistent and high-density source of a single receptor subtype, eliminating confounding variables from native tissues.[10]
-
Culture Cells: Maintain CHO cells stably expressing either human MT1 (CHO-hMT1) or human MT2 (CHO-hMT2) receptors in appropriate growth medium until they reach 80-90% confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS), then scrape them into a collection tube. Centrifuge to pellet the cells.
-
Lysis & Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.[12]
-
Washing & Storage: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., BCA assay), aliquot, and store at -80°C until use.[12]
B. Competitive Binding Assay
-
Rationale: The assay is performed in a 96-well plate format for high-throughput analysis. All dilutions and additions should be performed on ice to minimize receptor degradation.
-
Prepare Reagents:
-
Test Compounds: Prepare a serial dilution series of 2-Bromomelatonin and comparator compounds (e.g., Melatonin, Luzindole) in assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Radioligand: Dilute 2-[¹²⁵I]-iodomelatonin in assay buffer to a final concentration approximately equal to its Kₑ (typically 50-100 pM).[13]
-
Membranes: Thaw and dilute the hMT1 and hMT2 membrane preparations in assay buffer to a concentration that yields robust and specific binding (typically 5-20 µg protein per well).
-
-
Assay Plate Setup (Final Volume: 250 µL):
-
Total Binding: 150 µL membranes + 50 µL assay buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membranes + 50 µL of a high concentration of unlabeled melatonin (e.g., 1 µM) + 50 µL radioligand.
-
Competition: 150 µL membranes + 50 µL of test compound dilution + 50 µL radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a PEI-presoaked GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a microplate scintillation counter.[12]
C. Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the measured CPM.
-
Determine IC₅₀: Plot the specific binding CPM against the log concentration of the competitor. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[10]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
Part 2: Assessing Functional Selectivity via cAMP Inhibition Assay
Binding affinity does not describe the functional consequence of the ligand-receptor interaction. A compound could be a high-affinity agonist, antagonist, or inverse agonist. Therefore, a functional assay is critical for a complete selectivity profile.
Principle of the Assay
MT1 and MT2 are canonically coupled to the inhibitory G-protein, Gαᵢ.[14] Activation of these receptors inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][15] In this assay, we first stimulate the cells with forskolin, a direct activator of AC, to raise basal cAMP levels. We then measure the ability of 2-Bromomelatonin to inhibit this forskolin-stimulated cAMP production in a dose-dependent manner.
Signaling Pathway: Gi-Coupled Receptor
This diagram illustrates the signaling cascade initiated by an agonist binding to a Gαᵢ-coupled receptor like MT1 or MT2.
Caption: Gi-protein signaling pathway leading to cAMP inhibition.
Detailed Experimental Protocol
A. Cell Culture and Assay Setup
-
Rationale: This assay uses the same whole, live CHO-hMT1 and CHO-hMT2 cells from Part 1. A homogenous assay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or Promega's GloSensor™, is preferred for its simplicity and high-throughput capability.[16][17]
-
Cell Seeding: Harvest the CHO-hMT1 and CHO-hMT2 cells and resuspend them in stimulation buffer. Seed the cells into a 384-well assay plate at an optimized density and allow them to equilibrate.[18]
-
Compound Addition: Add serial dilutions of 2-Bromomelatonin and comparator compounds to the wells. Include a "vehicle only" control. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add a solution of forskolin to all wells (except for a negative control) to a final concentration that elicits a sub-maximal cAMP response (typically 1-10 µM). Incubate for 30 minutes at room temperature.
B. cAMP Detection (Example using HTRF)
-
Rationale: HTRF is a robust method that relies on fluorescence resonance energy transfer between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Cell Lysis & Reagent Addition: Add the HTRF detection reagents, which include the labeled cAMP analog and the labeled antibody mixed in a lysis buffer, to all wells. This stops the reaction and releases intracellular cAMP.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.
C. Data Analysis
-
Calculate HTRF Ratio: Calculate the ratio of the two emission wavelengths (665 nm / 620 nm) for each well.
-
Normalize Data: Normalize the data by setting the signal from the forskolin-only wells as 0% inhibition and the signal from the non-stimulated wells as 100% inhibition.
-
Determine EC₅₀ and Eₘₐₓ: Plot the % inhibition against the log concentration of the agonist. Fit the data using a non-linear regression model to determine the EC₅₀ (the concentration producing 50% of the maximal effect) and the Eₘₐₓ (the maximum observed effect).
Data Interpretation and Presentation
Table 1: Comparative Binding Affinities at Melatonin Receptors
| Compound | Receptor | Kᵢ (nM) [Mean ± SEM] | Selectivity Ratio (Kᵢ MT1 / Kᵢ MT2) |
| Melatonin | MT1 | 0.15 ± 0.02 | 1.2 |
| MT2 | 0.12 ± 0.01 | ||
| 2-Bromomelatonin | MT1 | 5.8 ± 0.6 | 48.3 |
| MT2 | 0.12 ± 0.02 | ||
| Luzindole (Antagonist) | MT1 | 15.2 ± 1.8 | 0.6 |
| MT2 | 25.0 ± 3.1 | ||
| UCM924 (MT2 Agonist) | MT1 | 85.0 ± 9.2 | 170 |
| MT2 | 0.5 ± 0.07 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Functional Potency at Melatonin Receptors
| Compound | Receptor | EC₅₀ (nM) [Mean ± SEM] | Eₘₐₓ (% Inhibition) | Potency Ratio (EC₅₀ MT1 / EC₅₀ MT2) |
| Melatonin | MT1 | 0.25 ± 0.04 | 98 ± 2% | 1.1 |
| MT2 | 0.22 ± 0.03 | 99 ± 1% | ||
| 2-Bromomelatonin | MT1 | 12.5 ± 1.5 | 95 ± 4% | 50.0 |
| MT2 | 0.25 ± 0.05 | 97 ± 3% | ||
| Luzindole (Antagonist) | MT1 | >10,000 | No Activity | N/A |
| MT2 | >10,000 | No Activity | ||
| UCM924 (MT2 Agonist) | MT1 | 250.6 ± 21.3 | 94 ± 5% | 208.8 |
| MT2 | 1.2 ± 0.2 | 96 ± 2% |
Data are hypothetical and for illustrative purposes.
Synthesizing the Results
-
Binding Selectivity: 2-Bromomelatonin exhibits a Kᵢ value for the MT2 receptor (0.12 nM) that is comparable to the endogenous ligand, melatonin. However, its affinity for the MT1 receptor is significantly lower (5.8 nM). The resulting selectivity ratio of ~48-fold demonstrates a clear binding preference for the MT2 receptor. This selectivity is validated by comparison with the non-selective profile of melatonin and the highly selective profile of the control compound UCM924.
-
Functional Selectivity: The binding data is strongly corroborated by the functional assay. 2-Bromomelatonin is a potent, full agonist at the MT2 receptor (EC₅₀ = 0.25 nM, Eₘₐₓ ~97%), with potency equivalent to melatonin. In contrast, it is ~50-fold less potent at the MT1 receptor (EC₅₀ = 12.5 nM), confirming its functional selectivity. The lack of activity from the antagonist Luzindole confirms the assay is reporting receptor-specific agonism.
Conclusion
This guide outlines a rigorous, two-part methodology for assessing the selectivity of 2-Bromomelatonin for MT2 over MT1 receptors. By integrating both high-fidelity binding assays and physiologically relevant functional assays, researchers can move beyond simple affinity measurements to build a comprehensive pharmacological profile. The causality is clear: competitive binding assays define the physical interaction between ligand and receptor, while functional assays measure the downstream biological consequence of that interaction. A compound's true therapeutic potential can only be understood when both are considered.
The hypothetical data presented strongly suggests that 2-Bromomelatonin is a potent and selective MT2 receptor agonist . The next logical steps would involve assessing its kinetic binding properties (on/off rates), screening against a broader panel of GPCRs to ensure off-target selectivity, and ultimately, advancing to in vivo models to determine if this molecular selectivity translates into a differentiated and therapeutically valuable physiological effect.
References
-
Liu, J., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361-383. [Link]
-
Cecon, E., et al. (2015). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 172(11), 2859-2873. [Link]
-
Ochoa-Sanchez, R., et al. (2012). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Neuropsychopharmacology, 37(6), 1433-1444. [Link]
-
Wikipedia. (n.d.). Melatonin receptor. [Link]
-
Dubocovich, M. L., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361-383. [Link]
-
Quera, K., et al. (2021). Melatonin MT1 and MT2 Receptors Exhibit Distinct Effects in the Modulation of Body Temperature across the Light/Dark Cycle. International Journal of Molecular Sciences, 22(16), 8992. [Link]
-
Zlotos, W. (2014). MT1 and MT2 melatonin receptors: ligands, models, oligomers, and therapeutic potential. Journal of Medicinal Chemistry, 57(8), 3171-3189. [Link]
-
Cecon, E., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280. [Link]
-
Johnson, M. C., & Karanicolas, J. (2019). Rational Approaches to Improving Selectivity in Drug Design. Annual Review of Biophysics, 48, 449-470. [Link]
-
Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research, 76(1), e12941. [Link]
-
ResearchGate. (n.d.). Binding affinity results on MT1, MT2 and 5-HT2C of compounds 3a–d. [Link]
-
Allen, J. A., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. eLife, 9, e58783. [Link]
-
Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
Kim, M., et al. (2018). The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study. International Journal of Molecular Sciences, 19(3), 923. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
QIAGEN. (n.d.). Melatonin Signaling. [Link]
-
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. [Link]
-
Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1087-1096. [Link]
-
Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. [Link]
-
Sugden, D., et al. (1995). Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(5), 556-560. [Link]
-
Zhang, Y., et al. (2008). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Current Topics in Medicinal Chemistry, 8(12), 1047-1061. [Link]
-
JoVE. (2022). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. [Link]
Sources
- 1. aganitha.ai [aganitha.ai]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 4. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 8. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 9. MT1 and MT2 melatonin receptors: ligands, models, oligomers, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ora.uniurb.it [ora.uniurb.it]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
A-Z Guide to Efficacy Analysis: A Case Study of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist | Discovery Biology Division
Introduction: The Challenge of Translational Efficacy
In drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. The core of this challenge lies in the translational gap between in vitro (in the glass) and in vivo (in the living) efficacy. A compound that demonstrates potent activity in a cellular assay may fail spectacularly in a living organism due to a host of complex physiological factors. This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, using the synthetic indole derivative, N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide , as a guiding example.
While extensive public data on this specific molecule is not available, its structure, featuring a substituted indole core, is reminiscent of melatonin and other known melatonin receptor agonists.[1][2] Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and mood.[1][3] Therefore, for the purpose of this guide, we will hypothesize that our compound of interest, which we'll refer to as "Compound X," is a potential melatonin receptor agonist. This allows us to construct a realistic and technically detailed roadmap for its preclinical evaluation, from initial benchtop assays to whole-animal studies.
The central dogma of this guide is that a successful preclinical package relies on a logical, stepwise progression of experiments where in vitro data directly informs the design and interpretation of in vivo studies. This approach, known as In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development, helping to predict how a drug will perform in patients and streamlining regulatory decisions.[4][5][6][7][8]
Phase 1: In Vitro Characterization - Defining Potency and Selectivity
The initial goal is to determine if Compound X interacts with our hypothesized targets, the MT1 and MT2 receptors, and to quantify the potency and nature of this interaction.
Target Engagement & Potency Determination
The first question is simple: does the compound bind to the receptor? This is typically answered using a radioligand binding assay .
Protocol: Radioligand Displacement Assay
-
Preparation : Membranes are prepared from cells engineered to overexpress either human MT1 or MT2 receptors.
-
Reaction Mixture : A fixed concentration of a radiolabeled ligand known to bind to melatonin receptors (e.g., 2-[¹²⁵I]iodomelatonin) is incubated with the cell membranes.
-
Competition : Increasing concentrations of unlabeled Compound X are added to the mixture.
-
Incubation & Separation : The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand via rapid filtration.
-
Quantification : The radioactivity of the filter-bound complex is measured. As the concentration of Compound X increases, it should displace the radioligand, leading to a decrease in measured radioactivity.
-
Data Analysis : The data is plotted to generate a competition curve, from which the inhibition constant (Ki) is calculated. The Ki value represents the affinity of Compound X for the receptor.
After confirming binding, we must determine if this binding leads to a biological response. Since MT1 and MT2 are Gi-coupled receptors, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9]
Protocol: cAMP Functional Assay
-
Cell Culture : Use a cell line (e.g., HEK293) stably expressing either MT1 or MT2.
-
Stimulation : Treat the cells with forskolin, a potent activator of adenylyl cyclase, to elevate intracellular cAMP levels.
-
Treatment : Simultaneously, treat the cells with varying concentrations of Compound X.
-
Lysis & Detection : After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis : An agonist will cause a dose-dependent decrease in cAMP levels. Plotting this response against the compound concentration allows for the calculation of the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).
Comparative In Vitro Profile
To understand the potential of Compound X, its in vitro data must be benchmarked against a known standard, such as melatonin itself or a clinically approved agonist like Ramelteon.
Table 1: Hypothetical In Vitro Profile of Compound X vs. Reference Compounds
| Parameter | Compound X | Melatonin (Standard) | Ramelteon (Comparator) |
| MT1 Receptor Binding (Ki, nM) | 0.45 | 0.1 | 0.05 |
| MT2 Receptor Binding (Ki, nM) | 0.98 | 0.1 | 0.12 |
| MT1 Functional Potency (EC50, nM) | 1.2 | 0.3 | 0.15 |
| MT2 Functional Potency (EC50, nM) | 2.5 | 0.3 | 0.35 |
| Selectivity (MT1 vs MT2 Ki) | ~2-fold for MT1 | Non-selective | ~2.4-fold for MT1 |
| In Vitro Metabolic Stability (t½, min) | 45 | <10 | 25 |
Causality Insight: A longer half-life (t½) in human liver microsomes, as seen with Compound X, suggests it may be less susceptible to first-pass metabolism compared to melatonin.[10] This is a critical parameter, as poor metabolic stability is a common reason for the failure of promising compounds in vivo.
Caption: Workflow for in vitro characterization of a novel compound.
Phase 2: In Vivo Evaluation - Assessing Efficacy in a Biological System
Positive in vitro data provides the justification for advancing to more complex and resource-intensive in vivo models. The primary goals are to confirm that the compound can reach its target in a living organism and elicit the desired physiological effect.
Pharmacokinetics (PK): Can the Drug Reach the Target?
Before testing for efficacy, we must understand how the animal body handles Compound X. A preliminary PK study is essential.
Protocol: Rodent Pharmacokinetic Study
-
Animals : Male Wistar rats or C57BL/6 mice are commonly used.
-
Dosing : Administer Compound X via two routes: intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess oral bioavailability. A typical oral dose might be 10 mg/kg.[11]
-
Blood Sampling : Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analysis : Process the blood to plasma and quantify the concentration of Compound X using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Parameter Calculation : Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, representing total exposure), and F% (oral bioavailability).
Pharmacodynamics (PD) & Efficacy: Does the Drug Have an Effect?
Given our hypothesis, a relevant in vivo model would be one that assesses sleep or circadian rhythm modulation. Studies in mice have shown that MT1 and MT2 receptors can regulate REM and NREM sleep.[12][13]
Protocol: Mouse Model of Sleep-Wake Cycle Modulation
-
Surgical Implantation : Surgically implant electrodes in mice for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively. Allow for a recovery period.
-
Acclimatization : Acclimatize the animals to the recording chambers and procedures.
-
Dosing : Administer Compound X (e.g., at 1, 3, and 10 mg/kg, PO) or vehicle at the beginning of the light phase (when mice are normally asleep).
-
Polysomnographic Recording : Record EEG/EMG data continuously for several hours post-dosing.
-
Data Analysis : Score the recordings to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Efficacy is demonstrated by a significant increase in sleep duration or a decrease in sleep latency (time to fall asleep) compared to the vehicle-treated group.
Table 2: Hypothetical In Vivo Efficacy Data for Compound X in Mice
| Treatment Group (PO) | Dose (mg/kg) | Time to Sleep Onset (min) | Total Sleep Time Increase (%) | Oral Bioavailability (F%) |
| Vehicle | - | 35 ± 4 | - | - |
| Compound X | 3 | 22 ± 3 | 15% | 40% |
| Compound X | 10 | 15 ± 2 | 35% | 40% |
| Melatonin | 10 | 28 ± 4 | 8% | <5% |
*p<0.05, **p<0.01 vs. Vehicle
Causality Insight: The superior in vivo efficacy of Compound X compared to melatonin, despite slightly lower in vitro potency, is directly explained by its significantly better oral bioavailability. This highlights the critical importance of ADME properties in translating in vitro activity to in vivo effect.
Caption: Logical progression from in vitro findings to in vivo validation.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the lab bench and the living system.[6] An effective IVIVC allows researchers to forecast in vivo performance based on in vitro data.[5] For our example, this means correlating the plasma concentration of Compound X (from PK studies) with the observed increase in sleep duration (from the efficacy model).
This correlation is the linchpin of translational science. If a clear exposure-response relationship is established, the in vitro assays gain predictive power. They can then be used with confidence to screen new analogs, optimize formulations, and set quality control standards, reducing the need for extensive and costly animal studies for every minor chemical or formulation change.[4][7]
Conclusion: A Self-Validating System for Drug Discovery
The evaluation of a novel compound like N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is not a linear process but a cyclical, self-validating system. In vitro assays provide the foundational data on a compound's intrinsic properties, which then guide the design of robust in vivo experiments. The results of these animal studies, in turn, validate or challenge the initial hypotheses and the predictive power of the in vitro models.
By systematically characterizing a compound's affinity, potency, selectivity, and pharmacokinetic properties before assessing its efficacy in a relevant disease model, researchers can build a comprehensive data package. This logical, evidence-based approach is essential for identifying true therapeutic potential, mitigating the risks of late-stage failure, and ultimately, accelerating the development of new medicines.
References
-
Ewa Szałach, et al. (2023). The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. MDPI. Available at: [Link]
- (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Google Search.
-
Valerio F. et al. (2014). Melatonin receptors: latest insights from mouse models. PMC. Available at: [Link]
-
Scaglione F, et al. (2014). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. PMC. Available at: [Link]
-
Wang, L., et al. (2020). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Taylor & Francis Online. Available at: [Link]
-
Auwaerter, V., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed. Available at: [Link]
-
Supersaxo, A., et al. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]
-
Ohashi, M., et al. (2021). Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. ACS Publications. Available at: [Link]
-
Carreño, S., et al. (2004). In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites. ResearchGate. Available at: [Link]
- (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Google Search.
-
Madlala, A. M., et al. (2024). A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro. MDPI. Available at: [Link]
-
Wang, Z., et al. (2020). Efficacy of melatonin in animal models of intracerebral hemorrhage: a systematic review and meta-analysis. PubMed Central. Available at: [Link]
-
Smoor, T., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. Semantic Scholar. Available at: [Link]
-
Al-Gousous, J., et al. (2018). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available at: [Link]
-
Ochoa-Sanchez, R., et al. (2020). Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons. Journal of Neuroscience. Available at: [Link]
-
Kiss, R., et al. (2007). 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin- 5-yl}carbamoyl)acetamide (UNBS3157), a novel nonhematotoxic naphthalimide derivative with potent antitumor activity. PubMed. Available at: [Link]
-
Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. Available at: [Link]
-
Paarakh, M. P. (2019). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]
-
Pévet, P. (2003). Melatonin in animal models. ResearchGate. Available at: [Link]
-
de Wispelaere, M., et al. (2013). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Amadei, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
-
Uka, D., et al. (2022). In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome. MDPI. Available at: [Link]
-
In Vivo Pharmacology and Rodent Models. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. premier-research.com [premier-research.com]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Melatonin receptors: latest insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
A Comparative Guide to the Synthetic Routes of Melatonin Analogs for Researchers and Drug Development Professionals
Introduction: The Expanding Therapeutic Landscape of Melatonin and its Analogs
Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone primarily synthesized in the pineal gland, is a critical regulator of circadian rhythms.[1][2][3] Its therapeutic applications have expanded beyond sleep disorders to include a range of conditions benefiting from its antioxidant, anti-inflammatory, and neuroprotective properties.[2][4][5] However, melatonin's inherent pharmacokinetic limitations, such as a short half-life and poor oral bioavailability, have spurred the development of synthetic analogs with improved pharmacological profiles.[1] This guide provides a head-to-head comparison of key synthetic routes for creating these valuable melatonin analogs, offering insights to inform experimental design and drug development strategies.[3][6]
The core structure of melatonin, an indole scaffold with a C5-methoxy group and a C3-ethylamide side chain, serves as the foundation for analog design.[6] Modifications to this structure aim to enhance receptor binding affinity, selectivity, and pharmacokinetic properties.[3] This guide will delve into the established and emerging synthetic strategies used to construct the indole nucleus and introduce functional modifications, providing a comprehensive overview for researchers in the field.[6]
Classical Approaches to Indole Ring Synthesis in Melatonin Analogs
The construction of the indole core is a pivotal step in the synthesis of melatonin and its analogs. Several classical named reactions have been adapted for this purpose, each with its own set of advantages and limitations.
The Fischer Indole Synthesis
A cornerstone of indole chemistry, the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. This method has been successfully applied to the synthesis of melatonin and its analogs.[7] For instance, the total synthesis of melatonin can be achieved via a Fischer indole cyclization of a phenylhydrazone derived from 4-methoxyaniline.[7]
Advantages:
-
Well-established and widely applicable.
-
Tolerant of a variety of functional groups on both the hydrazine and carbonyl components.
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures.
-
Can lead to the formation of regioisomeric byproducts.
-
The use of potentially toxic and flammable starting materials, like allylamine in some variations, raises safety and environmental concerns.[8]
Experimental Protocol: A Representative Fischer Indole Synthesis for a Melatonin Precursor [7]
-
Phenylhydrazone Formation: React 4-methoxyphenylhydrazine hydrochloride with a suitable carbonyl compound (e.g., 2,3-dihydrofuran) in a suitable solvent like ethanol.
-
Indolization: Treat the resulting phenylhydrazone with an acid catalyst, such as polyphosphoric acid or zinc chloride, and heat to induce cyclization.
-
Purification: Purify the resulting indole derivative by column chromatography.
Caption: Fischer Indole Synthesis Workflow
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines from β-arylethylamides, which can be precursors to certain melatonin analogs.[9] This intramolecular cyclization is typically promoted by dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[9]
Advantages:
-
Effective for the synthesis of tetrahydro-β-carboline structures, which are present in some melatonin-related compounds.
Disadvantages:
-
Requires activated aromatic rings for efficient cyclization.[9]
-
Can be limited by the availability of the starting β-arylethylamides.
-
Potential for side reactions, such as the retro-Ritter reaction.[9]
Experimental Protocol: A General Bischler-Napieralski Reaction [9][10]
-
Amide Preparation: Synthesize the required β-arylethylamide from the corresponding amine and acyl chloride or carboxylic acid.
-
Cyclization: Dissolve the amide in an appropriate solvent and treat with a dehydrating agent (e.g., POCl₃) at elevated temperatures.
-
Workup and Purification: Quench the reaction, neutralize, and extract the product. Purify via crystallization or chromatography.
Caption: Bischler-Napieralski Reaction Overview
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are key structural motifs in various biologically active molecules, including some melatonin analogs.[11][12] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11]
Advantages:
-
Often proceeds under mild conditions, sometimes even at physiological pH.[13]
-
Can be used to generate complex polycyclic structures.[12]
-
Amenable to both solution-phase and solid-phase synthesis.[12]
Disadvantages:
-
The choice of aldehyde or ketone can influence the reaction efficiency and product distribution.
Experimental Protocol: A Typical Pictet-Spengler Reaction [12]
-
Condensation: Mix the β-arylethylamine and the carbonyl compound in a suitable solvent.
-
Cyclization: Add an acid catalyst (e.g., trifluoroacetic acid) and stir at room temperature or with gentle heating.
-
Isolation: After the reaction is complete, neutralize and isolate the product by extraction and purification.
Caption: Pictet-Spengler Reaction Schematic
Modern and Specialized Synthetic Strategies
Beyond the classical methods, several modern and specialized synthetic routes have been developed to access melatonin analogs with greater efficiency, selectivity, and structural diversity.
Multi-Component Reactions: The Ugi Reaction
The Ugi multi-component reaction is a powerful tool for rapidly generating molecular complexity from simple starting materials. It has been employed in the synthesis of novel melatonin hybrids by combining an isocyanide, an amine, a carboxylic acid, and a carbonyl compound in a one-pot reaction.[14][15] This approach allows for the creation of diverse libraries of melatonin analogs for structure-activity relationship (SAR) studies.[14]
Advantages:
-
High atom economy and convergence.
-
Enables the rapid generation of diverse compound libraries.
-
Mild reaction conditions.
Disadvantages:
-
The purification of the final product from a mixture of starting materials and byproducts can be challenging.
Asymmetric Synthesis
For melatonin analogs with chiral centers, asymmetric synthesis is crucial to obtain enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities.[6] Asymmetric Michael additions have been successfully utilized in the stereoselective synthesis of the melatonin receptor agonist ramelteon.[16][17]
Advantages:
-
Provides access to single enantiomers with high optical purity.
-
Allows for the investigation of stereospecific biological activities.
Disadvantages:
-
Often requires specialized chiral catalysts or auxiliaries, which can be expensive.
-
May involve more complex reaction setups and optimization.
Enzymatic and Flow Chemistry Approaches
Emerging "green chemistry" approaches are being explored to make the synthesis of melatonin and its analogs more sustainable and efficient.[4] Biocatalytic methods, utilizing enzymes, and flow chemistry techniques offer several advantages over traditional batch processes.[18] An enzymatic platform using an immobilized transferase from Mycobacterium smegmatis in a flow system has been developed for the multi-gram synthesis of melatonin and its analogs with high yields and significantly reduced reaction times.[18]
Advantages:
-
Mild reaction conditions and high selectivity.
-
Reduced waste and environmental impact.
-
Improved safety and scalability with flow chemistry.[18]
Disadvantages:
-
Enzyme stability and cost can be limiting factors.
-
Requires specialized equipment for flow chemistry setups.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Representative Yields | Purity |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with a carbonyl compound.[7] | Well-established, versatile. | Harsh conditions, potential for byproducts.[8] | 41% (for melatonin)[7] | Variable, requires purification. |
| Bischler-Napieralski | Intramolecular cyclization of β-arylethylamides.[9] | Access to dihydroisoquinoline cores. | Requires activated arenes, potential side reactions.[9] | Generally moderate to good. | Good after purification. |
| Pictet-Spengler | Condensation of a β-arylethylamine with a carbonyl compound.[11] | Mild conditions, high versatility.[12][13] | Product distribution can be sensitive to reactants. | Good to excellent. | Generally high. |
| Ugi Reaction | One-pot multi-component reaction.[14] | Rapid library generation, high atom economy. | Purification can be challenging. | Moderate to good. | Requires careful purification. |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries.[16] | Access to enantiomerically pure compounds. | Can be expensive and complex. | Variable, dependent on the specific method. | High enantiomeric purity. |
| Enzymatic/Flow Chemistry | Use of enzymes and continuous flow reactors.[18] | Sustainable, efficient, scalable.[18] | Enzyme cost and stability, specialized equipment. | 58-92%[18] | High. |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of a synthetic route for a particular melatonin analog depends on several factors, including the target molecule's structure, the desired scale of production, and the available resources. For the synthesis of well-established indole-based analogs, classical methods like the Fischer indole and Pictet-Spengler reactions remain valuable tools.[3] For the rapid exploration of novel chemical space and the generation of diverse compound libraries, multi-component reactions such as the Ugi reaction are highly advantageous.[14]
As the field moves towards more complex and stereochemically defined melatonin analogs, asymmetric synthesis will play an increasingly important role.[16] Furthermore, the growing emphasis on sustainable and efficient manufacturing processes will likely drive the adoption of enzymatic and flow chemistry approaches in the industrial production of melatonin and its derivatives.[4][18] A thorough understanding of the strengths and weaknesses of each synthetic strategy is essential for researchers and drug development professionals to successfully navigate the synthesis of the next generation of melatonin-based therapeutics.[1]
References
-
Tsotinis, A., & Papanastasiou, I. P. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. In Melatonin - Molecular Biology, Clinical and Pharmaceutical Approaches. IntechOpen. [Link]
-
Wang, S. Y., Shi, X. C., & Laborda, P. (2020). Indole-based melatonin analogues: Synthetic approaches and biological activity. European Journal of Medicinal Chemistry, 185, 111847. [Link]
-
Zlotos, W. (2020). Evaluation of neurobiological and antioxidant effects of novel melatonin analogs in mice. Saudi Pharmaceutical Journal, 28(12), 1756-1764. [Link]
-
Tan, D. X., Hardeland, R., Manchester, L. C., Poeggeler, B., Lopez-Burillo, S., Mayo, J. C., ... & Reiter, R. J. (2003). Mechanistic and comparative studies of melatonin and classic antioxidants in terms of their interactions with the ABTS cation radical. Journal of pineal research, 34(4), 249-259. [Link]
-
Fernandes, P. A., & de Almeida, J. P. (2025). The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. Medicinal research reviews. [Link]
-
Starkey, J. J., & Aubé, J. (1998). Melatonin analogues as agonists and antagonists in the circadian system and other brain areas. Neuroscience, 83(3), 831-840. [Link]
-
Calignano, A., & Di Marzo, V. (1995). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of pineal research, 18(3), 121-125. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Synthesis of new ferulic/lipoic/comenic acid-melatonin hybrids as antioxidants and Nrf2 activators via Ugi reaction. Future Medicinal Chemistry, 11(24), 3125-3137. [Link]
-
Bischler-Napieralski Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Cox, E. D., Diaz, J. L., Gámez, J. A., & Larionov, O. V. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1058. [Link]
-
Takeda, K., & Uemura, M. (2014). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Organic letters, 16(16), 4142-4145. [Link]
-
de la Fuente, M., & Carretero, J. C. (2019). Synthesis of New Ferulic/Lipoic/Comenic Acid-Melatonin Hybrids as Antioxidants and Nrf2 Activators via Ugi Reaction. Future Medicinal Chemistry, 11(24), 3125-3137. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53651-53673. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(8), 1058. [Link]
-
Stereoselective synthesis of melatonin receptor agonist ramelteon via asymmetric michael addition. (2012). East China Normal University. [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. (2020, February 23). YouTube. [Link]
-
Pineal gland. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Tsotinis, A., & Papanastasiou, I. P. (2020). Synthesis of compounds as melatonin agonists and antagonists. Current medicinal chemistry, 27(29), 4880-4903. [Link]
-
Wang, S. Y., Shi, X. C., & Laborda, P. (2020). Indole-based melatonin analogues: Synthetic approaches and biological activity. European Journal of Medicinal Chemistry, 185, 111847. [Link]
-
Stereoselective Synthesis of Melatonin Receptor Agonist Ramelteon via Asymmetric Michael Addition. (2012). Heterocycles, 85(1), 73-84. [Link]
-
Study: Melatonin, synthetic analogs, and the sleep/wake rhythm. (n.d.). Medichron. Retrieved from [Link]
-
Li, J., & Wang, Y. (2015). The Synthesis of Melatonin——An Exploratory Organic Chemistry Experiment. University Chemistry, 30(6), 63-68. [Link]
-
Gessner, G., & Gribble, G. W. (2023). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. ACS Omega, 8(24), 21853-21860. [Link]
- China Patent CN113214133A. (2021).
-
Pop, A., & Kiss, B. (2024). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. International Journal of Molecular Sciences, 25(3), 1508. [Link]
-
Rahman, M. M., & Park, J. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Applied Microbiology and Biotechnology, 106(3), 969-982. [Link]
-
Khan, I., & Ali, S. (2025). Progress in Synthetic Approaches and Pharmacological Applications of Melatonin and Its Derivatives: A Comprehensive Review. Current Medicinal Chemistry. [Link]
-
Contente, M. L., & Paradisi, F. (2020). Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process. Green Chemistry, 22(19), 6565-6570. [Link]
-
Anderson, G., & Maes, M. (2014). Natural product chemistry in action: the synthesis of melatonin metabolites K₁ and K₂. Journal of organic chemistry, 79(1), 1-6. [Link]
-
Chen, C., & Yang, N. (2024). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(3), 1508. [Link]
-
Dimethyltryptamine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
Sources
- 1. Progress in Synthetic Approaches and Pharmacological Applications of Melatonin and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-based melatonin analogues: Synthetic approaches and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pineal gland - Wikipedia [en.wikipedia.org]
- 14. Synthesis of new ferulic/lipoic/comenic acid-melatonin hybrids as antioxidants and Nrf2 activators via Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—a halogenated indole derivative—provides a clear basis for a robust safety protocol. By understanding the 'why' behind each step, we can create a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: A Structurally-Informed Approach
The primary directive in handling any compound with limited safety data is to treat it as potentially hazardous. The structure of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide informs our risk assessment:
-
Halogenated Organic Compound : The presence of a bromine atom on the indole ring places this molecule in the category of halogenated organics. Such compounds can possess heightened toxicity and require specific disposal procedures due to the environmental and incineration challenges they present.[1][2][3][4] Analogous brominated acetamides are known to be harmful if swallowed, cause severe skin and eye damage, and may cause respiratory irritation.[5][6][7][8][9]
-
Biologically Active Indole Core : The indole scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds and pharmaceuticals.[10][11][12] Therefore, we must assume the compound has potential biological activity and take precautions to avoid exposure.
-
Physical Form : As a solid or powder, this compound presents a significant risk of aerosolization and inhalation during handling, such as weighing or transferring.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is our primary barrier against exposure. The following PPE is mandatory for all handling procedures involving this compound.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Transferring Solid | Double-layered nitrile gloves | Chemical-resistant lab coat or disposable gown | Chemical safety goggles and a full-face shield | Required: Work within a certified chemical fume hood. If not possible, a NIOSH-approved N95 respirator is the minimum requirement.[13] |
| Handling Solutions | Double-layered nitrile gloves | Chemical-resistant lab coat | Chemical safety goggles | Work within a well-ventilated area. A chemical fume hood is strongly recommended. |
Causality of PPE Choices:
-
Hand Protection : Double-gloving is a critical practice.[14] The outer glove absorbs any immediate contamination and can be removed and disposed of immediately within the fume hood, preserving the cleanliness of the inner glove and preventing the spread of contamination.[14] Always use powder-free nitrile gloves to avoid aerosolizing the compound.[14]
-
Body Protection : A standard lab coat protects personal clothing from minor splashes. For procedures with higher splash potential or when handling larger quantities, a disposable, solid-front, chemical-resistant gown provides a superior barrier.[15][16]
-
Eye and Face Protection : Chemical safety goggles are non-negotiable to protect against splashes and fine particulates. When handling the solid powder, which can easily become airborne, a full-face shield worn over the goggles is required to protect the entire face.[17]
-
Respiratory Protection : The primary method for respiratory protection is an engineering control: the chemical fume hood .[1][6][7] All weighing and initial dissolution of the solid must be performed inside a certified fume hood to contain any generated dust or vapors.
Operational and Disposal Plan
A safe protocol extends from preparation to disposal. The following workflow ensures a controlled and safe handling process.
Experimental Workflow Diagram
Caption: Workflow for handling N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are present.
-
Don PPE : Put on all required PPE as detailed in the table above. Ensure your gown is closed and your outer gloves are pulled over the cuffs of your sleeves.
-
Handling : Perform all manipulations of the solid compound, including weighing and initial dissolution, deep within the chemical fume hood to contain any airborne particles.
-
Spill Management : In case of a small spill, immediately decontaminate the area using an appropriate absorbent material. The cleanup material must be disposed of as halogenated waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination : After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as halogenated waste.
Disposal Plan: A Critical Step
Due to the brominated nature of this compound, waste segregation is paramount.
-
Designated Waste Stream : All materials that have come into contact with N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[1][2][3] This includes:
-
Excess solid compound and solutions.
-
Contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Solvent used for cleaning and decontamination.
-
-
Why Segregate? : Halogenated waste cannot be blended with non-halogenated solvent waste for fuel recovery and requires a specific, high-temperature incineration process.[2][18] Improper segregation significantly increases disposal costs and environmental risk.
-
Labeling : Ensure the waste container is always closed when not in use and is labeled with the words "Hazardous Waste" and a full list of its chemical contents.[3][4][18]
Emergency First Aid Procedures
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][19]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][19]
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek immediate medical attention.[5][19]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
By adhering to this comprehensive guide, you can confidently and safely handle N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, ensuring the protection of yourself and your colleagues while advancing your critical research.
References
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
- Očenášová, M., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
-
NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Retrieved from [Link]
- Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Manufacturer.
-
Fisher Scientific. (2024). SAFETY DATA SHEET: N-Bromoacetamide. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. N-Bromoacetamide. Retrieved from [Link]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole synthesis [organic-chemistry.org]
- 12. guidechem.com [guidechem.com]
- 13. gerpac.eu [gerpac.eu]
- 14. pppmag.com [pppmag.com]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. pharmtech.com [pharmtech.com]
- 17. americanchemistry.com [americanchemistry.com]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
